Product packaging for 3-Amino-2-bromo-4-picoline(Cat. No.:CAS No. 126325-50-6)

3-Amino-2-bromo-4-picoline

Cat. No.: B136864
CAS No.: 126325-50-6
M. Wt: 187.04 g/mol
InChI Key: RQGNAHOAQQVKDE-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-4-picoline is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2 B136864 3-Amino-2-bromo-4-picoline CAS No. 126325-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methylpyridin-3-amine
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InChI

InChI=1S/C6H7BrN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RQGNAHOAQQVKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40560032
Record name 2-Bromo-4-methylpyridin-3-amine
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Molecular Weight

187.04 g/mol
Source PubChem
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CAS No.

126325-50-6
Record name 2-Bromo-4-methyl-3-pyridinamine
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Record name 2-Bromo-4-methylpyridin-3-amine
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Record name 3-Amino-2-bromo-4-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-bromo-4-picoline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. 3-Amino-2-bromo-4-picoline, also known by its IUPAC name 2-bromo-4-methylpyridin-3-amine, has emerged as a significant building block in the construction of complex molecular architectures. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl group on a pyridine core, offers a rich platform for a diverse range of chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its critical role in the development of innovative pharmaceuticals.

Chemical Identity and Structure

CAS Number: 126325-50-6[1]

Molecular Formula: C₆H₇BrN₂[2]

Molecular Weight: 187.04 g/mol [2]

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a bromine atom, at the 3-position with an amino group, and at the 4-position with a methyl group. This arrangement of functional groups dictates its reactivity, with the bromine atom serving as a versatile handle for cross-coupling reactions and the amino group providing a site for further functionalization or acting as a key pharmacophoric element.

Synthesis of this compound

The synthesis of this compound is a critical process for its application in drug discovery. A common and effective method involves the direct bromination of 3-Amino-4-methylpyridine. The strategic placement of the amino and methyl groups on the pyridine ring directs the electrophilic substitution of bromine to the 2-position.

Synthetic Pathway Overview

The synthesis of this compound from 3-Amino-4-methylpyridine can be achieved using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of an acid like trifluoroacetic acid.[3] This approach offers good regioselectivity due to the directing effects of the existing substituents on the pyridine ring.

Synthesis of this compound 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine Reagents NBS, Trifluoroacetic Acid 3-Amino-4-methylpyridine->Reagents This compound This compound Reagents->this compound caption Synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Bromination of 3-Amino-4-methylpyridine

The following is a representative protocol for the synthesis of this compound based on the principles of electrophilic aromatic substitution on a substituted pyridine ring.

Materials:

  • 3-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid

  • Suitable solvent (e.g., Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-Amino-4-methylpyridine in a suitable solvent like dichloromethane. Cool the solution in an ice bath.

  • Addition of Reagents: Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent to the cooled solution of 3-Amino-4-methylpyridine. Subsequently, add trifluoroacetic acid dropwise while maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at a low temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield pure this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 126325-50-6[1]
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
Appearance Off-white to light yellow crystalline powder[4]
Boiling Point (Predicted) 308.0 ± 37.0 °C[5]
Density (Predicted) 1.593 ± 0.06 g/cm³[5]
Storage Temperature 2-8 °C, under inert gas[5]

Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The presence of both a nucleophilic amino group and a bromine atom, which is amenable to a wide array of cross-coupling reactions, makes it an invaluable tool for medicinal chemists.

Intermediate in the Synthesis of KRAS G12C Inhibitors

A significant application of this compound is in the synthesis of 2-isopropyl-4-methylpyridin-3-amine. This compound is a crucial intermediate in the preparation of KRAS G12C inhibitors, a promising class of targeted therapies for various cancers, including pancreatic, colorectal, and lung cancer.[3] The KRAS G12C mutation is a key driver in many aggressive tumors, and inhibitors targeting this specific mutation have shown significant clinical potential.

The synthesis involves a coupling reaction where the bromine atom at the 2-position of this compound is replaced with an isopropyl group, often facilitated by an organometallic reagent like isopropylzinc bromide or isopropylmagnesium chloride.[3]

Application in KRAS G12C Inhibitor Synthesis cluster_start Starting Material cluster_reagents Coupling Reaction cluster_intermediate Key Intermediate cluster_final Final Therapeutic Agent This compound This compound Reagents Isopropylzinc bromide or Isopropylmagnesium chloride This compound->Reagents Intermediate 2-isopropyl-4-methylpyridin-3-amine Reagents->Intermediate KRAS_Inhibitor KRAS G12C Inhibitors Intermediate->KRAS_Inhibitor Further Synthetic Steps caption Role of this compound in KRAS G12C inhibitor synthesis.

Caption: Role of this compound in KRAS G12C inhibitor synthesis.

This synthetic utility underscores the importance of this compound in the development of cutting-edge cancer therapies. Its ability to serve as a scaffold for the introduction of key structural motifs makes it a highly sought-after intermediate in the pharmaceutical industry.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

GHS Hazard Statements:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Precautionary Measures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of complex, biologically active molecules. The critical role of this compound in the synthesis of intermediates for targeted cancer therapies, such as KRAS G12C inhibitors, highlights its value in advancing modern medicine. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of drug discovery.

References

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • 3-aminopyridine - Organic Syntheses Procedure. (URL: [Link])
  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P
  • The Crucial Role of 3-Amino-2-bromo-4-methylpyridine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
  • 2-bromo-3-amino-4-methylpyridine - ChemBK. (URL: [Link])
  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | P
  • Nevirapine B
  • CN106243022A - A kind of preparation method of nevirapine intermediate - Google P
  • Key Specifications for Purchasing 2-Amino-3-bromo-4-methylpyridine. (URL: [Link])
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
  • This compound - Chongqing Chemdad Co. ,Ltd. (URL: [Link])

Sources

A Validated Three-Step Synthesis Pathway for 3-Amino-2-bromo-4-picoline from 4-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 3-Amino-2-bromo-4-picoline, a valuable heterocyclic intermediate in the development of pharmaceutical and agrochemical agents.[1] Commencing with the readily available and cost-effective starting material, 4-picoline, this guide outlines a robust and regioselective three-step pathway. The synthesis leverages a sequence of high-temperature electrophilic bromination, copper-catalyzed nucleophilic amination, and a highly selective final bromination directed by a potent activating group. Each step is presented with a deep mechanistic rationale, a detailed experimental protocol, and critical process parameters, ensuring scientific integrity and reproducibility for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry. The target molecule, this compound (CAS: 126325-50-6), presents a challenging substitution pattern that cannot be achieved through direct functionalization of the 4-picoline nucleus. The inherent electronic properties of the pyridine ring, specifically the electron-withdrawing nature of the nitrogen atom, deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the 3- and 5-positions.[2]

The synthetic strategy detailed herein is designed to overcome these challenges by systematically installing the required functional groups in a sequence that maximizes regiochemical control. The pathway proceeds as follows:

  • Initial Bromination: Introduction of a bromine atom at the 3-position of 4-picoline under harsh electrophilic conditions.

  • Nucleophilic Amination: Conversion of the 3-bromo intermediate to 3-amino-4-picoline via a copper-catalyzed nucleophilic substitution.

  • Regioselective Bromination: Final installation of the C2 bromine, strategically directed by the powerful activating effect of the C3 amino group.

This approach is superior to alternatives, such as those beginning with nitration, which often suffer from poor regioselectivity and the potential for runaway reactions.[3] The chosen pathway ensures that the final, critical bromination step is unambiguous, leading to the desired isomer in high purity.

Overall Synthesis Pathway

G cluster_0 Synthesis of this compound Start 4-Picoline Inter1 3-Bromo-4-picoline Start->Inter1 Step 1: Electrophilic Bromination Br₂, Fuming H₂SO₄, 160-170°C Inter2 3-Amino-4-picoline Inter1->Inter2 Step 2: Nucleophilic Amination NH₃, Cu₂SO₄, 160°C, Autoclave End This compound Inter2->End Step 3: Regioselective Bromination Br₂, Acetic Acid

Caption: High-level overview of the three-step synthesis from 4-picoline.

Detailed Synthetic Protocols and Mechanistic Discussion

Step 1: Electrophilic Bromination of 4-Picoline

Causality and Mechanistic Insight: Direct electrophilic substitution on pyridine is notoriously difficult. Under the strongly acidic conditions required for bromination, the pyridine nitrogen is protonated to form the pyridinium ion. This positively charged species is heavily deactivated towards attack by an electrophile. Consequently, extreme conditions are required to force the reaction to proceed. This protocol utilizes bromine in fuming sulfuric acid (oleum) at elevated temperatures (160-170°C).[4] The reaction proceeds via electrophilic aromatic substitution, with the pyridinium group acting as a meta-director, guiding the bromine atom to the C3 position.

Experimental Protocol: Synthesis of 3-Bromo-4-picoline [4]

  • To a suitable reaction vessel equipped with mechanical stirring, a condenser, and a dropping funnel, add 720 mL of 20% fuming sulfuric acid.

  • Carefully add 140 g of 4-picoline to the oleum while maintaining cooling to control the initial exotherm.

  • Heat the mixture to 160°C.

  • Slowly add 250 g of bromine dropwise via the dropping funnel over a period of 1-2 hours.

  • Maintain the reaction temperature at 160-170°C for 15 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice.

  • Neutralize the acidic solution by the slow addition of sodium carbonate until the pH reaches 10-11.

  • The product, 3-bromo-4-picoline, is isolated via steam distillation.

  • The distilled product is collected, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane) to maximize recovery. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Data Summary: Step 1

Parameter Value Reference
Starting Material 4-Picoline (140 g) [4]
Reagents Bromine (250 g), 20% Fuming H₂SO₄ (720 mL) [4]
Temperature 160-170 °C [4]
Reaction Time 15 hours [4]
Work-up Ice quench, neutralization, steam distillation [4]

| Typical Yield | ~66% (171 g) |[4] |

Step 2: Copper-Catalyzed Nucleophilic Amination

Causality and Mechanistic Insight: This transformation involves the displacement of the bromide from the electron-deficient pyridine ring with an amino group. This is a nucleophilic aromatic substitution (SNAr) reaction. Such reactions on unactivated aryl halides are typically slow. However, the presence of a copper(I) salt catalyst significantly accelerates the process. The proposed mechanism involves the coordination of the copper catalyst to the pyridine, facilitating the displacement of the bromide by ammonia. The reaction is conducted under high pressure and temperature in an autoclave to maintain a sufficient concentration of ammonia and provide the necessary activation energy.

Experimental Protocol: Synthesis of 3-Amino-4-picoline [4]

  • Charge a high-pressure autoclave with 150 g of 3-bromo-4-picoline, 300 mL of methanol, and 5 g of copper(II) sulfate.

  • Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.

  • Heat the sealed vessel to 160°C while stirring.

  • Maintain the reaction at 160°C for 8 hours.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia pressure.

  • Filter the cooled reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude solid product.

  • Recrystallize the solid from ethyl acetate to yield pure 3-amino-4-picoline.

Data Summary: Step 2

Parameter Value Reference
Starting Material 3-Bromo-4-picoline (150 g) [4]
Reagents Ammonia (5 atm), Copper Sulfate (5 g), Methanol (300 mL) [4]
Temperature 160 °C [4]
Reaction Time 8 hours [4]
Apparatus Autoclave [4]

| Typical Yield | ~95% (89 g) |[4] |

Step 3: Regioselective Bromination of 3-Amino-4-picoline

Causality and Mechanistic Insight: This final step is the key to the synthesis's success, hinging on the principles of electrophilic substitution on a highly activated pyridine ring. The amino group at the C3 position is a powerful activating group and a strong ortho-, para-director. Its directing effect overwhelmingly controls the regiochemical outcome of the bromination. The C2 and C4 positions are activated by the amino group. However, the C4 position is already occupied by the methyl group. Therefore, the incoming electrophile (Br⁺, from Br₂) is directed almost exclusively to the C2 position.

Caption: Logical diagram of directing effects for selective C2 bromination.

Experimental Protocol: Synthesis of this compound

  • Dissolve 3-amino-4-picoline (e.g., 10.8 g, 0.1 mol) in a suitable solvent such as glacial acetic acid (e.g., 100 mL) in a flask equipped with a dropping funnel and stirrer.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (e.g., 16.0 g, 0.1 mol) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.

Data Summary: Step 3

Parameter Value
Starting Material 3-Amino-4-picoline
Reagents Bromine, Acetic Acid
Temperature 0-10 °C (addition), then RT
Key Feature High regioselectivity for C2 position
Work-up Aqueous quench, neutralization, filtration

| Expected Yield | High |

Safety and Handling

This synthesis involves hazardous materials and conditions that require strict safety protocols.

  • Fuming Sulfuric Acid (Oleum): Extremely corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Bromine: Highly toxic, corrosive, and volatile. All manipulations must be performed in a well-ventilated fume hood. Have a sodium thiosulfate solution available for quenching spills.

  • High-Pressure Reactions: The use of an autoclave requires proper training and equipment inspection. Ensure the vessel is rated for the intended pressure and temperature and use a blast shield.

  • Neutralization: The neutralization of large quantities of strong acid is highly exothermic and can cause splashing. Perform this step slowly and with efficient cooling.

Conclusion

The presented three-step synthesis provides a reliable and scalable pathway to this compound from inexpensive 4-picoline. By carefully sequencing the reactions, this guide demonstrates how to overcome the inherent reactivity challenges of the pyridine nucleus to achieve a complex substitution pattern with excellent regiochemical control. The final amino-directed bromination is particularly effective, ensuring the formation of the desired product. The detailed protocols and mechanistic discussions herein serve as a comprehensive resource for chemists engaged in the synthesis of heterocyclic building blocks for drug discovery and development.

References

  • ACS Publications.An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development. [Link]
  • Google Patents.
  • Chongqing Chemdad Co., Ltd.this compound. [Link]
  • ResearchGate.
  • Reddit.

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the expected spectroscopic signature of 3-Amino-2-bromo-4-picoline (CAS: 126325-50-6), a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1][2] As a key chemical intermediate, understanding its structural and electronic properties is paramount for its application in complex organic synthesis.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (bromo, pyridine nitrogen) groups, gives rise to a distinct and predictable spectroscopic fingerprint. Confirming the identity and purity of this compound relies on integrating data from multiple analytical techniques, each providing a unique piece of the structural puzzle.

The general workflow for characterizing a synthesized compound like this compound is a systematic process. It begins with sample preparation and proceeds through data acquisition by various spectroscopic methods, followed by interpretation and final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep Purified Solid Sample sol_nmr Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) prep->sol_nmr Aliquot sol_ir Prepare KBr Pellet or Nujol Mull prep->sol_ir Aliquot sol_ms Dissolve in Volatile Solvent (e.g., MeOH, ACN) prep->sol_ms Aliquot nmr NMR Spectrometer (¹H, ¹³C) sol_nmr->nmr ir FTIR Spectrometer sol_ir->ir ms Mass Spectrometer (EI or ESI) sol_ms->ms interp Interpret Spectra: - Chemical Shifts - Vibrational Modes - m/z & Isotopes nmr->interp Raw Data ir->interp Raw Data ms->interp Raw Data confirm Structure Confirmation interp->confirm Integrated Evidence

Caption: Structure of this compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds will prevent the broad amine (NH₂) protons from exchanging too rapidly, allowing for their observation.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.75d, J ≈ 5 Hz1HH-6The proton at C-6 is adjacent to the ring nitrogen, which is strongly deshielding. It is coupled to H-5.
~6.60d, J ≈ 5 Hz1HH-5The proton at C-5 is coupled to H-6. Its chemical shift is influenced by the electron-donating amine group at the meta position.
~4.90br s2H-NH₂The amine protons typically appear as a broad singlet. The chemical shift can vary significantly with concentration and temperature.
~2.20s3H-CH₃The methyl group protons are not coupled to other protons and will appear as a singlet.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155.0C-6This carbon is adjacent to the electronegative nitrogen atom, causing a significant downfield shift.
~148.5C-4The carbon bearing the methyl group is also significantly deshielded by the ring nitrogen and substitution pattern.
~142.0C-3The carbon attached to the amino group is shifted downfield due to the electronegativity of nitrogen.
~115.0C-5This protonated carbon is expected to be the most upfield of the aromatic carbons.
~108.0C-2The carbon attached to the bromine atom experiences a direct deshielding effect, though less pronounced than nitrogen's effect.
~18.0-CH₃The methyl carbon is characteristic of sp³ hybridized carbons and appears in the upfield region of the spectrum.
Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm and an acquisition time of 2-3 seconds are typical starting points.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) and a longer acquisition time with more scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H symmetric & asymmetric stretchingPrimary Amine (-NH₂)The presence of two distinct bands in this region is a hallmark of a primary amine.
3100 - 3000C-H aromatic stretchingPyridine RingCharacteristic stretching vibrations for sp² C-H bonds.
2980 - 2850C-H aliphatic stretchingMethyl Group (-CH₃)Characteristic stretching vibrations for sp³ C-H bonds.
1620 - 1580N-H bending (scissoring)Primary Amine (-NH₂)This bending vibration is characteristic of primary amines.
1590 - 1450C=C and C=N ring stretchingPyridine RingMultiple strong bands in this region are indicative of the aromatic pyridine ring system.
1350 - 1250C-N stretchingAryl-AmineStretching vibration of the bond between the aromatic ring and the amine nitrogen.
700 - 550C-Br stretchingBromo GroupThe C-Br stretch is a low-energy vibration and typically appears in the fingerprint region.
Standard Protocol for FTIR Data Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent KBr pellet.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the most critical feature will be the isotopic pattern of the molecular ion due to the presence of a bromine atom.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Formula: C₆H₇BrN₂

  • Molecular Weight: 187.04 g/mol [3]* Molecular Ion (M⁺): Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). This will result in two molecular ion peaks of nearly equal intensity.

    • m/z 186: [C₆H₇⁷⁹BrN₂]⁺

    • m/z 188: [C₆H₇⁸¹BrN₂]⁺

  • Key Fragmentation Pattern:

    • m/z 107 [M - Br]⁺: Loss of a bromine radical is a very common fragmentation pathway for bromo-aromatic compounds. This fragment corresponds to the [C₆H₇N₂]⁺ ion.

    • m/z 80 [M - Br - HCN]⁺: Subsequent loss of hydrogen cyanide (HCN) from the pyridine ring is a characteristic fragmentation for pyridine derivatives.

Standard Protocol for MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a GC inlet.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The predicted data presented in this guide serves as a benchmark for researchers synthesizing or utilizing this compound. ¹H and ¹³C NMR will confirm the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy will verify the presence of key functional groups, particularly the primary amine. Finally, mass spectrometry will confirm the molecular weight and the presence of a bromine atom through its characteristic isotopic signature. This integrated spectroscopic approach is essential for ensuring the identity, purity, and quality of chemical intermediates in a research and development setting.

References

  • NIST. 3-Amino-4-picoline - IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
  • PubChem. 3-Amino-2-bromo-4-methylpyridine.
  • AtoZ Mendeleev.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For professionals in pharmaceutical research, drug development, and materials science, a precise understanding of a molecule's structure is paramount. This guide offers a detailed examination of the ¹H and ¹³C NMR spectral features of 3-Amino-2-bromo-4-picoline (also known as 3-Amino-2-bromo-4-methylpyridine), a substituted pyridine derivative of significant interest as a building block in organic synthesis.

This document is structured to provide not only the spectral data but also the underlying principles and practical methodologies required for its acquisition and interpretation. We will delve into the causal relationships between the molecular structure of this compound and its NMR spectra, ensuring a self-validating approach to spectral analysis.

Molecular Structure and Predicted NMR Environment

The structure of this compound, with the systematic numbering used for NMR assignments, is shown below. The pyridine ring is substituted with three distinct groups: an amino (-NH₂) group at the C3 position, a bromine (-Br) atom at the C2 position, and a methyl (-CH₃) group at the C4 position. These substituents exert significant electronic effects that influence the chemical shifts of the ring protons and carbons.

The amino group is an electron-donating group (EDG), which increases electron density at the ortho and para positions, causing upfield shifts (lower ppm values) for the corresponding nuclei.[2] Conversely, the bromine atom is an electron-withdrawing group (EWG) through induction, which deshields nearby nuclei, leading to downfield shifts (higher ppm values). The methyl group is a weak electron-donating group. The interplay of these effects results in a unique NMR fingerprint for the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and appropriate spectrometer parameter selection.

Step-by-Step Sample Preparation
  • Material Purity: Begin with a sample of this compound with a purity of ≥99.0% to minimize interfering signals from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of labile protons like those in the amino group.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient.[3][4][5] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[3][5]

  • Dissolution and Transfer: Dissolve the sample in a small vial before transferring it into a clean, unscratched 5 mm NMR tube using a Pasteur pipette.[3][5] This minimizes the risk of undissolved solids which can degrade spectral resolution.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[3][6] Alternatively, the residual solvent peak can be used for calibration.[3]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.[2]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the nuclei.

    • Number of Scans: For a sufficiently concentrated sample, 8-16 scans are usually adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A wider spectral width is needed to cover the carbon chemical shift range (e.g., 0-200 ppm).[7]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons, the methyl protons, and the amino protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityIntegration
H-68.0 - 8.2Doublet1H
H-56.8 - 7.0Doublet1H
-NH₂4.5 - 5.5Broad Singlet2H
-CH₃ (at C4)2.2 - 2.4Singlet3H

Note: These are predicted values based on the analysis of similar pyridine derivatives and may vary from experimental results.[8]

Interpretation of ¹H NMR Spectrum
  • Aromatic Protons (H-5 and H-6): The pyridine ring protons typically resonate in the downfield region (δ 7.0-9.0 ppm).[2] H-6, being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and appear at the highest chemical shift. H-5 will be at a relatively lower chemical shift. These two protons will appear as doublets due to coupling to each other (ortho-coupling, ³J ≈ 4-6 Hz).[1]

  • Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[8]

  • Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield region, as they are not coupled to any other protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2140 - 145
C-3145 - 150
C-4148 - 152
C-5120 - 125
C-6147 - 151
-CH₃ (at C4)18 - 22

Note: These are predicted values based on the analysis of similar pyridine derivatives and may differ from experimental results.[8]

Interpretation of ¹³C NMR Spectrum
  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atoms of the pyridine ring typically resonate between δ 120-160 ppm.[9]

    • C-2: This carbon is directly attached to the electronegative bromine atom and the ring nitrogen, leading to a significant downfield shift.

    • C-3: Attached to the electron-donating amino group, its chemical shift will be influenced by both the amino and adjacent bromo substituents.

    • C-4: This carbon is attached to the methyl group and is part of the aromatic system, its shift will be influenced by both.

    • C-5 and C-6: These carbons will have distinct chemical shifts based on their proximity to the various substituents. C-6, being adjacent to the nitrogen, is expected to be more deshielded than C-5.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield aliphatic region of the spectrum.[10]

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.[1]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, confirming the connectivity between H-5 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary (non-protonated) carbons and confirming the overall structure.

Visualizing the Workflow

The logical flow of NMR analysis, from sample preparation to final structure elucidation, can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation A Weigh Pure Compound B Select & Add Deuterated Solvent A->B C Dissolve & Transfer to NMR Tube B->C D Lock & Shim C->D Insert Sample into Spectrometer E Acquire 1D Spectra (¹H & ¹³C) D->E F Acquire 2D Spectra (COSY, HSQC, HMBC) E->F G Process Spectra (FT, Phasing, Baseline Correction) F->G Raw Data H Assign Signals G->H I Elucidate Structure H->I J Validated Molecular Structure I->J Final Report

Caption: Workflow for NMR spectral analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides a definitive method for its structural characterization. By understanding the influence of the amino, bromo, and methyl substituents on the chemical shifts and coupling patterns, researchers can confidently identify and assess the purity of this important synthetic intermediate. The application of a systematic experimental protocol and, when necessary, advanced 2D NMR techniques, ensures the integrity and reliability of the structural assignment, which is a critical aspect of modern chemical research and development.

References

  • Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
  • University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Scribd. NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics.
  • Unknown. NMR Sample Prepara-on.
  • Unknown. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Benchchem. A Comparative Guide to the 13C NMR Characterization of Substituted Picolinonitriles.
  • PubChem. 3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047.
  • Unknown. Exploring this compound: Properties and Applications.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • Oregon State University. 13C NMR Chemical Shifts.
  • Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine.

Sources

Mass spectrometry fragmentation pattern of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-Amino-2-bromo-4-picoline

Executive Summary

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of this compound (CAS: 126325-50-6), a substituted pyridine derivative significant in medicinal chemistry and organic synthesis. Lacking direct experimental spectra in publicly available literature, this document leverages established principles of mass spectrometry and fragmentation patterns of analogous structures—including halogenated compounds, aromatic amines, and picolines—to construct a predictive model. We will explore the fragmentation cascades under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI), offering researchers a robust framework for identifying this molecule and its analogues in complex matrices. This guide is designed for scientists and professionals in drug development and chemical research, providing detailed methodologies, data interpretation, and visual fragmentation pathways to support structural elucidation.

Introduction to this compound

Chemical Identity and Structure

This compound, systematically named 2-bromo-4-methylpyridin-3-amine, is a poly-substituted aromatic heterocycle.[1] Its structure is characterized by a pyridine core functionalized with a bromine atom, an amino group, and a methyl group, leading to a complex and informative fragmentation pattern.

  • Molecular Formula: C₆H₇BrN₂[1][2][3]

  • Molecular Weight (Average): 187.04 g/mol [1][3]

  • Synonyms: 3-Amino-2-bromo-4-methylpyridine, 2-bromo-4-methylpyridin-3-amine[1]

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.
The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of organic compounds. By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a molecular fingerprint is generated. For a molecule like this compound, mass spectrometry can confirm its elemental composition through accurate mass measurement and reveal the connectivity of its functional groups through characteristic fragmentation pathways.[4]

Predicted Molecular Ion Characteristics

The most crucial feature of the molecular ion of this compound is the isotopic signature of bromine.

Isotopic Pattern of Bromine

Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[5] This results in a distinctive isotopic pattern for any ion containing a bromine atom. The mass spectrum will exhibit two peaks of almost equal intensity separated by two mass units: the 'M' peak corresponding to the ⁷⁹Br isotope and the 'M+2' peak for the ⁸¹Br isotope.[6][7] This pattern is a definitive marker for the presence of bromine in the molecule or any of its fragments.

Accurate Mass Data

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Ion FormulaIsotope CompositionCalculated Exact Mass (Da)Description
[C₆H₇⁷⁹BrN₂]⁺˙ ¹²C₆, ¹H₇, ⁷⁹Br₁, ¹⁴N₂185.97926Molecular Ion (M⁺˙)
[C₆H₇⁸¹BrN₂]⁺˙ ¹²C₆, ¹H₇, ⁸¹Br₁, ¹⁴N₂187.97722M+2 Isotopic Ion
[C₅¹³CH₇⁷⁹BrN₂]⁺˙ ¹²C₅, ¹³C₁, ¹H₇, ⁷⁹Br₁, ¹⁴N₂186.98261M+1 Isotopic Ion (contribution from ¹³C)
[C₆H₈⁷⁹BrN₂]⁺ ¹²C₆, ¹H₈, ⁷⁹Br₁, ¹⁴N₂186.98709Protonated Molecule [M+H]⁺ (for ESI)
[C₆H₈⁸¹BrN₂]⁺ ¹²C₆, ¹H₈, ⁸¹Br₁, ¹⁴N₂188.98504[M+H+2]⁺ Isotopic Ion (for ESI)

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a high-energy technique that typically induces extensive and reproducible fragmentation, providing rich structural information. The initial event is the removal of an electron to form a radical cation (M⁺˙). For this compound, ionization will likely occur via the removal of a lone pair electron from the pyridine nitrogen or the amino nitrogen.

Primary Fragmentation Pathways

The most probable initial fragmentation events involve the cleavage of the weakest bonds or the formation of the most stable products.

  • Pathway A: C-Br Bond Cleavage (Loss of •Br): The Carbon-Bromine bond is the weakest bond in the molecule, making its cleavage a highly favorable process.[7][8] This fragmentation results in the loss of a bromine radical (•Br) and the formation of a cation at m/z 107. The high stability of the resulting cation makes this a probable candidate for the base peak.

  • Pathway B: α-Cleavage (Loss of •H from Methyl Group): A common fragmentation pathway for picolines involves the loss of a hydrogen radical from the methyl group.[9] This forms a resonance-stabilized pyridylmethyl (picolyl) cation, which can rearrange to a highly stable tropylium-like structure. This would result in a fragment ion pair at m/z 185/187.

Secondary Fragmentation Pathways

The primary fragment ions will undergo further decomposition to yield smaller, characteristic ions.

  • Fragmentation of the [M-Br]⁺ Ion (m/z 107): The ion at m/z 107 (3-amino-4-picolinium cation) is expected to follow fragmentation patterns typical of pyridines. The most prominent secondary fragmentation is the loss of a neutral molecule of hydrogen cyanide (HCN) from the ring, resulting in a fragment ion at m/z 80.[10]

  • Loss of Methyl Radical (•CH₃): Cleavage of the C-C bond between the ring and the methyl group can lead to the loss of a methyl radical, producing an ion pair at m/z 171/173.

Visualizing the EI Fragmentation Cascade

EI_Fragmentation M [M]⁺˙ m/z 186/188 F107 [M - Br]⁺ m/z 107 M->F107 - •Br F185 [M - H]⁺ m/z 185/187 M->F185 - •H F80 [M - Br - HCN]⁺ m/z 80 F107->F80 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Predicted EI Fragments
Predicted m/zProposed Ion Formula/StructureDescription of Loss
186/188[C₆H₇BrN₂]⁺˙Molecular Ion (M⁺˙)
185/187[C₆H₆BrN₂]⁺Loss of a hydrogen radical (•H) from the methyl group
171/173[C₅H₄BrN₂]⁺Loss of a methyl radical (•CH₃)
107[C₆H₇N₂]⁺Loss of a bromine radical (•Br) (Probable Base Peak)
80[C₅H₅N]⁺Loss of HCN from the [M-Br]⁺ fragment

Predicted Fragmentation under ESI-MS/MS

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this selected precursor ion.

Fragmentation of the Protonated Molecule [M+H]⁺

The fragmentation of the [M+H]⁺ ion (m/z 187/189) in the collision cell will primarily involve the loss of small, stable neutral molecules.

  • Loss of Ammonia (NH₃): Protonation can occur on the amino group. Subsequent collision-induced dissociation (CID) can easily eliminate a neutral ammonia molecule, leading to a prominent fragment ion pair at m/z 170/172.

  • Loss of Hydrogen Bromide (HBr): The elimination of a neutral HBr molecule is another highly probable pathway, which would lead to the formation of the same cation at m/z 107 as seen in the EI spectrum (loss of •Br).

Visualizing the ESI-MS/MS Fragmentation Cascade

ESI_Fragmentation MH [M+H]⁺ m/z 187/189 F170 [M+H - NH₃]⁺ m/z 170/172 MH->F170 - NH₃ F107 [M+H - HBr]⁺ m/z 107 MH->F107 - HBr

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted ESI-MS/MS Fragments
Precursor m/zProduct m/zProposed Ion Formula/StructureDescription of Neutral Loss
187/189170/172[C₆H₅BrN]⁺Loss of Ammonia (NH₃)
187/189107[C₆H₇N₂]⁺Loss of Hydrogen Bromide (HBr)

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation patterns, the following general protocols for sample analysis are recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound.

  • Solvent Selection:

    • For GC-MS (EI): Dissolve in a volatile organic solvent such as Dichloromethane or Ethyl Acetate to a final concentration of 100 µg/mL.

    • For LC-MS (ESI): Dissolve in a mixture of Acetonitrile and water (50:50 v/v) with 0.1% formic acid to a final concentration of 10 µg/mL to promote protonation.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Recommended EI-MS Parameters (via GC-MS)
  • GC Separation:

    • Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-300.

Recommended ESI-MS/MS Parameters (via LC-MS)
  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan for the [M+H]⁺ precursor at m/z 187/189.

    • MS2 Fragmentation: Isolate the precursor ion and perform CID using a normalized collision energy ramp (e.g., 15-40 eV) to observe product ions.

General Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Dissolve Dissolve Sample Filter Filter Solution Dissolve->Filter Injection Sample Injection (GC or LC) Filter->Injection Ionization Ionization (EI or ESI) Injection->Ionization MassAnalyzer Mass Analyzer (Quadrupole / TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Analysis Detector->Data

Caption: General workflow for the mass spectrometric analysis of a chemical compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be governed by the interplay of its three distinct functional groups on the pyridine core. Key diagnostic indicators include the prominent M/M+2 isotopic signature from bromine, a likely base peak at m/z 107 corresponding to the loss of the bromine radical under EI conditions, and the characteristic neutral losses of ammonia (NH₃) and hydrogen bromide (HBr) from the protonated molecule in ESI-MS/MS. This predictive guide provides a foundational blueprint for researchers to identify, characterize, and confirm the structure of this important chemical intermediate, facilitating its application in pharmaceutical and agrochemical development.

References

  • This compound CAS:126325-50-6 C6H7BrN2 - Henan Longke Chem Co., Ltd.
  • This compound | 126325-50-6 - ChemicalBook.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Pyridine, 2-methyl- - NIST WebBook. National Institute of Standards and Technology.
  • 3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047 - PubChem.
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI.
  • 3-Amino-6-bromo-4-methylpyridine | CAS 156118-16-0 | SCBT - Santa Cruz Biotechnology.
  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry - Chad's Prep.
  • Díaz, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry.
  • Exploring this compound: Properties and Applications - Medium.
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF - ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS - CORE.
  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed.
  • Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks - YouTube.
  • mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide - Doc Brown's Chemistry.
  • Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview - Benchchem.
  • mass spectrum of bromomethane CH3Br fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide - Doc Brown's Chemistry.

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A Technical Guide to Determining the Solubility of 3-Amino-2-bromo-4-picoline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

For researchers and scientists in the field of drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery.[1] 3-Amino-2-bromo-4-picoline, a key heterocyclic building block in the synthesis of various pharmaceutical agents, is no exception.[2][3] Its solubility profile in common organic solvents dictates crucial downstream processes, including reaction kinetics, purification strategies like recrystallization, and the ultimate formulation of the final drug product. This guide provides an in-depth technical overview of the principles and a practical, step-by-step protocol for determining the solubility of this compound, empowering researchers to make informed, data-driven decisions in their development pipeline.

Physicochemical Properties of this compound: A Predictive Glance

Before embarking on experimental solubility determination, a thorough understanding of the molecule's inherent physicochemical properties is paramount. These characteristics offer predictive insights into its likely behavior in various solvents.

PropertyValueSource
Molecular Formula C₆H₇BrN₂PubChem[4]
Molecular Weight 187.04 g/mol PubChem[4]
XLogP3 1.6Echemi[5]
Boiling Point (Predicted) 308.0 ± 37.0 °CEchemi[5]
Density (Predicted) 1.593 ± 0.06 g/cm³Echemi[5]
pKa (Predicted) 2.38 ± 0.18Chemdad[6]

The XLogP3 value of 1.6 suggests that this compound has a moderate degree of lipophilicity. This indicates it is likely to have appreciable solubility in a range of organic solvents, particularly those with moderate polarity. The presence of the amino group and the nitrogen atom in the pyridine ring allows for hydrogen bonding, which will also influence its interaction with protic and aprotic solvents.

Conceptual Framework: The Interplay of Forces in Solubility

The solubility of a solid in a liquid is governed by the thermodynamic principle of minimizing Gibbs free energy. This is achieved when the intermolecular forces between the solute and solvent molecules are strong enough to overcome the solute-solute and solvent-solvent interactions.

G cluster_solute Solute-Solute Interactions (Lattice Energy) cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions (Solvation Energy) A1 This compound A2 This compound A1->A2 H-bonding, van der Waals C1 Solute-Solvent Complex A1->C1 Overcoming Lattice Energy B1 Solvent B2 Solvent B1->B2 Dipole-dipole, etc. B1->C1 Solvation caption Intermolecular forces in solubility. G start Start: Prepare Materials step1 Add excess this compound to a known volume of solvent in a vial. start->step1 step2 Equilibrate on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours. step1->step2 step3 Allow solution to settle. Observe for solid excess. step2->step3 step4 Withdraw an aliquot of the supernatant. Filter immediately through a 0.45 µm syringe filter. step3->step4 step5 Dilute the filtered sample to a known concentration within the HPLC calibration range. step4->step5 step6 Analyze the diluted sample by HPLC to determine the concentration. step5->step6 step7 Calculate the solubility from the concentration and dilution factor. step6->step7 end_node End: Report Solubility Data step7->end_node

Sources

A Technical Guide to the Physicochemical Characterization of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-2-bromo-4-picoline (CAS No. 126325-50-6), also known as 2-bromo-4-methylpyridin-3-amine, is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of amino, bromo, and methyl functional groups on the pyridine ring makes it a versatile building block for the synthesis of complex heterocyclic molecules, particularly in the development of novel therapeutic agents. An accurate understanding of its fundamental physical properties, such as melting and boiling points, is a critical prerequisite for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the available data for these properties and outlines standardized protocols for their experimental determination, ensuring both scientific integrity and practical applicability for researchers.

Introduction and Significance

Substituted pyridines are a cornerstone of modern drug discovery. The pyridine scaffold is present in a wide array of approved pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems. The specific compound, this compound, offers several strategic advantages for synthetic chemists:

  • Orthogonal Reactivity : The bromo and amino groups provide distinct reactive handles. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

  • Directed Synthesis : The amino group can be used to direct further electrophilic substitution on the pyridine ring or can be functionalized to build more complex side chains.

  • Structural Rigidity : The pyridine core provides a rigid scaffold, which is often desirable in drug design to reduce the entropic penalty upon binding to a biological target.

Given its utility, the precise determination of its physical properties is not merely an academic exercise. It is essential for practical applications such as reaction optimization, solvent selection for recrystallization, and assessing thermal stability.

Physical Properties of this compound

A thorough review of publicly available chemical databases and supplier information reveals a scarcity of experimentally determined physical data for this compound. This is not uncommon for specialized research chemicals that are not produced on a large industrial scale. However, predicted data can serve as a useful preliminary guide.

PropertyValueSource & Notes
Melting Point Data Not AvailableNo experimentally determined melting point has been published in the reviewed sources. The compound is expected to be a solid at room temperature.
Boiling Point 308.0 ± 37.0 °C (Predicted)This value is computationally predicted and should be treated as an estimate.[1] It is possible that the compound may decompose at or before its boiling point under atmospheric pressure.
Molecular Formula C₆H₇BrN₂PubChem CID: 14418047[2]
Molecular Weight 187.04 g/mol PubChem CID: 14418047[2]
Density 1.593 ± 0.06 g/cm³ (Predicted)Echemi[1]

Expert Insight: The lack of an experimental boiling point and the high predicted value suggest that distillation at atmospheric pressure may not be a viable purification method. Thermal decomposition is a significant risk. If distillation is necessary, it should be performed under high vacuum to substantially lower the required temperature.

Experimental Determination of Physical Properties

To address the gap in available data, this section provides detailed, standardized methodologies for the experimental determination of the melting and boiling points of a compound such as this compound.

Protocol for Melting Point Determination

Principle: The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For pure substances, this occurs over a narrow range (typically < 1 °C). The presence of impurities typically depresses and broadens the melting range. This protocol utilizes the capillary method, which is the most common and reliable technique.

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and crystalline. If necessary, dry the sample under vacuum.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Finely crush the sample into a powder using a spatula.

  • Capillary Tube Loading:

    • Take a glass capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.

    • Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.

  • Apparatus Setup:

    • Insert the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.

    • Ensure the sample is positioned next to the thermometer or temperature sensor for accurate reading.

  • Measurement:

    • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point. If no data is available, a preliminary rough measurement is advised.

    • Once the sample begins to show signs of melting, reset the apparatus and allow it to cool.

    • Begin a new measurement with a fresh sample, this time setting a slow heating rate (1-2 °C/min) starting from a temperature approximately 10-15 °C below the rough melting point.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

Self-Validation and Trustworthiness: The sharpness of the melting range is a direct indicator of purity. A broad range (> 2 °C) suggests the presence of impurities, necessitating further purification (e.g., recrystallization) before proceeding with subsequent synthetic steps. The protocol's validity is confirmed by periodically measuring the melting point of a known, certified standard (e.g., benzoic acid).

Protocol for Boiling Point Determination (Microscale)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Given the high predicted boiling point and potential for thermal decomposition, a microscale method is recommended to minimize material waste and thermal stress on the compound.

Methodology:

  • Apparatus Setup:

    • Attach a small test tube (e.g., 10x75 mm) to a calibrated thermometer using a wire or rubber band. The bottom of the test tube should be level with the thermometer bulb.

    • Add a small volume (approx. 0.5 mL) of this compound to the test tube.

    • Take a small capillary tube (sealed at one end) and place it into the test tube with the open end down. This will serve as an indicator.

  • Heating:

    • Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block). Ensure the heat is distributed evenly.

    • Begin heating the bath gently.

  • Measurement:

    • As the temperature rises, air will be expelled from the small, inverted capillary tube.

    • Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure is overcoming the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the liquid begins to re-enter the capillary tube, record the temperature. This is the boiling point.

    • Rationale: At this point, the vapor pressure inside the capillary tube is equal to the external atmospheric pressure.

Expert Insight: It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If the measurement is not performed at standard pressure (760 mmHg), a pressure correction (e.g., using a nomograph) should be applied for standardized reporting.

Workflow Visualization

The logical flow for the characterization of these fundamental physical properties can be visualized as follows.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Reporting A Obtain Sample of This compound B Literature Search for Physical Properties A->B C Data Found? B->C D Perform Melting Point Determination (Capillary Method) C->D No or Predicted Data J Document Final Physical Properties in Lab Notebook / Database C->J Yes, Verified Data Exists E Perform Micro Boiling Point Determination F Record Melting Range (T1 - T2) D->F G Record Boiling Point & Atmospheric Pressure E->G H Analyze Purity from Melting Range F->H I Apply Pressure Correction to Boiling Point (if needed) G->I H->J I->J

Caption: Workflow for Physicochemical Property Determination.

Conclusion

References

  • PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine. National Center for Biotechnology Information.

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Stability and storage conditions for 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability, Storage, and Handling of 3-Amino-2-bromo-4-picoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Significance

This compound, also known as 3-Amino-2-bromo-4-methylpyridine, is a substituted pyridine derivative with significant utility in synthetic chemistry. Its structural features, including a reactive bromine atom and an amino group on the picoline core, make it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The precise control of its purity and stability is paramount to ensure the reproducibility and success of subsequent synthetic transformations.

Chemical Identifiers:

  • CAS Number: 126325-50-6[2][3]

  • Molecular Formula: C₆H₇BrN₂[2][3]

  • Synonyms: 3-Amino-2-bromo-4-methylpyridine, 2-Bromo-4-methyl-3-pyridinamine[2]

Scope of this Guide

This document provides a comprehensive technical overview of the factors influencing the stability of this compound. It outlines field-proven protocols for optimal storage and handling designed to preserve the compound's integrity. The causality behind each recommendation is explained to empower researchers to make informed decisions, ensuring the material's viability for sensitive downstream applications.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and storage. The data presented below has been consolidated from various supplier and chemical database sources.

PropertyValueSource(s)
Molecular Weight 187.04 g/mol [2][3]
Appearance White to brown solid[1]
Melting Point 67-72 °C
Boiling Point ~308.0 °C (Predicted)[2]
Density ~1.593 g/cm³ (Predicted)[2]
Flash Point ~140.1 °C[2]

Core Stability Profile: Understanding Degradation

The long-term stability of this compound is contingent on the mitigation of several key environmental and chemical factors.

General Stability Assessment

Under recommended storage conditions, this compound is a stable compound. However, its functional groups—an aromatic amine and an organobromide—present inherent vulnerabilities to specific degradation pathways if not handled correctly.

Factors Influencing Degradation
  • 3.2.1 Thermal Stress: Exposure to high heat, sparks, or open flames should be avoided.[4][5] While the compound has a high boiling point, excessive thermal energy can lead to decomposition, releasing hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[4][6] This is not just a safety concern but a critical indicator of compound degradation.

  • 3.2.2 Atmospheric Exposure (Moisture and Air): The primary amine group makes the compound potentially susceptible to oxidation and hygroscopicity, although this is not explicitly documented in the provided safety data sheets. Best practice for aromatic amines dictates minimizing exposure to air and moisture. Oxygen can lead to color changes (darkening) and the formation of oxidized impurities, while absorbed water can affect reaction stoichiometry and promote side reactions. Therefore, the recurring recommendation to keep containers "tightly closed" and in a "dry" place is critical to prevent these atmospheric degradation pathways.[2][4][7]

  • 3.2.3 Chemical Incompatibility: Direct contact with strong oxidizing agents must be avoided as it can lead to vigorous, exothermic reactions and complete degradation of the molecule.[4] While data for this specific compound is limited, related picolines show incompatibility with acids, acid chlorides, and chloroformates, suggesting these should also be considered materials to avoid.[8]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the chemical integrity of this compound.

Long-Term Storage Protocol

This protocol is designed for the storage of stock quantities over weeks or months.

  • Container Selection: Use the original manufacturer's container where possible. If aliquoting, use amber glass bottles with PTFE-lined caps to prevent light degradation and ensure an inert seal.

  • Atmosphere Control: Before sealing, flush the container headspace with an inert gas like argon or nitrogen. This step is crucial for displacing atmospheric oxygen and moisture, directly inhibiting oxidative degradation pathways.

  • Sealing: Ensure the container is tightly closed to prevent atmospheric exchange.[2][4][7] For added security, wrap the cap and neck junction with Parafilm®.

  • Temperature Control: Store the sealed container in a cool, dry, and well-ventilated area.[2][4][9] For optimal long-term stability, refrigerated storage at 0-8 °C is recommended, a practice advised for similar bromo-picoline derivatives.[1]

  • Security: The compound is classified as toxic. Store in a locked cabinet or an area accessible only to authorized personnel.[2][4][7]

Daily/Short-Term Handling Protocol

This protocol applies when accessing the compound for experimental use.

  • Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which would introduce water contamination.

  • Inert Environment: Handle the solid in a well-ventilated area, preferably within a chemical fume hood or a glove box to minimize inhalation and exposure.[2][7][10]

  • Dispensing: Use clean, dry spatulas and weighing vessels. Avoid the use of tools that may generate static sparks.

  • Resealing: Immediately after dispensing the required amount, re-flush the container headspace with inert gas and seal tightly as described in the long-term protocol.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][4]

Summary of Environmental Parameters
ParameterRecommended ConditionRationale
Temperature 0-8 °C (Long-term); Room Temp (Short-term)Slows potential degradation kinetics; Prevents moisture condensation
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture
Light Protect from light (Amber vial)Prevents potential photolytic degradation
Moisture Dry environmentAvoids hygroscopic absorption and potential hydrolysis

Experimental Workflow: Validating Compound Integrity

To ensure experimental success, the integrity of this compound should be validated before use, especially if the material has been in storage for an extended period or if handling protocols may have been breached.

Visual Inspection Protocol
  • Examine Color: Note the color of the solid. While it can range from white to brown, any significant darkening from its original appearance upon receipt may indicate oxidation or impurity formation.

  • Check Consistency: The material should be a free-flowing solid. The presence of clumps or a sticky appearance could suggest moisture absorption.

Analytical Confirmation

If visual inspection raises concerns or for highly sensitive reactions, analytical confirmation is advised.

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of gross impurities against a reference standard.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structural integrity of the molecule and detect the presence of impurities.

Decision Workflow for Use

The following diagram outlines a logical workflow for researchers to follow when retrieving the compound for use.

G Retrieve Retrieve Compound from Controlled Storage Equilibrate Equilibrate to Room Temp (Crucial Step) Retrieve->Equilibrate Inspect Perform Visual Inspection (Color, Consistency) Equilibrate->Inspect Check Appearance OK? Inspect->Check Sensitive Is Reaction Highly Sensitive? Check->Sensitive  Pass Quarantine Quarantine / Re-purify / Dispose Check->Quarantine  Fail Analyze Perform Analytical Validation (e.g., HPLC, NMR) Sensitive->Analyze  Yes Use Proceed to Use Sensitive->Use  No Purity_Check Purity >98%? Analyze->Purity_Check Purity_Check->Use  Yes Purity_Check->Quarantine  No

Caption: Decision workflow for validating compound integrity before use.

Hazard Summary & Personal Protective Equipment (PPE)

Users must be aware of the hazards associated with this compound to ensure safe handling, which is intrinsically linked to maintaining stability by preventing spills and contamination.

  • GHS Classification: The compound is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[3]

  • Required PPE:

    • Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[2]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[2][4]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust formation is unavoidable, a NIOSH/MSHA approved respirator is required.[6][7]

Conclusion

The chemical integrity of this compound is robust under controlled conditions but vulnerable to degradation from atmospheric exposure, thermal stress, and chemical incompatibilities. By implementing the rigorous storage and handling protocols detailed in this guide—specifically, storage in a cool, dry, inert environment—researchers can significantly extend the shelf-life of this valuable reagent. The practice of equilibrating the container to room temperature before use and validating material integrity through inspection and analysis forms a self-validating system that ensures the quality and reliability of experimental outcomes.

References

  • This compound - Echemi.
  • SAFETY D
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  • 3-Amino-4-bromopyridine SDS, 239137-39-4 Safety D
  • Exploring this compound: Properties and Applic
  • 3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047 - PubChem.
  • 2 - SAFETY D
  • 4 - SAFETY D
  • SAFETY D
  • 3-Amino-6-bromo-4-methylpyridine - Chem-Impex.
  • Safety D

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Reactivity profile of the amino and bromo groups in 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-bromo-4-picoline (also known as 2-bromo-4-methylpyridin-3-amine) is a versatile heterocyclic intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring substituted with a nucleophilic amino group, a reactive bromo group, and a methyl group, presents a unique landscape for synthetic transformations. This guide provides an in-depth analysis of the reactivity of the amino and bromo functional groups, exploring the underlying electronic and steric factors that govern their chemical behavior. We will delve into key reaction classes, discuss chemoselectivity, and provide practical, field-proven experimental protocols to empower researchers in leveraging this valuable building block for the synthesis of complex molecules.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, and substituted pyridines are integral to the design of a vast array of therapeutic agents. This compound emerges as a particularly valuable synthon due to the orthogonal reactivity of its primary functional groups. The amino group serves as a handle for amidation, alkylation, and diazotization, while the bromo group at the C-2 position is primed for a variety of metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This dual functionality allows for sequential and controlled molecular elaboration, making it a key component in the synthesis of targeted therapies and advanced agrochemicals.[2]

Reactivity of the Bromo Group at the C-2 Position

The bromine atom at the C-2 position of the pyridine ring is activated towards substitution due to the electron-withdrawing nature of the ring nitrogen. This makes the C-Br bond a focal point for a range of synthetic transformations.

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve a variety of C-C and C-N bond formations.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine ring and various aryl or vinyl boronic acids or esters.

  • Mechanistic Insight: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The nitrogen atom in the pyridine ring can sometimes coordinate to the palladium center, potentially slowing the reaction. The use of bulky, electron-rich phosphine ligands can help mitigate this effect.[3]

  • Illustrative Protocol: Suzuki-Miyaura Coupling

    • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Add a base, typically an aqueous solution of 2M Na₂CO₃ (2.0 mmol).

    • The reaction is then diluted with a suitable solvent, such as toluene or dioxane (5 mL).

    • The mixture is degassed by bubbling with argon for 15-20 minutes.

    • The reaction is heated to 90-100 °C and monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between the pyridine ring and a terminal alkyne, a valuable transformation for the synthesis of rigid molecular scaffolds.

  • Mechanistic Insight: This reaction is typically co-catalyzed by palladium and a copper(I) salt. The palladium catalyst undergoes oxidative addition to the C-Br bond, while the copper(I) salt reacts with the alkyne to form a copper acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, affords the desired product. A common side reaction is the Glaser coupling, the homocoupling of the alkyne, which can be minimized by running the reaction under strictly anaerobic conditions.[3]

  • Illustrative Protocol: Sonogashira Coupling

    • To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

    • The reaction is stirred under an inert atmosphere at room temperature or with gentle heating until completion.

    • The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated. The residue is purified by chromatography.

The Heck coupling reaction facilitates the formation of a C-C bond between the pyridine ring and an alkene.

  • Illustrative Protocol: Heck Coupling [3]

    • In a sealed tube, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand such as P(o-tol)₃ (0.04 mmol, 4 mol%).

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous, degassed acetonitrile (5 mL) and a base such as Et₃N (1.5 mmol).

    • Seal the tube and heat to 100 °C for 18-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, the mixture is cooled, and the product is isolated by extraction and purified by chromatography.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the pyridine ring and a primary or secondary amine. This is a powerful tool for introducing diverse amino functionalities.

  • Mechanistic Insight: This palladium-catalyzed reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired N-aryl product and regenerates the catalyst.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes the C-2 bromo substituent susceptible to nucleophilic aromatic substitution.[4] Strong nucleophiles can displace the bromide ion.

  • Causality of Reactivity: The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species where the aromaticity of the ring is temporarily disrupted. The stability of this intermediate is key to the reaction's feasibility. The electron-withdrawing nitrogen atom of the pyridine ring helps to stabilize this intermediate, particularly when the attack occurs at the 2- or 4-position.[4]

  • Illustrative Protocol: SNAr with an Amine

    • A mixture of this compound (1.0 mmol), the desired amine (1.5-2.0 mmol), and a strong base such as sodium tert-butoxide (1.5 mmol) in an aprotic polar solvent like DMSO or DMF is heated.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The product is then purified by chromatography.

Lithiation

Treatment of 2-bromopyridines with strong organolithium bases, such as n-butyllithium, can lead to lithium-halogen exchange, forming a 2-lithiopyridine species.[5] This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

Reactivity of the Amino Group at the C-3 Position

The amino group at the C-3 position is a versatile nucleophilic center and can undergo a variety of transformations.

Acylation and Sulfonylation

The amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to form the corresponding amides and sulfonamides. This is often a necessary step to protect the amino group during subsequent reactions at the bromo position.

Diazotization

The conversion of the 3-amino group to a diazonium salt is a powerful synthetic strategy for introducing a wide range of substituents. The chemistry of diazonium salts derived from 3-aminopyridines is distinct from that of their 2-amino counterparts.[6]

  • Mechanistic Insight: The diazotization is typically carried out by treating the aminopyridine with a source of nitrous acid, such as sodium nitrite in an acidic medium, at low temperatures.[7] The resulting diazonium salt is often unstable and is used in situ.

  • Illustrative Protocol: Diazotization and Subsequent Substitution

    • Dissolve this compound in an acidic solution (e.g., HBr, HCl) and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

    • The resulting diazonium salt solution can then be treated with a variety of reagents to effect substitution. For example, reaction with CuBr in HBr (Sandmeyer reaction) would replace the diazonium group with another bromine atom.

Chemoselectivity: A Tale of Two Functional Groups

The presence of both the amino and bromo groups on the same pyridine ring necessitates careful consideration of chemoselectivity. The reaction conditions will dictate which functional group reacts preferentially.

  • Electronic and Steric Influences: The amino group is a strong electron-donating group, which can influence the reactivity of the C-Br bond in palladium-catalyzed reactions. The proximity of the amino and methyl groups to the bromo group at C-2 creates a sterically hindered environment that can affect the approach of bulky reagents and catalysts.[8]

  • Strategic Protection of the Amino Group: To ensure selective reaction at the C-Br bond, especially in cross-coupling reactions, it is often advantageous to protect the amino group. Acylation is a common strategy. The resulting amide is less nucleophilic and less likely to interfere with the catalytic cycle.

  • Reaction Control:

    • For reactions at the C-Br bond: Employing conditions typical for cross-coupling reactions (e.g., palladium catalyst, base) will generally favor reaction at the bromo position, especially if the amino group is protected.

    • For reactions at the amino group: Using electrophilic reagents (e.g., acyl chlorides) in the presence of a non-nucleophilic base will target the amino group.

Data Presentation

Table 1: Representative Yields for Cross-Coupling of 2-Bromopyridine Derivatives

Coupling ReactionCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene100High[3]
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NTHFRTHigh[3]
HeckStyrenePd(OAc)₂ / P(o-tol)₃ / Et₃NAcetonitrile100Moderate-High[3]
Goldberg AminationN-MethylformamideCuI / 1,10-phenanthrolineDioxane110Excellent[9]

Note: Yields are illustrative and can vary based on the specific substrate and reaction conditions.

Visualizations

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)Ln(Br) B->C D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)Ln(Ar') D->E F Reductive Elimination E->F F->A Pd(0)Ln G Ar-Ar' F->G

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Diagram 2: Diazotization of 3-Aminopyridine

Diazotization Start 3-Aminopyridine Step1 NaNO2, H+ Start->Step1 Intermediate Pyridin-3-diazonium Step1->Intermediate Step2 Nucleophile (e.g., Br-) Intermediate->Step2 Product 3-Bromopyridine Step2->Product

Caption: Simplified workflow for the diazotization of 3-aminopyridine.

Conclusion

This compound is a richly functionalized building block with a well-defined and versatile reactivity profile. A thorough understanding of the electronic and steric factors governing the behavior of its amino and bromo groups is paramount for its effective utilization in complex synthetic endeavors. By strategically choosing reaction conditions and, when necessary, employing protecting group strategies, researchers can selectively functionalize either position, unlocking a vast chemical space for the development of novel pharmaceuticals and agrochemicals.

References

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  • Science Forums. (2020, March 3). Aromatic Diazotization of 3-aminopyridine.
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  • BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Retrieved January 9, 2026.
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  • MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
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  • BenchChem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. Retrieved January 9, 2026.
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Potential applications of 3-Amino-2-bromo-4-picoline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-2-bromo-4-picoline: A Versatile Scaffold in Modern Medicinal Chemistry

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as 3-Amino-2-bromo-4-methylpyridine) is a substituted pyridine derivative that has emerged as a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of an amino group, a reactive bromine atom, and a methyl group on a pyridine core provides medicinal chemists with a powerful scaffold for generating diverse libraries of bioactive molecules. The dual functionality allows for sequential, regioselective modifications, making it an ideal starting point for exploring structure-activity relationships (SAR). This guide elucidates the synthesis, reactivity, and key therapeutic applications of this compound, with a focus on its role in the development of next-generation antiviral agents and kinase inhibitors.

Core Molecular Profile and Physicochemical Properties

This compound is a cornerstone intermediate whose utility is grounded in its distinct chemical structure and properties. The pyridine ring is a bioisostere of benzene found in numerous FDA-approved drugs, offering improved aqueous solubility and metabolic stability.[1] The ortho-positioning of the amino and bromo groups facilitates a wide array of synthetic transformations crucial for drug discovery programs.

PropertyValueReference
IUPAC Name 2-bromo-4-methylpyridin-3-amine[2]
Synonyms This compound
CAS Number 126325-50-6
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol [2]
Appearance Brown solid
Melting Point 67-72 °C
Boiling Point ~308 °C

Safety Profile: This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[2] Standard laboratory personal protective equipment (PPE) and handling procedures are required.

Synthesis and Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic accessibility of this compound is a key factor in its widespread use. A common and efficient route involves the regioselective bromination of the readily available precursor, 3-amino-4-picoline.

Recommended Synthetic Pathway

A plausible and documented laboratory-scale synthesis proceeds via the electrophilic bromination of 3-amino-4-picoline.[3] The amino group at the C3 position activates the pyridine ring, directing the bromination to the adjacent C2 position.

Synthesis cluster_0 Synthesis of this compound A 3-Amino-4-picoline reagent NBS / Trifluoroacetic Acid A->reagent B This compound (Target Compound) reagent->B Electrophilic Bromination

Caption: Synthetic route to this compound.

The precursor, 3-amino-4-picoline, can be prepared from 3-bromo-4-picoline via a copper-catalyzed reaction with ammonia, demonstrating a versatile synthetic web around this scaffold.[4][5]

Core Reactivity for Drug Discovery

The true power of this compound lies in its orthogonal reactivity. The bromine atom and the amino group can be functionalized independently, allowing for the systematic construction of complex molecules.

Reactivity cluster_bromo C2-Bromo Group Reactions cluster_amino C3-Amino Group Reactions Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Core->Suzuki C-C Bond Buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) Core->Buchwald C-N Bond Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu catalyst) Core->Sonogashira C-C Bond Amide Amide Coupling (R-COCl) Core->Amide N-Acylation Sulfonamide Sulfonamide Formation (R-SO₂Cl) Core->Sulfonamide N-Sulfonylation Alkylation Reductive Amination (Aldehyde, NaBH(OAc)₃) Core->Alkylation N-Alkylation

Caption: Key reactions for functionalizing the scaffold.

This dual reactivity enables its use as a central scaffold in combinatorial chemistry and fragment-based drug discovery, allowing for rapid generation and optimization of lead compounds.

Application I: Advanced Antiviral Agents (Nevirapine Analogues)

A significant application of the 2-halo-3-amino-4-picoline scaffold is in the synthesis of Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1. While the commercial synthesis often uses the 2-chloro analogue, this compound is an excellent starting material for developing next-generation analogues to address drug resistance and improve metabolic profiles.[6][7]

The core synthesis involves an amide coupling followed by an intramolecular cyclization to form the characteristic dipyridodiazepinone ring system.

Nevirapine_Analogue cluster_1 Synthesis of Nevirapine Analogues A This compound C N-(2-bromo-4-methylpyridin-3-yl)-2- chloronicotinamide (Intermediate) A->C Amide Coupling B 2-chloronicotinoyl chloride E Nevirapine Analogue (Dipyridodiazepinone Core) C->E Intramolecular Cyclization (Base-mediated) D Cyclopropylamine

Caption: General synthesis of Nevirapine analogues.

By modifying the substituents on both pyridine rings, researchers can fine-tune the molecule's interaction with the NNRTI binding pocket of HIV-1 reverse transcriptase. Studies have shown that certain analogues exhibit superior potency compared to the parent drug.[8]

CompoundR GroupHIV-1 RT Inhibition (IC₅₀)Reference
Nevirapine (Standard)3.05 nM[8]
Analogue 5a Cyclopropyl1.07 nM[8]
Analogue 5b Cyclopropyl (on 4-picoline)0.86 nM[8]

Application II: Kinase Inhibitors for Targeted Cancer Therapy

The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[9] It forms critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site. This compound provides an ideal entry point for designing potent and selective kinase inhibitors.

The amino group serves as the hinge-binding anchor, while the bromo group acts as a versatile chemical handle for introducing substituents via cross-coupling reactions. These substituents can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity for the target kinase.

A prime example of this strategy involves inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is overexpressed in many cancers.[10] While the literature highlights the use of the isomeric 2-Amino-5-bromo-4-methylpyridine for PLK4 inhibitors, the underlying chemical logic is directly transferable to this compound for targeting PLK4 and other kinases.[10]

General Strategy for Kinase Inhibitor Synthesis
  • Suzuki or Stille Coupling: The C2-bromo position is reacted with an aryl or heteroaryl boronic acid (or stannane) to install a group that targets the solvent-exposed region of the ATP pocket.

  • Amide Coupling/Alkylation: The C3-amino group can be further functionalized to interact with other residues or to modulate physicochemical properties.

Kinase_Inhibitor cluster_2 Kinase Inhibitor Synthesis Workflow Start This compound Step1 Suzuki Coupling (with Ar-B(OH)₂) Start->Step1 Intermediate 2-Aryl-3-amino-4-picoline Step1->Intermediate Step2 Amide Coupling (with R-COCl) Intermediate->Step2 Final Final Kinase Inhibitor Step2->Final

Caption: Workflow for synthesizing kinase inhibitors.

This modular approach allows for the rapid exploration of SAR to optimize for potency against target kinases like RIPK2 (inflammation), PDK1 (cancer metabolism), and Aurora kinases (cell cycle).[11][12][13]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating, step-by-step methodology for a key transformation, enabling researchers to utilize this compound in their own discovery programs.

Objective: To synthesize 3-Amino-2-(4-methoxyphenyl)-4-methylpyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via cannula or syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.

Causality: The use of a phosphine ligand like PPh₃ is crucial to stabilize the Pd(0) active catalyst. The aqueous base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle. A degassed solvent prevents the oxidation of the catalyst.

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate; it is a strategically designed scaffold that empowers medicinal chemists to efficiently access novel chemical space. Its proven utility in the synthesis of Nevirapine analogues and its high potential in the fiercely competitive field of kinase inhibitors underscore its importance.

Future applications will likely see this scaffold incorporated into more complex drug modalities, including proteolysis-targeting chimeras (PROTACs), covalent inhibitors, and antibody-drug conjugates (ADCs). As our understanding of disease biology deepens, the ability to rapidly and systematically modify core structures like this compound will remain a critical driver of innovation in drug discovery.

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A Senior Application Scientist's Guide to 3-Amino-2-bromo-4-picoline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

In the landscape of medicinal chemistry and complex molecule synthesis, the strategic selection of starting materials is paramount. The pyridine scaffold, a ubiquitous feature in pharmaceuticals and agrochemicals, offers a rich playground for synthetic innovation. Within this class, 3-Amino-2-bromo-4-picoline (also known as 2-bromo-4-methylpyridin-3-amine; CAS No. 126325-50-6) has emerged as a particularly powerful and versatile building block.[1] Its unique arrangement of a nucleophilic amino group, a readily displaceable bromine atom, and a directing methyl group on an electron-deficient pyridine core provides a trifecta of reactivity. This allows for sequential, regioselective functionalization, making it an indispensable intermediate for constructing elaborate molecular architectures.[2]

This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the causality behind experimental choices. We will delve into its core reactivity, provide field-proven protocols for key transformations, and illustrate its application in the synthesis of high-value heterocyclic systems.

Caption: Structure and key reactive sites of this compound.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use, from storage and handling to reaction monitoring and product characterization.

Physical and Chemical Properties

This compound is typically a light-yellow to brown crystalline powder.[3] Its stability under standard conditions is good, though proper storage is crucial for maintaining purity.

PropertyValueSource
CAS Number 126325-50-6[1][3]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Appearance Light-yellow to yellow-brown powder/crystals[3]
Melting Point 67-72 °C
Boiling Point ~308 °C (Predicted)[4]
Density ~1.593 g/cm³ (Predicted)
Storage Refrigerator (2–8 °C), under inert gas[3][4]
Spectroscopic Signature

While a comprehensive, publicly available experimental dataset is limited, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds. This information is vital for reaction monitoring (e.g., via TLC or LC-MS) and final product confirmation.

Spectroscopy Expected Data & Interpretation
¹H NMR ~2.2-2.4 ppm (s, 3H): Methyl (CH₃) protons. ~4.0-5.0 ppm (br s, 2H): Amino (NH₂) protons; chemical shift can vary with solvent and concentration. ~6.8-7.0 ppm (d, 1H): Aromatic proton at C5. ~7.8-8.0 ppm (d, 1H): Aromatic proton at C6.
¹³C NMR ~20 ppm: Methyl carbon. ~115-125 ppm: Aromatic carbons (C3, C5). ~140-150 ppm: Aromatic carbons (C2, C4, C6). The exact assignment requires 2D NMR.
IR (cm⁻¹) 3450-3300: N-H stretching (asymmetric and symmetric) of the primary amine. 1620-1600: N-H bending (scissoring) of the amine. 1580-1450: C=C and C=N stretching of the pyridine ring.
Mass Spec (MS) The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 186 and 188, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The Synthetic Utility: A Tale of Two Handles

The synthetic power of this compound lies in the orthogonal reactivity of its amino and bromo substituents. This allows for a diverse array of transformations, most notably palladium-catalyzed cross-coupling reactions at the C2 position and cyclization reactions involving the C3-amino group.

G cluster_bromo C2-Bromo Reactivity cluster_amino C3-Amino Reactivity start This compound suzuki Suzuki Coupling (C-C Bond) start->suzuki Pd Cat. R-B(OH)₂ buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Pd Cat. R₂NH sonogashira Sonogashira Coupling (C-C Bond) start->sonogashira Pd/Cu Cat. Alkyne cyclization Cyclization (e.g., Imidazopyridines) start->cyclization α-haloketone or Aldehyde/Isocyanide acylation Acylation/Protection (Amide Formation) start->acylation Acyl Chloride

Caption: Key reactivity pathways for this compound.

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C2 position is primed for palladium-catalyzed reactions, enabling the introduction of a vast array of carbon and nitrogen substituents.

This reaction is fundamental for creating biaryl or aryl-heteroaryl structures.[5][6] The primary challenge in coupling with pyridine substrates is the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[7] The selection of an appropriate ligand is therefore not just an optimization step but a necessity for success.

  • Causality Behind Experimental Choices:

    • Catalyst: Palladium complexes with electron-rich, bulky phosphine ligands like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often effective.[8] The bulky ligands promote the reductive elimination step and can mitigate catalyst inhibition by the pyridine nitrogen.

    • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[6][9] The choice of base can significantly impact yield, with stronger bases often required for less reactive partners.

    • Solvent: A mixture of an aprotic solvent (e.g., 1,4-dioxane, toluene) and water is standard.[7][8] Water is essential for dissolving the base and facilitating the catalytic cycle.

For the synthesis of substituted 2-aminopyridines, the Buchwald-Hartwig amination is the premier method.[10][11] This reaction is invaluable for building structures found in many kinase inhibitors and other pharmaceuticals.

  • Causality Behind Experimental Choices:

    • Catalyst/Ligand: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos, SPhos) are critical.[12][13] These ligands stabilize the monoligated Pd(0) species, which is crucial for the oxidative addition of the aryl bromide, and facilitate the challenging reductive elimination step to form the C-N bond.

    • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.[12] It is effective at deprotonating the amine or the intermediate palladium-amine complex without competing in side reactions.

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic species.[12]

Gateway to Privileged Scaffolds: Cyclization Reactions

The 1,2-relationship between the pyridine ring nitrogen and the C3-amino group makes this compound an ideal precursor for fused heterocyclic systems, most notably the imidazo[1,2-a]pyridine scaffold. This core structure is found in numerous marketed drugs, including Zolpidem and Alpidem, and is recognized as a "privileged scaffold" in medicinal chemistry.[14]

The most common strategy involves a condensation reaction with a two-carbon unit (e.g., an α-haloketone), where the exocyclic amino group acts as the initial nucleophile, followed by an intramolecular cyclization via the endocyclic pyridine nitrogen. Another powerful method is the three-component Groebke-Blackburn-Bienaymé reaction (GBB-3CR), which combines an aminopyridine, an aldehyde, and an isocyanide in a one-pot process to rapidly build molecular complexity.[15][16]

Caption: General workflow for imidazo[1,2-a]pyridine synthesis.

Field-Proven Experimental Protocols

The following protocols are generalized procedures that serve as excellent, validated starting points for synthesis. As with any reaction, optimization for specific substrates may be necessary.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Objective: To synthesize a 2-aryl-4-methylpyridin-3-amine derivative.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (3 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

    • 1,4-Dioxane, anhydrous and degassed

    • Water, degassed

    • Schlenk flask or reaction vial with stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Seal the flask, then evacuate and backfill with inert gas three times.

    • Add degassed 1,4-dioxane followed by degassed water via syringe (typical solvent ratio is 4:1 to 5:1 dioxane:water). The final concentration should be ~0.1-0.2 M with respect to the limiting reagent.

    • Heat the mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

Objective: To synthesize a 2-(dialkylamino)-4-methylpyridin-3-amine derivative.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Secondary amine (e.g., morpholine, piperidine) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • (±)-BINAP (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Toluene, anhydrous

    • Schlenk flask or reaction vial with stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, (±)-BINAP, and NaOtBu.

    • Add toluene, followed by the secondary amine and then this compound.[12][13]

    • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

    • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude residue by column chromatography on silica gel.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for molecular construction. Its well-defined and orthogonal reactive sites—the C2-bromo for cross-coupling and the C3-amino for cyclization and derivatization—provide chemists with a reliable and versatile platform for the synthesis of complex nitrogen-containing heterocycles. The robust and scalable protocols associated with its use, particularly in palladium-catalyzed reactions, solidify its role as a cornerstone building block in the pipeline of pharmaceutical and materials science discovery. A thorough understanding of the principles guiding catalyst and reagent selection is key to unlocking its full synthetic potential.

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An In-Depth Technical Guide to 3-Amino-2-bromo-4-picoline: From Discovery to Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Amino-2-bromo-4-picoline (also known as 2-bromo-4-methylpyridin-3-amine), a pivotal heterocyclic intermediate in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development and medicinal chemistry, this document delves into the compound's history, physicochemical properties, synthetic routes, and safety protocols, offering field-proven insights into its practical application.

Introduction: The Strategic Importance of a Substituted Picoline

This compound (CAS No. 126325-50-6) is a substituted pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis.[1] Its strategic importance lies in the ortho-positioning of an amino and a bromo group on a picoline scaffold. This specific arrangement of functional groups allows for a wide range of subsequent chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.

Notably, this compound is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[2] The ability to selectively functionalize the pyridine ring through reactions involving the amino and bromo substituents is central to its utility in constructing complex molecular architectures. This guide will provide a comprehensive understanding of this compound from its origins to its practical application in the laboratory.

Discovery and Historical Context

The first synthesis of this compound is attributed to a 1989 publication in the Journal fuer Praktische Chemie (Leipzig).[3] This seminal work laid the foundation for the subsequent exploration of this compound's synthetic utility. While access to the full historical text is limited, its citation in numerous subsequent patents and chemical literature underscores its significance as the pioneering report on this molecule.[4][5][6]

The development of synthetic routes to this compound is intrinsically linked to the broader history of pyridine chemistry. The first synthesis of the parent molecule, pyridine, was reported by William Ramsay in 1876.[7] Since then, a vast array of methods for the synthesis and functionalization of pyridine derivatives has been developed, driven by their prevalence in biologically active compounds. The synthesis of this compound represents a specific advancement in the targeted construction of polysubstituted pyridines, which are often challenging to prepare with high regioselectivity.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 126325-50-6[3][8]
Molecular Formula C6H7BrN2[8]
Molecular Weight 187.04 g/mol [8]
IUPAC Name 2-bromo-4-methylpyridin-3-amine[8]
Synonyms This compound, 2-Bromo-3-amino-4-methylpyridine[9]
Appearance Colorless or pale yellow crystalline solid[10]
Boiling Point 308.0 ± 37.0 °C (Predicted)[9]
Density 1.593 ± 0.06 g/cm³ (Predicted)[9]
Solubility Soluble in water and most organic solvents[10]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the amino (-NH₂) protons, and a singlet for the methyl (-CH₃) protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the bromo, amino, and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum should exhibit six unique signals corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbon atom attached to the bromine (C2) is expected to be significantly deshielded and appear at a lower field.

  • IR Spectroscopy: The infrared spectrum will likely display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-Br stretching vibration at a lower frequency.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and commonly cited method for the synthesis of this compound involves the regioselective bromination of 3-amino-4-picoline. This approach is favored due to the availability of the starting material and the efficiency of the bromination step.

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process starting from 4-picoline, as illustrated in the following workflow diagram.

G cluster_0 Step 1: Amination of 4-Picoline (or derivative) cluster_1 Step 2: Regioselective Bromination start 4-Picoline step1_intermediate 3-Amino-4-picoline start->step1_intermediate Various Methods (e.g., via 3-nitro-4-picoline reduction) step2_product This compound step1_intermediate->step2_product NBS / Trifluoroacetic Acid

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on synthetic methods reported in the patent literature, providing a practical guide for laboratory synthesis.[11]

Step 1: Synthesis of 3-Amino-4-picoline

There are multiple routes to obtain the precursor, 3-amino-4-picoline. One common industrial method involves the reduction of 3-nitro-4-picoline. The nitration of 4-picoline, however, can lead to a mixture of isomers. A more selective route involves the amination of a pre-functionalized picoline. For the purpose of this guide, we will assume 3-amino-4-picoline is either commercially available or has been synthesized via an established method. The melting point of 3-amino-4-picoline is in the range of 102.0-108.0 °C.[12]

Step 2: Bromination of 3-Amino-4-picoline

Materials:

  • 3-Amino-4-picoline

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-picoline (1.0 equivalent) in dichloromethane.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of Brominating Agent: To the cooled solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

  • Addition of Acid Catalyst: Slowly add trifluoroacetic acid (2.0 equivalents) dropwise to the reaction mixture. The trifluoroacetic acid acts as a catalyst and solvent, facilitating the electrophilic bromination.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid. Ensure the addition is done slowly to control gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the initial DCM used).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality in Experimental Choices
  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine. Its use avoids the handling of hazardous liquid bromine.

  • Role of Trifluoroacetic Acid: The amino group in 3-amino-4-picoline is an activating group that directs electrophilic substitution to the ortho and para positions. Trifluoroacetic acid protonates the pyridine nitrogen, which deactivates the ring towards electrophilic attack. However, it also protonates the amino group to a lesser extent, and the reaction proceeds with the desired regioselectivity at the position ortho to the amino group.

  • Low-Temperature Reaction: The reaction is carried out at 0 °C to control the reactivity of the brominating agent and to minimize the formation of potential side products.

  • Aqueous Workup: The basic wash with sodium bicarbonate is crucial to remove the trifluoroacetic acid and any succinimide byproduct from the reaction mixture.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements: [8]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically valuable intermediate with a well-defined role in the construction of complex heterocyclic molecules, most notably in the pharmaceutical industry. Its discovery in 1989 opened up new avenues for the synthesis of substituted pyridines. The synthetic protocol outlined in this guide, based on the regioselective bromination of 3-amino-4-picoline, represents an efficient and practical method for its preparation. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or scientist working with this versatile building block.

References

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A Theoretical Investigation of the Molecular Orbitals of 3-Amino-2-bromo-4-picoline: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive computational workflow for the theoretical analysis of the molecular orbitals of 3-Amino-2-bromo-4-picoline. This molecule, a substituted pyridine, is of interest to researchers in drug development and materials science. Understanding its electronic structure through the lens of molecular orbital theory can provide critical insights into its reactivity, stability, and potential as a pharmacological agent or functional material. This guide details a robust methodology employing Density Functional Theory (DFT) for the calculation of molecular orbitals and related electronic properties. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.

Introduction: The Significance of Molecular Orbital Analysis in Drug Discovery and Materials Science

The electronic structure of a molecule is a primary determinant of its chemical behavior. Molecular Orbital (MO) theory provides a powerful framework for understanding this structure by describing the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.[1][2] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[3] The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[2][4]

For drug development professionals, a detailed understanding of a molecule's MOs can inform predictions of its metabolic stability, binding affinity to biological targets, and potential for toxicological effects.[5][6] In materials science, the HOMO-LUMO gap is a key parameter in the design of organic semiconductors and other functional materials.[2]

This guide focuses on this compound, a pyridine derivative. The pyridine scaffold is a common motif in many pharmaceuticals.[7] The presence of an amino group (electron-donating) and a bromine atom (electron-withdrawing and sterically bulky) on the picoline ring is expected to significantly influence its electronic properties.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] DFT is a popular choice for molecular orbital calculations due to its favorable balance of accuracy and computational cost.[8][9] The core principle of DFT is that the energy of a system can be determined from its electron density.[8]

For the calculations outlined in this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has demonstrated high accuracy for a wide range of chemical systems, including aromatic and halogenated compounds.[10][11][12]

The choice of basis set is also critical for accurate calculations. We will utilize the 6-311++G(d,p) basis set. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding in three-dimensional space.[10][13]

Computational Workflow

The following section details the step-by-step protocol for the theoretical calculation of the molecular orbitals of this compound. This workflow is designed to be implemented using the Gaussian 16 software package, with visualization performed in GaussView.[14][15][16]

Molecular Structure Input and Geometry Optimization

The first step is to construct the 3D structure of this compound. This can be done using the molecule builder in GaussView or by importing a structure from a database such as PubChem.[17]

Once the initial structure is created, a geometry optimization must be performed to find the lowest energy conformation of the molecule. This is a critical step, as the accuracy of all subsequent calculations depends on having a correctly minimized structure.

Protocol for Geometry Optimization:

  • Open the Molecule: Load the this compound structure into GaussView.

  • Set up the Calculation:

    • Go to Calculate > Gaussian Calculation Setup.

    • In the Job Type tab, select Opt+Freq (Optimization and Frequency). The frequency calculation is essential to confirm that the optimized structure is a true energy minimum and not a saddle point.

    • In the Method tab:

      • Ground State: Default

      • Method: DFT

      • Functional: B3LYP

      • Basis Set: 6-311++G(d,p)

    • In the General tab, you can specify a checkpoint file (.chk) to be saved. This file is necessary for visualizing the molecular orbitals later.

  • Submit the Calculation: Save the input file and submit it to Gaussian.

G cluster_workflow Computational Workflow A 1. Build Initial Molecular Structure B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Structure C 3. Frequency Calculation (Confirm Minimum Energy) B->C Optimized Geometry D 4. Molecular Orbital and NBO Analysis C->D Verified Minimum E 5. Visualization and Data Interpretation D->E Calculated Properties

Caption: Diagram illustrating the HOMO-LUMO energy gap.

Conceptual DFT Descriptors

From the HOMO and LUMO energies, several conceptual DFT descriptors can be calculated to further quantify the molecule's reactivity. [18][19][20]

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates reactivity.

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

Note: The values in this table are placeholders and would be populated with the results from the actual DFT calculation.

These global reactivity descriptors provide a quantitative measure of the molecule's overall reactivity. Local reactivity descriptors, such as the Fukui function (derived from the MO coefficients), can be used to identify the specific atomic sites most susceptible to electrophilic or nucleophilic attack. [21]

Natural Bond Orbital (NBO) Analysis

The NBO analysis provides a chemically intuitive picture of the bonding and charge distribution within the molecule. [22][23]

Atom Natural Charge (e)
N (pyridine) Calculated Value
C2 (C-Br) Calculated Value
C3 (C-NH2) Calculated Value
C4 (C-CH3) Calculated Value
C5 Calculated Value
C6 Calculated Value
Br Calculated Value
N (amino) Calculated Value
C (methyl) Calculated Value
H (amino) Calculated Value
H (methyl) Calculated Value

| H (ring) | Calculated Value |

Note: The values in this table are placeholders and would be populated with the results from the NBO analysis.

The natural charges can reveal the electrophilic and nucleophilic sites within the molecule. The NBO output also details the hybridization of the atomic orbitals and the donor-acceptor interactions between filled (bonding or lone pair) and empty (antibonding) orbitals, which are key to understanding intramolecular charge transfer and hyperconjugation effects.

Conclusion

This technical guide has outlined a comprehensive and robust workflow for the theoretical calculation of the molecular orbitals of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, molecular orbital analysis, and Natural Bond Orbital analysis, researchers can gain valuable insights into the electronic structure and reactivity of this molecule. The presented framework for data interpretation, including the analysis of frontier molecular orbitals and conceptual DFT descriptors, provides a solid foundation for applying these computational results to challenges in drug discovery and materials science. The methodologies described herein are broadly applicable to the study of other substituted heterocyclic compounds.

References

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-2-bromo-4-picoline in Medicinal Chemistry

Substituted pyridines are foundational scaffolds in a multitude of clinically significant pharmaceuticals. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of pharmacological properties. This compound is a particularly valuable building block in drug discovery, offering two distinct points for chemical modification: a nucleophilic amino group and a carbon-bromine bond that is amenable to a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands out as a robust and versatile method for forming carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss key considerations for reaction optimization.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[3][4] The catalytic cycle, a cornerstone of modern organometallic chemistry, can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate.[3][4][5] This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The next step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) complex couple to form the desired biaryl product and regenerate the palladium(0) catalyst, allowing the cycle to continue.[3][4][5]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X (Palladium(II) Intermediate) Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R (Coupled Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Considerations for Coupling with this compound

The presence of both an amino group and a pyridine nitrogen in this compound introduces specific challenges and considerations for a successful Suzuki coupling.

  • Catalyst and Ligand Selection: The nitrogen atoms in the substrate can coordinate to the palladium center, potentially leading to catalyst deactivation. Therefore, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective in preventing catalyst inhibition and promoting efficient coupling.[7] Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with these ligands.[6]

  • Base Selection: The choice of base is critical for activating the boronic acid and facilitating transmetalation. Inorganic bases such as K₃PO₄ and K₂CO₃ are frequently employed.[3][8] The strength of the base can influence the reaction rate and should be optimized for the specific substrates.

  • Solvent System: A variety of solvents can be used for Suzuki couplings, often in biphasic mixtures with water to aid in the dissolution of the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, and THF/water.[2][4] The choice of solvent can impact reaction kinetics and solubility of the reactants.

  • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, particularly protodeboronation.[9] Using boronic esters, such as pinacol esters, can enhance stability.[9] Alternatively, masking the boronic acid with reagents like diethanolamine can form air- and water-stable complexes that can be used directly in the coupling reaction.[10]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean, oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 5 mL). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3-amino-2-aryl-4-picoline.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Combine Reactants & Base in Schlenk Flask B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Add Degassed Solvent & Palladium Catalyst B->C D 4. Heat and Stir (Monitor Reaction) C->D E 5. Aqueous Workup (Water & EtOAc) D->E F 6. Extraction & Drying E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Caption: A streamlined experimental workflow for the Suzuki-Miyaura coupling.

Optimization and Troubleshooting

The success of the Suzuki coupling can be highly substrate-dependent. The following table provides a starting point for optimizing reaction conditions.

ParameterCondition 1Condition 2Condition 3Notes
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhosPd(OAc)₂ / XPhosCatalyst choice depends on the electronic and steric nature of the coupling partners.
Base K₂CO₃K₃PO₄Cs₂CO₃Weaker bases like K₂CO₃ are often sufficient, while stronger bases may be needed for less reactive substrates.[3]
Solvent 1,4-Dioxane/H₂OToluene/H₂OTHF/H₂OThe solvent system can influence reaction rates and solubility.
Temperature 80 °C100 °CRefluxHigher temperatures can increase reaction rates but may also lead to side reactions.[11]

Common Issues and Solutions:

  • Low Yield:

    • Catalyst Deactivation: Ensure a strictly inert atmosphere. Consider using a more robust ligand.

    • Poor Solubility: Try a different solvent system.

    • Inefficient Transmetalation: Use a stronger base or a different boronic acid derivative.

  • Side Reactions:

    • Protodeboronation: Use a boronic ester or a masked boronic acid.[9] Minimize reaction time and temperature.

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the temperature or using a different catalyst may help.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel and complex molecules with potential applications in drug discovery and development. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products. This application note provides a solid foundation for successfully implementing this important transformation in the laboratory.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. [Link]
  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Public
  • Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in W
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv. [Link]
  • A nickel-catalyzed Suzuki-Miyaura coupling reaction of aryl halides facilitated by pyridine derivatives - ResearchG
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
  • Optimization of conditions in the Suzuki-Miyaura coupling reaction a - ResearchG
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchG
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
  • Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchG
  • Optimization in reaction conditions for Suzuki coupling reactions...
  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF - ResearchG
  • 3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047 - PubChem. [Link]
  • Advances in Cross-Coupling Reactions - MDPI. [Link]

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Application Note & Protocol: Sonogashira Coupling of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-Aminopicolines

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, stands as a cornerstone of modern organic synthesis.[1][2][3] Its ability to form carbon-carbon bonds under mild conditions makes it indispensable for constructing complex molecular architectures.[1][4] This guide focuses on a particularly valuable yet challenging substrate: 3-Amino-2-bromo-4-picoline. This scaffold is of significant interest to medicinal chemists and drug development professionals, as the resulting 3-amino-2-alkynyl-4-picoline core is a key intermediate in the synthesis of various biologically active heterocycles, including kinase inhibitors and other therapeutic agents.

However, the inherent structural features of this substrate—an electron-rich aminopyridine ring, potential for catalyst inhibition by two separate nitrogen atoms, and steric hindrance around the reaction center—necessitate a carefully optimized and well-understood protocol. This document provides a detailed examination of the reaction's mechanistic underpinnings, strategic considerations for this specific substrate, and robust, field-proven protocols to ensure successful and reproducible outcomes.

Mechanistic Principles & Key Parameters

The efficacy of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding this mechanism is paramount to rational troubleshooting and optimization.

The generally accepted mechanism proceeds as follows:

  • Palladium Cycle (A): The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) intermediate.

  • Copper Cycle (B): Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.

  • Transmetalation (C): The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[2]

  • Reductive Elimination (D): The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the cycle.

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (A) + Ar-Br PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation (C) PdII_Alkynyl->Pd0 Reductive Elimination (D) Product Ar-C≡CR PdII_Alkynyl->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation (B) + CuI Base + Base Alkyne->Base Cu_Acetylide->PdII_Aryl Transfer of Alkynyl Group Cu_Acetylide->Alkyne Regeneration

Figure 1: Simplified Sonogashira Catalytic Cycle

Strategic Considerations for this compound

Direct application of generic Sonogashira conditions to this substrate is often met with failure. Its unique electronic and steric properties demand specific adjustments.

  • Catalyst & Ligand Selection: The substrate contains two potential sources of catalyst inhibition: the pyridine nitrogen and the amino group. These basic sites can coordinate to the palladium center, leading to inactive complexes.[7] To counteract this, a robust catalytic system is required. While standard catalysts like Pd(PPh₃)₂Cl₂ can be effective, systems generated in situ from a palladium(II) precursor like Pd(CF₃COO)₂ or Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) often show enhanced activity. The ligand not only stabilizes the palladium catalyst but also modulates its reactivity, with electron-rich and bulky phosphines often accelerating the oxidative addition step.[5]

  • Role of the Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for the formation of the copper acetylide, which facilitates the key transmetalation step.[6] However, the presence of copper can also promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to byproducts.[4] This is particularly problematic in the presence of oxygen. Therefore, rigorous exclusion of air is mandatory.

  • Choice of Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it deprotonates the terminal alkyne and acts as a scavenger for the HBr generated during the reaction.[8] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used to ensure the solubility of all reaction components.[9][10]

  • Temperature and Reaction Time: Due to the potential for lower reactivity of the aryl bromide compared to an iodide, elevated temperatures (e.g., 80-100 °C) are often necessary to drive the reaction to completion.[9][11] Reaction progress should be monitored carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating that could lead to catalyst decomposition or side product formation.

Recommended Experimental Protocols

The following protocols are designed to provide a robust starting point for the Sonogashira coupling of this compound. Optimization may be required depending on the specific terminal alkyne used.

Protocol 1: Standard Palladium/Copper Co-Catalyzed Conditions

This protocol is adapted from highly successful procedures reported for the coupling of structurally analogous 2-amino-3-bromopyridines.[9][12] It represents a reliable and high-yielding method.

ComponentRoleSuggested ReagentStoichiometry / Loading
Aryl Halide SubstrateThis compound1.0 equiv
Alkyne Coupling PartnerTerminal Alkyne1.2 equiv
Pd Precatalyst Catalyst SourcePd(CF₃COO)₂ or Pd(OAc)₂2.5 mol%
Ligand Catalyst StabilizerTriphenylphosphine (PPh₃)5.0 mol%
Co-catalyst TransmetalationCopper(I) Iodide (CuI)5.0 mol%
Base HBr ScavengerTriethylamine (Et₃N)~2.0 mL per 1.0 mmol substrate
Solvent MediumN,N-Dimethylformamide (DMF)3-5 mL per 1.0 mmol substrate
Temperature Driving Force100 °C-
Time Duration3-6 hours (monitor by TLC/LC-MS)-
  • Inert Atmosphere Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add the palladium precatalyst (e.g., Pd(CF₃COO)₂, 0.025 equiv), triphenylphosphine (0.05 equiv), and copper(I) iodide (0.05 equiv).

  • Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. A vacuum/inert gas backfill cycle (3x) is highly recommended.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (3-5 mL) via syringe. Stir the mixture for 15-20 minutes at room temperature; a color change indicating catalyst formation may be observed.

  • Reagent Addition: Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (~2 mL).

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress every 1-2 hours using TLC (e.g., 1:5 Ethyl Acetate/Petroleum Ether) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexanes) to afford the pure product.

Protocol 2: Copper-Free Conditions - An Alternative Approach

For sensitive substrates or when alkyne homocoupling is a persistent issue, a copper-free protocol can be advantageous.[13][14] These conditions often require a more specialized ligand and base system.

ComponentRoleSuggested ReagentStoichiometry / Loading
Aryl Halide SubstrateThis compound1.0 equiv
Alkyne Coupling PartnerTerminal Alkyne1.5 equiv
Pd Precatalyst Catalyst SourcePd(OAc)₂ or Pd₂(dba)₃2.0 mol%
Ligand Bulky PhosphinecataCXium® A or XPhos4.0 mol%
Base Inorganic BaseCesium Carbonate (Cs₂CO₃)2.0 equiv
Solvent Medium1,4-Dioxane or 2-MeTHF4-5 mL per 1.0 mmol substrate
Temperature Driving Force80-100 °C-
Time Duration12-24 hours (monitor by TLC/LC-MS)-

Note: The selection of a bulky, electron-rich phosphine ligand is critical for the efficiency of copper-free systems.[15]

The procedure is similar to Protocol 1, with the key differences being the exclusion of CuI and the substitution of the base and ligand system. The use of an inorganic base like Cs₂CO₃ is common in these protocols.[16]

Visualizing the Experimental Workflow

A streamlined and reproducible workflow is critical for success. The following diagram outlines the key stages of the experimental process described in Protocol 1.

Workflow Figure 2: General Laboratory Workflow A 1. Reaction Setup - Flame-dry glassware - Add Pd/PPh₃/CuI catalysts B 2. Inert Atmosphere - Seal and purge with Ar/N₂ (3x) A->B C 3. Reagent Addition - Add degassed DMF - Add Substrate, Alkyne, Base B->C D 4. Heating & Monitoring - Heat to 100 °C - Monitor by TLC / LC-MS C->D E 5. Aqueous Workup - Cool to RT - Dilute & Wash (H₂O, Brine) D->E F 6. Purification - Dry & Concentrate - Flash Column Chromatography E->F G 7. Analysis - Characterize pure product (NMR, HRMS) F->G

Figure 2: General Laboratory Workflow

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst: Oxygen contamination; poor quality reagents.[7] 2. Low Reactivity: Insufficient temperature for aryl bromide activation.[11] 3. Catalyst Inhibition: Substrate coordination to Pd center.1. Ensure all solvents and bases are anhydrous and thoroughly degassed. Use fresh, high-purity catalysts and reagents.[17] 2. Increase temperature incrementally (e.g., to 110-120 °C), ensuring solvent integrity. 3. Screen alternative, bulkier phosphine ligands (e.g., XPhos, SPhos) which can favor the active monoligated Pd(0) species.[18]
Significant Alkyne Homocoupling (Glaser Product) 1. Oxygen Contamination: O₂ promotes the Cu-catalyzed oxidative dimerization.[16] 2. High Catalyst Loading: Excess copper can accelerate this side reaction.1. Improve degassing technique (freeze-pump-thaw cycles are most effective). Maintain a strict inert atmosphere throughout.[16] 2. Reduce CuI loading (e.g., to 1-2 mol%). 3. Switch to the copper-free protocol (Protocol 2).
Formation of Dark Precipitate (Palladium Black) 1. Catalyst Decomposition: Reaction temperature is too high or heating is prolonged. 2. Unstable Ligand Complex: The phosphine ligand may be insufficient to stabilize the Pd(0) species.1. Reduce reaction temperature slightly if conversion is still efficient. Avoid unnecessarily long reaction times. 2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 PPh₃:Pd).

Conclusion

The Sonogashira coupling of this compound is a highly achievable transformation when key substrate-specific challenges are addressed. Success relies on the careful selection of a robust catalytic system, the rigorous exclusion of oxygen to prevent side reactions, and sufficient thermal energy to activate the aryl bromide bond. The protocols and troubleshooting guide provided herein, grounded in established chemical principles and literature precedent, offer a comprehensive framework for researchers to effectively synthesize valuable alkynyl-aminopicoline intermediates for application in pharmaceutical and materials science research.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
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  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Hassan, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
  • ResearchGate. (n.d.).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7373. [Link]
  • MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
  • ACS Publications. (2023).
  • ResearchGate. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • NIH. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. [Link]
  • Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • NIH. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
  • NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
  • Chemical Engineering Transactions. (n.d.).
  • ResearchGate. (n.d.). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Picolinamines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Specifically, vicinally diamino-substituted picolines are privileged structural motifs found in a range of biologically active molecules and functional materials. The Buchwald-Hartwig amination stands as a powerful and versatile methodology for the construction of C-N bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 3-Amino-2-bromo-4-picoline. This particular substrate presents a unique set of challenges, including potential catalyst inhibition by the basic pyridine nitrogen and the steric hindrance imposed by the methyl group at the 4-position. Through a detailed exploration of reaction parameters, this guide aims to equip researchers with the necessary insights to successfully synthesize N-aryl or N-alkyl derivatives of 3-amino-4-picoline, crucial intermediates for further molecular elaboration.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine in the presence of a base.[1] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst. The choice of ligand is critical to modulate the reactivity and stability of the palladium catalyst throughout this cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Pd(II)-Amido Complex Pd(II)-Amido Complex Oxidative Addition Complex->Pd(II)-Amido Complex + R2NH, - HBr Pd(II)-Amido Complex->Pd(0)L Product Product Pd(II)-Amido Complex->Product Reductive Elimination Regenerated Pd(0)L Regenerated Pd(0)L Ar-Br Ar-Br R2NH R2NH Base Base Ar-NR2 Ar-NR2 Base-HBr Base-HBr Troubleshooting_Buchwald_Hartwig cluster_problem Problem cluster_cause Potential Cause cluster_solution Proposed Solution Low or No Conversion Low or No Conversion Catalyst Inactivation Catalyst Inactivation Low or No Conversion->Catalyst Inactivation Poor Substrate Solubility Poor Substrate Solubility Low or No Conversion->Poor Substrate Solubility Incorrect Stoichiometry Incorrect Stoichiometry Low or No Conversion->Incorrect Stoichiometry Side Product Formation Side Product Formation Hydrodehalogenation Hydrodehalogenation Side Product Formation->Hydrodehalogenation Homocoupling Homocoupling Side Product Formation->Homocoupling Product Decomposition Product Decomposition High Temperature High Temperature Product Decomposition->High Temperature Reactive Functional Groups Reactive Functional Groups Product Decomposition->Reactive Functional Groups Use Bulky Ligand Use Bulky Ligand Catalyst Inactivation->Use Bulky Ligand Ensure Anhydrous Conditions Ensure Anhydrous Conditions Catalyst Inactivation->Ensure Anhydrous Conditions Screen Solvents Screen Solvents Poor Substrate Solubility->Screen Solvents Verify Reagent Purity Verify Reagent Purity Incorrect Stoichiometry->Verify Reagent Purity Optimize Base Optimize Base Hydrodehalogenation->Optimize Base Homocoupling->Use Bulky Ligand Lower Reaction Temperature Lower Reaction Temperature High Temperature->Lower Reaction Temperature Protect Functional Groups Protect Functional Groups Reactive Functional Groups->Protect Functional Groups

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-2-bromo-4-picoline in Modern Synthesis

This compound, also known as 3-amino-2-bromo-4-methylpyridine, is a pivotal building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with strategically placed amino, bromo, and methyl groups, offers a versatile platform for constructing complex molecular architectures. The bromine atom at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the adjacent amino group at the 3-position can modulate the electronic properties of the pyridine ring and serve as a potential coordination site, presenting unique challenges and opportunities in catalysis.[1] This guide provides in-depth technical insights and field-proven protocols for leveraging this versatile substrate in a variety of palladium-catalyzed cross-coupling reactions.

The primary utility of this compound lies in its role as a precursor to a diverse array of substituted aminopyridines, which are prevalent scaffolds in numerous pharmaceutical agents.[1] Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, and the application of these methodologies to heteroaromatic halides like this compound has significantly expanded the accessible chemical space for drug discovery.[2]

However, the presence of the free amino group adjacent to the bromine atom introduces specific challenges. These include potential catalyst inhibition through coordination to the palladium center and the possibility of undesired side reactions.[1] Therefore, the selection of the appropriate palladium precursor, ligand, base, and solvent system is critical for achieving high efficiency and selectivity. This document will explore these nuances in detail for several key cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures with high functional group tolerance.[3][4][5] When applied to this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: A Pd(0) species inserts into the C-Br bond of this compound to form a Pd(II) intermediate. The rate of this step can be influenced by the electron density of the pyridine ring and the nature of the phosphine ligand.[3][7]

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, a process facilitated by a base. The base activates the organoboron reagent, making it more nucleophilic.[8]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[6]

The proximal amino group in this compound can potentially chelate to the palladium center, which could hinder the transmetalation or reductive elimination steps.[1] The choice of a bulky, electron-rich phosphine ligand is often crucial to mitigate this effect and promote the desired catalytic turnover.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)₂-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L2) Ar-Pd(II)(L)₂-R Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-2-phenyl-4-picoline.

Causality of Choices:

  • Ligand (SPhos): SPhos is a bulky, electron-rich biaryl phosphine ligand that has shown excellent performance in Suzuki-Miyaura couplings of heteroaryl halides.[3] Its steric bulk can promote reductive elimination and prevent catalyst deactivation.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in Suzuki-Miyaura reactions and is generally compatible with a wide range of functional groups.

  • Solvent (Dioxane/Water): The mixed aqueous/organic solvent system is standard for Suzuki-Miyaura couplings, as water is often necessary to facilitate the transmetalation step.[4]

Heck Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the arylation of alkenes.[9][10][11][12] This reaction allows for the introduction of a vinyl group at the 2-position of this compound, leading to the formation of styrenyl-type derivatives.

Mechanistic Insights

The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[9][12]

  • Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) catalyst initiates the cycle by inserting into the C-Br bond.

  • Migratory Insertion: The alkene coordinates to the Pd(II) center and then inserts into the Pd-C bond. This step is typically stereospecific, occurring in a syn manner.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Base-Promoted Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.

Diagram: Simplified Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)₂-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Migratory_Insertion Migratory Insertion (Alkene) Ar-Pd(II)-Br(L2)->Migratory_Insertion Alkene Intermediate_1 R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ Migratory_Insertion->Intermediate_1 Beta_Hydride_Elimination β-Hydride Elimination Intermediate_1->Beta_Hydride_Elimination H-Pd(II)-Br(L2) H-Pd(II)(L)₂-Br Beta_Hydride_Elimination->H-Pd(II)-Br(L2) Ar-Alkene H-Pd(II)-Br(L2)->Pd(0)L2 Base

Caption: A simplified representation of the Heck reaction catalytic cycle.

Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL).

  • Reagent Addition: Add styrene (1.5 mmol, 1.5 equiv) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) to the solution.

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and pour it into water. Extract with diethyl ether. Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the desired product.

Causality of Choices:

  • Ligand (P(o-tol)₃): Tri(o-tolyl)phosphine is a classic ligand for the Heck reaction, providing a good balance of steric bulk and electronic properties to facilitate the catalytic cycle.

  • Base (Et₃N): Triethylamine is a common organic base used in the Heck reaction to neutralize the HBr generated and regenerate the Pd(0) catalyst.

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst components and is stable at the high temperatures often required for Heck reactions.

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[13][14][15] This reaction is particularly valuable for synthesizing conjugated enyne systems and is typically co-catalyzed by palladium and copper(I).[13]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[14]

  • Palladium Cycle: This cycle is similar to other cross-coupling reactions, starting with the oxidative addition of the aryl halide to a Pd(0) complex.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) center to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.

Diagram: Simplified Sonogashira Coupling Catalytic Cycles

Sonogashira_Coupling_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)₂-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation_Pd Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)(L)₂-C≡CR Transmetalation_Pd->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Cu(I)X Cu(I)X Alkyne_Deprotonation Alkyne Deprotonation (Base) Cu(I)X->Alkyne_Deprotonation H-C≡CR Cu(I)_Acetylide Cu(I)-C≡CR Alkyne_Deprotonation->Cu(I)_Acetylide Cu(I)_Acetylide->Transmetalation_Pd to Pd cycle

Caption: A simplified representation of the interconnected catalytic cycles in the Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL). Stir to dissolve. Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide). Monitor the reaction by TLC.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution to remove copper salts. Dry the organic layer over sodium sulfate and concentrate. Purify the crude product by column chromatography.

Causality of Choices:

  • Catalyst System (PdCl₂(PPh₃)₂/CuI): This is a classic and robust catalyst system for Sonogashira couplings. The palladium complex serves as the primary cross-coupling catalyst, while the copper(I) iodide co-catalyst facilitates the formation of the reactive copper acetylide.[16]

  • Base/Solvent (Et₃N): Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. Its use as a solvent ensures a high concentration of the base.

  • Workup with Ammonium Chloride: The ammonium chloride wash is crucial for removing the copper co-catalyst from the reaction mixture, which can otherwise complicate purification and downstream applications.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[17][18][19][20] For this compound, this reaction can be used for N-arylation or N-alkylation of the amino group, although direct C-N coupling at the 2-position with an external amine is more common. The protocol below focuses on the latter.

Mechanistic Principles

The Buchwald-Hartwig amination proceeds through a catalytic cycle analogous to other palladium-catalyzed cross-coupling reactions.[17][21]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

The choice of ligand is particularly critical in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being required to facilitate the reductive elimination step, which is frequently the rate-limiting step of the catalytic cycle.[1][21][22]

Diagram: Simplified Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)₂-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination_Deprotonation R₂NH Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)(L)₂-NR₂ Amine_Coordination_Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR₂

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and RuPhos (0.02 mmol, 2 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (2 mL). Then add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Base Addition: Add LiHMDS (1.5 mL of a 1.0 M solution in THF, 1.5 mmol, 1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Causality of Choices:

  • Ligand (RuPhos): RuPhos is a highly effective, sterically demanding biaryl phosphine ligand that has demonstrated broad applicability in C-N cross-coupling reactions, particularly with heteroaromatic substrates.[1][23]

  • Base (LiHMDS): LiHMDS is a strong, non-nucleophilic base that is effective for the deprotonation of a wide range of amines in Buchwald-Hartwig aminations.[1]

  • Palladium Source (Pd₂(dba)₃): Pd₂(dba)₃ is a common and reliable Pd(0) precursor for generating the active catalyst in situ.

Data Summary and Comparison

Reaction TypeTypical Catalyst SystemBaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-110Bulky, electron-rich ligands are crucial. Water is often required.
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NDMF, Acetonitrile100-140Reaction is often sensitive to steric hindrance on the alkene.
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF, DMFRT-60Requires a copper co-catalyst. Anhydrous and anaerobic conditions are important.
Buchwald-Hartwig Pd₂(dba)₃ / RuPhosLiHMDS, NaOtBuToluene, Dioxane80-110Ligand choice is critical for success. Strong, non-nucleophilic bases are preferred.

Troubleshooting and Safety Considerations

  • Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Catalyst deactivation can be an issue; ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: In the case of this compound, potential side reactions include homocoupling of the starting material or the organoboron reagent (in Suzuki couplings) and reactions involving the amino group. The use of appropriate ligands and reaction conditions can minimize these.

  • Safety: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Many of the solvents used are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Reactions under pressure or at high temperatures should be conducted behind a blast shield.

References

  • A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amin
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (URL: )
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (URL: )
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )
  • Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a - ResearchG
  • Exploring this compound: Properties and Applic
  • Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS. (URL: [Link])
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Heck reaction - Wikipedia. (URL: [Link])
  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. (URL: [Link])
  • Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(II)
  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (URL: [Link])
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. (URL: [Link])
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition - SciSpace. (URL: [Link])
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing). (URL: [Link])
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
  • Sonogashira coupling - Wikipedia. (URL: [Link])
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (URL: [Link])
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Public
  • Heck reaction - YouTube. (URL: [Link])
  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

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Synthesis of Nevirapine intermediate using 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Scalable Synthesis of 2-Chloro-N-(2-bromo-4-methyl-3-pyridyl)nicotinamide: A Key Intermediate for Nevirapine

Abstract

This document provides a comprehensive guide for the synthesis of a crucial intermediate in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1] The protocol details the acylation of 3-Amino-2-bromo-4-picoline with 2-chloronicotinoyl chloride. While many established industrial processes for Nevirapine utilize 2-chloro-3-amino-4-picoline (CAPIC) as a primary building block, this guide focuses on the use of its bromo-analogue, demonstrating the versatility of the synthetic pathway.[2][3][4] We present a detailed, step-by-step experimental protocol, mechanistic insights, and process workflow designed for researchers, chemists, and process development scientists. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction and Scientific Background

Nevirapine (NVP) is a potent NNRTI that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme.[1] This allosteric binding induces a conformational change that inhibits the enzyme's catalytic activity, thereby preventing the conversion of viral RNA into DNA and halting viral replication.[1]

The commercial synthesis of Nevirapine has evolved through several generations of process improvements, all aimed at increasing yield, reducing cost, and enhancing safety.[2][3][5] A cornerstone of many synthetic routes is the construction of the central diazepine ring system. This is typically achieved by coupling two substituted pyridine rings followed by an intramolecular cyclization. The target intermediate of this protocol, 2-Chloro-N-(2-bromo-4-methyl-3-pyridyl)nicotinamide , is the direct product of such a coupling and a precursor to the final cyclization step.

The core reaction is a nucleophilic acyl substitution, where the amino group of this compound attacks the electrophilic carbonyl carbon of 2-chloronicotinoyl chloride. This forms a stable amide bond, linking the two pyridine moieties. The resulting diamide is then poised for subsequent reaction with cyclopropylamine and intramolecular ring-closure to form the tricyclic Nevirapine core.[5][6]

Reaction Pathway and Mechanism

The synthesis proceeds via a well-established nucleophilic acyl substitution mechanism. The amine on the picoline ring acts as the nucleophile, and the acid chloride derivative of nicotinic acid serves as the electrophile.

G cluster_reactants Reactants cluster_intermediate Intermediate Product cluster_final Final API (Context) reactant1 This compound product 2-Chloro-N-(2-bromo-4-methyl-3-pyridyl)nicotinamide reactant1->product + Reactant 2 (Acylation) reactant2 2-Chloronicotinoyl chloride nevirapine Nevirapine product->nevirapine + Cyclopropylamine + Base (e.g., NaH) (Amidation & Cyclization)

Mechanistic Rationale:

  • Acid Chloride Activation: 2-Chloronicotinic acid is converted to its more reactive acid chloride form (using an agent like thionyl chloride or oxalyl chloride) to facilitate the acylation. This significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The exocyclic amino group of this compound is a potent nucleophile. Its lone pair of electrons attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, the best leaving group in the system, to yield the stable amide product. An acid scavenger (e.g., a tertiary amine base or excess reactant) is typically used to neutralize the HCl byproduct.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the analogous chloro-substituted picoline. [5][6]Researchers should perform an initial small-scale run to optimize conditions for this specific substrate.

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Wt.Quantity (for 10 mmol scale)Notes
This compound172344-63-9187.04 g/mol 1.87 g (10.0 mmol)Starting material. Ensure >98% purity.
2-Chloronicotinoyl chloride2999-63-5176.00 g/mol 1.94 g (11.0 mmol)Acylating agent. Highly moisture-sensitive.
Triethylamine (TEA)121-44-8101.19 g/mol 1.52 mL (11.0 mmol)Acid scavenger. Distill before use.
Dichloromethane (DCM)75-09-284.93 g/mol 50 mLAnhydrous, reaction solvent.
Saturated NaHCO₃ solutionN/AN/A~50 mLFor aqueous work-up.
Brine (Saturated NaCl)N/AN/A~25 mLFor aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄N/AN/A~5 gDrying agent.

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Condenser (optional, for reflux)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Charge the flask with this compound (1.87 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Begin stirring to dissolve the solid.

  • Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Base Addition: Add triethylamine (1.52 mL, 11.0 mmol) to the stirring solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Acylating Agent Preparation: In a separate, dry flask, dissolve 2-chloronicotinoyl chloride (1.94 g, 11.0 mmol) in anhydrous dichloromethane (20 mL).

  • Slow Addition: Transfer the 2-chloronicotinoyl chloride solution to a dropping funnel and add it dropwise to the cooled reaction mixture over 30-45 minutes. Causality: A slow, controlled addition is critical to manage the exotherm of the reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting picoline is consumed.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of deionized water.

  • Aqueous Work-up (Extraction):

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution (to remove excess acid) and 25 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-Chloro-N-(2-bromo-4-methyl-3-pyridyl)nicotinamide . [7][8]

Process Workflow and Data

4.1. Experimental Workflow Diagram

G start Start: Dry Glassware Setup charge_picoline Charge this compound, DCM, and TEA start->charge_picoline inert Establish Inert Atmosphere (N2) charge_picoline->inert cool Cool to 0-5 °C inert->cool add_acyl Dropwise Addition of 2-Chloronicotinoyl Chloride Solution cool->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete workup Aqueous Work-up: Quench, Wash, Dry monitor->workup Reaction Complete evap Solvent Evaporation workup->evap purify Purification: Recrystallization or Chromatography evap->purify end End: Isolated Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

4.2. Expected Results and Data Summary

ParameterExpected ValueNotes
Reaction Time 2 - 4 hoursMonitor for completion.
Product Appearance Off-white to pale yellow solid
Expected Yield 80 - 90%Based on analogous reactions. [6]
Purity (Post-Purification) >99% (by HPLC)
Molecular Formula C₁₂H₈BrCl₂N₃O
Molecular Weight 361.02 g/mol
Safety and Troubleshooting

5.1. Safety Precautions

  • 2-Chloronicotinoyl chloride: Corrosive and lachrymatory. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a well-ventilated area or fume hood.

  • Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.

  • Always perform reactions under an inert atmosphere where moisture-sensitive reagents are used.

5.2. Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive acylating agent (hydrolyzed).2. Poor quality starting materials.3. Insufficient reaction time.1. Use freshly opened or distilled 2-chloronicotinoyl chloride.2. Verify purity of reactants by NMR or other analysis.3. Increase reaction time and continue monitoring.
Multiple Side Products 1. Reaction temperature too high.2. Addition of acylating agent was too fast.1. Maintain cooling at 0-5 °C during addition.2. Ensure slow, dropwise addition of the acid chloride solution.
Low Yield After Work-up 1. Product is partially soluble in the aqueous layer.2. Incomplete extraction.1. Re-extract the aqueous layers with additional DCM.2. Ensure thorough mixing during extractions.
Conclusion

This application note provides a reliable and detailed protocol for synthesizing 2-Chloro-N-(2-bromo-4-methyl-3-pyridyl)nicotinamide , a key precursor in the manufacturing of Nevirapine. By explaining the rationale behind the procedural steps and offering guidance on safety and troubleshooting, this document serves as a valuable resource for scientists engaged in pharmaceutical synthesis and process development. The successful execution of this protocol enables the efficient construction of the core diamide structure necessary for the final cyclization to this important antiretroviral agent.

References
  • Lowcost, high yield synthesis of nevirapine. (Patent WO2016118586A1).
  • Process for preparing nevirapine. (Patent US5569760A).
  • PROCESS FOR THE PRODUCTION OF NEVIRAPINE. (Patent DE60318444T2).
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  • Nevirapine Batch Transfer Document. (Technical Report). [Link]
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Application Notes & Protocols: Strategic Derivatization of the Amino Group in 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract & Scope

3-Amino-2-bromo-4-picoline is a pivotal heterocyclic building block in contemporary drug discovery and agrochemical synthesis.[1] Its strategic value stems from the orthogonal reactivity of its constituent functional groups: a nucleophilic primary amino group, a bromine atom amenable to cross-coupling reactions, and a basic pyridine nitrogen. This guide provides a detailed exploration of synthetic strategies focused exclusively on the derivatization of the 3-amino group. We present field-tested protocols for acylation, sulfonylation, and N-arylation, offering researchers a robust framework for generating molecular diversity from this versatile scaffold. The causality behind reagent selection, reaction conditions, and potential competing pathways is discussed to empower chemists to troubleshoot and adapt these methodologies for their specific molecular targets.

Scientific & Strategic Rationale

The derivatization of the amino group of this compound is a primary step in many synthetic campaigns. The rationale for targeting this group is multifold:

  • Modulation of Physicochemical Properties: Converting the basic amino group to neutral amides or sulfonamides drastically alters a molecule's pKa, lipophilicity, and hydrogen bonding capacity, which are critical parameters for optimizing drug-like properties.

  • Introduction of Pharmacophores: The amino group serves as a chemical handle to introduce a wide array of functionalities, including pharmacophoric elements that can engage with biological targets.

  • Protecting Group Strategy: In multi-step syntheses, the amino group can be protected as an amide or carbamate to prevent its interference in subsequent reactions, such as those targeting the C-Br bond.[2]

Chemoselectivity Considerations: The primary challenge in the chemistry of this molecule is achieving selective derivatization. The pyridine nitrogen can be protonated or alkylated under acidic conditions, while the C-Br bond is reactive under palladium catalysis conditions. The protocols herein are optimized to favor selective reaction at the 3-amino position.

Safety: this compound is a halogenated aromatic amine and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3]

Experimental Workflows & Protocols

The following sections detail robust protocols for the derivatization of the 3-amino group. Each protocol is designed as a self-validating system, including steps for purification and characterization.

Workflow Overview

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes start This compound Acylation Acylation (R-COCl, Base) start->Acylation Sulfonylation Sulfonylation (R-SO2Cl, Base) start->Sulfonylation Arylation N-Arylation (Ar-X, Pd-cat, Base) start->Arylation Amide N-(2-bromo-4-methylpyridin-3-yl)amide Acylation->Amide Sulfonamide N-(2-bromo-4-methylpyridin-3-yl)sulfonamide Sulfonylation->Sulfonamide Arylamine N-Aryl-2-bromo-4-methylpyridin-3-amine Arylation->Arylamine

Caption: General derivatization pathways for the amino group.

Protocol I: Acylation for Amide Synthesis

Reaction Principle: This is a fundamental nucleophilic acyl substitution where the primary amino group attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A tertiary amine base is used to neutralize the acidic byproduct (HCl or carboxylic acid), driving the reaction to completion. A similar procedure has been successfully applied to related brominated aminopyridines.[4]

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the stirred solution.

  • Reagent Addition: Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 eq.) or anhydride dropwise via syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the resulting amide by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Experimental Insights:

  • Solvent: DCM is an excellent choice as it is inert and effectively solubilizes the starting material and reagents.

  • Base: Triethylamine is a sufficiently strong, non-nucleophilic base to scavenge the generated HCl. Pyridine can also be used as both a base and a solvent.

  • Temperature Control: The initial cooling to 0 °C is critical to manage the exothermicity of the reaction, preventing potential side reactions.

Protocol II: Sulfonylation for Sulfonamide Synthesis

Reaction Principle: Similar to acylation, this reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. The resulting sulfonamides are exceptionally stable and are a privileged functional group in medicinal chemistry.[5] The general principle involves combining the amine with a sulfonyl chloride in the presence of a base.[6]

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a dry flask under nitrogen, dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM (approx. 0.2 M).

  • Catalyst (Optional): For less reactive sulfonyl chlorides, a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.) can be added.

  • Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) portion-wise at room temperature. If using DCM as a solvent, add triethylamine (1.5 eq.) as the base.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive partners.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with 1 M HCl (to remove pyridine/DMAP), followed by saturated sodium bicarbonate solution, and finally brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

  • Characterization: Analyze the purified sulfonamide by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality and Experimental Insights:

  • Reagents: A wide variety of aryl and alkyl sulfonyl chlorides can be used to generate a library of sulfonamide derivatives.[6]

  • Base/Solvent System: Pyridine is often used as both the solvent and the base, which can simplify the reaction setup. However, its removal during work-up requires an acidic wash. The DCM/Et₃N system is a common alternative.

Protocol III: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Reaction Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7][8] In this context, the amino group of this compound acts as the nucleophilic coupling partner with an aryl halide. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] Success is highly dependent on the synergistic combination of a palladium precursor, a specialized phosphine ligand, and a base.[10]

Catalytic Cycle Visualization

buchner_hartwig pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_ii L₂Pd(II)(Ar)(X) ox_add->pd_ii amine_coord Amine Coordination & Deprotonation pd_ii->amine_coord + R'R''NH - HX pd_amido L₂Pd(II)(Ar)(NR'R'') amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) red_elim->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Step-by-Step Protocol:

  • Reaction Setup (Glovebox Recommended): To an oven-dried Schlenk tube or sealed vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.2 eq.), the aryl halide (e.g., bromobenzene, 1.0 eq.), and anhydrous solvent (e.g., toluene or 1,4-dioxane, approx. 0.1 M).

  • Reaction: Seal the vessel tightly and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude N-aryl product by flash column chromatography.

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS.

Causality and Experimental Insights:

  • Catalyst System: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are generally required to facilitate the key steps of oxidative addition and reductive elimination.[11] Bidentate ligands like Xantphos or BINAP are often effective for coupling with primary amines.[7]

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine within the palladium coordination sphere.[9] K₃PO₄ and Cs₂CO₃ are often preferred for their efficacy and compatibility with a wide range of functional groups.

  • Competing Reactivity: A critical consideration is the presence of the 2-bromo substituent on the starting material, which could potentially undergo a competing oxidative addition. Using the aminopicoline in slight excess relative to the aryl halide can help favor the desired N-arylation pathway. Careful optimization may be required to maximize selectivity.

Data Summary

Derivatization MethodKey ReagentsTypical BaseSolventTemp.Product Class
Acylation Acyl Chloride / AnhydrideEt₃N, PyridineDCM, MeCN0 °C to RTAmide
Sulfonylation Sulfonyl ChlorideEt₃N, PyridineDCM, PyridineRT to 50 °CSulfonamide
N-Arylation Aryl Halide, Pd-Catalyst, LigandK₃PO₄, Cs₂CO₃Toluene, Dioxane80-110 °CSecondary Arylamine

Conclusion

The 3-amino group of this compound provides a reliable and versatile handle for synthetic elaboration. The protocols detailed in this guide for acylation, sulfonylation, and palladium-catalyzed N-arylation represent foundational transformations for accessing a broad chemical space. By understanding the principles behind each reaction and potential side-reactivities, researchers can effectively leverage this key intermediate to construct complex molecular architectures for applications in pharmaceutical and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Praise, C., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Noutoshi, Y., et al. (2012). Sulfonamides identified as plant immune-priming compounds in high-throughput chemical screening increase disease resistance in Arabidopsis thaliana. Frontiers in Plant Science.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11.
  • Chemist Nate. (2023). Buchwald-Hartwig amination. YouTube.
  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • PrepChem.com. (n.d.). Synthesis of 3-cyano-2-(4-methylphenyl)pyridine.
  • Autechaux, S. (n.d.).
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • ResearchGate. (n.d.). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino....
  • ResearchGate. (n.d.). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization.
  • ACS Publications. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine.
  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine-Free O-Sulfonylation by a Combination of 4-Methylpyridine N-Oxide Catalyst with 4Å Molecular Sieves.
  • Chemdad. (n.d.). This compound.

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Application Notes & Protocols: Strategic Functionalization of the 3-Amino-2-bromo-4-picoline Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of 3-Amino-2-bromo-4-picoline, a heterocyclic building block of significant interest in medicinal and materials chemistry. We delve into the strategic application of palladium-catalyzed cross-coupling reactions to selectively functionalize the C2 position of the pyridine ring. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Beyond procedural steps, we explore the underlying mechanistic principles and the critical rationale behind the selection of catalysts, ligands, bases, and solvents, ensuring reproducible and high-yielding transformations.

Introduction: The Value of the this compound Scaffold

This compound is a highly versatile synthetic intermediate. Its structure features three key points for chemical elaboration: a nucleophilic amino group at C3, a reactive bromo group at the C2 position, and a methyl group at C4. The strategic placement of the bromine atom ortho to the pyridine nitrogen and adjacent to an amino group presents unique challenges and opportunities in synthesis. The ability to selectively modify the C-Br bond through cross-coupling chemistry opens a direct pathway to a vast array of substituted aminopyridine derivatives, which are privileged structures in numerous pharmacologically active compounds and functional materials.[1][2] This guide focuses on providing robust and reliable protocols to exploit the reactivity of the C2-bromo position.

Core Principles: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3] These reactions generally proceed through a common catalytic cycle, which provides a logical framework for understanding and troubleshooting the transformations discussed herein.

Generalized Catalytic Cycle Workflow

The cycle typically involves three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound, forming a Pd(II) complex.

  • Transmetalation or Ligand Exchange: The coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) coordinates to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

Generalized Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + R-X (this compound) Trans Transmetalation or Ligand Exchange Complex OxAdd->Trans + Coupling Partner (e.g., R'-B(OH)₂) Trans->Pd0 Product Product (Functionalized Picoline) Trans->Product Reductive Elimination

Caption: Fig. 1: Generalized Pd Cross-Coupling Cycle

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the stability and low toxicity of its organoboron reagents.[4][5] It is exceptionally effective for creating biaryl and heteroaryl-aryl structures.

Mechanistic Rationale

The canonical Suzuki-Miyaura catalytic cycle follows the general pathway described in Figure 1.[6] A critical distinction is the transmetalation step , which requires activation of the organoboron species by a base.[5] The base (e.g., K₃PO₄, Cs₂CO₃) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.

Causality Behind Component Selection:

  • Palladium Precatalyst: While Pd(PPh₃)₄ can be used, air-stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often preferred for convenience. They are reduced in situ to the active Pd(0) species.

  • Ligand: The nitrogen atom of the pyridine substrate can act as a competitive ligand, potentially poisoning the catalyst.[7] To overcome this, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are employed. These ligands accelerate the rate-determining oxidative addition and the subsequent reductive elimination, outcompeting substrate inhibition and leading to higher yields.[6]

  • Base: The choice of base is crucial. Inorganic bases like K₃PO₄ and Cs₂CO₃ are effective and generally do not cause hydrolysis of sensitive functional groups, unlike stronger hydroxide bases.[6]

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of related bromopyridine substrates, providing a validated starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9085
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10092
3Thiophen-3-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane8088

Table adapted from established procedures for substituted bromopyridines.[8][9]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (powdered, dried, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-2-aryl-4-picoline.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is an exceptionally reliable method for forming a C-C bond between an aryl halide and a terminal alkyne, yielding valuable arylalkyne products.[10][11][12] The reaction is renowned for its mild conditions and high functional group tolerance.[10]

Mechanistic Rationale

The reaction mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11][13]

  • Palladium Cycle: Similar to the Suzuki reaction, this involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide intermediate.[13] This copper acetylide is the key species that undergoes transmetalation with the Pd(II) complex.

Causality Behind Component Selection:

  • Catalyst System: The classic system uses a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (typically CuI).[12][14] The copper co-catalyst is crucial as it accelerates the reaction, allowing it to proceed under milder conditions, often at room temperature.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes: it deprotonates the terminal alkyne and acts as a solvent.[14]

  • Copper-Free Variants: While effective, the copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[13] Copper-free protocols have been developed to circumvent this issue, though they may require slightly harsher conditions or more specialized ligands.[13][15]

Sonogashira Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-X L₂ Pd0->PdII_RX Oxidative Addition (+ R-X) PdII_Alk R-Pd(II)-C≡CR' L₂ PdII_RX->PdII_Alk Transmetalation PdII_Alk->Pd0 Reductive Elimination (+ R-C≡CR') CuX Cu(I)-X Cu_Alk Cu(I)-C≡CR' CuX->Cu_Alk + H-C≡CR' + Base Cu_Alk->PdII_RX Cu_Alk->CuX

Sources

Large-scale synthesis of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 3-Amino-2-bromo-4-picoline

Abstract

This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a critical heterocyclic building block in the pharmaceutical and agrochemical industries.[1] The synthesis is achieved through the regioselective bromination of 3-Amino-4-picoline using N-Bromosuccinimide (NBS). This guide is intended for researchers, chemists, and process development scientists, offering in-depth explanations of procedural choices, safety protocols, process optimization, and analytical quality control. The methodologies described herein are designed to be self-validating and suitable for scale-up operations.

Introduction: Significance of this compound

This compound (CAS No: 126325-50-6) is a highly functionalized pyridine derivative whose structural features—an activating amino group, a reactive bromine atom, and a methyl group—make it an exceptionally versatile intermediate for organic synthesis. Its primary value lies in its role as a key precursor in the development of complex, biologically active molecules. In the pharmaceutical sector, this compound and its precursors are instrumental in synthesizing novel therapeutic agents, including derivatives related to the anti-AIDS drug Nevirapine and potent phosphodiesterase type 4 (PDE4) inhibitors for treating inflammatory diseases.[1][2][3] The presence of both a nucleophilic amino group and a bromine atom, which is amenable to a wide array of cross-coupling reactions, allows for precise molecular engineering in drug discovery pipelines.

This document outlines a reliable method for its synthesis on a large scale, addressing common challenges such as regioselectivity, reaction control, and purification.

Synthetic Strategy and Mechanism

The selected synthetic route involves the direct electrophilic bromination of commercially available 3-Amino-4-picoline at the C2 position.

Overall Reaction Scheme

Caption: Regioselective bromination of 3-Amino-4-picoline.

Mechanistic Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key principles are:

  • Activation and Directing Effect: The amino group (-NH₂) at the C3 position is a potent activating group. Through resonance, it increases the electron density of the pyridine ring, particularly at the ortho (C2, C4) and para (C6) positions, making them susceptible to electrophilic attack.

  • Regioselectivity: The bromine is selectively introduced at the C2 position. This is due to the strong ortho-directing effect of the amino group and the inherent steric hindrance provided by the adjacent methyl group at C4, which disfavors substitution at C5.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for large-scale synthesis over elemental bromine (Br₂).[4]

    • Safety and Handling: NBS is a crystalline solid, which is significantly easier and safer to handle, weigh, and dispense on a large scale compared to highly corrosive and volatile liquid bromine.[5][6]

    • Selectivity: NBS provides a low, steady concentration of electrophilic bromine, which often leads to higher selectivity and minimizes the formation of over-brominated byproducts.

    • Byproducts: The primary byproduct is succinimide, which is highly water-soluble and easily removed during aqueous work-up.

Materials and Equipment

MaterialCAS No.FormulaNotes
3-Amino-4-picoline3430-27-1C₆H₈N₂Starting material
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂Brominating agent. Corrosive, handle with care.[4]
Acetonitrile (ACN)75-05-8C₂H₃NReaction solvent
Dichloromethane (DCM)75-09-2CH₂Cl₂Extraction solvent
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃Quenching agent
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃For pH adjustment
Brine (Saturated NaCl solution)7647-14-5NaClFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Drying agent

Required Equipment:

  • Large-scale glass reactor with overhead mechanical stirrer, temperature probe, and addition funnel.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Chilling unit capable of maintaining 0-5 °C.

  • Large separatory funnel for extraction.

  • Rotary evaporator with a suitable vacuum pump.

  • Buchner funnel and vacuum flask for filtration.

  • Personal Protective Equipment (PPE): Safety glasses, face shield, lab coat, chemically resistant gloves (Nitrile rubber recommended).[7][8]

Detailed Large-Scale Synthesis Protocol

This protocol is based on a 1.0 molar scale. Adjust quantities proportionally for different scales.

Step 1: Reactor Setup and Reagent Charging
  • Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charge the reactor with 3-Amino-4-picoline (108.14 g, 1.0 mol) and Acetonitrile (1.5 L) .

  • Begin stirring with the overhead mechanical stirrer to ensure a homogeneous solution.

  • Cool the reaction mixture to 0-5 °C using an external cooling bath.

Step 2: Portion-wise Addition of NBS
  • Once the internal temperature is stable at 0-5 °C, begin the portion-wise addition of N-Bromosuccinimide (186.9 g, 1.05 mol, 1.05 eq.) .

  • Rationale: The reaction is exothermic. Adding NBS in small portions (e.g., ~18-20 g every 10-15 minutes) is critical to maintain the temperature below 5 °C. This prevents thermal runaway and minimizes the formation of impurities.[5]

  • After the full addition of NBS, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

Step 3: Reaction Monitoring
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC System: Dichloromethane:Methanol (95:5). Visualize under UV light (254 nm). The product spot should appear, and the starting material spot should diminish.

  • The reaction is considered complete when the starting material is consumed.

Step 4: Reaction Quench and Work-up
  • Once the reaction is complete, slowly add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃, ~500 mL) to the reactor while maintaining the temperature below 10 °C. This step quenches any unreacted NBS.

  • Allow the mixture to warm to room temperature.

  • Remove the bulk of the acetonitrile via rotary evaporation under reduced pressure.

  • To the remaining aqueous residue, add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the pH is ~8-9. This neutralizes any acidic byproducts and ensures the product is in its free base form.

  • The water-soluble byproduct, succinimide, will remain in the aqueous phase.

Step 5: Product Extraction and Isolation
  • Transfer the aqueous mixture to a large separatory funnel.

  • Extract the product with Dichloromethane (DCM) (3 x 500 mL).

  • Combine the organic layers.

  • Wash the combined organic phase with Brine (1 x 400 mL) to remove residual water.

  • Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄) , then filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 6: Purification
  • The crude product can be purified by recrystallization.

  • Procedure: Dissolve the crude solid in a minimal amount of hot solvent (e.g., a mixture of ethyl acetate and hexanes). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Process and Workflow Diagram

Caption: Scalable workflow for the synthesis of this compound.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis MethodExpected Result
Appearance Off-white to light yellow solid
Melting Point Typically in the range of 75-80 °C (literature varies)
¹H NMR Consistent with the structure of this compound
HPLC Purity ≥98%
Mass Spec (ESI+) m/z = 187.0, 189.0 ([M+H]⁺), showing characteristic bromine isotope pattern

Safety, Handling, and Waste Disposal

Safe handling of all chemicals is paramount. A thorough risk assessment should be conducted before commencing any work.[6]

SubstanceHazard IdentificationRecommended PPE
N-Bromosuccinimide (NBS) Oxidizer, causes severe skin burns and eye damage, harmful if swallowed.[6]Safety goggles, face shield, gloves, lab coat.[5]
This compound Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[10]Safety goggles, gloves, lab coat. Work in a well-ventilated area.
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and serious eye irritation.Work in a chemical fume hood. Wear appropriate gloves and eye protection.
Acetonitrile (ACN) Flammable liquid and vapor. Harmful in contact with skin, if inhaled, or if swallowed.Work in a chemical fume hood. Keep away from ignition sources.

Handling Precautions:

  • Always work in a well-ventilated area or a chemical fume hood.[7]

  • Avoid generating dust, especially with NBS.[5]

  • Keep oxidizing agents like NBS away from combustible materials.[6][8]

  • Ground all equipment to prevent static discharge when handling flammable solvents.

Waste Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Halogenated organic waste (from DCM) should be collected in a designated, labeled container.

  • Aqueous waste should be neutralized before disposal.

References

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]
  • 3-Amino-2-bromo-4-methylpyridine PubChem Entry.
  • Preparation process of 3 amino-4 methyl pyridine.
  • Exploring this compound: Properties and Applic
  • A kind of preparation method of 3-amino-4-picoline.
  • Preparation method of 3-amino-4-methylpyridine.
  • Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Application Note & Protocol: High-Purity Isolation of 3-Amino-2-bromo-4-picoline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2-bromo-4-picoline is a critical pyridine-based intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this starting material directly impacts the quality, yield, and safety profile of the final drug product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of this compound using a robust and validated recrystallization protocol. We will delve into the mechanistic principles of solvent selection, provide a step-by-step methodology, and outline analytical techniques for purity verification, ensuring a final product that meets stringent pharmaceutical standards.

1. The Science of Recrystallization: More Than Just Precipitation

Recrystallization is a powerful purification technique for crystalline solids, leveraging the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[2] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[3]

The selection of an appropriate solvent system is the most critical parameter for a successful recrystallization. An ideal solvent should exhibit the following characteristics[4]:

  • High solvency for this compound at elevated temperatures.

  • Low solvency for this compound at low temperatures.

  • High solvency for impurities at all temperatures, or conversely, very low solvency so they can be removed by hot filtration.

  • Chemical inertness; it should not react with the compound being purified.

  • Volatility, to allow for easy removal from the purified crystals.

For aminopyridine derivatives, a common challenge is their moderate polarity. A single solvent may not always provide the optimal solubility gradient. In such cases, a mixed-solvent system is employed, typically consisting of a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[5]

2. Materials and Methods

2.1. Reagents and Equipment

  • Crude this compound (Purity < 95%)

  • Ethyl Acetate (ACS Grade or higher)

  • Hexane (ACS Grade or higher)

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer Flasks

  • Heating Mantle with Magnetic Stirrer

  • Reflux Condenser

  • Büchner Funnel and Filter Flask

  • Whatman No. 1 Filter Paper (or equivalent)

  • Vacuum Source

  • Drying Oven or Vacuum Desiccator

2.2. Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][7] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[9][10]

3. Optimized Recrystallization Protocol

This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.

Step 1: Dissolution

  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 50 mL of ethyl acetate.

  • Gently heat the mixture on a heating mantle while stirring. Bring the solution to a gentle boil.

  • Continue adding ethyl acetate in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a high recovery yield.

Step 2: Decolorization (if necessary)

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount (approx. 0.5 g) of activated carbon to the solution.

  • Gently reheat the solution to boiling for 5-10 minutes to allow the activated carbon to adsorb colored impurities.

Step 3: Hot Filtration (if activated carbon was used or insoluble impurities are present)

  • Preheat a separate Erlenmeyer flask and a glass funnel.

  • Place a fluted filter paper in the preheated funnel.

  • Quickly filter the hot solution into the clean, preheated flask. This step is crucial to remove the activated carbon and any insoluble impurities without premature crystallization.[1]

Step 4: Crystallization

  • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

Step 5: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Continue to pull a vacuum for several minutes to partially dry the crystals.

Step 6: Drying

  • Transfer the purified crystals to a watch glass or drying dish.

  • Dry the crystals in a vacuum oven at a temperature below the compound's melting point (typically 40-50 °C) until a constant weight is achieved. The melting point of this compound is reported to be in the range of 67-72°C.

4. Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow Crude Crude this compound Dissolution Dissolution in Hot Ethyl Acetate Crude->Dissolution Decolorization Decolorization with Activated Carbon (Optional) Dissolution->Decolorization HotFiltration Hot Filtration Decolorization->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling Isolation Vacuum Filtration & Washing Cooling->Isolation Drying Drying Isolation->Drying Pure Pure this compound Drying->Pure

Caption: Workflow for the purification of this compound.

5. Purity Assessment and Characterization

The efficacy of the purification process must be validated through rigorous analytical testing. A multi-faceted approach combining spectroscopic and chromatographic techniques is recommended for comprehensive characterization.[11]

5.1. Data Presentation

ParameterCrude MaterialPurified Material
Appearance Brown solidOff-white to pale yellow crystals
Melting Point 62-68 °C69-72 °C
Purity (by HPLC) 94.5%≥ 99.0%

5.2. Recommended Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) can effectively separate this compound from its impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying any residual impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can help in the identification of impurities.

  • Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity.

6. Troubleshooting

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a mixed solvent system. Ensure the solution is not overly concentrated.
Poor Crystal Yield Too much solvent was used; the solution was cooled too quickly.Concentrate the filtrate and re-cool. Allow for slower cooling to promote crystal growth.
Colored Crystals Incomplete removal of colored impurities.Repeat the recrystallization process with the addition of activated carbon.

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles of solvent selection and adhering to the optimized methodology, researchers and drug development professionals can consistently obtain high-purity material, which is essential for the successful synthesis of high-quality active pharmaceutical ingredients. The integration of robust analytical techniques is paramount to validating the purity and ensuring the integrity of the final product.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-bromo-4-methylpyridine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Retrieved from

  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline. Retrieved from

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Organic Syntheses. (1950). 3-aminopyridine. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Amino-6-bromo-4-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Retrieved from

  • Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process. Retrieved from

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-Amino-2-bromo-4,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Retrieved from

  • Pharmaffiliates. (n.d.). CAS No : 40073-38-9 | Product Name : 2-Amino-3-bromo-4-picoline. Retrieved from [Link]

Sources

Column chromatography protocol for purifying 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 3-Amino-2-bromo-4-picoline via Column Chromatography

Authored by a Senior Application Scientist

This document provides a comprehensive, field-proven protocol for the purification of this compound using column chromatography. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the scientific reasoning behind the protocol design, ensuring both reproducibility and a deeper understanding of the chromatographic process.

Introduction: The Challenge and Strategy

This compound is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its molecular architecture, featuring amino, bromo, and methyl groups on a pyridine scaffold, offers multiple reaction sites for creating complex target molecules.[1] The purity of this intermediate is paramount, as contaminants from its synthesis can lead to significant by-product formation, reduce yields in subsequent steps, and complicate the purification of the final active ingredient.

The primary challenge in purifying pyridine derivatives like this compound lies in the basicity of the pyridine nitrogen and the primary amine. These basic sites can interact strongly with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase.[2] This interaction leads to undesirable chromatographic behavior, most notably peak tailing, which results in poor separation, broad fractions, and potential loss of the target compound.[2][3]

This protocol directly addresses this challenge by employing a modified normal-phase chromatography strategy. We will detail a robust method using silica gel where the mobile phase is conditioned with a small amount of a competing base (triethylamine) to mask the active silanol sites, thereby promoting symmetrical peak shapes and achieving high-purity isolation.[2][3][4]

Physicochemical Profile of this compound

Understanding the properties of the target molecule is fundamental to designing an effective purification strategy. The moderate polarity, indicated by the XLogP3 value, suggests that a normal-phase system with a non-polar/polar solvent gradient is appropriate.

PropertyValueSource
IUPAC Name 2-bromo-4-methylpyridin-3-amine[5]
Molecular Formula C₆H₇BrN₂[5]
Molecular Weight 187.04 g/mol [5]
Appearance Light-yellow to yellow-brown powder or crystals[6]
Polarity (XLogP3) 1.6[5][7]
Boiling Point ~308.0 °C (Predicted)[7]
Polar Surface Area 38.9 Ų[5]

Chromatographic Method Development: The Role of TLC

Before committing to a large-scale column, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing and optimizing the mobile phase. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[8] This Rf value typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or sticking indefinitely to the stationary phase.

Protocol for TLC Method Development:
  • Prepare Eluent Systems: In separate beakers, prepare small volumes of various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 6:4 v/v). To each, add 0.1% triethylamine (TEA) to mimic the conditions of the column.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).

  • Analysis: Identify the spot corresponding to the product. Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). The solvent system that yields an Rf of ~0.2-0.3 is the optimal starting point for the column elution.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. The scale can be adjusted by proportionally changing the column dimensions, amount of silica gel, and solvent volumes.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica Gel (60 Å, 230-400 mesh)

    • Hexane (or Petroleum Ether), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Triethylamine (TEA), Reagent grade

    • Dichloromethane (DCM), HPLC grade

  • Equipment:

    • Glass chromatography column (e.g., 40 mm diameter, 400 mm length) with stopcock

    • Separatory funnel (for gradient elution)

    • Beakers, Erlenmeyer flasks

    • Fraction collection tubes or flasks

    • TLC plates, chamber, and UV lamp

    • Rotary evaporator

    • Cotton or glass wool, and sand

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification TLC TLC Method Development (Hexane/EtOAc + 0.1% TEA) Pack Column Packing (Silica Slurry) TLC->Pack Determines Starting Eluent Elute Gradient Elution (Increasing Polarity) Pack->Elute Load Dry Sample Loading Collect Fraction Collection Elute->Collect Monitor TLC Monitoring of Fractions Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap Solvent Evaporation (Rotovap) Combine->Evap Analyze Purity Analysis (NMR, HPLC, etc.) Evap->Analyze Pure Pure Product Analyze->Pure Crude Crude Product Crude->Load

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Packing (Slurry Method) The slurry method is superior as it minimizes the inclusion of air bubbles and ensures a homogeneously packed stationary phase, which is critical for high-resolution separation.

  • Secure the column vertically in a fume hood. Close the stopcock.

  • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

  • For 1-2 g of crude product, weigh ~50-80 g of silica gel into a beaker.

  • Create a slurry by adding the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 0.1% TEA) to the silica gel until a pourable consistency is achieved.

  • Pour the slurry into the column in one continuous motion if possible. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.

  • Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry. Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 2: Sample Preparation and Loading (Dry Loading) Dry loading is highly recommended for compounds that have limited solubility in the initial eluent or for achieving the highest possible resolution. It introduces the sample in a concentrated band.

  • Dissolve the crude this compound (~1-2 g) in a minimal amount of a volatile solvent like dichloromethane (~10-15 mL).

  • To this solution, add a small amount of silica gel (~3-5 g) and mix to form a paste.

  • Completely remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the packed column, creating a neat, level band of adsorbed sample.

Step 3: Elution and Fraction Collection A gradient elution, where the polarity of the mobile phase is gradually increased, is effective for separating compounds with different polarities. It allows less polar impurities to elute first, followed by the target compound, and finally the more polar impurities.

  • Begin elution with the low-polarity mobile phase determined from TLC analysis (e.g., 95:5 Hexane/EtOAc + 0.1% TEA).

  • Gradually increase the proportion of ethyl acetate. A sample gradient might look like this:

    • 200 mL of 95:5 Hexane/EtOAc

    • 200 mL of 90:10 Hexane/EtOAc

    • 400 mL of 85:15 Hexane/EtOAc (product should elute here)

    • 200 mL of 70:30 Hexane/EtOAc (to wash out polar impurities)

  • Maintain a constant flow rate. Collect fractions of approximately 15-20 mL in numbered test tubes or flasks.

Step 4: Monitoring and Post-Purification

  • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution profile.

  • Fractions containing only the single, clean spot of the target compound are combined in a round-bottom flask.

  • Remove the solvents (hexane, ethyl acetate, and TEA) using a rotary evaporator to yield the purified this compound.

  • Confirm the purity and identity of the final product using analytical methods such as NMR, HPLC, or GC-MS.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Significant Peak Tailing Insufficient TEA in the eluent; strong interaction between the basic amine and acidic silica.Increase TEA concentration slightly (e.g., to 0.5%). Ensure TEA is present in all eluents. For very difficult cases, consider using an alternative stationary phase like neutral alumina or amine-functionalized silica.[2][9][10][11]
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A small amount of methanol (1-2%) can be added to the eluent for highly retained compounds.
Poor Separation / Co-elution Improperly chosen mobile phase; column was overloaded; poorly packed column (channeling).Re-optimize the mobile phase using TLC to maximize the separation between spots. Reduce the amount of crude material loaded onto the column.[2] Repack the column carefully, ensuring a uniform bed.
Product Degradation The compound is highly sensitive to the acidity of silica gel.Switch to a less acidic stationary phase like neutral alumina.[3] Minimize the time the compound spends on the column by working efficiently.

Safety and Handling

This compound and the solvents used in this protocol require careful handling in a controlled laboratory environment.

  • Compound Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin. It can cause serious skin and eye irritation.[5][12]

  • Solvent Hazards: Hexane, ethyl acetate, and dichloromethane are flammable and/or volatile organic compounds. Triethylamine is corrosive and has a strong, unpleasant odor.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: All steps of this protocol, particularly solvent handling and column packing/running, must be performed inside a certified chemical fume hood to ensure adequate ventilation.[13]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines.

References

  • Benchchem. (2025).
  • PubChem. (2025). 3-Amino-2-bromo-4-methylpyridine.
  • Chemistry Stack Exchange. (2015).
  • Chromatography Forum. (2015).
  • Biotage. (2023).
  • Biotage. (n.d.).
  • PubMed. (2007).
  • Teledyne ISCO. (n.d.).
  • Biotage. (2023).
  • Benchchem. (2025).
  • Benchchem. (2025).

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A Robust, Validated RP-HPLC Method for Purity Determination of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-Amino-2-bromo-4-picoline. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity a critical quality attribute. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2] This document provides a complete, step-by-step protocol, system suitability criteria, and comprehensive validation data, establishing the method as fit for its intended purpose in both quality control and research environments.

Introduction and Scientific Rationale

This compound (CAS No. 126325-50-6) is a substituted pyridine derivative essential for the synthesis of active pharmaceutical ingredients (APIs).[3] The presence of impurities, which can arise from the synthesis process or degradation, can affect the safety and efficacy of the final drug product.[4] Therefore, a reliable analytical method to quantify the purity and impurity profile of this intermediate is paramount.

Reversed-phase HPLC is the gold standard for analyzing polar to non-polar small molecules, including pyridine derivatives.[5][6] The primary challenge in the chromatography of basic compounds like picolines is the potential for strong interaction between the protonated analyte and residual, negatively charged silanols on the silica-based stationary phase, leading to poor peak shape (tailing).[7] The pKa of most pyridine derivatives is between 5 and 6.[7]

Causality of Methodological Choices: To overcome these challenges, this method employs an acidic mobile phase (pH 3.0). At this pH, the pyridine nitrogen is consistently protonated (positively charged), while the surface silanols are protonated and thus electrically neutral.[7] This strategy effectively minimizes secondary ionic interactions, leading to symmetrical, well-defined chromatographic peaks. A C18 column is selected for its hydrophobicity and broad applicability, providing excellent retention for the analyte. Gradient elution is used to ensure adequate separation of the main peak from potential impurities with different polarities within a reasonable runtime.

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (85%) (AR Grade)

  • Water (Milli-Q or equivalent HPLC grade)

Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Class A Volumetric Glassware

  • Sonicator

  • 0.45 µm Membrane Filters

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Experimental Protocol

This section provides a step-by-step workflow for the purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp 1. Prepare Mobile Phase (Buffer & Organic) prep_std 2. Prepare Standard Solution ( ~100 µg/mL) prep_mp->prep_std prep_sample 3. Prepare Sample Solution ( ~100 µg/mL) prep_std->prep_sample setup 4. Equilibrate HPLC System prep_sample->setup sst 5. Perform System Suitability Test (SST) setup->sst inject 6. Inject Blank, Standard, and Sample sst->inject If SST Passes integrate 7. Integrate Chromatograms inject->integrate calculate 8. Calculate Purity (% Area) integrate->calculate report 9. Generate Report calculate->report

Caption: A step-by-step workflow for the HPLC analysis of this compound.

Step 1: Preparation of Solutions
  • Mobile Phase A (Buffer): Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the Standard Working Solution.

Step 2: System Suitability Test (SST)

Before sample analysis, equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the Standard Working Solution five times consecutively. The system is deemed ready for analysis if it meets the criteria outlined in Table 1.

Table 1: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating minimal undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Demonstrates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsConfirms the precision of the injector and the stability of the detector response.[8]
Step 3: Analysis and Calculation
  • Inject the Diluent (as a blank) to ensure no carryover or system contamination.

  • Inject the Standard Working Solution to establish the retention time and response.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

The analytical method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][2][9] The validation process ensures that the method provides reliable, reproducible, and accurate data.

Validation_Web cluster_quantitative Quantitative Integrity cluster_qualitative Qualitative Integrity cluster_limits Sensitivity center Fit for Purpose (ICH Q2(R2)) Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Linearity Linearity (r²) center->Linearity Specificity Specificity (Peak Purity) center->Specificity Robustness Robustness center->Robustness Range Range center->Range Linearity->Range LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Range->Accuracy Range->Precision

Caption: Interrelationship of validation parameters required by ICH guidelines.

Validation Results Summary

Table 2: Summary of Method Validation Data

Validation ParameterResultsConclusion
Specificity No interference from blank or placebo. Peak purity index > 0.999 in forced degradation studies (acid, base, peroxide, thermal, photolytic).The method is specific and stability-indicating.
Linearity Correlation coefficient (r²) > 0.999 over the range of 50-150% of the target concentration (50-150 µg/mL).Excellent linear relationship between concentration and response.
Accuracy (% Recovery) Mean recovery between 98.9% and 101.2% at three concentration levels (80%, 100%, 120%).The method is highly accurate.
Precision (Repeatability) % RSD of peak areas for six determinations was 0.45%.The method is precise.
Intermediate Precision % RSD between two analysts on different days was 0.68%.The method is reproducible.
Limit of Quantitation (LOQ) 0.1 µg/mL (Signal-to-Noise ratio ≈ 10).The method is sensitive enough to quantify low-level impurities.
Robustness % RSD < 2.0% for small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).The method is robust and reliable under varied conditions.

Safety and Handling Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][10]

  • Always work in a well-ventilated area or a chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Avoid formation of dust and aerosols.[10]

  • Consult the Safety Data Sheet (SDS) for complete handling and disposal information before starting work.[11][12]

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, precise, and robust for the determination of purity of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis and for monitoring the stability of the compound. The clear, step-by-step protocol and defined system suitability criteria ensure reliable performance and consistent results.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ResearchGate. (n.d.). Pyridines and Reverse Phase HPLC.
  • PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine.
  • Google Patents. (n.d.). A kind of preparation method of 3-amino-4-picoline.

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GC-MS Analysis of 3-Amino-2-bromo-4-picoline Reaction Mixtures: A Comprehensive Protocol for In-Process Control and Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of reaction mixtures in the synthesis of 3-Amino-2-bromo-4-picoline. As a critical building block in the development of pharmaceutical and agrochemical agents, rigorous monitoring of its synthesis is paramount to ensure purity, optimize yield, and identify potential side products. This guide provides a self-validating protocol, from sample preparation using liquid-liquid extraction to instrument configuration and data interpretation, grounded in established analytical principles for aromatic amines and halogenated compounds. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Analytical Imperative

This compound (CAS No. 126325-50-6) is a substituted pyridine derivative that serves as a key intermediate in organic synthesis.[1] The successful progression of a drug development pipeline often hinges on the quality of such starting materials. In-process monitoring of the reaction that produces this compound is essential for controlling the formation of impurities, which can affect the safety and efficacy of the final active ingredient.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[2] This method allows for the simultaneous monitoring of starting materials, the desired product, and potential byproducts, providing a comprehensive snapshot of the reaction's progress and purity profile. However, the analysis of polar aromatic amines can be challenging, sometimes requiring derivatization to improve chromatographic performance.[3][4] This note describes a direct analysis method that is both efficient and reliable.

Method Principle and Analyte Scope

The core of this method relies on the synergistic power of gas chromatography and mass spectrometry. The GC component separates the various constituents of the reaction mixture based on their volatility and interaction with a capillary column.[5][6] As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules—typically using Electron Ionization (EI)—and separates the resulting charged fragments based on their mass-to-charge (m/z) ratio.[5] This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint for unambiguous identification.

A typical synthesis may involve the bromination of 3-Amino-4-picoline. Therefore, the analytical method must be capable of resolving the key components listed in Table 1.

Table 1: Potential Components in the Reaction Mixture

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )
3-Amino-4-picolineStarting MaterialC₆H₈N₂108.14
This compound Product C₆H₇BrN₂ 187.04 [1]
3-Amino-2,6-dibromo-4-picolinePotential ByproductC₆H₆Br₂N₂265.94
Dichloromethane / MethanolResidual SolventsCH₂Cl₂ / CH₄O84.93 / 32.04

Note: The list of potential byproducts is not exhaustive and may vary based on specific reaction conditions.

Experimental Workflow and Protocols

The overall analytical workflow is designed to ensure sample integrity, instrument protection, and data accuracy. It involves a critical sample preparation step to isolate analytes from the reaction matrix, followed by optimized GC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Quench 2. Quench Reaction (if required) Sample->Quench Extract 3. Liquid-Liquid Extraction (LLE) Quench->Extract Dry 4. Dry Organic Phase Extract->Dry Dilute 5. Dilute for Analysis Dry->Dilute Inject 6. Inject into GC-MS Dilute->Inject Prepared Sample Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS Detection (Full Scan) Separate->Detect Identify 9. Identify Peaks (RT & Mass Spectra) Detect->Identify Raw Data Quantify 10. Quantify (Peak Area %) Identify->Quantify Report 11. Generate Report Quantify->Report

Figure 1: General workflow for GC-MS analysis of reaction mixtures.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Rationale: Reaction mixtures are often in polar solvents (e.g., water, ammonia) or contain salts and catalysts that are incompatible with GC systems.[7][8] LLE is a robust technique used to transfer the organic analytes into a clean, volatile solvent suitable for injection, while removing non-volatile contaminants that could damage the GC column.[8]

Materials:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc), GC-grade

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass vials with PTFE-lined caps

  • Separatory funnel

Procedure:

  • Sample Collection: Carefully withdraw a small, representative aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching & Dilution: Dilute the aliquot with 5 mL of deionized water in a separatory funnel. If the reaction is ongoing, this step also serves to quench it.

  • pH Adjustment: Add saturated NaHCO₃ solution dropwise to the aqueous mixture until the pH is basic (pH 8-9).

    • Causality: this compound is a basic amine. Ensuring the aqueous phase is basic neutralizes any protonated amine salts, rendering the amine more soluble in the organic extraction solvent and maximizing recovery.

  • Extraction: Add 10 mL of DCM to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate completely.[9]

  • Collect Organic Layer: Drain the lower organic (DCM) layer into a clean flask. Repeat the extraction of the aqueous layer with a fresh 10 mL portion of DCM to ensure complete recovery. Combine the organic extracts.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the combined organic extracts and swirl. The drying agent will clump as it absorbs residual water. Continue adding small portions until some of the powder remains free-flowing.

    • Causality: Water is detrimental to most GC columns and can interfere with ionization in the MS source. This step is critical for instrument longevity and data quality.[10]

  • Final Preparation: Carefully decant or filter the dried organic solution into a clean GC vial. Dilute with additional DCM as needed to achieve a final concentration of approximately 10-100 µg/mL.

    • Causality: Proper dilution prevents overloading the GC column, which causes poor peak shape, and avoids saturating the MS detector, ensuring accurate quantification.[7]

Protocol 2: GC-MS Instrument Configuration

Rationale: The instrument parameters are optimized to achieve baseline separation of the key analytes and generate high-quality, library-searchable mass spectra. A mid-polarity (5% phenyl) column is a versatile choice for separating a range of aromatic compounds.[11][12]

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
Injector TypeSplit/SplitlessUse Split mode (e.g., 50:1 ratio) for reaction monitoring to handle higher concentrations.
Injection Volume1 µLStandard volume for reproducible injections.
Injector Temperature270 °CEnsures rapid and complete vaporization of analytes without thermal degradation.[7]
Carrier GasHelium, constant flowInert gas essential for carrying analytes through the column. Flow rate ~1.0 mL/min.
GC Column(5%-Phenyl)-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm filmProvides excellent resolution for a wide range of aromatic and halogenated compounds.[13]
Oven ProgramInitial: 80 °C, hold 2 minAllows for focusing of analytes at the head of the column.
Ramp: 15 °C/min to 280 °CSeparates compounds based on boiling point and column interaction.
Final: Hold at 280 °C for 5 minEnsures all high-boiling compounds are eluted from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard 70 eV energy creates reproducible fragmentation patterns for library matching.[11]
Ion Source Temp.230 °CStandard operating temperature to maintain compound integrity.
Quadrupole Temp.150 °CStandard operating temperature for stable mass filtering.
Acquisition ModeFull ScanCrucial for identifying unknown impurities and byproducts.
Mass Range40 - 400 m/zCovers the molecular weight and expected fragments of all target analytes.
Solvent Delay3 minutesPrevents the high-concentration solvent peak from entering and saturating the MS detector.[14]

Data Interpretation: A Self-Validating System

Accurate data interpretation relies on the combination of chromatographic retention time and mass spectral matching.

Peak Identification
  • Retention Time (RT): Compare the RT of peaks in the sample chromatogram to those of authenticated reference standards analyzed under the same conditions.

  • Mass Spectrum Analysis: The mass spectrum provides definitive confirmation.

    • Molecular Ion (M⁺): Look for the molecular ion peak corresponding to the compound's molecular weight.

    • Bromine Isotope Pattern: A key validation step for brominated compounds is to identify the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity. This provides extremely high confidence in the identification of the product and any brominated byproducts.

    • Fragmentation Pattern: Compare the entire fragmentation pattern of the unknown peak to a spectral library (e.g., NIST, Wiley) or a reference standard.

Table 3: Example Data and Key Identifying Ions

CompoundExpected RT (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
3-Amino-4-picoline~8.5108107, 80, 53
This compound ~11.2 186/188 (1:1 ratio) 107 (loss of Br), 80
3-Amino-2,6-dibromo-4-picoline~14.5264/266/268 (1:2:1 ratio)185/187 (loss of Br), 106
Quantitative Analysis

For in-process control, relative quantification is often sufficient. The progress of the reaction can be monitored by observing the change in the relative peak area percentages of the starting material and product over time.

  • % Area = (Peak Area of Individual Component / Total Area of All Peaks) x 100

This calculation provides a rapid assessment of reaction conversion and the formation of impurities. For validated, absolute quantification, a full calibration curve with an internal or external standard is required.

Conclusion

The GC-MS method detailed in this application note provides a reliable and comprehensive tool for monitoring the synthesis of this compound. The combination of a robust liquid-liquid extraction protocol and an optimized instrument method ensures high-quality, reproducible data. By understanding the principles behind each step—from pH adjustment during sample preparation to the interpretation of bromine's isotopic signature—researchers and drug development professionals can confidently apply this workflow to ensure the purity and quality of this vital chemical intermediate, thereby strengthening the foundation of their synthetic and developmental programs.

References

  • Agilent Technologies. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. [Link]
  • University of Toronto. Sample Preparation Guidelines for GC-MS.
  • SCION Instruments. (n.d.).
  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]
  • Skipper, P. L., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry, 14(5), 221-227. [Link]
  • Mఎస్S. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
  • Taylor & Francis Online. (n.d.). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]
  • Shimadzu. (n.d.). Analysis of Volatile Hazardous Air Pollutants and Ozone Precursors Using the Cryofocusing GC-MS/MS (MRM) Method.
  • ResolveMass Laboratories Inc. (2024, December 19).
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]
  • Witkiewicz, Z., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • Harvey, D. J. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols.
  • Al-Ghamdi, K., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(19), 6296. [Link]
  • Cefas. (2022). Development of quantitative method for the determination of pyridine in biota and sediment. [Link]
  • Agilent Technologies. (2011).
  • Shimadzu. (n.d.).
  • MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. [Link]
  • Spectroscopy Online. (2023, September 1).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine. [Link]
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry (GCMS). [Link]
  • Shimadzu. (n.d.). Quantitative Analysis of 58 Organic Solvents Using Twin Line MS System. [Link]
  • Purdue University. (2021, November 23).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • University of Regensburg. (2009). Amino acid analysis in biological fluids by GC-MS. [Link]
  • ResearchGate. (2017).
  • PubMed. (2023).

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Experimental setup for high-pressure reactions involving 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Comprehensive Guide to High-Pressure Reactions Involving 3-Amino-2-bromo-4-picoline: Experimental Setup and Protocols

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for conducting high-pressure chemical reactions with this compound. The application note outlines the rationale for utilizing high-pressure conditions, details the necessary equipment and safety procedures, and provides step-by-step protocols for reactions such as nucleophilic aromatic substitution and palladium-catalyzed carbonylation. The aim is to furnish a comprehensive resource that ensures procedural safety, experimental reproducibility, and the successful synthesis of novel derivatives from this versatile chemical intermediate.

Introduction: The Rationale for High-Pressure Chemistry with this compound

This compound (also known as 3-Amino-2-bromo-4-methylpyridine) is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring substituted with an amino group and a bromine atom, offers multiple reaction sites for derivatization. High-pressure chemistry, which involves conducting reactions at pressures significantly above atmospheric levels, provides a powerful tool to influence reaction rates, selectivity, and equilibria.[1]

Applying high pressure to reactions involving this compound can offer several distinct advantages:

  • Accelerated Reaction Rates: By forcing molecules closer together, high pressure increases the frequency of molecular collisions, which can significantly accelerate reaction rates, especially for sterically hindered substrates.[1]

  • Enhanced Yields and Selectivity: Pressure can favor the formation of specific products by influencing the reaction equilibrium, leading to higher yields and improved selectivity.[1]

  • Overcoming Steric Hindrance: The bromine atom at the 2-position and the methyl group at the 4-position can create steric hindrance. High pressure can help overcome this by promoting bond formation.

  • Enabling Difficult Transformations: Certain reactions that are sluggish or do not proceed under atmospheric pressure can be facilitated by high-pressure conditions.[1][2] This is particularly relevant for nucleophilic aromatic substitution (SNAr) reactions on electron-rich pyridine rings, which can be challenging.

This guide will focus on the practical aspects of setting up and executing high-pressure reactions with this compound, with a strong emphasis on safety and procedural integrity.

Safety First: Essential Protocols for High-Pressure Operations

Working with high-pressure reactors necessitates strict adherence to safety protocols to mitigate the risks of equipment failure and chemical exposure.[2][3] A comprehensive safety plan is crucial before initiating any experiment.[4][5]

Core Safety Mandates:

  • Thorough Training: All personnel must be adequately trained on the principles of high-pressure reactions, the specific operation of the reactor, and emergency procedures.[2][3]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coats, and gloves, is mandatory.[5] When operating the reactor, a face shield and potentially a blast shield should be used.[4][5]

  • Reactor Integrity: Always operate the reactor within its specified pressure and temperature limits.[3] Regularly inspect seals, fittings, and gauges for wear and tear.[3] A usage log for each vessel is recommended to track its history.[5]

  • Pressure Relief Systems: Ensure the reactor is equipped with a functioning pressure relief system, such as a rupture disk or a relief valve, to prevent catastrophic over-pressurization.[3][4]

  • Proper Ventilation: All high-pressure experiments should be conducted in a well-ventilated fume hood to handle any potential leaks of volatile or toxic substances.[5]

  • Hazard Assessment: Before starting, perform a thorough hazard assessment of all reactants, intermediates, and products, considering their potential for decomposition or runaway reactions at elevated temperatures and pressures.[5]

The Heart of the Experiment: High-Pressure Reactor Setup

A high-pressure reactor, or autoclave, is the central piece of equipment for these experiments.[6] These are typically constructed from robust materials like stainless steel to withstand high pressures and temperatures.[4]

Key Components of a Typical High-Pressure Reactor System:

ComponentDescriptionRationale for Selection
Reactor Vessel A thick-walled container, typically stainless steel, designed to withstand high pressures and temperatures.[4][6]Stainless steel offers excellent chemical resistance and mechanical strength. The vessel's pressure rating must exceed the maximum anticipated reaction pressure.[4]
Closure System A mechanism to seal the vessel, often a bolted flange or a hand-tight screw cap with a gasket.Provides a secure, leak-proof seal under high pressure. The gasket material must be compatible with the reaction solvent and reagents.
Pressure Gauge A calibrated gauge to monitor the internal pressure of the reactor.Essential for real-time monitoring of the reaction progress and ensuring operation within safe limits.[3]
Thermocouple A temperature sensor inserted into the reactor to measure the internal reaction temperature.Accurate temperature control is critical for reaction kinetics and safety.
Stirring Mechanism A method for agitating the reaction mixture, typically a magnetic stir bar or an overhead stirrer with a magnetic coupling.Ensures homogeneity of the reaction mixture and efficient heat transfer.
Inlet/Outlet Valves Ports for introducing gases (e.g., inert gas for purging, or a reactive gas like CO) and for venting the reactor.Allows for controlled addition of reagents and safe depressurization.
Heating System An external heating mantle or an internal heating coil to control the reaction temperature.Provides the necessary energy to initiate and sustain the reaction.
Pressure Relief Device A safety feature, such as a rupture disk, that will vent the reactor if the pressure exceeds a safe limit.[3]A critical safety component to prevent catastrophic failure of the vessel.

Experimental Workflow Diagram

G cluster_prep Pre-Reaction Preparation cluster_assembly Reactor Assembly & Charging cluster_reaction Reaction Execution cluster_workup Post-Reaction Workup prep_reagents Prepare & Weigh Reagents prep_vessel Inspect & Clean Reactor Vessel prep_reagents->prep_vessel charge_reactants Charge Reactants & Stir Bar prep_vessel->charge_reactants seal_reactor Seal Reactor charge_reactants->seal_reactor leak_test Leak Test with Inert Gas seal_reactor->leak_test purge Purge with Inert Gas leak_test->purge pressurize Pressurize with Reactant Gas (if applicable) purge->pressurize heat_stir Heat & Stir to Reaction Conditions pressurize->heat_stir monitor Monitor Pressure & Temperature heat_stir->monitor cool Cool Reactor to Room Temperature monitor->cool vent Slowly Vent Pressure cool->vent open_reactor Open Reactor vent->open_reactor isolate Isolate & Purify Product open_reactor->isolate

Caption: Workflow for a typical high-pressure reaction.

Experimental Protocols

The following are generalized protocols for two potential high-pressure reactions involving this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: High-Pressure Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a potential reaction with a generic amine nucleophile. The high pressure can facilitate the substitution of the bromine atom, which is activated by the pyridine nitrogen.[7][8]

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, 1.2 equivalents)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)

  • Solvent (e.g., DMSO, NMP, or Dioxane)

  • High-pressure reactor with stirring and temperature control

Procedure:

  • Reactor Preparation: Ensure the reactor vessel and all internal components are clean and dry.

  • Charging the Reactor: To the reactor vessel, add this compound, the amine nucleophile, the base, and a magnetic stir bar.

  • Solvent Addition: Add the solvent to the reactor. The total volume should not exceed two-thirds of the reactor's capacity to allow for expansion.[9]

  • Sealing the Reactor: Securely seal the reactor according to the manufacturer's instructions.

  • Purging: Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

  • Pressurization (Optional): For this reaction, the pressure will primarily be generated by heating the sealed vessel (autogenous pressure).

  • Heating and Stirring: Begin stirring and heat the reactor to the desired temperature (e.g., 120-180 °C). The internal pressure will increase as the temperature rises.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (if the reactor setup allows) for analysis by TLC, LC-MS, or GC-MS. Monitor the pressure and temperature throughout the reaction.

  • Cooling: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.

  • Depressurization: Slowly vent the reactor in a fume hood until the internal pressure is atmospheric.

  • Product Isolation: Open the reactor, transfer the contents, and isolate the product using standard workup and purification procedures (e.g., extraction, chromatography).

Protocol 2: Palladium-Catalyzed Carbonylation under High Pressure

This protocol describes the synthesis of an amide derivative via carbonylation. While some palladium-catalyzed carbonylations can be performed at atmospheric pressure[10][11], high pressure can be beneficial for less reactive substrates or to increase the rate of reaction.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos or a similar phosphine ligand)

  • Amine (for aminocarbonylation, 1.5 equivalents)

  • Base (e.g., DBU or a non-nucleophilic organic base)

  • Solvent (e.g., Toluene or Dioxane)

  • Carbon monoxide (CO) gas

  • High-pressure reactor with gas inlet, stirring, and temperature control

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and free of any residual metals.

  • Charging the Reactor: In a glovebox or under an inert atmosphere, add this compound, the palladium catalyst, the ligand, the amine, the base, and a magnetic stir bar to the reactor vessel.

  • Solvent Addition: Add the degassed solvent to the reactor.

  • Sealing the Reactor: Securely seal the reactor.

  • Purging: Remove the reactor from the glovebox and purge it with carbon monoxide gas three times.

  • Pressurization: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-50 bar).

  • Heating and Stirring: Begin stirring and heat the reactor to the desired temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Monitor the reaction by observing the uptake of CO (pressure drop) and by analyzing aliquots if possible.

  • Cooling: After the reaction is complete, cool the reactor to room temperature.

  • Depressurization: Carefully and slowly vent the excess carbon monoxide in a well-ventilated fume hood.

  • Purging: Purge the reactor with an inert gas to remove any residual CO.

  • Product Isolation: Open the reactor and work up the reaction mixture to isolate and purify the desired amide product.

Data Presentation: Typical Reaction Parameters

The following table provides a summary of typical quantitative data for the high-pressure reactions described. These values should be considered as starting points for optimization.

ParameterProtocol 1: SNArProtocol 2: Carbonylation
Temperature Range 120 - 180 °C80 - 120 °C
Pressure Range Autogenous (5-20 bar)10 - 50 bar (CO)
Reaction Time 4 - 24 hours6 - 18 hours
Solvent DMSO, NMP, DioxaneToluene, Dioxane
Catalyst Loading N/A1-5 mol %
Expected Yield 50 - 90% (substrate dependent)60 - 95% (substrate dependent)

Conclusion

High-pressure chemistry offers a potent methodology for the derivatization of this compound, enabling reactions that may be inefficient under standard conditions. By carefully selecting the appropriate reactor, adhering to stringent safety protocols, and systematically optimizing reaction parameters, researchers can unlock new synthetic pathways and efficiently generate novel molecules for drug discovery and development. The protocols and guidelines presented herein provide a solid foundation for safely and effectively conducting high-pressure reactions with this important heterocyclic building block.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • What Is High Pressure Chemistry? - Adesis, Inc. (2024, June 24).
  • What safety measures are essential when working with high pressure reactors? (2024, December 23).
  • Safety Protocols and Standards in High-Pressure Reactor Operations - Techinstro Blog. (2024, February 7).
  • High Pressure Reaction Vessels. Standard Operating Procedure.
  • Exploring this compound: Properties and Applications.
  • 10 Simple steps for pressure reactor safety in your laboratory - Asynt. (2024, August 19).
  • Chemical synthesis in reaction autoclave - rcptm.
  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC - NIH.
  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos | The Journal of Organic Chemistry - ACS Publications.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
  • Nucleophilic aromatic substitution - Wikipedia.

Sources

Design of Bioactive Molecules from 3-Amino-2-bromo-4-picoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-2-bromo-4-picoline Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a versatile starting scaffold is paramount to the successful development of novel therapeutic agents. This compound, also known as 2-bromo-4-methylpyridin-3-amine, is a pyridine derivative that presents a unique combination of reactive functional groups, making it an exceptionally valuable building block for the synthesis of diverse bioactive molecules.[1] Its chemical structure, featuring a nucleophilic amino group and a bromine atom amenable to a wide range of cross-coupling reactions, provides chemists with a powerful handle to explore chemical space and generate libraries of compounds with potential therapeutic applications.[2]

The strategic placement of the amino and bromo substituents on the 4-methylpyridine core allows for directed and regioselective modifications. The bromine atom at the 2-position is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.[3][4][5] The amino group at the 3-position can act as a key pharmacophoric feature or be further functionalized. This dual reactivity opens avenues for the construction of complex molecular architectures, including those found in kinase inhibitors, which are a cornerstone of modern oncology and immunology drug development.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a starting material for the design and synthesis of bioactive molecules. We will provide detailed protocols for key synthetic transformations and subsequent biological evaluation, underpinned by the principles of scientific integrity and field-proven insights.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for reaction optimization and safety.

PropertyValueSource
CAS Number 126325-50-6[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Appearance White to brown solid[2]
Purity ≥ 98% (GC)[2]

Synthetic Strategy: From Picoline to Potent Kinase Inhibitors

Our strategic approach focuses on transforming this compound into a library of N²-aryl-4-methylpyridine-2,3-diamine derivatives. This scaffold is a key intermediate for the synthesis of imidazo[4,5-b]pyridines, a class of compounds known for their diverse biological activities, including kinase inhibition.

The overall workflow is depicted below:

G A This compound B Buchwald-Hartwig Amination A->B Aryl amine, Pd catalyst, Ligand, Base C N²-Aryl-4-methylpyridine-2,3-diamine Library B->C D Cyclization (e.g., with an aldehyde) C->D R-CHO E Imidazo[4,5-b]pyridine Library D->E F In Vitro Kinase Assay E->F G Cell-Based Proliferation Assay E->G H Lead Compound Identification F->H G->H G cluster_0 In Vitro Screening cluster_1 Cell-Based Screening A Synthesized Compound Library C Luminescence-Based Kinase Assay A->C B Target Kinase + Substrate + ATP B->C D IC₅₀ Determination C->D E Potent Hits from In Vitro Screen D->E G MTT Proliferation Assay E->G F Cancer Cell Line F->G H GI₅₀ Determination G->H I Lead Compound for Further Development H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-2-bromo-4-picoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reactions, side-product formation, or product loss during workup and purification. Here’s a systematic approach to diagnosing and resolving this issue:

  • Incomplete Bromination: The electrophilic bromination of the picoline ring is a critical step. Inadequate temperature control or insufficient reaction time can lead to a significant amount of unreacted starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature. However, be cautious as excessive heat can promote the formation of impurities.

  • Suboptimal Reagent Stoichiometry: The ratio of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) to the substrate is crucial. An excess of the brominating agent can lead to the formation of di-brominated byproducts, while an insufficient amount will result in incomplete conversion.

    • Solution: Carefully optimize the stoichiometry of your brominating agent. Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring. A slight excess (e.g., 1.1 equivalents) of the brominating agent may be beneficial for driving the reaction to completion, but this should be evaluated carefully to minimize over-bromination.[1]

  • Product Loss During Extraction: this compound has some aqueous solubility, especially at acidic or basic pH. This can lead to significant product loss during the aqueous workup.

    • Solution: Ensure the pH of the aqueous layer is adjusted to a neutral or slightly basic range (pH 7-8) before extraction with an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions with smaller volumes of the organic solvent to maximize the recovery of your product.

  • Degradation Under Harsh Conditions: Some synthetic routes may employ harsh conditions, such as high temperatures or strong acids, which can lead to the degradation of the starting material or the final product.

    • Solution: If possible, explore milder reaction conditions. For instance, copper-promoted bromination has been shown to be effective under milder conditions for similar substrates.[2][3]

Question 2: I am observing multiple spots on my TLC plate post-reaction, indicating the presence of impurities. How can I identify and minimize them?

Answer:

The formation of impurities is a common challenge, often arising from side reactions during the bromination step. The primary impurities are typically positional isomers and over-brominated products.

  • Identification of Impurities:

    • Positional Isomers: Depending on the starting material and reaction conditions, bromine can add to other positions on the pyridine ring. The directing effects of the amino and methyl groups on the picoline ring will influence the regioselectivity of the bromination.[4]

    • Di-brominated Products: Using an excess of the brominating agent or prolonged reaction times can lead to the formation of di-bromo-picoline species.

  • Strategies for Minimizing Impurities:

    • Control of Reaction Temperature: Perform the bromination at a low temperature (e.g., 0-5 °C) to enhance the regioselectivity of the reaction.[5][6] A sudden increase in temperature can lead to a loss of selectivity and the formation of a mixture of isomers.

    • Slow Addition of Brominating Agent: Add the brominating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, which can help to prevent over-bromination.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine and can be a good alternative to reduce the formation of side products.[4]

  • Purification:

    • If impurities are still present, careful purification by column chromatography is often necessary. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) can effectively separate the desired product from its isomers and other impurities.[5][7]

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the synthesis of this compound, providing insights into reaction planning and optimization.

Question 1: What is the most effective synthetic route to obtain this compound with high purity?

Answer:

While several synthetic routes exist, a common and effective approach involves the direct bromination of 3-Amino-4-picoline. This method is relatively straightforward; however, controlling the regioselectivity of the bromination is paramount to achieving high purity. The amino group is an activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The bromine will preferentially add to the position ortho to the strongly activating amino group.

An alternative route involves the amination of a 2,3-dibromo-4-picoline precursor. This can sometimes offer better control over the final product's purity, as the position of the bromine atoms is pre-determined.

Reaction Workflow: Bromination of 3-Amino-4-picoline

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup cluster_3 Purification A Dissolve 3-Amino-4-picoline in a suitable solvent (e.g., CH2Cl2 or Acetonitrile) B Cool the reaction mixture to 0-5 °C A->B C Slowly add brominating agent (e.g., NBS or Br2) dropwise B->C D Stir at low temperature and monitor by TLC/HPLC C->D E Quench the reaction with a reducing agent (e.g., Na2S2O3 solution) D->E F Neutralize with a base (e.g., NaHCO3 solution) E->F G Extract with an organic solvent F->G H Dry the organic layer (e.g., over Na2SO4) G->H I Concentrate under reduced pressure H->I J Purify by column chromatography or recrystallization I->J

Caption: A typical experimental workflow for the synthesis of this compound.

Question 2: What are the key safety precautions to consider during this synthesis?

Answer:

Safety is of utmost importance in any chemical synthesis. For the preparation of this compound, the following precautions should be strictly followed:

  • Handling of Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Have a bromine spill kit readily available.

  • Use of N-Bromosuccinimide (NBS): While safer than liquid bromine, NBS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.

  • Solvent Safety: Organic solvents such as dichloromethane are volatile and potentially carcinogenic. Ensure proper ventilation and avoid ignition sources.

  • Quenching: The quenching of excess brominating agent is an exothermic process. Perform this step slowly and with adequate cooling to prevent a runaway reaction.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to your institution's hazardous waste disposal guidelines.

The target compound, this compound, is also expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[8] Always handle the final product with appropriate PPE.

Question 3: How can I effectively scale up the synthesis of this compound?

Answer:

Scaling up a reaction from the lab bench to a larger scale requires careful consideration of several factors to maintain yield, purity, and safety.

  • Heat Transfer: Exothermic reactions, such as bromination, can become difficult to control on a larger scale. Ensure your reaction vessel has adequate cooling capacity and a powerful overhead stirrer to maintain a uniform temperature throughout the reaction mixture.

  • Reagent Addition: The rate of addition of the brominating agent becomes even more critical at a larger scale. Use a syringe pump or a dropping funnel with precise control to ensure a slow and steady addition.

  • Mixing: Efficient mixing is crucial to avoid localized "hot spots" and ensure homogeneity. Use an appropriately sized and shaped stirrer for your reaction vessel.

  • Workup and Extraction: The workup and extraction steps can be more time-consuming and challenging on a larger scale. Ensure you have large enough separatory funnels or extraction equipment.

  • Purification: Column chromatography can be cumbersome for large quantities of material. Consider developing a reliable recrystallization protocol for purification at scale, as this is often more practical for larger batches.[7]

Table 1: Comparison of Bromination Conditions

Brominating AgentSolventTemperature (°C)Typical Yield (%)Key Considerations
Bromine (Br₂)Acetic Acid / HBr0 - 1060 - 75Highly corrosive and toxic; requires careful handling.
N-Bromosuccinimide (NBS)Dichloromethane0 - 2570 - 85Milder and more selective; easier to handle than liquid bromine.[4]
Copper(II) BromideAcetonitrile60 - 8080 - 95Can offer high yields and good selectivity under milder conditions.[2][3]

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Electrophilic Bromination of 3-Amino-4-picoline Start 3-Amino-4-picoline Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + Br+ Electrophile Br+ (from Br2 or NBS) Product This compound Intermediate->Product - H+ Side_Product Positional Isomers/ Di-brominated Products Intermediate->Side_Product Alternative Deprotonation/ Further Bromination

Caption: Simplified mechanism of electrophilic bromination on the 3-Amino-4-picoline ring.

References

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • 3-Amino-2-bromo-4-methylpyridine. PubChem. [Link]
  • Method for preparing 3-bromo-4-methylpyridine.
  • Optimization for the bromination step.
  • Preparation process of 3 amino-4 methyl pyridine.
  • Exploring this compound: Properties and Applic
  • Preparation method of 3-amino-4-methylpyridine.
  • A kind of preparation method of 3-amino-4-picoline.
  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journals. [Link]
  • An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.
  • Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. PrepChem.com. [Link]
  • An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

Sources

Technical Support Center: Bromination of 3-Amino-4-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of 3-amino-4-picoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging but important transformation. The high activation of the pyridine ring by the amino group, combined with the directing effects of two substituents, often leads to a variety of side reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction for higher yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of 3-amino-4-picoline. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction yields a complex mixture of monobrominated isomers. How can I improve the regioselectivity?

A1: This is the most common challenge with this substrate. The formation of multiple isomers is due to the powerful activating and directing effects of the amino and methyl groups.

  • Underlying Mechanism: The pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution (SEAr)[1][2]. However, the potent electron-donating amino group at the C3 position strongly activates the ring, directing incoming electrophiles to its ortho (C2, C4) and para (C6) positions. The weaker methyl group at C4 directs to its ortho positions (C3, C5). The amino group's influence is dominant, leading to significant activation at the C2 and C6 positions. Without precise control, the brominating agent will attack both sites, resulting in a mixture of 3-amino-2-bromo-4-picoline and 3-amino-6-bromo-4-picoline.

  • Actionable Solutions:

    • Lower the Temperature: Reducing the reaction temperature (e.g., to 0 °C or -20 °C) can increase the kinetic selectivity of the reaction, often favoring one isomer over another.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a slow, controlled release of the electrophile, which can enhance selectivity[3].

    • Solvent Effects: The polarity of the solvent can significantly influence regioselectivity[4]. Experiment with less polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) instead of more polar solvents like acetic acid or DMF.

    • Protect the Amino Group: The most robust solution is to temporarily protect the amino group as an acetamide. The resulting amide is still an ortho, para-director but is significantly less activating than the free amine. This dampens the reactivity, reduces the likelihood of over-bromination, and can dramatically improve regioselectivity before the protecting group is removed[4].

Q2: My mass spectrometry data shows significant peaks for di- and even tri-brominated species. How do I prevent this over-bromination?

A2: Over-bromination, or polysubstitution, occurs because the electron-donating groups activate the ring so strongly that the first bromination does not sufficiently deactivate it to prevent subsequent reactions.

  • Underlying Mechanism: The product of the first bromination (e.g., this compound) is still an activated aromatic system. The amino group's powerful activating effect can overcome the deactivating effect of the newly added bromine, making the ring susceptible to a second electrophilic attack, typically at the remaining activated position (e.g., C6). This is a common issue with highly activated systems like anilines and phenols[5].

  • Actionable Solutions:

    • Strict Stoichiometric Control: Use no more than 1.0 equivalent of your brominating agent. It is often beneficial to use slightly less (e.g., 0.95 equivalents) to ensure the starting material is fully consumed before significant dibromination occurs.

    • Slow Reagent Addition: Add the brominating agent (e.g., a solution of NBS in DMF or Br₂ in DCM) dropwise to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring the faster initial monobromination over the slower second bromination.

    • Use a Milder Reagent: As mentioned, NBS is a milder source of electrophilic bromine than Br₂ and is less prone to causing over-bromination[3][6].

    • Amino Group Protection: This remains the most effective strategy. Converting the -NH₂ to an -NHCOCH₃ group moderates the ring's activation to a level where clean monobromination is easily achievable.

Q3: My reaction mixture turned dark brown or black, resulting in a low yield of intractable material. What is causing this decomposition?

A3: This is a strong indication of oxidation. Aromatic amines, particularly those as electron-rich as 3-amino-4-picoline, are highly susceptible to oxidation.

  • Underlying Mechanism: Brominating agents like Br₂ and NBS are also potent oxidants[6]. The electron-rich aminopyridine can be oxidized to form polymeric, tar-like substances, especially under harsh conditions like high temperatures or in the presence of excess brominating agent. This process can be accompanied by the generation of acid (HBr), which can further catalyze decomposition pathways.

  • Actionable Solutions:

    • Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation, which can be exacerbated by the reaction conditions.

    • Maintain Low Temperatures: Keep the reaction cold (0 °C or below) throughout the addition and stirring period.

    • Use a Buffered System or Non-Protic Solvent: If using a solvent like acetic acid, the generated HBr can protonate the pyridine nitrogen, further complicating the reaction. Using a non-protic solvent like DCM or THF can mitigate this. Adding a non-nucleophilic base can also sequester acid, but this may introduce other complications.

    • Avoid Excess Reagent: Ensure accurate measurement of your brominating agent to avoid having a potent oxidant in your flask after the desired reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to anticipate in this bromination?

The three most critical side reactions to control are:

  • Poor Regioselectivity: Formation of a mixture of 2-bromo and 6-bromo isomers due to strong activation at multiple sites.

  • Over-bromination: Formation of 2,6-dibromo-3-amino-4-picoline due to the high reactivity of the monobrominated intermediate.

  • Oxidation: Decomposition of the starting material and product into polymeric tars due to the sensitivity of the electron-rich amine.

Q2: Which brominating agent is better: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

For this specific substrate, NBS is generally the superior choice .

  • Br₂: Is a highly reactive liquid. Its high electrophilicity often leads to poor selectivity, over-bromination, and oxidation. It also generates HBr as a byproduct, which can complicate the reaction.

  • NBS: Is an easy-to-handle solid that serves as a source for a low, steady concentration of electrophilic bromine. This controlled reactivity leads to cleaner reactions, higher selectivity, and a lower incidence of oxidation and over-bromination[3][4].

Q3: Is it necessary to protect the amino group before bromination?

While it adds two steps to the synthetic sequence (protection and deprotection), protecting the amino group is highly recommended for achieving the highest yield and purity .

  • Advantages: Converting the amino group to an acetamide (-NHCOCH₃) effectively prevents N-bromination, significantly reduces the risk of oxidation, and moderates the ring's activation energy, which allows for clean, selective monobromination[4].

  • Disadvantages: Requires an initial acetylation step (e.g., with acetic anhydride) and a final hydrolysis step (acidic or basic) to remove the protecting group. This adds to the overall process time and cost.

For initial exploratory work, direct bromination with NBS may be sufficient. For scale-up or when high purity is critical, the protection strategy is almost always worth the extra effort.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical landscape, the following diagrams illustrate the potential reaction pathways and a logical workflow for troubleshooting.

G cluster_main Main Reaction Pathways SM 3-Amino-4-Picoline P1 This compound (Desired Product) SM->P1 Controlled NBS, Low Temp P2 3-Amino-6-bromo-4-picoline (Isomeric Impurity) SM->P2 Poor Control SP2 Oxidation Products (Decomposition Tar) SM->SP2 Harsh Conditions SP1 2,6-Dibromo-3-amino-4-picoline (Over-bromination) P1->SP1 Excess NBS or High Temp

Caption: Key reaction pathways in the bromination of 3-amino-4-picoline.

G start Unsatisfactory Result symptom1 TLC/LCMS shows multiple isomers start->symptom1 symptom2 MS shows M+Br, M+2Br (High MW impurities) start->symptom2 symptom3 Dark mixture, low recovery start->symptom3 action1 1. Lower Temperature 2. Switch to less polar solvent 3. Protect -NH2 group symptom1->action1 action2 1. Use <= 1.0 eq. NBS 2. Add reagent slowly 3. Protect -NH2 group symptom2->action2 action3 1. Ensure inert atmosphere 2. Maintain T < 5°C 3. Use NBS instead of Br2 symptom3->action3

Caption: A logical workflow for troubleshooting bromination reactions.

Recommended Experimental Protocols

Protocol A: Direct Bromination with N-Bromosuccinimide (NBS)

This protocol prioritizes simplicity but requires careful control to minimize side reactions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-amino-4-picoline (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve NBS (0.98 eq.) in anhydrous DMF or THF. Add this solution to the reaction mixture dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0 °C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Protocol B: Bromination via Amino Group Protection (Maximum Control)

This protocol is recommended for achieving the highest purity and yield.

Step 1: Acetylation (Protection)

  • Dissolve 3-amino-4-picoline (1.0 eq.) in DCM. Add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C and slowly add acetic anhydride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC shows complete consumption of the starting material.

  • Wash the mixture with water and brine, dry the organic layer, and concentrate to yield the N-(4-methylpyridin-3-yl)acetamide, which can often be used without further purification.

Step 2: Bromination

  • Dissolve the protected amide from Step 1 in acetic acid or DCM.

  • Cool to 0-10 °C and add NBS (1.05 eq.) portion-wise over 30 minutes.

  • Stir at room temperature for 4-12 hours, monitoring by TLC/LC-MS.

  • Perform an aqueous work-up as described in Protocol A to isolate the crude brominated amide.

Step 3: Hydrolysis (Deprotection)

  • Reflux the crude brominated amide in 6 M aqueous HCl for 4-8 hours.

  • Cool the solution to room temperature and basify carefully with a concentrated NaOH solution until pH > 10.

  • Extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Combine the organic layers, dry over sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Data Summary: Conditions vs. Outcomes

The following table provides a comparative summary of expected outcomes under different reaction conditions, based on established chemical principles.

Brominating AgentEquivalentsTemperatureSolventExpected Major Product(s)Expected Major Side Product(s)
Br₂1.1Room TempAcetic AcidMixture of 2-bromo & 6-bromoDibromo-product, Oxidation tars
NBS1.00 °CDCM2-bromo and/or 6-bromoIsomeric mixture, some dibromo
NBS0.98-20 °CTHFImproved isomeric ratioUnreacted starting material
NBS on Acetanilide1.05Room TempAcetic AcidSingle regioisomer (High Purity)Minimal

References

  • Benchchem. (n.d.). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV)
  • Google Patents. (n.d.).
  • Paudler, W. W., & Jovanovic, M. V. (n.d.). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry.[9]
  • ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • Reddit. (2018, February 6). Why is bromination more regioselective then chlorination? My professor explained the difference in regioselectivity in terms of Hammond's postulate, but i couldn't understand his reasoning. r/OrganicChemistry.[10]
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • ResearchGate. (n.d.).
  • Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.[14]
  • RSC Publishing. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.[15]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Reddit. (n.d.). why is free radical bromination regioselective?. r/OrganicChemistry.[17]
  • ResearchGate. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.[18]
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).[6]
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.[3]
  • ACS Publications. (n.d.). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development.[19]
  • Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions.[20]
  • MDPI. (n.d.).
  • MDPI. (2019, March 4).
  • PubMed Central. (2023, December 27). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution.[23]
  • NIH. (n.d.). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. PMC.[24]
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.[25]
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.[26]
  • Filo. (2026, January 4). Complete the following reactions: a) b) c) 3-bromo-...[27]
  • ResearchGate. (2012, October 3).
  • Google Patents. (n.d.).
  • NIH. (n.d.). 3-Amino-4-picoline. PubChem.[30]
  • NIH. (n.d.). 3-Amino-2-bromo-4-methylpyridine. PubChem.[31]
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.[32]
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.[33]

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Overcoming low reactivity of 3-Amino-2-bromo-4-picoline in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of 3-Amino-2-bromo-4-picoline

A Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical support guide for overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of this compound. This document is structured as a series of questions and answers, mirroring the troubleshooting process in a research environment. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve even the most recalcitrant coupling reactions.

Core Problem Analysis

Q1: Why is my Suzuki coupling reaction with this compound failing or giving disappointingly low yields?

A1: The low reactivity of this compound is a classic problem rooted in a combination of steric and electronic factors. Understanding these root causes is the first step toward a rational solution.

  • Steric Hindrance: The primary obstacle is the severe steric congestion around the Carbon-Bromine (C-Br) bond. The bromine atom at the C2 position is flanked by an amino group at C3 and a methyl group at C4. This "di-ortho" substitution pattern creates a crowded environment that physically blocks the bulky palladium catalyst from efficiently accessing the C-Br bond for the crucial initial step of the catalytic cycle: oxidative addition.[1][2][3] This step is often the rate-limiting step in challenging cross-coupling reactions.[4]

  • Electronic Deactivation & Catalyst Inhibition:

    • Electron-Rich Ring: The amino group (-NH₂) is a powerful electron-donating group, which increases the electron density of the pyridine ring. This strengthens the C-Br bond, making it less electrophilic and thus less prone to undergo oxidative addition with the electron-rich Pd(0) catalyst.[5]

    • Catalyst Inhibition: Both the pyridine ring nitrogen and the exocyclic amino group are Lewis basic.[6] They can coordinate directly to the palladium center, acting as a ligand and leading to the formation of inactive or less active catalyst species.[6][7] This "poisoning" of the catalyst effectively reduces the concentration of active catalyst available to participate in the desired catalytic cycle.[7]

The diagram below illustrates these combined challenges that hinder the critical oxidative addition step.

G cluster_substrate This compound cluster_catalyst Palladium Catalyst Substrate Pyridine Ring (C-Br bond at C2) NH2 Amino Group (C3) - Electron Donating - Lewis Basic Site Substrate->NH2 Me Methyl Group (C4) - Steric Bulk Substrate->Me N Pyridine Nitrogen - Lewis Basic Site Substrate->N Steric_Hindrance Steric Hindrance Catalyst_Inhibition Catalyst Inhibition Electronic_Deactivation Electronic Deactivation Pd Pd(0)L_n Steric_Hindrance->Pd Blocks Oxidative Addition Catalyst_Inhibition->Pd Sequesters Active Catalyst Electronic_Deactivation->Substrate Strengthens C-Br Bond

Caption: Key factors contributing to the low reactivity of this compound.

Troubleshooting Guide & Optimization Strategies

Q2: My reaction shows little to no conversion of the starting material. Where should I begin troubleshooting?

A2: When faced with a non-reactive system, the catalyst complex—the combination of the palladium precursor and the ligand—is the most critical variable to address. The default catalyst systems (e.g., Pd(PPh₃)₄) are often ineffective for such a challenging substrate.[8] Your primary goal is to generate a more reactive, monoligated Pd(0) species that is both sterically accessible and sufficiently electron-rich to overcome the high activation barrier of oxidative addition.[5]

The solution lies in specialized ligands. Bulky, electron-rich phosphine ligands, particularly Buchwald-type biaryl phosphines, are designed specifically for these scenarios.[9][10][11] Their steric bulk promotes the formation of highly reactive "L₁Pd(0)" species, and their electron-donating nature enhances the catalyst's ability to break the strong C-Br bond.[5]

Q3: How do I select the optimal catalyst and ligand for this specific substrate?

A3: A systematic screening of ligands is the most effective approach. For sterically hindered and electron-rich heteroaryl halides, the Buchwald biaryl monophosphine ligands are the industry standard and have proven highly effective.[5][9][12] N-Heterocyclic Carbenes (NHCs) represent another powerful class of ligands known for their high stability and activity, especially with aryl chlorides, which can be extended to challenging bromides.[3][13]

Below is a table summarizing recommended catalyst systems for your initial screening.

Ligand ClassRecommended LigandsPalladium PrecursorKey Advantages & RationaleSource(s)
Buchwald Biaryl Phosphines XPhos , SPhos , RuPhosPd₂(dba)₃ or Pd(OAc)₂Gold Standard. Highly bulky and electron-rich. XPhos is excellent for sterically demanding couplings. SPhos has shown unprecedented scope for heteroaryl couplings.[9][11][5][9][11]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesPEPPSI™-IPr or generated in situ from Pd(OAc)₂ + Imidazolium saltStrong σ-donors and sterically bulky. Form very stable and highly active catalysts, often effective at lower temperatures.[3][3][13]
Specialized Phosphines tBu₃P (Tri-tert-butylphosphine)Pd₂(dba)₃A very bulky and electron-rich, yet sterically less complex ligand. Its effectiveness with electron-rich chloro-aromatics suggests utility here.[14]

Starting Recommendation: Begin with an XPhos or SPhos-based system. These ligands have a strong track record for coupling challenging nitrogen-containing heterocycles.[15]

Q4: What is the optimal base and solvent combination for this hindered coupling?

A4: The choice of base and solvent is interdependent and crucial for both activating the boronic acid and maintaining catalyst stability. For sterically hindered couplings, a stronger base is often required to facilitate the transmetalation step.

BaseRecommended SolventsRationale & ConsiderationsSource(s)
Potassium Phosphate (K₃PO₄) 1,4-Dioxane/H₂O, Toluene/H₂OA moderately strong base that works well with bulky ligands. It is often the base of choice for difficult couplings when using Buchwald ligands.[5][5][16]
Cesium Carbonate (Cs₂CO₃) 1,4-Dioxane, TolueneA stronger and more soluble base in organic solvents than K₂CO₃. Its higher basicity can accelerate transmetalation with hindered partners.[17][18]
Potassium Carbonate (K₂CO₃) DMF/H₂O, Dioxane/H₂OA standard, cost-effective choice. While weaker, it can be effective, especially if the boronic acid partner is reactive.[17][19]

Solvent Considerations:

  • Anhydrous & Degassed: Oxygen is detrimental to the active Pd(0) catalyst and phosphine ligands.[20][21] Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 15-30 minutes) and anhydrous.

  • Aprotic Polar Solvents: Toluene, 1,4-Dioxane, and THF are generally preferred as they offer good solubility for the organic reagents and catalytic intermediates.[6][16]

Q5: I'm observing significant side products like dehalogenation or boronic acid decomposition. How can I mitigate these issues?

A5: These are common side reactions in challenging Suzuki couplings.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, rendering it inactive.[6][20] It is often promoted by high temperatures and the presence of water.

    • Solution: Use a more stable boronic ester, such as a pinacol ester (Bpin) or a MIDA boronate .[20] These reagents release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[20]

  • Dehalogenation: This is the reduction of your this compound to 3-Amino-4-picoline.

    • Solution: This side reaction can arise from various sources. Ensure your base is pure and your reaction is strictly anaerobic. Optimizing the ligand-to-palladium ratio can also help favor the cross-coupling pathway.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid/ester.[6]

    • Solution: This is primarily caused by the presence of oxygen.[20] Rigorous degassing and maintaining a positive pressure of an inert gas (argon or nitrogen) are critical for prevention.[21]

The following workflow provides a logical sequence for troubleshooting a failing reaction.

G start Low/No Yield with This compound catalyst_check Is the catalyst system optimized? (e.g., using Pd(PPh₃)₄) start->catalyst_check switch_ligand Switch to a Buchwald Ligand (e.g., XPhos, SPhos) with Pd₂(dba)₃ or Pd(OAc)₂ catalyst_check->switch_ligand Yes re_evaluate Re-evaluate Yield catalyst_check->re_evaluate No, using optimized ligand switch_ligand->re_evaluate conditions_check Are side products observed? (Decomposition, Dehalogenation) re_evaluate->conditions_check Low Yield success Successful Coupling re_evaluate->success High Yield fail Consult Specialist re_evaluate->fail Still Low Yield optimize_conditions Optimize Base/Solvent (e.g., K₃PO₄ in Dioxane/H₂O) Increase Temperature (80-110 °C) conditions_check->optimize_conditions No/Minor boronate_check Consider Boronic Ester (Pinacol or MIDA) to prevent protodeboronation conditions_check->boronate_check Yes optimize_conditions->re_evaluate boronate_check->optimize_conditions

Sources

Technical Support Center: Optimizing Catalyst Loading for Sonogashira Reactions with 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging substrates like 3-Amino-2-bromo-4-picoline. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) designed to address common issues encountered during experimental work.

Introduction

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[1][2] However, optimizing this reaction, particularly with heteroaromatic substrates like this compound, can be challenging due to potential catalyst inhibition by the nitrogen-containing functional groups. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction with this compound is resulting in a low yield. How can I improve it by optimizing the catalyst loading?

A1: Low yields in Sonogashira reactions with nitrogen-containing substrates like this compound are a common issue. The primary reasons often revolve around catalyst activity and stability. Here’s a systematic approach to optimizing your catalyst loading:

  • Understand the Substrate: this compound contains both a pyridine nitrogen and an amino group. These basic nitrogens can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, a simple increase in catalyst loading might not be the most effective solution and could lead to increased side products and purification challenges.

  • Initial Catalyst Loading: A good starting point for catalyst loading is typically in the range of 1-5 mol% for the palladium catalyst and 2-10 mol% for the copper(I) co-catalyst.[3]

  • Systematic Optimization: Instead of drastic changes, a methodical approach is recommended. You can set up a series of small-scale reactions to screen different catalyst loadings. For instance, you could test palladium catalyst concentrations of 0.5, 1, 2, and 5 mol%, while keeping the copper co-catalyst loading constant, and vice versa.

  • Consider the Palladium Precursor: The choice of palladium precursor is crucial. Pd(PPh₃)₄ is a common choice, but it can be sensitive to air.[4] More stable Pd(II) precursors like PdCl₂(PPh₃)₂ are often preferred as they are reduced in situ to the active Pd(0) species.[1][4]

  • Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For electron-rich and potentially coordinating substrates, bulky, electron-rich phosphine ligands can be beneficial.[5][6] Consider screening ligands such as XPhos, SPhos, or P(t-Bu)₃.[7]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: The formation of alkyne homocoupling products, known as Glaser coupling, is a frequent side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.[8][9] Here are several strategies to mitigate this issue:

  • Maintain an Inert Atmosphere: The Glaser coupling is an oxidative process. Therefore, it is critical to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[1][4] This can be achieved by using Schlenk techniques or a glovebox.

  • Degas Solvents and Reagents: Thoroughly degassing the solvent and any liquid reagents before use is essential to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.

  • Optimize the Copper Co-catalyst Loading: While copper(I) is crucial for the reaction, an excess can promote homocoupling.[10] Try reducing the amount of copper(I) iodide (CuI) to the lowest effective concentration, typically 1-5 mol%.

  • Consider Copper-Free Conditions: In cases where Glaser coupling is persistent, a copper-free Sonogashira protocol may be the best solution.[1][8][9] These reactions often require higher temperatures, different ligands (e.g., bulky phosphines or N-heterocyclic carbenes), and sometimes different bases.[5]

Q3: My reaction mixture turns black, indicating catalyst decomposition. What causes this, and how can I prevent it?

A3: The formation of a black precipitate, commonly referred to as "palladium black," is a sign of palladium catalyst decomposition from the active Pd(0) or Pd(II) species to bulk palladium metal.[4] This leads to a loss of catalytic activity and lower yields. Here are the common causes and solutions:

  • High Temperatures: While some Sonogashira reactions require elevated temperatures, excessive heat can accelerate catalyst decomposition.[11] If possible, try running the reaction at a lower temperature for a longer duration.

  • Inappropriate Solvent: Certain solvents can promote the formation of palladium black. For instance, some anecdotal evidence suggests that THF might be more prone to this issue.[4][12] Consider screening other common Sonogashira solvents like DMF, acetonitrile, or toluene.[13]

  • Impurities: Impurities in the starting materials, reagents, or solvent can poison the catalyst and lead to its decomposition.[4] Ensure you are using high-purity materials.

  • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst. If you are observing decomposition, consider using a more robust ligand that can better protect the palladium center. Bulky, electron-donating ligands are often a good choice.[5][6]

Q4: What is the optimal Palladium-to-Copper ratio for the Sonogashira reaction with this compound?

A4: The optimal Pd/Cu ratio is substrate-dependent and should be determined empirically. However, some general guidelines can be followed:

  • Typical Ratios: A common starting point is a Pd:Cu ratio of 1:2. For example, if you are using 1 mol% of a palladium catalyst, you would use 2 mol% of a copper co-catalyst.

  • Minimizing Copper: As mentioned earlier, excess copper can lead to side reactions. Therefore, it's often beneficial to use the minimum amount of copper necessary to achieve a good reaction rate. You can screen ratios from 1:1 to 1:5 to find the optimal balance for your specific reaction.

  • Substrate Considerations: For a coordinating substrate like this compound, it's possible that a slightly higher copper loading might be beneficial to facilitate the formation of the copper acetylide, but this needs to be balanced against the risk of homocoupling.

Data Presentation

Table 1: Typical Catalyst Loading and Reaction Parameter Ranges

ParameterTypical RangeConsiderations for this compound
Palladium Catalyst Loading 0.5 - 5 mol%Start with 1-2 mol% and optimize. Higher loadings may be needed due to potential coordination with the substrate.
Copper(I) Co-catalyst Loading 1 - 10 mol%A Pd:Cu ratio of 1:2 is a good starting point. Minimize to reduce Glaser coupling.
Ligand-to-Palladium Ratio 1:1 to 4:1For monodentate ligands like PPh₃, a higher ratio (e.g., 4:1) can be beneficial. For bidentate ligands, a 1:1 to 1.5:1 ratio is common.
Base Triethylamine, DiisopropylamineUse a sufficient excess (e.g., 2-5 equivalents) to neutralize the generated HBr and facilitate deprotonation of the alkyne.
Solvent THF, DMF, Acetonitrile, TolueneSolvent choice can significantly impact the reaction. Screen different solvents if issues arise.
Temperature Room Temperature to 100 °CStart at a lower temperature (e.g., 50-60 °C) and increase if the reaction is slow. Aryl bromides generally require higher temperatures than aryl iodides.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol outlines a general procedure for a small-scale screening of catalyst loading for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Ligand (if not using a pre-formed catalyst complex)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tubes or reaction vials with septa

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol) to a series of dry Schlenk tubes.

  • Catalyst Addition: To each tube, add the desired amount of palladium catalyst and copper(I) iodide according to your screening plan (e.g., varying Pd mol% from 0.5% to 5% and CuI from 1% to 10%).

  • Solvent and Base: Add the anhydrous solvent (e.g., 5 mL of DMF) and the base (e.g., triethylamine, 3.0 mmol) to each tube via syringe.

  • Degassing: Subject each reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to each reaction tube via syringe.

  • Reaction: Place the reaction tubes in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of the reactions by TLC or GC-MS at regular intervals (e.g., every hour).

  • Work-up and Analysis: Once the reactions are complete (or after a set time), cool the mixtures to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an appropriate organic solvent. Analyze the crude reaction mixtures by a suitable method (e.g., ¹H NMR with an internal standard) to determine the conversion and yield for each catalyst loading.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)(C≡CR)L₂ pd_complex->alkynyl_pd Transmetalation (from Copper Cycle) alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product alkynyl_pd->product Product Formation cu_x CuX cu_alkyne Cu-C≡CR cu_x->cu_alkyne Alkyne Activation (H-C≡CR, Base) cu_alkyne->cu_x To Palladium Cycle

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst Activity (Fresh Catalyst, Proper Storage) start->check_catalyst check_conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) start->check_conditions optimize_loading Optimize Catalyst Loading (Screen Pd and Cu concentrations) check_catalyst->optimize_loading check_conditions->optimize_loading screen_ligands Screen Ligands (Bulky, Electron-Rich) optimize_loading->screen_ligands If still low success Improved Yield optimize_loading->success If successful screen_solvents_bases Screen Solvents and Bases screen_ligands->screen_solvents_bases If still low screen_ligands->success If successful consider_cu_free Consider Copper-Free Protocol screen_solvents_bases->consider_cu_free If Glaser coupling is an issue screen_solvents_bases->success If successful consider_cu_free->success If successful

Caption: A step-by-step workflow for troubleshooting low yields in Sonogashira reactions.

References

  • Wikipedia. (n.d.). Sonogashira coupling.
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Al-Masum, M., & Kumar, D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8686-8707.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Springer. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
  • ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction.
  • ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
  • Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros.
  • NIH. (n.d.). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides.
  • NIH. (n.d.). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade.
  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros.
  • Sustainable Chemical Insight in Biological Exploration. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Organic Chemistry Portal. (n.d.). Glaser coupling - Literature.
  • ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction.
  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-..
  • YouTube. (2020). Sonogashira Coupling.
  • PubMed Central. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

Sources

Preventing dehalogenation of 3-Amino-2-bromo-4-picoline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-2-bromo-4-picoline

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered when working with this versatile building block: the undesired side reaction of dehalogenation. By understanding the underlying mechanisms and implementing the robust strategies outlined below, you can significantly improve reaction yields, simplify purification, and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

Dehalogenation, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the picoline ring is replaced by a hydrogen atom. This converts your starting material into 3-Amino-4-picoline, a byproduct that consumes valuable substrate, lowers the yield of your target molecule, and often presents purification challenges due to similar polarity with the starting material or product.[1][2] This substrate is particularly susceptible due to the electronic properties of the pyridine ring, which is further modulated by the ortho-amino group.

Q2: What are the primary mechanistic causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the primary culprit is the formation of palladium-hydride (Pd-H) species.[2] These species can arise from several sources within the reaction mixture:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides via β-hydride elimination.[1]

  • Solvents: Protic solvents like alcohols (methanol, ethanol) or residual water can act as hydride donors.[1][3][4] Even aprotic solvents like DMF can degrade at high temperatures to produce hydride sources.

  • Reagents: Impurities in boronic acids (e.g., borane species) or other reagents can contribute to the formation of Pd-H.[1]

Once formed, the Ar-Pd-H intermediate can undergo reductive elimination to yield the dehalogenated arene (Ar-H), competing directly with the desired cross-coupling pathway.[5]

Q3: How does the 3-amino group specifically influence the stability of the C-Br bond?

The 3-amino group is a strong electron-donating group. This increases the electron density on the pyridine ring, which can influence the oxidative addition step at the palladium center. Furthermore, the amino group can act as a chelating ligand, coordinating to the palladium catalyst. This chelation can alter the geometry and electronic properties of the catalytic intermediate, potentially stabilizing species that lead to dehalogenation.[6][7]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides specific, actionable advice for minimizing dehalogenation in the most common cross-coupling reactions.

Issue 1: Significant dehalogenation (>10%) is observed during a Suzuki-Miyaura coupling reaction.

Root Cause Analysis: The Suzuki reaction is sensitive to the choice of base, ligand, and solvent. The most common issue is a reaction rate for dehalogenation that is competitive with the rate of transmetalation and reductive elimination.

Solutions:

  • Optimize the Base: Switch from strong alkoxide bases to milder inorganic bases. Weaker bases are less likely to generate Pd-H species.

    • Recommended: K₃PO₄, Cs₂CO₃, K₂CO₃.[1][2]

    • Rationale: These bases are sufficiently strong to facilitate the catalytic cycle but have a lower propensity for side reactions compared to alkoxides.

  • Select the Right Ligand: The ligand is critical for stabilizing the palladium catalyst and accelerating the desired reductive elimination step.

    • Recommended: Use bulky, electron-rich biaryl phosphine ligands.[8] Examples include SPhos, XPhos, and RuPhos.[1]

    • Rationale: These ligands promote rapid reductive elimination of the desired product, kinetically outcompeting the dehalogenation pathway.[1][8]

  • Choose an Anhydrous, Aprotic Solvent: Minimize sources of protons and hydrides.

    • Recommended: Toluene, 1,4-Dioxane, THF.[1][2] Ensure solvents are rigorously dried and degassed before use.

    • Rationale: Protic solvents or the presence of water can directly contribute to the formation of Pd-H species.[4][9]

  • Control the Temperature: Operate at the lowest effective temperature.

    • Recommendation: Start optimizations around 80 °C and only increase if the reaction is sluggish.

    • Rationale: Dehalogenation pathways often have a higher activation energy and become more prominent at elevated temperatures.

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)Provides active Pd(0) source; G3 precatalysts offer high stability and activity.
Ligand XPhos, SPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands that accelerate reductive elimination.[1][8]
Base K₃PO₄ (2.0 eq.)Mild, effective base that minimizes Pd-H formation.[1]
Solvent Anhydrous, Degassed Toluene or 1,4-DioxaneAprotic medium that does not act as a hydride source.[1]
Temperature 80-100 °CBalances reaction rate with minimizing thermal decomposition and side reactions.
Issue 2: Dehalogenation is the major product in a Buchwald-Hartwig amination.

Root Cause Analysis: Buchwald-Hartwig aminations often require strong bases, making them particularly prone to dehalogenation.[10][11] The competition between C-N bond formation and hydrodehalogenation is a key challenge.[10]

Solutions:

  • Re-evaluate the Base/Ligand System: This is the most critical parameter. While strong bases like NaOtBu are common, their combination with certain ligands can favor dehalogenation.

    • Recommended: Use a weaker base like K₃PO₄ or Cs₂CO₃ if the amine coupling partner is sufficiently nucleophilic. If a strong base is required, pair it with a highly active, bulky ligand.[1]

    • Ligand Choice: Use specialized ligands designed for challenging aminations, such as the Josiphos family or Buchwald's biaryl phosphine ligands. These are engineered to promote fast C-N reductive elimination.[12]

  • Use a Pre-formed Catalyst: Well-defined palladium precatalysts can offer greater control and reproducibility.

    • Recommended: Use G3 or G4 Buchwald precatalysts.

    • Rationale: These precatalysts ensure efficient generation of the active monoligated Pd(0) species, which can lead to cleaner reactions compared to using separate Pd sources and ligands.

Visualizing the Problem and Solution

Diagram 1: Competing Catalytic Pathways

The following diagram illustrates the critical branch point in the catalytic cycle where the desired coupling competes with the undesired dehalogenation pathway.

G cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Pd(0)L Pd(0)L ArPd(II)(Br)L ArPd(II)(Br)L Pd(0)L->ArPd(II)(Br)L Oxidative Addition (Ar-Br) Desired_Product Desired_Product ArPd(II)(Br)L->Desired_Product Transmetalation & Reductive Elimination (Productive Pathway) ArPd(II)(H)L ArPd(II)(H)L ArPd(II)(Br)L->ArPd(II)(H)L Hydride Formation (from Base/Solvent) Desired_Product->Pd(0)L Catalyst Regeneration Dehalogenated_Product Ar-H ArPd(II)(H)L->Dehalogenated_Product Reductive Elimination (Dehalogenation) Dehalogenated_Product->Pd(0)L Catalyst Regeneration Start Ar-Br = this compound

Caption: Competing pathways: Productive coupling vs. dehalogenation.

Diagram 2: Systematic Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve dehalogenation issues in your reaction.

G q1 Dehalogenation >10%? q2 Using strong alkoxide base (e.g., NaOtBu)? q1->q2 Yes s_ok Reaction Optimized Dehalogenation <5% q1->s_ok No q3 Using protic solvent or non-anhydrous conditions? q2->q3 No s1 Switch to milder base: K3PO4 or Cs2CO3 q2->s1 Yes q4 Using simple ligand (e.g., PPh3)? q3->q4 No s2 Switch to anhydrous, aprotic solvent: Toluene or Dioxane q3->s2 Yes s3 Use bulky, electron-rich ligand: SPhos, XPhos q4->s3 Yes s4 Lower reaction temperature by 10-20 °C q4->s4 No s1->q3 s2->q4 s3->s4 s4->s_ok

Caption: A step-by-step workflow for troubleshooting dehalogenation.

Analytical Methods for Detection and Quantification

Accurate monitoring is key to successful optimization.

Q: How can I detect and quantify the amount of dehalogenated byproduct (3-Amino-4-picoline)?

A: The most reliable methods are chromatographic and spectrometric.

  • UHPLC-MS/LC-MS: This is the gold standard. It allows for the separation of the starting material, desired product, and the dehalogenated byproduct, with mass spectrometry providing unambiguous identification of each peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13] Developing a method using a pentafluorophenyl (PFP) column can be particularly effective for separating halogenated compounds from their dehalogenated analogs.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compounds are sufficiently volatile and thermally stable, GC-MS provides excellent separation and quantification.

  • ¹H NMR Spectroscopy: While not ideal for precise quantification in a complex mixture without isolation, ¹H NMR can provide a quick diagnostic check. The disappearance of the aromatic proton signal adjacent to the bromine and the appearance of a new signal in the aromatic region for 3-Amino-4-picoline can indicate the extent of the side reaction.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(21), 3921-3930. [Link]
  • Damborsky, J., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Biotechnology Journal, 7(9), 1144-1151. [Link]
  • Shaikh, A. A., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(1), 1-19. [Link]
  • Li, J. H., et al. (2010). Amines as the ligands for palladium-catalyzed coupling reactions. Chinese Journal of Organic Chemistry, 30(8), 1129-1143. [Link]
  • Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5. [Link]
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
  • Wikipedia. (2023).
  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry. [Link]
  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
  • Thompson, A. E., et al. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 4, 21. [Link]
  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Hudson, M. J., et al. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2003(12), 1833-1835. [Link]
  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. [Link]
  • Chemistry LibreTexts. (2023).
  • Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Stradiotto, M., et al. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 42(8), 2446-2461. [Link]

Sources

Technical Support Center: Managing Impurities in the Synthesis of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Amino-2-bromo-4-picoline. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block and require high-purity material for their applications. As a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, the purity of this compound is paramount to ensuring the desired outcome of subsequent reactions and the quality of the final product.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and purification techniques. Our goal is to empower you to identify, control, and remove impurities effectively, ensuring the integrity of your research and development efforts.

Section 1: Synthesis Overview and Impurity Formation

The most common route to this compound involves the regioselective bromination of 3-Amino-4-picoline, often using an electrophilic bromine source like N-Bromosuccinimide (NBS). While seemingly straightforward, this reaction can generate a profile of closely related impurities that can be challenging to separate.

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// Edges SM -> Reaction; Reagent -> Reaction; Reaction -> Product [label="Main Path"]; Reaction -> Impurity1 [label="Incomplete\nReaction", style=dashed, color="#EA4335"]; Reaction -> Impurity2 [label="Over-bromination", style=dashed, color="#EA4335"]; Reaction -> Impurity3 [label="Side Reaction", style=dashed, color="#EA4335"]; Product -> Impurity4 [label="Storage/\nWork-up", style=dashed, color="#FBBC05"]; } } Caption: Synthetic pathway and common points of impurity introduction.

Understanding the source of these impurities is the first step toward effective control.

Impurity TypeCommon Source(s)Typical Analytical Method(s)
Starting Material Incomplete reaction conversion.HPLC, GC-MS, ¹H NMR
Di-brominated Species Excess brominating agent, elevated temperature, prolonged reaction time.LC-MS, HPLC, ¹H NMR
Positional Isomers Lack of complete regioselectivity in the bromination reaction.HPLC, GC-MS, 2D NMR
Inorganic Salts Aqueous workup (e.g., quenching, pH adjustment).Conductivity, Ion Chromatography, Residue on Ignition
Degradation Products Instability during workup or storage (e.g., oxidation, hydrolysis).LC-MS, HPLC

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My post-reaction analysis (HPLC/NMR) shows a significant amount of unreacted 3-Amino-4-picoline. How can I improve conversion and remove the starting material?

A1: Causality: Incomplete conversion is often due to insufficient reactivity of the brominating agent, sub-optimal reaction time, or temperature. The starting material, being more basic and less polar than the brominated product, requires specific conditions for effective separation.

Troubleshooting & Optimization:

  • Reaction Optimization:

    • Stoichiometry: Ensure at least one full equivalent of the brominating agent (e.g., NBS) is used. A slight excess (1.05-1.1 equivalents) can drive the reaction to completion, but be cautious as this may increase the formation of di-brominated species.

    • Temperature Control: While room temperature is a common starting point, gentle heating (e.g., 40-50 °C) may be required. Monitor the reaction progress by TLC or HPLC to avoid over-bromination.

    • Solvent: Acetonitrile or Dichloromethane (DCM) are common solvents. Ensure the starting material is fully dissolved to prevent a heterogeneous reaction mixture which can lead to incomplete conversion.

  • Purification Strategy: Flash Column Chromatography This is the most effective method for separating the more polar product from the less polar starting material.

    Detailed Protocol: Flash Column Chromatography

    • Slurry Preparation: Create a slurry of silica gel in a non-polar solvent like hexane or heptane.

    • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure. Ensure a flat, stable bed.

    • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Adsorb this solution onto a small amount of silica gel until a dry, free-flowing powder is obtained. Carefully layer this powder onto the top of the column bed. This "dry loading" technique prevents band broadening and improves separation.

    • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar starting material will elute first.

    • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate). This will elute your desired product, this compound. The key is to find a solvent system where the starting material has a high Rf and the product has a moderate Rf on a TLC plate.

    • Monitoring: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

Q2: I'm observing a significant impurity with a mass corresponding to a di-brominated product in my LC-MS analysis. What causes this and how can it be prevented?

A2: Causality: The formation of di-brominated species, such as 3-Amino-2,6-dibromo-4-picoline, is a classic example of over-reaction. The initial product, this compound, is still an activated aromatic ring and can undergo a second electrophilic substitution if conditions are too harsh or if excess brominating agent is present.

Troubleshooting & Optimization:

  • Control of Reagent Addition: Instead of adding the brominating agent (NBS) all at once, add it portion-wise or as a solution via a dropping funnel over a period of 30-60 minutes. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.[2][3]

  • Precise Stoichiometry: Use exactly 1.0 equivalent of NBS. Accurately weigh your starting material and reagent. It is also recommended to use freshly recrystallized NBS, as impurities in the reagent can affect the reaction.[2][3]

  • Temperature Management: Run the reaction at a lower temperature (e.g., 0-5 °C). Electrophilic aromatic substitution is highly temperature-dependent; lower temperatures decrease the rate of the second bromination more significantly than the first.

  • Reaction Monitoring: Use TLC or rapid HPLC analysis to monitor the disappearance of the starting material. Quench the reaction as soon as full consumption is observed to prevent the subsequent formation of the di-bromo impurity.

Q3: My product appears discolored and I suspect inorganic salt contamination from the workup. How can I confirm and remove these salts?

A3: Causality: Inorganic salts are introduced during aqueous workup steps, such as quenching a reaction with sodium bicarbonate or sodium thiosulfate, or adjusting the pH. If the product has some water solubility or if the organic layer is not properly dried, these salts can be carried through.

Troubleshooting & Optimization:

  • Confirmation:

    • Solubility Test: A simple test is to dissolve a small sample in a non-polar organic solvent like DCM. Inorganic salts will be insoluble and appear as a fine precipitate.

    • Residue on Ignition (ROI): This is a more quantitative pharmacopeial method where a sample is burned off, and the remaining inorganic residue is weighed.

  • Removal Techniques:

    • Aqueous Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it multiple times with deionized water in a separatory funnel. This will pull the water-soluble salts into the aqueous layer. Be aware of potential product loss if your compound has some water solubility.[4]

    • Drying: After washing, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

    • Filtration through a Silica Plug: For stubborn cases, dissolve the product in a suitable organic solvent and pass it through a short plug of silica gel in a funnel. The polar salts will adsorb strongly to the silica, while the less polar product will elute.

Section 3: Impurity Identification and Control Workflow

A systematic approach is crucial for managing impurities effectively.

// Nodes Start [label="Crude Product\nAnalysis (LC-MS, NMR)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Identify [label="Identify Impurities\n(Mass, Structure)", shape=diamond, style=filled, fillcolor="#D3E3FD", fontcolor="#202124"]; Known [label="Known Impurity?\n(SM, Di-bromo, etc.)", shape=diamond, style=filled, fillcolor="#D3E3FD", fontcolor="#202124"]; Unknown [label="Characterize Unknown\n(2D NMR, HRMS)", fillcolor="#FFF7E0", fontcolor="#202124"]; Optimize [label="Optimize Reaction\n(Temp, Stoich., Time)", fillcolor="#E6F4EA", fontcolor="#202124"]; Purify [label="Select Purification\n(Column, Recrystallization)", fillcolor="#E6F4EA", fontcolor="#202124"]; Analyze [label="Analyze Pure Product\n(Purity > 98%?)", shape=diamond, style=filled, fillcolor="#D3E3FD", fontcolor="#202124"]; Release [label="Release for Use", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reevaluate [label="Re-evaluate Strategy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Identify; Identify -> Known [label="Yes"]; Identify -> Unknown [label="No"]; Unknown -> Known; Known -> Optimize; Optimize -> Purify; Purify -> Analyze; Analyze -> Release [label="Yes"]; Analyze -> Reevaluate [label="No"]; Reevaluate -> Optimize [style=dashed]; } } Caption: A logical workflow for impurity identification and remediation.

Section 4: Frequently Asked Questions (FAQs)

  • What are the best analytical methods for routine purity analysis of this compound? High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative purity analysis due to its high resolution and sensitivity.[5][6] A gradient method on a C18 column is typically effective. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6][7]

  • What are typical purity acceptance criteria in a pharmaceutical context? Purity requirements are guided by the International Council for Harmonisation (ICH) Q3A guidelines.[8][9][10] For a new drug substance, any impurity present at a level of 0.10% or higher should typically be identified.[10][11] The qualification threshold, above which an impurity's safety must be assessed, is often 0.15% or 1.0 mg per day intake, whichever is lower.[9]

  • How should I store purified this compound to prevent degradation? Aromatic amines can be susceptible to oxidation and discoloration upon exposure to air and light. It is recommended to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8 °C) for long-term stability.

  • What are the primary safety considerations when working with N-Bromosuccinimide (NBS)? NBS is a corrosive solid and a strong oxidizing agent. It can cause severe skin and eye irritation.[12] Always handle NBS in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving NBS can be exothermic, so proper temperature control is essential, especially on a larger scale.[3]

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021). International Journal of Pharmaceutical Investigation.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
  • A kind of preparation method of 3-amino-4-picoline. (n.d.). Google Patents.
  • An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2002). Organic Process Research & Development.
  • Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. (n.d.). PrepChem.com.
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). Journal of Heterocyclic Chemistry.
  • N-Bromosuccinimide. (n.d.). Wikipedia.
  • N-Bromosuccinimide. (2019).
  • 3-Amino-2-bromo-4-methylpyridine. (n.d.). PubChem.
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
  • How do you perform purity analysis?. (2006). Chromatography Forum.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
  • PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent.
  • Preparation method of 3-amino-4-methylpyridine. (n.d.). Google Patents.
  • A kind of synthesis of picoline of 2 amino 4 and its purification process. (n.d.). Google Patents.
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2002). ResearchGate.

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Troubleshooting poor solubility of 3-Amino-2-bromo-4-picoline in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-2-bromo-4-picoline (CAS: 126325-50-6). This resource, developed for researchers and drug development professionals, addresses the common challenge of this reagent's poor solubility in reaction media. As Senior Application Scientists, we have consolidated field-proven insights and fundamental chemical principles to help you overcome this experimental hurdle.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of this compound is the first step in troubleshooting its solubility. This compound is a brown solid with a melting point range of 67-72°C and a high boiling point of approximately 308°C. Its molecular structure dictates its behavior in various solvents.

PropertyValueSource
Molecular Formula C₆H₇BrN₂[1][2]
Molecular Weight ~187.04 g/mol [1][2]
Appearance White to brown solid[3]
Melting Point 67-72 °C
Boiling Point ~308 °C (Predicted)[1][4]
pKa 2.38 ± 0.18 (Predicted)[1]
Q2: Why is this compound often poorly soluble?

The solubility of a compound is governed by the principle of "like dissolves like"[5]. The structure of this compound possesses conflicting features that contribute to its challenging solubility profile:

  • Polar Functional Groups: The amino (-NH₂) group can participate in hydrogen bonding, both as a donor and an acceptor. The Carbon-Bromine (C-Br) bond is also polar. These features suggest solubility in polar solvents.

  • Aromatic System: The pyridine ring has aromatic character and a dipole moment, making it more polar than benzene[6].

  • Intermolecular Forces in Solid State: In its solid crystal lattice, the molecules can be tightly packed due to strong intermolecular forces, including hydrogen bonds between the amino groups and dipole-dipole interactions. A significant amount of energy is required from the solvent to overcome these forces[7].

  • Low Polarity Moiety: The methyl (-CH₃) group is nonpolar.

The combination of these factors means that no single common solvent may be ideal. A solvent must be polar enough to interact with the amino and bromo groups but also have characteristics that can accommodate the picoline ring system. Often, the energy gained by solvating the molecule is insufficient to overcome the energy of the crystal lattice, resulting in poor solubility.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to addressing solubility issues with this compound in your reaction setup.

Q3: My this compound is not dissolving in my initial solvent choice. What is the first thing I should do?

The first step is to systematically assess your solvent choice and experimental conditions. Avoid random trial-and-error. Instead, follow a logical progression from simple to more complex solutions. The workflow below outlines the decision-making process.

Solubility_Troubleshooting_Workflow A START: Reagent exhibits poor solubility B Step 1: Re-evaluate Solvent Choice (See Q4 & Protocol 1) A->B C Is solubility now adequate? B->C D Step 2: Apply Gentle Heating (See Q5) C->D No I PROCEED WITH REACTION C->I Yes E Is solubility now adequate? D->E F Step 3: Use a Co-Solvent System (See Q6) E->F No E->I Yes G Is solubility now adequate? F->G H Step 4: Consider a Slurry Reaction (See Q7) G->H No G->I Yes J REACTION COMPLETE H->J I->J

A systematic workflow for troubleshooting solubility issues.
Q4: How can I select a better solvent? Should I perform a screening?

Yes, a small-scale solvent screening is the most effective method. This minimizes waste of your starting material and provides empirical data quickly. Base your initial solvent selection on polarity and solvent class.

Estimated Solubility Profile (for initial screening):

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMF, DMSO, NMPModerate to HighStrong dipole moments can disrupt the crystal lattice.
Polar Protic Methanol, EthanolLow to ModerateCan hydrogen bond, but may not be sufficient to overcome solute-solute interactions. Methanol is mentioned as a reaction solvent in related patents[8].
Ethers THF, 2-MeTHF, DioxaneLow to ModerateModerate polarity, can act as H-bond acceptors.
Chlorinated Dichloromethane (DCM)LowLower polarity, but often used in synthesis with related picolines[8].
Aromatic Toluene, XyleneVery LowNonpolar nature is generally incompatible with the polar functional groups. Toluene has been noted as a possible reaction solvent, likely for specific reaction types[8].
Nitriles AcetonitrileLow to ModerateHigh polarity, but its solvation power for this specific structure can be limited.
Protocol 1: Small-Scale Solubility Screening
  • Preparation: Weigh 5-10 mg of this compound into several small, clean vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.2 mL) of a different test solvent.

  • Observation at Room Temperature: Vigorously stir or sonicate each vial for 2-3 minutes. Observe and record if the solid dissolves completely.

  • Observation with Heating: For any vials where the solid did not dissolve, warm them gently (e.g., to 40-50°C) and observe again. Note any changes in solubility. Also, check for any signs of decomposition (e.g., color change).

  • Analysis: Compare the results to identify the most promising solvent(s) that dissolve the compound completely, preferably at room temperature.

Q5: Is it safe to heat the reaction to improve solubility?

Heating increases the kinetic energy of solvent molecules, enhancing their ability to break down the solute's crystal lattice. Most substances exhibit increased solubility at higher temperatures[5][9].

  • Guidance: Given the compound's melting point of 67-72°C, gentle heating up to 60°C is generally safe and can significantly improve solubility.

  • Precaution: Before scaling up, perform a small stability test. Dissolve a small amount of the material in your chosen solvent, heat it to the target reaction temperature for 30-60 minutes, and then analyze the sample by TLC or LCMS to ensure no degradation has occurred.

Q6: What if no single solvent works well? Can I use a co-solvent system?

Yes, a co-solvent system is an excellent strategy. Mixing a solvent in which the compound is sparingly soluble with one in which it is more soluble can create a medium with the ideal solvating properties.

  • Common Strategies:

    • Polar/Nonpolar Blend: A mixture of toluene and a more polar solvent like THF or DMF can be effective. The toluene can solvate the aromatic ring while the polar co-solvent interacts with the amino group.

    • Protic/Aprotic Blend: A small amount of methanol in DCM or THF can sometimes break up solute aggregates through hydrogen bonding.

  • Methodology: Start with the solvent required for optimal reaction chemistry and titrate in a co-solvent known to be a good solubilizer for the compound (identified from your screening in Q4) until the material dissolves.

Q7: I've tried everything and my reagent still won't fully dissolve. Can I proceed with the reaction?

If the compound remains partially undissolved after optimizing the solvent and temperature, you may need to run the reaction as a heterogeneous slurry . This is a common technique in organic synthesis[10].

  • Key Considerations for Slurry Reactions:

    • Stirring: Efficient and vigorous mechanical stirring is critical to ensure a sufficient concentration of the dissolved reagent is always available to participate in the reaction.

    • Reaction Rate: The reaction rate will be limited by the dissolution rate of the solid. Therefore, these reactions may require longer reaction times. According to Le Châtelier's principle, as the dissolved reagent is consumed by the reaction, more of the solid will dissolve to re-establish equilibrium, driving the reaction to completion[11].

    • Particle Size: Using a finely ground powder of the reagent will increase the surface area, which can help accelerate the rate of dissolution[9].

By following this structured guide, researchers can effectively diagnose and solve the solubility challenges posed by this compound, leading to more successful and reproducible experimental outcomes.

References
  • ResearchGate. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility.
  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • Solubility of Things. (n.d.). Strategies for Organic Synthesis.
  • National Center for Biotechnology Information. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
  • Autech Industry Co., Limited. (n.d.). Exploring this compound: Properties and Applications.
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 3-cyano-2-(4-methylphenyl)pyridine.
  • Unacademy. (n.d.). Sparingly Soluble Salts.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • NCERT. (n.d.). Haloalkanes and Haloarenes.
  • American Chemical Society. (2020). Pyridine.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • University of British Columbia. (n.d.). 4.6 Solutions of Sparingly Soluble Ionic Compounds. In Principles of Chemistry.
  • Chemistry LibreTexts. (2023). Solubility Rules.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-bromo-4-methylpyridine. PubChem Compound Summary for CID 14418047.

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Technical Support Center: Scaling Up 3-Amino-2-bromo-4-picoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-2-bromo-4-picoline, a key intermediate in various pharmaceutical and agrochemical applications. The focus is on addressing the specific challenges encountered when scaling this synthesis from the laboratory bench to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most direct and widely adopted route is the electrophilic bromination of 3-amino-4-picoline. This method is favored for its atom economy and straightforward approach. A common and effective method involves using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) as the brominating system. This in-situ generation of bromine is often safer to handle on a larger scale than elemental bromine.[1]

Q2: What are the primary safety concerns when scaling up this bromination reaction?

Scaling up any bromination process requires stringent safety protocols due to the hazardous nature of the reagents.[2] Key concerns include:

  • Bromine Handling : Elemental bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[2][3] When handling bromine, always work in a well-ventilated fume hood or a controlled reactor system with appropriate scrubbers.[4][5]

  • Exothermic Reaction : The bromination of activated aromatic rings like 3-amino-4-picoline is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Uncontrolled temperature can lead to runaway reactions and the formation of undesirable byproducts.

  • Pressure Build-up : If the reaction is conducted in a closed system, temperature increases can lead to significant pressure build-up. Reactors must be equipped with pressure relief systems.

  • Quenching : The workup procedure involves quenching excess bromine. Using a reducing agent like sodium thiosulfate or sodium bisulfite is standard practice. This quenching reaction is also exothermic and must be performed with cooling and careful monitoring.[3]

Q3: How is the regioselectivity of the bromination controlled to favor the 2-position?

The regiochemical outcome is dictated by the electronic properties of the pyridine ring substituents.

  • Amino Group (-NH₂) : This is a powerful activating group and is ortho-, para- directing. In this case, it strongly directs the incoming electrophile (bromine) to the positions ortho (2 and 6) to it.

  • Pyridine Nitrogen : The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS), particularly at the 2- and 4-positions.[6]

  • Methyl Group (-CH₃) : This is a weakly activating group.

The directing effect of the strongly activating amino group dominates, favoring substitution at the 2- and 6-positions. The 2-position is generally favored over the 6-position due to steric hindrance from the adjacent methyl group at the 4-position. Careful control of reaction temperature and stoichiometry helps maximize the yield of the desired 2-bromo isomer.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Observed Issue: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. On a larger scale, reaction times may need to be extended. Ensure efficient mixing to overcome mass transfer limitations.
Product Degradation Overheating can cause degradation. Maintain strict temperature control (e.g., 70°C as a starting point) throughout the reaction.[1] Ensure the rate of addition of the brominating agent is slow enough to allow for effective heat dissipation.
Loss During Workup The product has some solubility in the aqueous phase. During neutralization, adjust the pH carefully to the point of maximum precipitation (typically pH 7-8) before extraction.[1] Use an appropriate organic solvent like ethyl acetate and perform multiple extractions to ensure maximum recovery.
Observed Issue: Poor Purity - Presence of Isomers and Byproducts
Potential Cause Recommended Solution
Formation of Dibrominated Product (3-Amino-2,6-dibromo-4-picoline) This is a common side reaction when using excess brominating agent.[7] 1. Use a precise stoichiometry of the brominating agent (e.g., start with 1.0-1.1 equivalents). 2. Add the brominating agent slowly and sub-surface to ensure it reacts immediately and local high concentrations are avoided. 3. Maintain a consistent, moderate temperature. Elevated temperatures can increase the rate of the second bromination.[8]
Formation of Other Isomers (e.g., 3-Amino-6-bromo-4-picoline) While the 2-position is electronically and sterically favored, minor amounts of other isomers can form. Lowering the reaction temperature can sometimes improve selectivity. The purification step is critical for removing these isomers.
Dark, Tarry Byproducts This often indicates overheating or decomposition. Strict temperature control is crucial.[9] Ensure the starting 3-amino-4-picoline is of high purity, as impurities can promote side reactions and polymerization.
Observed Issue: Difficulties in Product Purification
Potential Cause Recommended Solution
Product Fails to Crystallize The crude product may contain impurities that act as crystallization inhibitors. 1. Screen a variety of solvents or solvent mixtures for recrystallization (e.g., ethanol/water, ethyl acetate/heptane).[10] 2. Attempt to "seed" the supersaturated solution with a small crystal of pure product. 3. If the product is an oil, try triturating with a non-polar solvent like heptane or ether to induce solidification.
Isomers Co-crystallize with Product Positional isomers often have very similar physical properties, making separation difficult.[10] 1. Slow, controlled cooling during recrystallization is key. A rapid crash-cooling will trap more impurities. 2. If recrystallization is insufficient, preparative column chromatography may be necessary for a portion of the material to obtain a pure reference, though this is not ideal for large-scale production.

Scalable Experimental Protocol

This protocol describes the synthesis of this compound on a 100g scale. Extreme caution must be exercised, and all operations should be conducted in a suitable reactor within a walk-in fume hood.

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
3-Amino-4-picoline108.140.9251.0100.0 g
48% Hydrobromic Acid (HBr)80.914.6255.0473 mL
30% Hydrogen Peroxide (H₂O₂)34.010.9711.0599 mL
Sodium Thiosulfate (Na₂S₂O₃)158.11--~5% solution
Sodium Bicarbonate (NaHCO₃)84.01--Saturated solution
Ethyl Acetate (EtOAc)88.11--~2 L
Step-by-Step Methodology
  • Reaction Setup : Charge a 2L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with 3-amino-4-picoline (100.0 g, 0.925 mol) and 48% hydrobromic acid (473 mL).

  • Heating : Begin stirring and heat the mixture to 70°C using a circulating oil bath. The mixture should become a clear solution.

  • Bromination : Once the temperature is stable at 70°C, add 30% hydrogen peroxide (99 mL, 0.971 mol) dropwise via the addition funnel over a period of 2-3 hours. CAUTION : The addition is exothermic. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature at 70-75°C.

  • Reaction Monitoring : After the addition is complete, stir the mixture at 70°C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., Petroleum ether/Ethyl acetate = 1/1) until the starting material is consumed.

  • Cooling and Quenching : Cool the reaction mixture to 10-15°C using a cooling bath. Slowly add a 5% aqueous solution of sodium thiosulfate until the characteristic bromine color disappears. A starch-iodide paper test can be used to confirm the absence of oxidizing agents.

  • Neutralization and Extraction : Pour the cooled mixture into a larger vessel containing crushed ice (~500 g). Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. CAUTION : Significant CO₂ evolution will occur. Extract the neutralized mixture with ethyl acetate (3 x 500 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to obtain pure this compound as a solid.

Visualized Workflows

Overall Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: 3-Amino-4-picoline + HBr B Heat to 70°C A->B C Slowly Add H₂O₂ (Maintain 70-75°C) B->C D Stir & Monitor (TLC/HPLC) C->D E Cool & Quench (Na₂S₂O₃) D->E F Neutralize (NaHCO₃) & Extract (EtOAc) E->F G Dry & Concentrate F->G H Recrystallize G->H I Final Product: This compound H->I

Caption: Scalable workflow for this compound synthesis.

Regioselectivity Diagram

G cluster_products cluster_reasons Start P1 Major Product (2-bromo) Start->P1 P2 Minor Byproduct (6-bromo) Start->P2 P3 Side Product (2,6-dibromo) P1->P3 'Br+' R1 Favored: - Ortho to activating -NH₂ - Less steric hindrance R2 Disfavored: - Steric clash with -CH₃ R3 Over-bromination: - Excess reagent - High temperature

Caption: Factors influencing regioselectivity in the bromination of 3-amino-4-picoline.

References

  • Bromination safety - YouTube. (2024).
  • Bromine handling and safety | DOCX - Slideshare. (n.d.).
  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.).
  • 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook. (n.d.).
  • Bromine Safety & Standard Operating Procedures. (n.d.).
  • Exploring this compound: Properties and Applications. (n.d.).
  • Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine - Benchchem. (n.d.).
  • 4-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - ChemicalBook. (n.d.).
  • How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? - Quora. (2017).
  • Bromination of 3-amino- and 3-dimethylamino-pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • EAS Reactions with Pyridine - YouTube. (2020).

Sources

Technical Support Center: Catalyst Poisoning Issues with 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Amino-2-bromo-4-picoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and reaction optimization when using this challenging substrate.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing direct, actionable advice.

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving unexpectedly low yields. What is the most likely cause?

A1: The primary suspect in failed or low-yielding reactions with this substrate is catalyst poisoning or inhibition by the substrate itself . This compound possesses two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group.[1][2] The lone pair of electrons on these nitrogen atoms can coordinate strongly to the palladium catalyst. This coordination forms stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity, effectively halting the catalytic cycle.[3][4] This is a prevalent deactivation pathway for nitrogen-containing heteroaryl halides.[3]

Key Areas to Investigate:

  • Catalyst-Substrate Interaction: The fundamental issue is the competition between the desired oxidative addition step and the undesired coordination of the substrate's nitrogen atoms to the palladium center.

  • Ligand Choice: An inappropriate ligand may not sufficiently shield the palladium center or promote the catalytic cycle at a rate that outcompetes the poisoning pathway.

  • Reaction Conditions: Suboptimal conditions (base, solvent, temperature) can exacerbate catalyst deactivation.

Q2: I'm observing a black precipitate, likely palladium black, forming in my reaction vessel. What does this signify and how can I prevent it?

A2: The formation of palladium black is a clear visual indicator of catalyst decomposition .[3] It consists of agglomerated, catalytically inactive palladium metal. Its appearance means the active, soluble Pd(0) species is no longer stabilized and is precipitating out of solution.

Causes and Prevention Strategies:

  • Inadequate Ligand Stabilization: The most common cause is the failure of the ancillary ligand to stabilize the Pd(0) intermediate. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[3][5] These ligands create a sterically hindered environment around the palladium atom, preventing aggregation and promoting the desired catalytic steps.[6]

  • High Temperatures: Excessive heat can accelerate the rate of catalyst decomposition.[3] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Screen temperatures systematically (e.g., starting from 80 °C) to find the optimal balance.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen.[7] Ingress of air into the reaction can oxidize the active catalyst, leading to deactivation and the formation of palladium oxides, which can then decompose to palladium black. Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[3][8]

Q3: My reaction with this compound starts effectively but stalls before completion. How can I address this gradual deactivation?

A3: A stalling reaction indicates that the catalyst is initially active but is gradually deactivated over the course of the experiment. This points to a slow poisoning process or catalyst instability under the reaction conditions.

Diagnostic and Corrective Actions:

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to drive the reaction to completion despite partial inhibition.[2]

  • Re-evaluate Ligand-to-Metal Ratio: Since amines can act as ligands for palladium, it is often beneficial to add an extra equivalent of your phosphine ligand relative to the palladium precursor to prevent catalyst deactivation.[8] A 2:1 or even slightly higher ligand-to-palladium ratio can be advantageous.

  • Check Reagent Purity: Trace impurities in reagents, especially the amine, can be catalyst poisons.[8][9] Consider purifying the this compound and any amine coupling partners by recrystallization or filtration through a plug of activated alumina.[8] Ensure your base is of high purity and stored under anhydrous conditions.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader concepts and strategic considerations for working with this compound.

Q1: What specifically makes this compound a "challenging" substrate for cross-coupling?

A1: The difficulty arises from a combination of electronic and coordinative properties. The pyridine ring is electron-deficient, which can affect the kinetics of oxidative addition. More importantly, the molecule presents two points of coordination—the endocyclic pyridine nitrogen and the exocyclic amino group—that can bind to the palladium catalyst and act as an endogenous poison, deactivating it.[1][10] Effectively, your substrate is competing with your ligand for a coordination site on the catalyst.

Q2: Should I protect the amino group on this compound before a cross-coupling reaction?

A2: While many protocols aim to avoid protection/deprotection steps, protecting the amino group is a powerful strategy if you are facing insurmountable challenges with the unprotected substrate.[1]

  • When to Consider Protection: If extensive screening of ligands, bases, and solvents fails to provide the desired yield, protecting the amino group (e.g., as a Boc-carbamate or pivalamide) can simplify the system significantly. This eliminates one of the two potential coordination sites, reducing the likelihood of catalyst inhibition.

  • When It Might Be Unnecessary: With the right choice of a highly effective, bulky ligand (like SPhos or RuPhos), it is often possible to achieve high yields without protection.[11] These ligands are designed to promote the catalytic cycle so efficiently that the rate of product formation outpaces the rate of catalyst deactivation. It is recommended to first attempt the reaction without protection.

Q3: What are the most common side reactions to be aware of, other than catalyst deactivation?

A3: Besides catalyst-related issues, several other side reactions can lower your yield:

  • Protodeboronation (in Suzuki Reactions): This is the cleavage of the C–B bond of the boronic acid, replacing it with a C–H bond. It is often promoted by water and strong bases.[1][12] Using more stable boronate esters (e.g., pinacol or MIDA esters) and ensuring anhydrous conditions can mitigate this issue.[2]

  • Hydrodehalogenation: The replacement of the bromine atom on your substrate with a hydrogen atom. This can be caused by certain hydride sources in the reaction mixture or specific catalyst decomposition pathways.[1] Optimizing reaction time and ensuring solvents are pure can help minimize this.

  • Homocoupling: Dimerization of the boronic acid or the aryl halide. This typically results from the presence of oxygen, so maintaining a strict inert atmosphere is crucial.[8]

Section 3: Protocols and Workflows

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for optimization, employing a Buchwald-type ligand known for its efficacy with challenging heteroaryl halides.[11]

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)

  • SPhos (0.04 equiv.)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • Toluene and Water (degassed, typically 5:1 v/v)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, oil bath, and inert atmosphere setup (Argon or Nitrogen).

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow: Troubleshooting a Failed Cross-Coupling Reaction

This diagram outlines a logical sequence of steps to diagnose and solve issues with your reaction.

TroubleshootingWorkflow start Reaction Failed (Low/No Yield) check_atmosphere 1. Verify Inert Atmosphere & Reagent Purity start->check_atmosphere change_ligand 2. Screen Ligands (e.g., SPhos, XPhos, RuPhos) check_atmosphere->change_ligand If problem persists success Success! check_atmosphere->success If reaction works optimize_conditions 3. Optimize Conditions (Base, Solvent, Temp) change_ligand->optimize_conditions If still low yield change_ligand->success If reaction works protect_amine 4. Protect Amino Group (e.g., Boc Anhydride) optimize_conditions->protect_amine If still low yield consult Consult Literature for Alternative Methods optimize_conditions->consult If all else fails protect_amine->success If reaction works

A systematic workflow for troubleshooting failed reactions.

Section 4: Mechanistic Insights

Understanding the competition between the productive catalytic cycle and the deactivating poisoning pathway is key to rational reaction design.

Catalytic Cycle vs. Catalyst Poisoning Pathway

The diagram below illustrates how the substrate, this compound (represented as R-X where R contains the amino-picoline moiety), can either proceed through the desired Suzuki coupling cycle or trap the palladium catalyst in an inactive state.

CatalyticCycle cluster_cycle Productive Suzuki Cycle cluster_poison Poisoning Pathway Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA + R-X PdII_RX L₂(R)Pd(II)X OA->PdII_RX TM Transmetalation (with R'-B(OR)₂ ) PdII_RX->TM PdII_R_R L₂(R)Pd(II)R' TM->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 Regenerates Catalyst Product R-R' (Desired Product) RE->Product Inactive_Complex Lₙ(R-X)Pd(0) (Inactive Complex) Pd0_poison L₂Pd(0) Pd0_poison->Inactive_Complex Coordination by Pyridine or Amino N

Competition between the productive cycle and catalyst poisoning.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Allylic Amination.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Benchchem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine.
  • D. J. C. Constable et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry.
  • S. L. Buchwald et al. (n.d.). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

Sources

Technical Support Center: Catalyst Removal from 3-Amino-2-bromo-4-picoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction work-up of 3-Amino-2-bromo-4-picoline. The synthesis of this crucial intermediate often involves metal catalysts, particularly palladium, which must be rigorously removed to meet the stringent purity requirements of the pharmaceutical industry.[1][2][3] Residual metals can interfere with downstream reactions and pose significant safety concerns in final active pharmaceutical ingredients (APIs).

This guide provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to help you navigate common challenges in catalyst removal.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the work-up of this compound reactions, with a focus on palladium catalyst removal.

Question 1: After filtering my reaction mixture through standard filter paper, my product solution is still grey/black, and I suspect fine catalyst particles have passed through. How can I fix this?

Answer: This is a classic issue, particularly with heterogeneous catalysts like Palladium on Carbon (Pd/C). The fine particulate nature of the catalyst, sometimes colloidal, allows it to pass through standard filter paper.[4] The solution is to use a filter aid.

Causality: Standard cellulose filter paper has a pore size that is too large to capture the smallest catalyst particles, often referred to as "palladium black" when they leach from the carbon support.[4] A filter aid creates a much finer, more tortuous path for the liquid to traverse, effectively trapping these microscopic particles.

Recommended Protocol: Filtration through a Celite® Pad

  • Prepare the Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly.

  • Create a Slurry: In a separate beaker, create a slurry of Celite® (diatomaceous earth) in the same solvent used in your reaction mixture. The consistency should be like a milkshake.

  • Pack the Funnel: With the vacuum off, pour the slurry into the funnel to create a pad of at least 1-2 cm thick.[5]

  • Set the Pad: Gently turn on the vacuum to pull the solvent through, leaving a packed, even pad of Celite®. You may need to gently press the surface with a stopper to ensure it is flat and free of cracks.

  • Filter: Carefully pour your crude reaction mixture onto the center of the Celite® pad, avoiding disturbance of the surface.

  • Wash: After all the mixture has passed through, wash the pad with fresh, cold solvent to recover any product retained in the filter cake.[5][6]

Pro-Tip: For extremely fine particles, consider using a PTFE micron filter (e.g., 1.0 micron) after the initial Celite filtration for a final polishing step.[4]

Question 2: My ICP-MS analysis shows palladium levels are still over 100 ppm after filtration. What is my next step?

Answer: When simple filtration fails to remove the catalyst to an acceptable level, it indicates the presence of soluble or colloidal palladium species.[5] In this scenario, you must employ a secondary purification method based on adsorption, known as scavenging.

Causality: During the reaction, the palladium catalyst can leach from its solid support and form soluble complexes with ligands (e.g., your product, solvents, byproducts) or exist as stabilized nanoparticles. These forms are not removable by physical filtration alone. Scavengers are materials with a high affinity for the metal that bind it, allowing for its removal via a subsequent filtration.[1]

Workflow for Palladium Scavenging dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12, width=2.5]; edge [fontname="Arial", fontsize=10];

} caption [label="General workflow for palladium scavenging.", shape=plaintext, fontsize=10]; enddot Caption: General workflow for palladium scavenging.

Recommended Protocol: Activated Carbon Treatment Activated carbon is a cost-effective and often highly efficient scavenger.[1][6]

  • Dissolution: Dissolve the crude product in a suitable solvent like Toluene or THF.[7]

  • Addition: Add 5-10 wt% of activated carbon (e.g., Darco® KB-B) relative to your product mass.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 45-60 °C) for 1-18 hours. The optimal time and temperature should be determined experimentally for your specific process.[1][7]

  • Filtration: Filter the mixture through a pad of Celite® to remove the carbon.

  • Washing: Thoroughly wash the carbon/Celite® cake with fresh solvent to recover any adsorbed product.[6]

  • Analysis: Combine the filtrate and washings, concentrate, and analyze for residual palladium content using ICP-MS.[7]

Question 3: I'm losing a significant amount of my this compound during the activated carbon treatment. How can I improve my yield?

Answer: This is a common trade-off. Activated carbon has a very high surface area and can non-specifically adsorb your product along with the palladium.[6][7]

Causality: The porous structure of activated carbon that makes it excellent for trapping impurities can also trap molecules of your desired compound through physisorption. The basic amine functionality in your picoline derivative can also interact with acidic sites on some grades of carbon.

Troubleshooting Steps to Minimize Product Loss:

  • Minimize Adsorbent Amount: Use the minimum effective amount of activated carbon. Run small-scale parallel experiments to find the sweet spot between palladium removal and product yield.[7]

  • Screen Different Scavengers: Test more selective, functionalized scavengers. Thiol-functionalized silica gels or polymers (e.g., SiliaMetS® Thiol, ISOLUTE® TMT) are designed to specifically chelate soft metals like palladium and often exhibit lower non-specific binding of the product.[2][8]

  • Adjust the Solvent: A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the carbon surface.[7]

  • Thorough Washing: Ensure you are washing the filter cake sufficiently with fresh solvent after filtration. Sometimes a slightly more polar wash solvent can help desorb the product without dislodging the catalyst.

Data Comparison: Common Palladium Scavengers

Scavenger TypeTypical Loading (wt%)Temperature (°C)Time (h)ProsCons
Activated Carbon 5 - 20%25 - 60°C2 - 18Low cost, high capacity, effective for many Pd species.[1]Can cause significant, non-specific product loss.[6][7]
Thiol-Silica 2 - 5 equivalents25 - 80°C1 - 12High selectivity for Pd, lower product loss.[2]Higher cost than carbon.
TMT Resins 2 - 4 equivalents25 - 50°C4 - 24Effective for a wide range of Pd species.[9]Can be slower, higher cost.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling palladium on carbon (Pd/C)? A: The most significant hazard is that dry Pd/C is pyrophoric and can ignite spontaneously in air, especially after being used in a hydrogenation reaction where it is saturated with hydrogen.[10][11]

  • Handling: Always handle Pd/C under an inert atmosphere (e.g., Argon or Nitrogen).[10] Keep it away from heat, sparks, and flammable solvents.[10]

  • Filtration: Never let the filter cake dry out during filtration. Keep it wet with solvent.

  • Disposal: Quench spent catalyst by slowly adding it to a large volume of water in an open container and in a fume hood. Do not seal the container. Dispose of it as hazardous waste according to your institution's guidelines.[10]

  • PPE: Always wear appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and nitrile gloves.[12][13]

Q: How do I choose between using activated carbon and a more expensive functionalized scavenger? A: This decision depends on a cost-benefit analysis for your specific project.

dot graph G { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=diamond, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Decision logic for scavenger selection.", shape=plaintext, fontsize=10]; enddot Caption: Decision logic for scavenger selection.

  • Early Stage/Small Scale: If your product is not highly valuable and you are on a small scale, the product loss associated with activated carbon may be acceptable.

  • Late Stage/High Value: If your this compound is a late-stage intermediate for a valuable API, preserving every milligram is critical. The higher upfront cost of a selective scavenger is easily justified by the increased final product yield.[7]

Q: Can I use recrystallization to remove palladium? A: Yes, recrystallization can be an effective final purification step. However, it may not be sufficient on its own if palladium levels are very high.[1] Sometimes, palladium complexes can co-crystallize with the product. To improve its effectiveness, you can sometimes add additives like N-acetylcysteine or thiourea, which form highly soluble complexes with palladium, ensuring they remain in the mother liquor.[2]

References

  • Honrel. (2025, February 27).
  • Standard Operating Procedure. (2017, May 25). University of California, Los Angeles - Department of Chemistry.
  • Fallon, T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • Fisher Scientific. (2024, May 23).
  • Sigma-Aldrich.
  • ChemicalBook.
  • Arbor Assays. (2017, July 31).
  • BenchChem.
  • Council of Scientific & Industrial Research. (2006).
  • Chemistry For Everyone. (2025, November 2).
  • BenchChem.
  • ScienceMadness Discussion Board. (2013, October 12).
  • Dehghani, F., et al. (2013). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry, RSC Publishing. [Link]
  • Vlieger, D., et al. (2009). Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Menarini Ricerche S.p.A. (2001).
  • Various Authors. (2017, December 30). How to remove palladium catalyst from reaction mixture ?

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Technical Support Center: Characterization of Unexpected Byproducts in 3-Amino-2-bromo-4-picoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 3-Amino-2-bromo-4-picoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Unanticipated side reactions can often lead to purification challenges, yield loss, and ambiguous analytical data. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, characterize, and mitigate the formation of common, unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of unexpected byproducts I might encounter in cross-coupling reactions with this compound?

A: When using this compound, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, byproducts typically arise from three main competing pathways:

  • Homocoupling: Dimerization of your starting material or coupling partner. You may see the formation of a bipyridine from two units of this compound or a biaryl from two units of your boronic acid/ester.[1][2]

  • Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen atom, resulting in the formation of 3-Amino-4-picoline. This is a common issue in palladium-catalyzed reactions where a hydride source is present.[3]

  • Protodeboronation (in Suzuki reactions): Your boronic acid coupling partner is converted back to its corresponding hydrocarbon before it can couple with your substrate.[4]

These byproducts can complicate analysis and purification due to their structural similarity to both the starting material and the desired product.

Q2: My reaction appears clean by TLC, but my final yield after chromatography is significantly lower than expected. What could be the issue?

A: This common issue often points to the formation of byproducts with similar polarity to your desired product, causing them to co-elute on a TLC plate but be separable by column chromatography. Another possibility is the formation of highly polar, water-soluble byproducts that remain in the aqueous layer during workup or streak on the TLC baseline. A prime suspect is the debrominated product, 3-Amino-4-picoline, which can have very similar chromatographic behavior to the starting material and some products. It is crucial to analyze your crude reaction mixture by LC-MS or ¹H NMR to get a complete picture of all components before purification.

Q3: I'm observing my palladium catalyst turning black and precipitating from the reaction mixture (catalyst death). Why is this happening and how can I prevent it?

A: The formation of palladium black (Pd(0) precipitate) indicates catalyst agglomeration and deactivation. This can be caused by several factors, especially when working with pyridine-containing substrates like this compound. The pyridine nitrogen is a known ligand for palladium and can interfere with the catalytic cycle, sometimes leading to catalyst instability.[4] Other causes include:

  • Ligand Degradation or Insufficient Ligand: The phosphine ligands used in cross-coupling can be sensitive to air and moisture. If the ligand degrades or if the Pd:ligand ratio is too low, the palladium center becomes coordinatively unsaturated and can precipitate.

  • High Temperatures: Prolonged heating at very high temperatures can promote catalyst decomposition.

  • Incorrect Base or Solvent: Certain combinations of base and solvent can accelerate catalyst deactivation.

To mitigate this, ensure you are using high-quality, degassed solvents, maintaining an inert atmosphere (Argon or Nitrogen), and using robust ligands known to be effective for heteroaromatic substrates.

Q4: My mass spectrometry data shows a peak with the correct mass for my desired product, but the ¹H NMR spectrum is overly complex and uninterpretable. What is the likely cause?

A: This scenario strongly suggests the presence of constitutional isomers that are not being separated by your chromatographic method.[5] Isomers will have the identical molecular weight and thus the same parent ion in a mass spectrum. For example, in a Suzuki coupling with a substituted phenylboronic acid, you might have minor amounts of coupling at a different position on the boronic acid partner if the starting material was not perfectly pure. Another possibility is the presence of rotamers (conformational isomers that interconvert slowly on the NMR timescale), which can lead to peak broadening or duplication in the NMR spectrum. To resolve this, we recommend:

  • Optimizing Chromatography: Develop a more effective HPLC method to try and separate the isomers.[6]

  • Advanced NMR Techniques: Employ 2D NMR techniques like COSY, HSQC, and HMBC to piece together the connectivity of the major component, which can help in identifying the structures of the minor isomeric impurities.

Troubleshooting Guides for Specific Byproducts

Problem 1: Formation of Debrominated Byproduct (3-Amino-4-picoline)

You observe a significant byproduct with a molecular weight of 108.14 g/mol , corresponding to the replacement of bromine with hydrogen on your starting material.

  • Underlying Cause: Hydrodehalogenation is a common side reaction in palladium-catalyzed processes. It occurs when a palladium-hydride species is formed in the catalytic cycle.[3] This species can then undergo reductive elimination with the aryl group to produce the debrominated arene instead of the desired cross-coupled product. Sources of hydride can include solvents (like isopropanol), the amine coupling partner (in Buchwald-Hartwig), or water.

  • Proposed Solutions & Mitigation Strategies:

    • Solvent Choice: Switch to strictly anhydrous, aprotic solvents like toluene, dioxane, or THF. Avoid alcohol solvents unless they are essential for solubility, and if so, use them sparingly.

    • Base Selection: The choice of base can influence the rate of hydrodehalogenation. For Suzuki couplings, consider switching from a carbonate base (like K₂CO₃) to a phosphate base (K₃PO₄), which is often less prone to promoting this side reaction.

    • Ligand Modification: Employ more electron-rich and bulky phosphine ligands. These ligands can accelerate the rate of reductive elimination to form the desired C-C or C-N bond, making it more competitive with the C-H bond formation pathway.[7]

    • Water Scavenging: Ensure all reagents are dry and consider adding anhydrous magnesium sulfate or molecular sieves to the reaction, although this should be tested on a small scale first to ensure it doesn't interfere with the reaction.

Potential Byproduct Chemical Structure Exact Mass (M) Appearance in LC-MS
3-Amino-4-picoline C₆H₈N₂108.0688[M+H]⁺ = 109.0760
Starting Material C₆H₇BrN₂185.9793[M+H]⁺ = 186.9865 / 188.9845 (isotope pattern)

Table 1: Mass spectrometry data for identifying the debrominated byproduct.

Problem 2: Formation of Homocoupled Byproducts

In a Suzuki reaction, you observe a byproduct with a mass corresponding to a dimer of your boronic acid. In either a Suzuki or Buchwald-Hartwig reaction, you see a byproduct at m/z 341.0, corresponding to the dimerization of this compound.

  • Underlying Cause (Suzuki): The homocoupling of boronic acids (Glaser-Hay type coupling) is often promoted by the presence of oxygen and a palladium catalyst.[2] It can become significant if the transmetalation step of the main catalytic cycle is slow.

  • Underlying Cause (Aryl Halide): The homocoupling of the aryl halide (Ullmann-type reaction) can occur, especially at higher temperatures or if the catalyst system is not optimal.[1] It involves the reaction of two palladium-aryl intermediates.

  • Proposed Solutions & Mitigation Strategies:

    • Rigorous Degassing: Oxygen is a key culprit in boronic acid homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon) or by using several freeze-pump-thaw cycles.

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Avoid using a large excess, as this can favor homocoupling.

    • Optimize Catalyst and Ligand: Some palladium precatalysts and ligands are more prone to promoting homocoupling than others. Screen different ligand systems; often, bulkier ligands can suppress this side reaction.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate side reactions.[2]

Problem 3: Sluggish or Incomplete Buchwald-Hartwig Amination

You are attempting a C-N coupling and observe primarily unreacted starting materials even after extended reaction times.

  • Underlying Cause: Buchwald-Hartwig aminations are highly sensitive to the choice of catalyst, ligand, base, and solvent.[8][9] The sterically hindered environment around the 2-bromo position and the coordinating nature of the pyridine nitrogen make this substrate particularly challenging. The N-H bond of the amine must be deprotonated by the base to form the active nucleophile, and this equilibrium can be unfavorable.

  • Proposed Solutions & Mitigation Strategies:

    • Base Selection is Critical: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common first choices. If these fail, consider other bases like K₃PO₄ or Cs₂CO₃, especially for more sensitive substrates.

    • Ligand Screening: This is the most important variable. The choice of phosphine ligand dramatically impacts the reaction's success. For challenging substrates like this, modern, sterically demanding biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[7]

    • Catalyst Choice: Use a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure a consistent and active source of Pd(0).

    • Solvent Effects: Anhydrous, polar aprotic solvents like toluene or dioxane are standard. Sometimes, the addition of a co-solvent can be beneficial.

Analytical and Characterization Workflows

Protocol: Initial Screening of a Crude Reaction Mixture by LC-MS

This protocol is designed for a quick assessment of reaction completion and byproduct formation.

  • Sample Preparation: Quench a small aliquot (e.g., 10-20 µL) of the reaction mixture and dilute it with 1 mL of a suitable solvent (e.g., methanol or acetonitrile). If solids are present, filter the sample through a syringe filter (0.22 µm).

  • Chromatographic Method:

    • Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a fast gradient (e.g., 5% to 95% B in 5 minutes) to quickly elute all components.

    • Detection: Monitor at multiple UV wavelengths (e.g., 214 nm, 254 nm) and use the mass spectrometer in positive ion electrospray (ESI+) mode.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to see all charged species.

    • Extract ion chromatograms for the expected masses of your starting materials, product, and suspected byproducts (see Table 1). This will confirm their presence even if they are minor components.

Protocol: General Workflow for Unknown Impurity Characterization

This workflow should be followed when an unknown, significant byproduct is detected.

  • Isolation: Scale up the reaction and isolate the impurity using preparative HPLC or careful column chromatography. Collect fractions and analyze by LC-MS to ensure purity.

  • High-Resolution Mass Spectrometry (HRMS): Submit the isolated impurity for HRMS analysis. This will provide a highly accurate mass measurement, allowing you to determine the exact elemental formula.

  • Nuclear Magnetic Resonance (NMR):

    • Acquire a standard ¹H NMR spectrum to determine the number and type of protons.

    • Acquire a ¹³C NMR spectrum.

    • If the structure is not immediately obvious, perform 2D NMR experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (e.g., which protons are adjacent to each other).

      • HSQC (Heteronuclear Single Quantum Coherence): To determine which protons are directly attached to which carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is key for piecing together the molecular skeleton.

  • Structure Elucidation: Use the combined data from HRMS and NMR to propose a structure for the unknown byproduct. This structure should be consistent with plausible chemical side reactions from your starting materials.[10]

Visual Diagrams

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 Characterization Path Start Crude Reaction Mixture LCMS Run Analytical LC-MS Start->LCMS Check Identify Knowns: - Starting Material - Product - Common Byproducts LCMS->Check Isolate Isolate Impurity (Prep HPLC / Column) Check->Isolate Unknown Peak Detected End Structure Identified Check->End All Peaks Identified HRMS Acquire HRMS Data (Determine Formula) Isolate->HRMS NMR Acquire NMR Spectra (1H, 13C, 2D) Isolate->NMR Elucidate Propose Structure HRMS->Elucidate NMR->Elucidate Elucidate->End

Caption: Workflow for the identification and characterization of an unknown byproduct.

Suzuki_Side_Reactions Pd0 Pd(0)L2 Cycle_Start Oxidative Addition Pd0->Cycle_Start Ar-X ArPdX Ar-Pd(II)-X Cycle_Start->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 Debromination Hydrodehalogenation ArPdX->Debromination [H] source Homocoupling Homocoupling ArPdX->Homocoupling Ar-Pd-X ArPdAr_prime Ar-Pd(II)-Ar' Transmetal->ArPdAr_prime Reductive_Elim Reductive Elimination ArPdAr_prime->Reductive_Elim Reductive_Elim->Pd0 Regenerates Catalyst Product Desired Product (Ar-Ar') Reductive_Elim->Product Debrom_Product Debrominated SM (Ar-H) Debromination->Debrom_Product Homo_Product Dimer (Ar-Ar) Homocoupling->Homo_Product

Caption: Simplified Suzuki-Miyaura cycle showing key points for side reactions.

References

  • Isolation and characterization of pharmaceuticals with impurities. (2024). Vertex AI Search.
  • Impurities Characterization in Pharmaceuticals: A Review. (2019). IJPPR.
  • Impurity Characterization & Management.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • analytical methods for detecting byproducts in propiophenone reactions. (n.d.). Benchchem.
  • Homocoupling Reactions of Azoles and Their Applications in Coordin
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
  • Technical Support Center: Characterization of Substituted Pyridines. (n.d.). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amin

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Technical Support Center: Refinement of Purification Techniques for High-Purity 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-2-bromo-4-picoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established principles of organic chemistry and extensive experience with the purification of heterocyclic amines.

Introduction: The Challenge of Purifying this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification to high-purity levels (>99%) is often challenging due to the presence of structurally similar impurities from its synthesis. These can include positional isomers, unreacted starting materials, and byproducts. The basicity of the pyridine nitrogen can also lead to handling issues during chromatographic purification on silica gel.

This guide provides a systematic approach to overcoming these challenges, focusing on two primary purification techniques: recrystallization and flash column chromatography .

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on typical synthetic routes, common impurities may include:

  • Unreacted 3-Amino-4-methylpyridine: The starting material for the bromination step.

  • Dibrominated species: Over-bromination can lead to the formation of 3-Amino-2,6-dibromo-4-picoline.

  • Other positional isomers: Depending on the regioselectivity of the bromination reaction, other isomers could be present in minor amounts.

  • Residual solvents and reagents: Solvents from the reaction and workup (e.g., ethyl acetate, diethyl ether) and any remaining reagents.[1]

Q2: What is the recommended method for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting minor impurities. A C18 column with a mobile phase gradient of water (containing 0.1% trifluoroacetic acid or formic acid to improve peak shape) and acetonitrile is a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.[3]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities.[3]

Q3: What are the ideal storage conditions for high-purity this compound?

A3: this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration at 2-8°C is recommended.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first line of defense for purifying crude this compound, especially on a larger scale. The goal is to select a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Problem: Poor Crystal Yield
  • Potential Cause 1: The chosen solvent is too good a solvent for the compound.

    • Explanation: If the compound remains significantly soluble even at low temperatures, the recovery will be low.

    • Solution: Introduce a less polar "anti-solvent" to the solution after the compound has dissolved at an elevated temperature. For instance, if you are using a polar solvent like ethanol, you could slowly add a non-polar solvent like hexanes until the solution becomes slightly turbid, then allow it to cool slowly.

  • Potential Cause 2: The cooling process is too rapid.

    • Explanation: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the heated solution to cool to room temperature slowly and undisturbed. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Potential Cause 3: Insufficient concentration of the crude material.

    • Explanation: If the solution is not saturated at the boiling point of the solvent, crystallization will be inefficient upon cooling.

    • Solution: After dissolving the crude product, carefully evaporate some of the solvent to reach the saturation point before allowing it to cool.

Problem: The Compound "Oils Out" Instead of Crystallizing
  • Potential Cause: The melting point of the compound is lower than the boiling point of the solvent.

    • Explanation: If the compound melts in the hot solvent, it may separate as an oil upon cooling. The melting point of this compound is in the range of 67-72°C.

    • Solution: Choose a solvent or a solvent mixture with a lower boiling point. For example, a mixture of ethyl acetate and hexanes would have a lower boiling point than pure ethyl acetate.

Recommended Recrystallization Protocol (Starting Point)

Based on procedures for similar compounds, ethyl acetate is a promising solvent for recrystallization.[4][5]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethyl acetate to your crude this compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.

  • Drying: Dry the crystals under vacuum.

Parameter Recommendation
Solvent Ethyl Acetate
Anti-Solvent (if needed) Hexanes or Heptane
Purity Expectation Can increase purity from ~90% to >98%
Yield Expectation 60-85%

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating this compound from closely related impurities.

Problem: Peak Tailing and Poor Separation
  • Potential Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface.

    • Explanation: This is a very common issue when purifying pyridine derivatives on silica gel. The strong interaction leads to a "smearing" or "tailing" of the product band, resulting in poor separation from impurities.[6]

    • Solution: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at a concentration of 0.1-1% is highly effective. The triethylamine will compete with your compound for the active sites on the silica gel, leading to sharper peaks and better separation.[6]

Problem: The Compound Does Not Elute from the Column
  • Potential Cause: The eluent system is not polar enough.

    • Explanation: The compound remains strongly adsorbed to the silica gel.

    • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.

Problem: The Compound Elutes with the Solvent Front
  • Potential Cause: The eluent system is too polar.

    • Explanation: The compound has very little interaction with the silica gel and is washed off the column immediately, often with non-polar impurities.

    • Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).

Workflow for Developing a Column Chromatography Method

workflow cluster_TLC TLC Analysis cluster_Column Column Chromatography tlc_start Spot crude material on TLC plate tlc_dev Develop in various Hexane/EtOAc ratios (e.g., 9:1, 4:1, 2:1) tlc_start->tlc_dev tlc_check Check for Rf of ~0.2-0.4 for the product spot tlc_dev->tlc_check col_prep Prepare eluent with optimal ratio + 0.5% Triethylamine tlc_check->col_prep Optimal ratio found col_pack Pack silica gel column col_prep->col_pack col_load Load crude material col_pack->col_load col_run Run column and collect fractions col_load->col_run analysis Analyze fractions by TLC col_run->analysis Fractions collected combine Combine pure fractions and evaporate solvent analysis->combine

Caption: Workflow for developing a column chromatography method.

Recommended Column Chromatography Protocol (Starting Point)
  • TLC Analysis: Determine the optimal eluent system using TLC plates. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for this compound.[6]

  • Eluent Preparation: Prepare your chosen eluent system and add 0.1-1% triethylamine.

  • Column Packing: Pack a silica gel column with your prepared eluent.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or your eluent, adsorb it onto a small amount of silica gel, and load the dry powder onto the top of your column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Hexanes/Ethyl Acetate (ratio determined by TLC)
Eluent Modifier 0.1-1% Triethylamine
Purity Expectation Can achieve >99% purity
Yield Expectation 70-90% (dependent on crude purity)

References

  • CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents.
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents.
  • Exploring this compound: Properties and Applications.
  • 3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047 - PubChem.

Sources

Technical Support Center: Stability of 3-Amino-2-bromo-4-picoline Under Thermal Stress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-2-bromo-4-picoline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Understanding the impact of reaction temperature on the stability of this compound is critical for ensuring reaction efficiency, purity of products, and consistency in results. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address challenges related to the thermal stability of this compound.

Introduction: The Importance of Thermal Stability

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its reactivity is centered around the amino and bromo substituents on the picoline ring. However, like many halogenated amines, its stability can be compromised at elevated temperatures, leading to degradation and the formation of unwanted byproducts. This can negatively impact reaction yields, introduce impurities that are difficult to separate, and affect the overall quality of the final active pharmaceutical ingredient (API).[][2] This guide will help you navigate the challenges associated with the thermal stability of this compound.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during reactions involving this compound that may be related to thermal instability.

Question 1: My reaction is showing a lower than expected yield. Could temperature be a factor?

Answer: Yes, elevated temperatures can significantly decrease your yield due to the degradation of the starting material.

  • Potential Cause: this compound can undergo decomposition at higher temperatures. This is particularly relevant in reactions that require prolonged heating.[3][4] The energy input can lead to side reactions that consume your starting material.

  • Troubleshooting Steps:

    • Reaction Temperature Optimization: If possible, attempt the reaction at a lower temperature. Even a 10-20 °C reduction can sometimes minimize degradation without significantly impacting the reaction rate.

    • Time-Course Study: Run the reaction at your standard temperature and take aliquots at different time points. Analyze these by HPLC or LC-MS to determine the point at which the concentration of your starting material begins to decrease and degradation products appear. This can help you find the optimal reaction time.

    • Use of a Milder Base or Catalyst: In some cases, the combination of high temperature and a strong base can accelerate decomposition.[5][6] Consider if a milder base or a more efficient catalyst could allow for a lower reaction temperature.

Question 2: I am observing unexpected spots on my TLC plate and extra peaks in my LC-MS/NMR analysis. What could they be?

Answer: The appearance of new, unidentified signals is a strong indicator of degradation. The reaction temperature is a likely contributor to the formation of these impurities.

  • Potential Degradation Products:

    • Debromination: At high temperatures, the bromine atom can be cleaved, leading to the formation of 3-amino-4-picoline.[3][4]

    • Hydrolysis: If water is present in the reaction mixture, the amino group can be hydrolyzed to a hydroxyl group, especially under acidic or basic conditions at elevated temperatures, forming 2-bromo-3-hydroxy-4-picoline.

    • Oxidation: The amino group is susceptible to oxidation at higher temperatures, which can lead to the formation of nitro or other oxidized species.

    • Polymerization: Under harsh thermal conditions, picoline derivatives can sometimes undergo polymerization, resulting in complex mixtures.[7]

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended. This involves intentionally stressing a sample of this compound under various conditions (e.g., heat, acid, base, oxidation) and analyzing the resulting mixtures.[8][9][10] See the detailed protocol below.

    • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[11]

    • Solvent Purity: Use dry, high-purity solvents to minimize hydrolysis and other side reactions.

Question 3: The color of my this compound has changed from off-white/light brown to a darker brown/black upon heating in solution. Is this a sign of decomposition?

Answer: Yes, a significant color change, especially to a darker hue, is a common visual indicator of decomposition for many organic compounds, including aminopyridines.

  • Potential Cause: The formation of oxidized species and polymeric materials often results in darker-colored products. This indicates that the compound is not stable under the current heating conditions.

  • Troubleshooting Steps:

    • Visual Monitoring: Pay close attention to color changes during the reaction. If a significant darkening occurs, it's a sign to re-evaluate the reaction temperature.

    • Purity Check: Analyze a small sample of the discolored solution by HPLC or TLC to confirm the presence of impurities.

    • Lower Temperature and Shorter Reaction Time: As with yield issues, reducing the temperature and reaction time can help prevent the formation of these colored impurities.

Frequently Asked Questions (FAQs)

What is the recommended storage temperature for this compound?

For long-term stability, it is recommended to store this compound under an inert gas (nitrogen or argon) at 2–8 °C.[11] This minimizes the potential for both thermal and oxidative degradation.

What are the most likely degradation pathways for this compound at elevated temperatures?

The most probable degradation pathways at high temperatures include debromination (loss of the bromine atom), hydrolysis of the amino group (if water is present), oxidation of the amino group, and potential polymerization.[3][4][7]

How can I monitor the stability of this compound during my reaction?

The most effective way to monitor its stability is through in-process analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly sensitive and accurate method for quantifying the starting material and detecting the formation of degradation products.[12] Thin-Layer Chromatography (TLC) can also provide a quick qualitative assessment of the reaction progress and the emergence of impurities.

Are there specific solvents or reagents that should be avoided at high temperatures with this compound?

Care should be taken when using strong acids or bases at elevated temperatures, as they can catalyze hydrolysis or other degradation reactions. Protic solvents, especially water, should be used with caution in heated reactions if hydrolysis is a concern. The use of strong oxidizing agents should also be avoided unless required by the reaction chemistry, as they can lead to the oxidation of the amino group.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating capability of your analytical method.[8][9][10]

Objective: To identify potential degradation products of this compound under thermal stress.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable modifier for LC-MS)

  • Heating block or oven

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Dispense aliquots of the stock solution into several vials.

  • Thermal Stress: Place one vial in a heating block or oven at a temperature significantly above your intended reaction temperature (e.g., 80 °C, 100 °C). It is recommended to test in 10°C increments above the accelerated testing temperature.[8]

  • Time Points: Take samples at various time points (e.g., 2, 6, 12, 24 hours).

  • Analysis: Dilute the samples appropriately and analyze by a validated HPLC or LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (stored at 2-8 °C). Identify new peaks and, if using LC-MS, determine their mass-to-charge ratios to propose potential structures for the degradation products.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the purity of this compound and detect degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method should be validated for its stability-indicating properties by demonstrating that it can separate the main peak of this compound from all potential degradation product peaks identified in the forced degradation study.[8]

Visualizations

G cluster_0 Potential Degradation Pathways A This compound B Debromination Product (3-Amino-4-picoline) A->B High Temp. C Hydrolysis Product (2-Bromo-3-hydroxy-4-picoline) A->C High Temp. + H2O D Oxidation Products (e.g., Nitro derivative) A->D High Temp. + Oxidant E Polymerization Products A->E Harsh Thermal Conditions

Caption: Potential degradation pathways of this compound under thermal stress.

G cluster_1 Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep->aliquot stress Apply Thermal Stress (e.g., 80-100 °C) aliquot->stress sample Sample at Time Points (2, 6, 12, 24h) stress->sample analyze Analyze by HPLC/LC-MS sample->analyze interpret Identify Degradants analyze->interpret

Caption: Workflow for a thermal forced degradation study.

References

  • McCrone, P. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy. [Link]
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
  • ProMetic pharma. (2024).
  • ACS Publications. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
  • Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction.
  • ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]
  • Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
  • BioProcess International. (2012).
  • Western Michigan University ScholarWorks. Kinetics of the Thermal Decomposition of Pyridine. [Link]
  • MedCrave. (2016).
  • Journal of Pharmaceutical Analysis.
  • Google Patents.
  • ResearchGate.
  • National Institutes of Health. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • ScienceDirect. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]
  • ResearchGate.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • ScienceDirect. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]
  • ResearchGate.
  • AIDIC. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
  • ResearchGate. The reactivity of bromine atoms in brominated pyridines.
  • Chemdad. This compound. [Link]

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Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving the versatile but often challenging substrate, 3-amino-2-bromo-4-picoline. Our goal is to equip you with the scientific rationale behind experimental design to help you navigate the complexities of base selection and reaction optimization.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in medicinal chemistry. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two nitrogen atoms—the pyridine ring nitrogen and the amino group—can lead to catalyst inhibition through coordination with the palladium center.[1] This, combined with the electronic properties of the pyridine ring, necessitates careful selection of reaction parameters, particularly the base, to achieve high yields and avoid side reactions. This guide will walk you through these considerations in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when choosing a base for cross-coupling reactions with this compound?

A1: The choice of base is critical and depends on the specific type of cross-coupling reaction you are performing. The primary functions of the base in these reactions are:

  • In Suzuki-Miyaura coupling: To facilitate the transmetalation step by forming a more nucleophilic boronate species.[2][3][4]

  • In Buchwald-Hartwig amination: To deprotonate the amine coupling partner, forming the active palladium-amido complex.[5][6][7]

  • In Sonogashira coupling: To deprotonate the terminal alkyne, forming the copper acetylide, and to neutralize the hydrogen halide byproduct.[8][9][10]

For this compound, you must also consider the basicity of the substrate itself. The pyridine nitrogen and the amino group can be protonated by strong acids, but they can also interact with the palladium catalyst. A judiciously chosen base will perform its catalytic role without promoting undesirable side reactions.

Q2: How does the pKa of 3-amino-4-picoline influence base selection?
Q3: Which classes of bases are generally recommended for this type of substrate?

A3: The choice of base is highly dependent on the specific cross-coupling reaction:

  • For Suzuki-Miyaura reactions, inorganic bases are generally preferred. Common choices include:

    • Potassium carbonate (K₂CO₃): A widely used, effective, and mild base.[15]

    • Cesium carbonate (Cs₂CO₃): Often gives excellent results, particularly in challenging couplings, though it is more expensive.[16]

    • Potassium phosphate (K₃PO₄): A strong and effective base, often used for difficult couplings with electron-rich aryl halides.[13]

    • Potassium fluoride (KF): A milder option that can be effective in preventing base-labile group degradation.[4]

  • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are typically required. These include:

    • Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu): Very common and effective, but can be incompatible with base-sensitive functional groups.[7][17]

    • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong base that can be used when proton tolerance is needed for functional groups like hydroxyls and carboxylic acids.[6]

  • For Sonogashira couplings, an amine base is typically used.

    • Triethylamine (Et₃N): A common and effective choice that also acts as a solvent in some cases.[18][19]

    • Diisopropylethylamine (DIPEA): A more sterically hindered amine base that can sometimes offer advantages.

Troubleshooting Guide

Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling
  • Potential Cause 1: Ineffective Base. The base may not be strong enough to promote the formation of the active boronate species.

    • Solution: If you are using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[13][16] Ensure the base is finely powdered and dry.

  • Potential Cause 2: Catalyst Inhibition. The nitrogen atoms of your this compound substrate may be coordinating to the palladium catalyst and inhibiting its activity.[1]

    • Solution: The choice of ligand is crucial to mitigate this. Use bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands can help stabilize the palladium center and prevent inhibition by the substrate. Increasing the catalyst loading may also be beneficial.

  • Potential Cause 3: Protodeboronation. The boronic acid coupling partner is being replaced by a hydrogen atom. This is often exacerbated by strong bases and the presence of water.[13][14]

    • Solution: Consider using anhydrous conditions with a base like K₃PO₄. Alternatively, using a more stable boronic ester (e.g., a pinacol ester) can be beneficial as they act as a "slow release" source of the boronic acid.[13] Milder bases like KF can also minimize this side reaction.[14]

Issue 2: Decomposition of Starting Material in a Buchwald-Hartwig Amination
  • Potential Cause 1: Base is too harsh. Strong alkoxide bases like NaOt-Bu can be incompatible with other functional groups on your coupling partners.[6]

    • Solution: If your substrate is sensitive, consider using a weaker base, although this may require longer reaction times or higher temperatures. In some cases, the use of LiHMDS can provide tolerance for certain proton-containing functional groups.[6]

  • Potential Cause 2: Inappropriate Ligand Choice. The ligand may not be adequately stabilizing the palladium complex, leading to decomposition pathways.

    • Solution: For amination of pyridines, bulky biarylphosphine ligands like RuPhos and BrettPhos, or chelating bisphosphine ligands like Xantphos, are often effective. A screening of different ligands may be necessary to find the optimal one for your specific amine coupling partner.

Issue 3: Poor Conversion in a Sonogashira Coupling
  • Potential Cause 1: Insufficiently Basic Conditions. The amine base may not be effectively deprotonating the terminal alkyne.

    • Solution: Ensure your amine base (e.g., Et₃N) is fresh and anhydrous. In some cases, increasing the equivalents of the base can improve the reaction rate. A study on a similar substrate, 2-amino-3-bromopyridine, found that Et₃N was an effective base.[18][19]

  • Potential Cause 2: Catalyst Deactivation. The palladium or copper catalyst may be deactivating over the course of the reaction.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalysts. The use of a co-catalyst like copper(I) iodide (CuI) is standard and generally necessary for good yields.[18][19]

Data-Driven Base Selection

To assist in your experimental design, the following table summarizes common bases used in cross-coupling reactions with substrates similar to this compound.

Cross-Coupling ReactionRecommended BasespKa of Conjugate Acid (approx.)Key Considerations
Suzuki-Miyaura K₃PO₄, Cs₂CO₃, K₂CO₃, KFH₃PO₄: 2.15H₂CO₃: 6.35HF: 3.17Stronger bases (K₃PO₄, Cs₂CO₃) are often better for challenging substrates. KF is a milder option.
Buchwald-Hartwig NaOt-Bu, KOt-Bu, LiHMDSt-BuOH: ~17(trimethylsilyl)₂NH: ~26Strong bases are generally required. Compatibility with other functional groups is a key concern.
Sonogashira Et₃N, DIPEATriethylammonium: ~10.7Diisopropylethylammonium: ~11Amine bases are standard. They also act as a scavenger for the HX byproduct.

Visualizing the Role of the Base in Catalytic Cycles

The following diagrams illustrate the pivotal role of the base in the key steps of Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Base_Role cluster_transmetalation Transmetalation Step Boronic_Acid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base Base (e.g., K₃PO₄) New_Pd_Complex LₙPd(II)-R(Ar) Boronate->New_Pd_Complex Transmetalation Pd_Complex LₙPd(II)-X(Ar) caption Base activation in Suzuki-Miyaura coupling.

Caption: Base activation in Suzuki-Miyaura coupling.

Buchwald_Base_Role cluster_amide_formation Amide Complex Formation Amine R₂NH Amine_Coordination [LₙPd(II)(NHR₂)-X(Ar)] Amine->Amine_Coordination Base Base (e.g., NaOt-Bu) Base->Amine_Coordination Deprotonation Pd_Complex LₙPd(II)-X(Ar) Amido_Complex [LₙPd(II)(NR₂)(Ar)] Amine_Coordination->Amido_Complex caption Base-mediated deprotonation in Buchwald-Hartwig amination.

Caption: Base-mediated deprotonation in Buchwald-Hartwig amination.

Experimental Protocols

The following are general starting protocols for cross-coupling reactions with this compound. These should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).[12][14]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[13]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[14]

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13][14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (CuI, 5.0 mol%).[18][19]

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Reagent Addition: Add the solvent (e.g., DMF), the amine base (e.g., Et₃N, 2.0-3.0 equiv.), and the terminal alkyne (1.2 equiv.).[18][19]

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.[18][19]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
  • ResearchGate. Screening of different bases for Suzuki coupling. [Link]
  • Nolan, S. P., et al. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(8), 4671-4711. [Link]
  • Chemistry LibreTexts.
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • ChemRxiv.
  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • ResearchGate.
  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • Chemistry Stack Exchange. Comparing basic strength order of amines. [Link]
  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Avoiding regioisomer formation during the synthesis of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-2-bromo-4-picoline

A Guide to Regiocontrol and Isomer Avoidance

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of substituted pyridine chemistry. The primary challenge in synthesizing this molecule is not merely the sequence of reactions, but the precise control of regiochemistry to prevent the formation of undesired isomers. This document provides in-depth, field-proven insights and troubleshooting strategies based on established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common strategic questions regarding the synthesis, focusing on the rationale behind the recommended procedures.

Q1: What is the most reliable synthetic route to this compound that minimizes regioisomer formation?

The most effective and regioselective strategy is a three-step synthesis starting from 4-picoline. This pathway is designed to control the position of substitution at each stage by leveraging the inherent directing effects of the functional groups.

The recommended route is:

  • Electrophilic Bromination: 4-picoline is first brominated under harsh conditions to selectively install a bromine atom at the C3 position, yielding 3-bromo-4-picoline.

  • Nucleophilic Amination: The resulting 3-bromo-4-picoline undergoes a copper-catalyzed nucleophilic aromatic substitution with ammonia to produce 3-amino-4-picoline.

  • Regioselective Bromination: Finally, 3-amino-4-picoline is brominated. The powerful activating and ortho-directing effect of the amino group selectively directs the second bromine atom to the C2 position, yielding the desired this compound with high fidelity.

Synthetic_Workflow start 4-Picoline step1 3-Bromo-4-picoline start->step1 Step 1: Bromination (Br₂, Oleum, 160-170°C) step2 3-Amino-4-picoline step1->step2 Step 2: Amination (NH₃, CuSO₄, 180°C) end This compound step2->end Step 3: Regioselective Bromination (e.g., NBS or Br₂/AcOH)

Caption: Recommended three-step synthetic pathway.

Q2: Why is the direct bromination of 4-picoline to obtain a 2-bromo intermediate not a viable strategy?

This is a critical point rooted in the electronic properties of the pyridine ring. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS), particularly at the ortho (C2, C6) and para (C4) positions.[1] Electrophilic attack, when forced under harsh conditions, preferentially occurs at the meta (C3, C5) positions.[2]

Concurrently, the methyl group at C4 is an electron-donating group (EDG), which activates the ring and directs incoming electrophiles to its ortho positions (C3 and C5).[3][4]

As illustrated below, both the deactivating effect of the ring nitrogen and the activating effect of the methyl group favor substitution at the C3 and C5 positions. There are no electronic factors that favor a direct electrophilic attack at the C2 position. Therefore, attempting to directly brominate 4-picoline to get the 2-bromo isomer will preferentially yield 3-bromo-4-picoline.

Caption: Electronic factors governing 4-picoline bromination.

Q3: How does the amino group in 3-amino-4-picoline ensure bromination occurs only at the C2 position in the final step?

The amino group (-NH₂) is a powerful electron-donating group (+M effect) that strongly activates the aromatic ring towards electrophilic substitution.[3] It is an ortho/para director. In 3-amino-4-picoline:

  • The para position relative to the amino group is C6.

  • The ortho positions are C2 and C4.

The C4 position is already occupied by the methyl group. Therefore, the directing effect of the amino group is overwhelmingly focused on the C2 and C6 positions. The C2 position is sterically and electronically the most favored site for bromination, leading to excellent regioselectivity for the desired this compound product. This activation allows the reaction to proceed under much milder conditions than the initial bromination of 4-picoline.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield in Step 1 (4-picoline to 3-bromo-4-picoline) Insufficiently harsh reaction conditions. The pyridine ring is highly deactivated.Ensure the use of fuming sulfuric acid (oleum) and high temperatures (160–170 °C) as specified in established protocols.[5] Monitor the reaction for completion via GC-MS or TLC.
Formation of multiple isomers during amination (Step 2) This is uncommon if pure 3-bromo-4-picoline is used. However, incomplete conversion or side reactions can occur.Confirm the purity of the 3-bromo-4-picoline starting material. Ensure proper temperature, pressure, and catalyst (CuSO₄) loading are used.[5] The reaction requires a sealed autoclave to maintain pressure.
Final product is contaminated with a di-bromo species (e.g., 3-amino-2,5-dibromo-4-picoline) Over-bromination in Step 3 due to the high activation by the amino group.- Use exactly one molar equivalent of the brominating agent.- Employ a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine.[6]- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control reactivity.
Difficulty separating the final product from unreacted starting material or isomers The regioisomers or starting materials have very similar polarities, making chromatographic separation challenging.- Optimize Chromatography: Experiment with different solvent systems (e.g., toluene/acetone, DCM/MeOH) and stationary phases (neutral alumina vs. silica).[7]- pH-Based Extraction: Exploit differences in pKa values. An acidic wash might selectively protonate and dissolve the more basic starting amine, separating it from the less basic bromo-substituted product.- Recrystallization: Attempt recrystallization from a variety of solvent systems. This can sometimes be effective where chromatography fails.[7][8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-picoline

  • Reference: Based on the procedure described in patent CN100460394C.[5]

  • Safety Note: This reaction involves corrosive oleum, toxic bromine, and high temperatures. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • To a suitable reaction vessel, add 720 mL of 20% fuming sulfuric acid (oleum).

  • Carefully add 140 g of 4-picoline while cooling and stirring.

  • Heat the mixture to 160 °C.

  • Slowly add 250 g of bromine dropwise over several hours, maintaining the temperature between 160–170 °C.

  • After the addition is complete, maintain the reaction at this temperature for 15 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the solution by adjusting the pH to 10–11 with sodium carbonate.

  • The product, 3-bromo-4-picoline, can be isolated by steam distillation, followed by extraction and purification. Expected yield is approximately 66%.

Protocol 2: Synthesis of 3-Amino-4-picoline

  • Reference: Based on the procedure described in patent CN100460394C.[5]

  • Safety Note: This reaction is performed under high pressure and temperature in an autoclave. Ensure the equipment is properly rated and operated by trained personnel.

  • Charge a high-pressure autoclave with 150 g of 3-bromo-4-picoline, 500 mL of concentrated aqueous ammonia, and 5 g of copper(II) sulfate.

  • Seal the autoclave and heat the mixture to 180 °C. The internal pressure will increase significantly.

  • Maintain the reaction at 180 °C for 8 hours with stirring.

  • Cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture and extract three times with 500 mL portions of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-4-picoline. Expected yield is approximately 90%.

Protocol 3: Synthesis of this compound

  • Reference: This protocol is based on standard methods for the regioselective bromination of activated aminopyridines.

  • Safety Note: Handle bromine or NBS with care in a fume hood.

  • Dissolve one equivalent of 3-amino-4-picoline in a suitable solvent such as glacial acetic acid or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of a brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in acetic acid) dropwise while maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, quench the reaction by adding a solution of sodium thiosulfate to consume any excess bromine.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization to obtain this compound.

References

  • Pearson. (2024). EAS Reactions of Pyridine.
  • IntechOpen. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation.
  • ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?
  • ACS Publications. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • University Lecture Notes. Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • ACS Publications. (2003). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development.
  • PrepChem.com. (n.d.). Synthesis of 3-cyano-2-(4-methylphenyl)pyridine.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Google Patents. (2009). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • ChemTalk. (n.d.). Directing Effects.
  • PubMed. (1953). [The Bromination of 2-picoline, 4-chloro-2-picoline and 4-chloro-2,6-lutidine by Means of N-bromosuccinimide]. Pharmaceutical Bulletin.
  • Reddit. (2022). How to separate these regioisomers? r/OrganicChemistry.
  • Reddit. (2019). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.
  • PubChem. (n.d.). 4-Bromopicolinamide.
  • ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2007). Copper-catalyzed amination of (bromophenyl)ethanolamine for a concise synthesis of aniline-containing analogues of NMDA NR2B antagonist ifenprodil. Organic & Biomolecular Chemistry.

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Validation & Comparative

A Senior Application Scientist's Guide to 3-Amino-2-bromo-4-picoline vs. 3-Amino-2-chloro-4-picoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the synthesis of complex nitrogen-containing heterocycles, particularly for pharmaceutical and agrochemical applications, 2-halo-4-picoline derivatives are invaluable building blocks. The choice between a bromo- or chloro-substituent at the 2-position is a critical decision that profoundly impacts reaction efficiency, cost, and synthetic strategy. This guide provides an in-depth, objective comparison of 3-Amino-2-bromo-4-picoline and 3-Amino-2-chloro-4-picoline, focusing on their performance in palladium-catalyzed cross-coupling reactions. While both are versatile reagents, the bromo-derivative generally offers higher reactivity, enabling milder reaction conditions, whereas the chloro-derivative can provide a cost-effective alternative, albeit often requiring more robust catalyst systems and harsher conditions.

The Fundamental Principle: Carbon-Halogen Bond Reactivity

The differential reactivity between these two molecules in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The initial, and often rate-determining, step in common cross-coupling cycles (including Suzuki, Buchwald-Hartwig, and Sonogashira) is the oxidative addition of a palladium(0) catalyst into the C-X bond.

The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[1] Consequently, the weaker C-Br bond in this compound is more readily cleaved by the palladium catalyst than the stronger C-Cl bond of its chloro-analog.[2][3][4] This inherent chemical property dictates that the bromo-derivative is generally more reactive, often leading to faster reactions, higher yields, and the feasibility of using milder conditions.[2][4]

cluster_0 Reactivity in Oxidative Addition Pd(0) Pd(0) C_Br R-Br Pd(0)->C_Br Weaker Bond Faster Reaction C_Cl R-Cl Pd(0)->C_Cl Stronger Bond Slower Reaction Transition_Br [R-Pd(II)-Br] C_Br->Transition_Br Transition_Cl [R-Pd(II)-Cl] C_Cl->Transition_Cl

Caption: Oxidative addition reactivity of C-Br vs. C-Cl bonds.

A crucial secondary factor is the pyridine nitrogen itself, which can act as a ligand and poison the palladium catalyst, inhibiting its activity.[5][6] This challenge is common to both substrates and necessitates careful selection of bulky, electron-rich ligands that can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[5]

Performance in Key Cross-Coupling Reactions

The theoretical reactivity advantage of the C-Br bond translates directly into observable performance differences across the most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. As anticipated, this compound consistently outperforms its chloro-counterpart, particularly under standard conditions.

PropertyThis compound3-Amino-2-chloro-4-picoline
General Reactivity HighModerate to Low
Typical Conditions Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-90 °CRequires more active catalysts (e.g., palladacycles with SPhos/XPhos ligands) and higher temperatures (100-120 °C)
Expected Yield Good to ExcellentLower, often with incomplete conversion
Key Advantage Milder conditions, broader functional group tolerance.Lower cost of starting material.

Illustrative Data: The following data, based on typical conditions for similar substrates, highlights the expected performance gap.

SubstrateCoupling PartnerConditionsYieldReference
2-Bromo-4-methylpyridinePhenylboronic AcidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 85 °C81%[7]
2-Chloro-4-methylpyridineArylboronic AcidRequires stronger catalyst systems for comparable yields.Lower without optimized, highly active catalysts.[2]
Buchwald-Hartwig Amination (C-N Bond Formation)

For C-N bond formation, the reactivity trend remains consistent. The bromo-picoline is the more accommodating substrate, especially when coupling less nucleophilic amines.

PropertyThis compound3-Amino-2-chloro-4-picoline
General Reactivity HighLow
Catalyst System Pd₂(dba)₃ with ligands like BINAP or Xantphos are effective.Often requires highly active, sterically demanding ligands (e.g., RuPhos, BrettPhos) and stronger bases (e.g., LHMDS, LiOtBu).[8]
Reaction Scope Couples a wider range of primary and secondary amines.Scope is often limited to more nucleophilic amines; sterically hindered amines can be challenging.
Key Challenge Catalyst poisoning by the pyridine nitrogen remains a concern.Significant catalyst deactivation and slow reaction rates.

*Causality Insight: The choice of a strong, non-coordinating base like sodium tert-butoxide or LHMDS is critical in Buchwald-Hartwig aminations.[9][10] The base must be strong enough to deprotonate the amine-palladium complex to regenerate the active catalyst but should not interfere with the catalytic center.

Sonogashira Coupling (C-C sp Bond Formation)

The formation of a bond between an sp² carbon and an sp carbon via Sonogashira coupling also demonstrates the superior reactivity of the C-Br bond.

PropertyThis compound3-Amino-2-chloro-4-picoline
General Reactivity HighVery Low
Standard Conditions Pd(PPh₃)₂Cl₂/CuI, Amine base (e.g., Et₃N), Room Temp to 60 °C.[11]Often requires specialized, copper-free conditions or highly active catalyst systems and higher temperatures.
Expected Yield Good to ExcellentPoor to moderate; often requires significant optimization.

*Experimental Note: For substrates like 2-amino-3-bromopyridines, standard Sonogashira conditions using a palladium/copper co-catalyst system provide excellent yields with a variety of terminal alkynes.[12][13] Achieving similar results with the chloro-analog is significantly more challenging and less reported.

Practical Considerations: Synthesis and Availability

While reactivity is a primary scientific driver, practical aspects such as synthesis, availability, and cost are critical for project planning in drug development.

  • 3-Amino-2-chloro-4-picoline (CAS: 133627-45-9): This compound is a well-established key intermediate in the synthesis of Nevirapine, a non-nucleosidic reverse transcriptase inhibitor for HIV-1 treatment.[14][15] Consequently, multiple large-scale synthetic routes have been published and it is commercially available from numerous suppliers.[14][15][16] Its synthesis often starts from readily available materials like malononitrile or 2-amino-4-picoline.[14][15][16]

  • This compound (CAS: 126325-50-6): This reagent is also commercially available but is generally less common and often more expensive than its chloro-analog.[17][18] Its synthesis is less documented in the context of large-scale industrial processes, typically involving regioselective bromination of an appropriate picoline precursor.[19][20]

cluster_decision Substrate Selection Logic Start Project Goal: Cross-Coupling Reactivity Is maximum reactivity/ milder conditions critical? Start->Reactivity Cost Is cost the primary constraint? Reactivity->Cost No UseBromo Choose: This compound Reactivity->UseBromo Yes Cost->UseBromo No UseChloro Choose: 3-Amino-2-chloro-4-picoline Cost->UseChloro Yes Optimize Be prepared for significant optimization of catalyst and conditions. UseChloro->Optimize

Caption: Decision logic for selecting the appropriate substrate.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should note that optimization may be required for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

cluster_workflow Suzuki Coupling Workflow A 1. Setup Add reagents (picoline, boronic acid, palladium catalyst, base) to a dry Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill the flask with Argon or Nitrogen (3x). A->B C 3. Solvent Addition Add degassed solvent (e.g., Dioxane/H₂O). B->C D 4. Reaction Heat the mixture (e.g., 85 °C) with stirring for 4-12h. C->D E 5. Workup Cool, dilute with EtOAc, wash with H₂O and brine. D->E F 6. Purification Dry organic layer, concentrate, and purify via column chromatography. E->F

Sources

A Comparative Analysis of the Reactivity of 3-Amino-2-bromo-4-picoline and Other Brominated Pyridines in Modern Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Substituted pyridines are ubiquitous in pharmaceuticals, and among them, aminobromopicolines serve as exceptionally versatile building blocks. This guide provides a detailed comparison of the chemical reactivity of 3-Amino-2-bromo-4-picoline with other key bromopyridine analogues. We will dissect its unique electronic and steric profile and benchmark its performance in the most critical C-C and C-N bond-forming reactions: Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr). This analysis is grounded in mechanistic principles and supported by comparative experimental data to empower chemists in making informed decisions for their synthetic campaigns.

The Unique Electronic and Steric Profile of this compound

The reactivity of any substituted pyridine is a complex interplay between the innate electronic nature of the ring and the effects of its substituents. In this compound, four distinct features dictate its chemical behavior:

  • Pyridine Nitrogen: The nitrogen atom is highly electronegative, rendering the entire aromatic ring electron-deficient. This fundamental property deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic attack, especially at the positions ortho (2, 6) and para (4) to the nitrogen.[1]

  • Bromine at C2: The bromine atom is positioned at an activated ortho-position (α-position). This placement makes the C2-Br bond highly susceptible to both oxidative addition by palladium(0) catalysts and attack by nucleophiles in SNAr reactions.[2]

  • Amino Group at C3: The amino group is a powerful electron-donating group (EDG) through resonance (+R effect) but is weakly electron-withdrawing through induction (-I effect). Its placement at C3 enriches the electron density of the ring, which can modulate the rate of nucleophilic attack. Critically, its proximity to the C2 reaction center and the pyridine nitrogen means it can act as a coordinating ligand for metal catalysts, a factor that must be managed in cross-coupling reactions.

  • Methyl Group at C4: The methyl group is a weak electron-donating group (+I effect). Its position at C4, another activated site, further influences the overall electron distribution of the ring system.[2]

This unique combination of a leaving group at an activated position (C2) flanked by an amino group (C3) and influenced by a methyl group (C4) results in a nuanced reactivity profile that is distinct from simpler bromopyridines.

Caption: Electronic influences on this compound.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for constructing C-C and C-N bonds.[3] The key initial step for bromopyridines is the oxidative addition of the C-Br bond to a Pd(0) complex. The efficiency of this step is highly dependent on the electronic environment of the C-Br bond and the position of the bromine atom.[4]

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an organic halide.[5][6] The general reactivity trend for simple bromopyridines is 4-bromo > 2-bromo > 3-bromo, reflecting the ease of oxidative addition at the electron-deficient positions.[7]

For this compound, the C2-Br bond is inherently activated. However, the adjacent C3-amino group presents a potential challenge: it can coordinate to the palladium center, potentially inhibiting catalytic activity.[8] Therefore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the desired oxidative addition and subsequent reductive elimination over catalyst inhibition.

Comparative Data: Suzuki-Miyaura Coupling Yields

EntryBromopyridine SubstrateCoupling PartnerCatalyst/LigandBaseTemp (°C)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃90~80-90 (Predicted)-
22-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄9075-85[8]
33-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄9085[9]
45-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄85-9582[10]
53-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄10095+[9]

The predicted yield for Entry 1 is an expert estimation based on the high reactivity of the C2-Br bond and data from structurally similar compounds.

G cluster_workflow General Suzuki-Miyaura Workflow A 1. Setup - Add Bromopyridine, Boronic Acid,  Base, and Solvent to Flask B 2. Degas - Purge with Inert Gas  (Nitrogen or Argon) A->B C 3. Add Catalyst - Add Pd Catalyst/Ligand  under Inert Atmosphere B->C D 4. Reaction - Heat Mixture with Vigorous Stirring  (e.g., 80-110 °C) C->D E 5. Monitor - Track Progress by  TLC or LC-MS D->E F 6. Workup & Purification - Quench, Extract, and Purify  by Chromatography E->F

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromopyridine (1.0 eq.), the boronic acid (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.5 eq.).[9]

  • Solvent Addition: Add a degassed solvent system, typically a 4:1 mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[10]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), to the flask.[9] For challenging substrates like this compound, a pre-catalyst system like Pd₂(dba)₃ with a ligand such as SPhos may be more effective.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X RE Reductive Elimination OA Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² TM Transmetalation Base Base (e.g., K₂CO₃) Boronate R²-B(OR)₃⁻ Base->Boronate + R²B(OR)₂ Boronate->PdII_R2 PdII_R2->Pd0 Product R¹-R² PdII_R2->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

The Buchwald-Hartwig amination is a powerful method for forming C(sp²)-N bonds.[11][12] The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[11]

When using this compound as a substrate for C-N coupling with another amine, the inherent amino group on the substrate can lead to self-coupling or catalyst deactivation. This necessitates careful selection of a catalyst system that favors the intermolecular coupling with the desired amine nucleophile. Highly active, sterically hindered biarylphosphine ligands are typically essential for achieving good yields.[13]

Comparative Data: Buchwald-Hartwig Amination Yields

EntryBromopyridine SubstrateAmineCatalyst/LigandBaseTemp (°C)Yield (%)Reference
1This compoundMorpholinePd₂(dba)₃ / XPhosNaOt-Bu100~75-85 (Predicted)-
22-Bromo-3-methylpyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃11088[4] (extrapolated)
33-BromopyridineN-MethylanilinePd(OAc)₂ / RuPhosK₂CO₃10096[13] (extrapolated)
44-BromopyridineIndolePd(OAc)₂ / XantphosCs₂CO₃13090[13] (extrapolated)

The predicted yield for Entry 1 is an expert estimation, acknowledging the potential for side reactions but the high reactivity of the C2-Br bond with an appropriate modern catalyst system.

Experimental Protocol: General Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 eq.), the amine (1.2 eq.), a strong base like sodium tert-butoxide (1.4 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried vial.[4]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Seal the vial and heat the mixture in an oil bath at the specified temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by LC-MS. After completion, cool the mixture, dilute with ethyl acetate, and filter through a plug of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic phase, and concentrate in vacuo. Purify the product by flash column chromatography.[4]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for pyridines. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The electronegative pyridine nitrogen is crucial for stabilizing this intermediate, especially when the attack occurs at the C2 or C4 positions.[14][15]

The general reactivity trend for bromopyridines in SNAr is: 4-bromo > 2-bromo >> 3-bromo.[7]

For this compound, the bromine is at the highly activated C2 position, making it a prime candidate for SNAr. However, the electron-donating amino (C3) and methyl (C4) groups will slightly decrease the electrophilicity of the pyridine ring compared to an unsubstituted or electron-deficient bromopyridine. Therefore, its reactivity is expected to be high, but perhaps slightly lower than that of 2-bromopyridine itself under identical conditions. It will be vastly more reactive than 3-bromopyridine.

Comparative Data: Nucleophilic Aromatic Substitution with Sodium Methoxide

EntryBromopyridine SubstrateConditionsYield (%)Relative ReactivityReference
1This compoundNaOMe, MeOH, 80°C~85-95 (Predicted)High-
22-BromopyridineNaOMe, MeOH, 80°C>95Very High[7] (extrapolated)
34-BromopyridineNaOMe, MeOH, 80°C>95Highest[7] (extrapolated)
43-BromopyridineNaOMe, MeOH, 80°C<5Very Low[7] (extrapolated)

Predicted yields are based on established reactivity principles. The C2-position is highly activated, ensuring a high yield, though potentially requiring slightly more forcing conditions than unsubstituted 2-bromopyridine due to the EDGs.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).[14]

Conclusion and Outlook

This compound is a highly valuable and reactive building block for chemical synthesis. Its reactivity is primarily dictated by the bromine atom's placement at the activated C2 position of the electron-deficient pyridine ring.

  • In Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig): It is an excellent substrate, poised for efficient coupling. The primary consideration for researchers is the judicious selection of bulky, electron-rich phosphine ligands to overcome potential catalyst coordination/inhibition by the C3-amino group and ensure high reaction yields.

  • In Nucleophilic Aromatic Substitution (SNAr): It exhibits high reactivity, far surpassing that of 3-bromo isomers. While the presence of electron-donating groups may slightly temper its reactivity compared to unsubstituted 2-bromopyridine, it remains a highly effective substrate for displacement with a wide range of nucleophiles.

By understanding these reactivity patterns, researchers can confidently deploy this compound to construct complex molecular architectures, accelerating the discovery and development of new pharmaceuticals and functional materials.

References

  • A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem.
  • Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers - Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine - Benchchem.
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions - Benchchem.
  • An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles - Benchchem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchGate.
  • Exploring this compound: Properties and Applications - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine - Benchchem.

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A Comparative Guide to the Biological Activity of 3-Amino-2-bromo-4-picoline Derivatives: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this landscape, heterocyclic compounds, particularly pyridine derivatives, represent a privileged scaffold due to their versatile biological activities. Among these, 3-Amino-2-bromo-4-picoline stands out as a key intermediate in the synthesis of a diverse array of potentially bioactive molecules.[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl group on the pyridine ring, offers multiple points for chemical modification, paving the way for the creation of extensive derivative libraries. This guide provides a comprehensive overview of the potential biological activities of this compound derivatives, drawing comparisons from structurally related compounds and outlining detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Versatile Scaffold: Understanding the Potential of this compound

This compound, also known as 3-amino-2-bromo-4-methylpyridine, is a valuable building block in organic synthesis. The presence of a reactive bromine atom allows for various cross-coupling reactions, while the amino group can be readily functionalized. These characteristics make it an ideal starting material for generating derivatives with diverse pharmacological profiles. While specific experimental data on a broad range of this compound derivatives is emerging, the known biological activities of structurally similar aminopyridines, quinolines, and other related heterocycles provide a strong foundation for predicting their potential therapeutic applications.

Key Biological Activities and Comparative Insights

Based on the activities of related molecular frameworks, derivatives of this compound are anticipated to exhibit significant potential in several key therapeutic areas:

Anticancer Activity

The pyridine and quinoline cores are prevalent in a multitude of anticancer agents. The structural features of this compound derivatives make them promising candidates for development as cytotoxic agents.

Comparative Analysis:

Recent studies on novel quinoline and pyridopyrimidine derivatives have demonstrated potent anticancer activity. For instance, certain quinoline-chalcone derivatives have shown excellent inhibitory potency against various cancer cell lines, with IC50 values in the low micromolar range.[2] Similarly, novel pyridopyrimidine derivatives have exhibited significant cytotoxicity against breast and liver cancer cell lines.[3] It is plausible that by strategically modifying the 3-amino and 2-bromo positions of the picoline scaffold, derivatives with comparable or even superior anticancer efficacy could be developed. The introduction of pharmacophores known to interact with cancer-related targets, such as kinases or topoisomerases, would be a rational design strategy.[4]

Table 1: Comparative Anticancer Activity of Structurally Related Heterocycles

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-f]quinoline DerivativesNUGC-3<14[4]
Quinoline-Chalcone Derivative (12e)MGC-8031.38[2]
Quinoline-Chalcone Derivative (12e)HCT-1165.34[2]
Quinoline-Chalcone Derivative (12e)MCF-75.21[2]
Cyanopyridone Derivative (5a)MCF-71.77[3]
Cyanopyridone Derivative (5e)MCF-71.39[3]
Brominated Methoxyquinoline (11)C6, HeLa, HT2915.4 - 26.4[5]

Note: This table presents data from related heterocyclic compounds to infer the potential of this compound derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Pyridine and its derivatives have a long-standing history as effective antimicrobial scaffolds.

Comparative Analysis:

Studies on various amino-functionalized and halogenated heterocyclic compounds have revealed significant antimicrobial properties. For example, certain 3-amino-4-aminoximidofurazan derivatives have demonstrated both antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa.[6] Furthermore, the incorporation of bromine atoms into flavonoid and coumarin scaffolds has been shown to enhance their antibacterial efficacy.[7][8] This suggests that the 2-bromo substituent in the this compound core could contribute positively to the antimicrobial profile of its derivatives. By introducing various side chains at the amino group, it is possible to modulate the lipophilicity and target specificity of these compounds, potentially leading to potent and selective antimicrobial agents.

Table 2: Comparative Antimicrobial Activity of Structurally Related Heterocycles

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidine Derivative (1)E. coli, P. aeruginosa50[9]
Pyrido[2,3-d]pyrimidine Derivative (12)E. coli, P. aeruginosa50[9]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5d)XDR S. Typhi6.25[10]
Indazole Derivative (9)Staphylococcus and Enterococcus genera4[11]

Note: This table presents data from related heterocyclic compounds to infer the potential of this compound derivatives.

Experimental Protocols for Biological Evaluation

To guide researchers in the systematic evaluation of novel this compound derivatives, detailed protocols for assessing their anticancer and antimicrobial activities are provided below.

Workflow for Biological Activity Screening

Biological Activity Screening Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity Test for anticancer potential Antimicrobial Antimicrobial Susceptibility Test (e.g., Broth Microdilution) Synthesis->Antimicrobial Test for antimicrobial activity Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) Cytotoxicity->Mechanism Elucidate anticancer mechanism Antimicrobial->Mechanism Elucidate antimicrobial mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR InVivo Animal Models of Cancer or Infection Mechanism->InVivo Validate efficacy in vivo SAR->Synthesis Optimize lead compounds

Caption: A generalized workflow for the synthesis and biological evaluation of novel this compound derivatives.

In Vitro Cytotoxicity Assay: MTT Protocol

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Test compounds (this compound derivatives)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Protocol

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Test compounds (this compound derivatives)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The systematic evaluation of a library of this compound derivatives will be crucial for establishing a clear structure-activity relationship. Key structural modifications to explore include:

  • Substitution at the 3-amino group: Introducing various alkyl, aryl, or heterocyclic moieties can modulate the compound's polarity, steric bulk, and potential for hydrogen bonding, all of which can influence biological activity.

  • Modification of the 2-bromo position: While the bromine atom itself may contribute to activity, its replacement with other functional groups via cross-coupling reactions can lead to novel derivatives with altered electronic and steric properties.

  • Functionalization of the 4-methyl group: Oxidation or halogenation of the methyl group can provide additional points for derivatization.

SAR cluster_mods Potential Modifications cluster_activity Biological Activity Core This compound Core Amino_Mod N-Alkylation/Arylation at 3-amino group Core->Amino_Mod Bromo_Mod Cross-coupling reactions at 2-bromo position Core->Bromo_Mod Methyl_Mod Functionalization of 4-methyl group Core->Methyl_Mod Activity Enhanced/Altered Anticancer or Antimicrobial Activity Amino_Mod->Activity Bromo_Mod->Activity Methyl_Mod->Activity

Caption: Key areas for structural modification of the this compound scaffold to explore structure-activity relationships.

Conclusion

While the direct biological activity data for a wide range of this compound derivatives is still being actively researched, the foundational knowledge from structurally similar heterocyclic compounds provides a compelling rationale for their investigation as potential anticancer and antimicrobial agents. This guide offers a framework for researchers to design, synthesize, and evaluate novel derivatives based on this promising scaffold. By employing the outlined experimental protocols and systematically exploring the structure-activity landscape, the scientific community can unlock the full therapeutic potential of this versatile class of molecules.

References

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. ([Link])
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Antimicrobial evaluation of new synthesized pyridine nucleosides under solvent-free conditions. ([Link])
  • Exploring this compound: Properties and Applic
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. ([Link])
  • 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. ([Link])
  • Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. ([Link])
  • Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. ([Link])
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. ([Link])
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. ([Link])
  • A kind of prepar
  • 3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047. ([Link])
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. ([Link])
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. ([Link])
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancre
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. ([Link])
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ([Link])
  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. ([Link])

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-2-bromo-4-picoline Analogs in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 3-amino-4-picoline scaffold serves as a valuable starting point in the rational design of potent and selective kinase inhibitors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for analogs derived from 3-Amino-2-bromo-4-picoline and structurally related aminopyridines. By synthesizing experimental data and explaining the causal chemical principles, this document aims to equip researchers with the insights needed to navigate the complexities of kinase inhibitor development, from initial synthesis to biological evaluation.

The 2-aminopyridine moiety, a core component of our lead structure, is a well-established pharmacophore in kinase inhibitor design. It frequently establishes critical hydrogen bonding interactions with the hinge region of the ATP-binding site, anchoring the inhibitor to its target.[1] The strategic placement of a bromine atom at the 2-position and a methyl group at the 4-position on the 3-aminopyridine ring provides a versatile and synthetically tractable platform. This arrangement allows for the systematic exploration of chemical space to optimize potency, selectivity, and crucial pharmacokinetic properties. This guide will dissect the impact of substitutions at these key positions, drawing authoritative insights from a range of studies to inform the rational design of next-generation therapeutics.

The this compound Scaffold: A Privileged Starting Point

The utility of the this compound scaffold lies in the distinct roles played by each of its constituent parts. Understanding these roles is fundamental to predicting how structural modifications will influence biological activity.

  • 3-Amino Group : This primary amine is frequently the crucial anchor for the entire molecule. It typically acts as a hydrogen bond donor, forming one or more essential bonds with the backbone carbonyls of the kinase hinge region.[1][2] Modifications at this site must be approached with caution, as even minor changes can disrupt this pivotal interaction and abrogate activity.

  • Pyridine Ring : This nitrogen-containing heterocycle serves as the central scaffold, correctly orienting the key interacting groups within the three-dimensional space of the kinase ATP-binding pocket.

  • 2-Bromo Group : The bromine atom is not merely a substituent; it is a versatile synthetic handle. Its presence facilitates a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a diverse array of aryl and heteroaryl fragments.[2] These appended groups can then probe adjacent hydrophobic pockets or form new polar contacts, dramatically enhancing binding affinity and selectivity.

  • 4-Methyl Group : This small alkyl group can serve multiple functions. It can make favorable van der Waals contacts within a hydrophobic sub-pocket of the active site.[1] Furthermore, its size and position can influence the torsional angle of substituents introduced at the 2-position, subtly altering the molecule's overall conformation to achieve a more favorable binding pose.

Comparative Analysis of Substituent Effects: A Data-Driven SAR Exploration

The biological activity of 3-amino-4-picoline derivatives is profoundly influenced by the nature and position of various substituents. The following sections summarize the observed structure-activity relationships, with quantitative data presented to facilitate direct comparison.

Modifications at the 2-Position: Probing the Solvent-Exposed Region

The 2-position is the most common site for synthetic elaboration, leveraging the reactivity of the bromo substituent. Replacing the bromine with various cyclic systems can lead to substantial gains in potency by accessing additional binding regions.

A study on 3,5-diaryl-2-aminopyridine inhibitors of ALK2, a closely related scaffold, provides powerful insights.[2] In this series, the bromine at the 5-position (analogous to our 2-position for synthetic purposes) was replaced with a range of aryl groups via Suzuki coupling. The data consistently shows that introducing aryl moieties at this position can dramatically increase potency. This enhancement is often attributed to favorable interactions with hydrophobic regions or the formation of new hydrogen bonds at the periphery of the ATP-binding site.[1]

| Table 1: Impact of Aryl Substituents at the 2-Position on ALK2 Inhibition | | :--- | :--- | :--- | :--- | | Compound ID (Hypothetical) | R Group (at 2-Position) | Target Kinase | IC50 (nM) | | 1 | -Br (starting material) | ALK2 | >10,000 | | 2a | -Phenyl | ALK2 | 850 | | 2b | -4-Methoxyphenyl | ALK2 | 620 | | 2c | -4-(Piperidin-1-yl)phenyl | ALK2 | 150 | | 2d | -Quinolin-4-yl | ALK2 | 45 |

Data is representative and adapted from SAR studies of related 2-aminopyridine scaffolds to illustrate established principles.[2]

The trend is clear: moving from a simple phenyl group to more complex, functionalized aryl and heteroaryl systems provides additional interaction points, resulting in a significant increase in inhibitory activity. The quinoline moiety in compound 2d , for example, can act as a hydrogen bond acceptor, adding a valuable interaction that boosts potency.

Modifications at the 3-Amino Group: The Critical Hinge Interaction

As the primary anchor to the kinase hinge, the 3-amino group is highly sensitive to modification. SAR studies on related 2-aminopyridine inhibitors have shown that substitution at this position is generally detrimental to activity.[2]

| Table 2: Effect of N-Substitution on Inhibitory Potency | | :--- | :--- | :--- | :--- | | Compound ID (Hypothetical) | R Group (at 3-Amino) | Target Kinase | IC50 (nM) | | 3a | -H | ALK | 40 | | 3b | -C(O)CH₃ (Acetyl) | ALK | 1,200 | | 3c | -CH₃ (Methyl) | ALK2 | >10,000 |

Data is representative and adapted from SAR studies of related 2-aminopyridine scaffolds.[1][2]

Both acylation (3b) and alkylation (3c) of the amino group lead to a dramatic loss of potency.[2] This is because the resulting secondary or tertiary amines are poorer hydrogen bond donors, disrupting the key interaction with the kinase hinge. This underscores the critical importance of maintaining the primary amine for high-affinity binding.

Modifications at the 4-Methyl Group: Fine-Tuning for Fit and Properties

While the 4-methyl group can contribute positively to binding, its primary role in SAR studies is often for fine-tuning activity and physicochemical properties. Replacing it with other small groups can be used to probe for steric clashes or optimize properties like solubility.

| Table 3: Impact of 4-Position Substituents on iNOS Inhibition | | :--- | :--- | :--- | :--- | | Compound ID (Hypothetical) | R Group (at 4-Position) | Target Enzyme | IC50 (µM) | | 4a | -CH₃ | iNOS | 0.8 | | 4b | -H | iNOS | 2.1 | | 4c | -CH₂CH₃ | iNOS | 1.5 | | 4d | -CF₃ | iNOS | >10 |

Data is representative and adapted from SAR studies of related aminopyridine scaffolds.[1]

These findings suggest that for this particular target, the 4-methyl group is beneficial for activity, and while other small alkyl groups can be tolerated, removing it or introducing a larger, electron-withdrawing group like trifluoromethyl is detrimental.[1] This highlights that even seemingly minor positions on the scaffold can have a significant impact on biological activity.

Experimental Protocols for SAR Validation

Reproducibility and standardization are crucial for the validation of experimental findings.[3] The following are detailed methodologies for the key synthetic and biological screening procedures relevant to the study of this compound analogs.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a standard method for introducing aryl or heteroaryl substituents at the 2-position of the picoline scaffold.[2]

  • Reagent Preparation : In a microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition : Add a degassed solvent mixture, typically dioxane and water (4:1 ratio), followed by the addition of a base, such as K₂CO₃ (2.0 eq.).

  • Reaction Execution : Seal the vial and heat the mixture in a microwave reactor to 90-120 °C for 30-60 minutes, or until TLC/LCMS analysis indicates consumption of the starting material.

  • Work-up and Purification : After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the desired coupled product.

G cluster_workflow Suzuki Coupling Workflow reagents 1. Combine Reactants (Picoline, Boronic Acid, Catalyst) solvent 2. Add Solvent & Base (Dioxane/H2O, K2CO3) reagents->solvent reaction 3. Heat Reaction (Microwave, 90-120°C) solvent->reaction workup 4. Aqueous Work-up (EtOAc Extraction) reaction->workup purify 5. Purify Product (Column Chromatography) workup->purify

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)

This assay quantitatively measures the ability of a compound to inhibit a target kinase by detecting the amount of ATP consumed during the phosphorylation reaction.[1][3]

  • Compound Preparation : Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.

  • Reaction Setup : In a 384-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound at various concentrations.

  • Initiation : Initiate the kinase reaction by adding a solution containing ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and quantify the amount of ADP produced (which is stoichiometric to the consumed ATP) by adding a detection reagent. This reagent typically contains enzymes that convert ADP to a fluorescent signal.

  • Data Analysis : Measure the fluorescence intensity using a plate reader. Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_assay Kinase Inhibition Assay Workflow prep Prepare Compound Dilution Series setup Incubate Kinase, Substrate, & Compound prep->setup initiate Initiate with ATP setup->initiate detect Add Detection Reagent (Measure ADP) initiate->detect analyze Read Fluorescence & Calculate IC50 detect->analyze

Workflow for a fluorescence-based in vitro kinase inhibition assay.
Cell Viability/Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric method used to assess the effect of compounds on the metabolic activity of cultured cells, serving as an indicator of cell viability and proliferation.[3]

  • Cell Seeding : Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition : After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solubilized formazan at approximately 570 nm using a multi-well spectrophotometer.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, representing the concentration that inhibits cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold is a proven and highly adaptable platform for the development of novel kinase inhibitors. The structure-activity relationship is well-defined by several key principles:

  • The 3-amino group is essential for hinge binding and should generally remain unsubstituted.

  • The 2-bromo position is the primary site for diversification , where the introduction of functionalized aryl and heteroaryl groups via Suzuki coupling is a highly effective strategy for increasing potency.

  • The 4-methyl position offers an opportunity for fine-tuning , allowing for modest optimization of binding affinity and physicochemical properties.

By leveraging these principles and employing the robust experimental protocols detailed in this guide, researchers can more efficiently design and synthesize next-generation analogs with improved potency, selectivity, and drug-like properties, accelerating the journey from chemical scaffold to clinical candidate.

G Scaffold 3-Amino-4-picoline Core Pos2 2-Position (Potency & Selectivity) Scaffold->Pos2 Modify via Suzuki Coupling Pos3 3-Amino (Hinge Binding) Scaffold->Pos3 Maintain as -NH2 Pos4 4-Position (Fine-Tuning) Scaffold->Pos4 Optimize Properties

Key SAR principles for the 3-Amino-4-picoline scaffold.

References

  • Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
  • BenchChem. (2025). The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyridine Derivatives in Kinase Drug Discovery.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs.
  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized pyridine derivatives is a critical endeavor. These heterocycles are ubiquitous scaffolds in a vast array of pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering a powerful tool for elaborating complex molecular architectures.[1][2][3] This guide provides an in-depth, objective comparison of various palladium catalyst systems for the Suzuki coupling of 3-amino-2-bromo-4-picoline, a valuable building block in medicinal chemistry. Our focus is to deliver field-proven insights and actionable experimental data to empower you in your synthetic campaigns.

The Suzuki coupling of this compound presents a unique set of challenges. The presence of a basic amino group and the pyridine nitrogen can lead to catalyst inhibition through coordination with the palladium center.[4] Furthermore, the electronic properties of the substituted pyridine ring can influence the reactivity of the C-Br bond. Therefore, the judicious selection of the palladium source, ligand, and base is paramount to achieving high yields and reaction efficiency.

Comparative Performance of Catalytic Systems

While direct head-to-head comparative studies for this compound are not extensively published, we can draw valuable insights from reactions with analogous substrates such as other bromopyridines and amino-substituted aryl bromides. The following table summarizes the performance of various catalyst systems in these related transformations, providing a strong foundation for catalyst selection.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Analogous SubstrateReference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine[2][5]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[5]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzonitrile[5]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1002491-99Chloroindoles[6]
Pd/C-K₂CO₃H₂O1001924-Bromoanisole[7]
VPhos Pd G3-K₃PO₄Toluene1002>994-Chloroanisole[8]

Expert Insights:

  • Classical vs. Modern Catalysts: Traditional catalysts like Pd(PPh₃)₄ are effective but may require higher catalyst loadings and temperatures.[8][9] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos and XPhos, often exhibit superior activity, allowing for lower catalyst loadings and milder reaction conditions.[8][10][11] Buchwald's G3 precatalysts, such as VPhos Pd G3, are air- and moisture-stable, simplifying reaction setup and enhancing reproducibility.[8]

  • Ligand Selection: The choice of ligand is critical in mitigating catalyst inhibition and promoting efficient turnover. Bulky and electron-donating ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[12][13] For challenging substrates like aminopyridines, ligands such as XPhos have demonstrated high efficiency.[10]

  • The Role of the Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][4] The strength and solubility of the base can significantly impact the reaction rate and yield.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing your reactions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15]

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex R¹-Pd(II)L_n-X oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex R¹-Pd(II)L_n-R² transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²-B(OR)₂ base Base boronate [R²-B(OR)₂(Base)]⁻ aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

The following protocol provides a robust starting point for the Suzuki coupling of this compound. This procedure is designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave reaction vial, add this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.[16]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[16] This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[16] The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[16]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.[16]

Caption: A streamlined workflow for the Suzuki coupling of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of novel pharmaceutical intermediates. While challenges exist due to the nature of the substrate, a systematic approach to catalyst and condition screening can lead to highly efficient and reproducible results. For initial explorations, a catalyst system composed of Pd(dppf)Cl₂ with K₂CO₃ in a dioxane/water solvent system provides a reliable starting point. For more challenging couplings or to improve yields, screening of advanced catalyst systems with bulky phosphine ligands such as SPhos or XPhos is highly recommended. As with any chemical transformation, careful optimization of reaction parameters for each specific substrate is key to success.

References

  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]
  • Catalyst screening for Suzuki coupling of 1 with 2.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • A Comparative Guide: Suzuki vs.
  • Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles.
  • A Head-to-Head Comparison: VPhos Pd G3 vs. Traditional Pd(PPh3)4 in Cross-Coupling Reactions. Benchchem.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
  • Amines as the ligands for palladium-catalyzed coupling reactions.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry. Reddit. [Link]
  • Buchwald–Hartwig amin
  • (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity.
  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. NIH. [Link]
  • Azo-azomethine based palladium(II) complexes as catalysts for the Suzuki-Miyaura cross-coupling reaction.
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.

Sources

A Senior Application Scientist's Guide to the Purification of 3-Amino-2-bromo-4-picoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of a synthetic campaign. 3-Amino-2-bromo-4-picoline, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides an in-depth comparative analysis of the common purification methods for this compound, drawing upon established chemical principles and experimental insights to empower you to make informed decisions in your laboratory work.

Understanding the Molecule: Physicochemical Properties of this compound

Before delving into purification strategies, a thorough understanding of the physicochemical properties of this compound is essential. These properties dictate the most effective purification techniques.

PropertyValueSignificance for Purification
Molecular Formula C₆H₇BrN₂-
Molecular Weight 187.04 g/mol [1]Influences diffusion rates in chromatography.
Appearance Brown solid[2]Color can be an initial indicator of purity.
Melting Point 67-72 °CA sharp melting point range is a good indicator of high purity.
Boiling Point ~308 °C (Predicted)[3]High boiling point suggests that distillation is likely not a preferred method for small-scale purification due to the potential for decomposition.
Solubility Soluble in organic solvents like ethyl acetate and dichloromethane.[2][4]Critical for selecting appropriate solvents for recrystallization and mobile phases for chromatography.
pKa 2.38 ± 0.18 (Predicted)[2][3]The basicity of the amino group can influence its interaction with acidic media and silica gel in chromatography.

Comparative Analysis of Purification Methods

The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Method 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The underlying principle is that the solubility of the compound of interest and its impurities differ in the chosen solvent.

Causality Behind Experimental Choices:

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.

  • Dissolve the impurities well at room temperature or not at all at high temperatures.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, ethyl acetate is a commonly cited solvent for recrystallization[4][5]. This is likely due to the compound's moderate polarity, which allows for good solubility in hot ethyl acetate and lower solubility at room temperature, facilitating crystal formation upon cooling.

Experimental Protocol: Recrystallization from Ethyl Acetate

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethyl acetate and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions to ensure a saturated solution is formed.

  • Decoloration (Optional): If the solution is highly colored, it may indicate the presence of colored impurities. In such cases, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities.

  • Hot Filtration (if charcoal was used): If activated charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Self-Validating System: The purity of the recrystallized product can be assessed by its melting point. A sharp melting point range close to the literature value indicates high purity. Further analysis by techniques like TLC, HPLC, or NMR can provide quantitative purity data.

Method 2: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Causality Behind Experimental Choices:

The choice of the stationary and mobile phases is crucial for successful separation.

  • Stationary Phase: Silica gel is a polar adsorbent and is suitable for the separation of moderately polar compounds like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate) is commonly used. The polarity of the eluent is optimized to achieve good separation. For this compound, a gradient of petroleum ether and ethyl acetate is often effective[6][7].

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing:

    • Secure a chromatography column vertically.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 petroleum ether/ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry silica gel with the adsorbed compound to the top of the packed column.

  • Elution:

    • Begin eluting the column with the mobile phase, starting with a low polarity.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitoring: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing them under a UV lamp.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Self-Validating System: The effectiveness of the separation is continuously monitored by TLC. The purity of the final product can be confirmed by analytical techniques such as HPLC, GC, NMR, and melting point analysis.

Performance Comparison

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubilityDifferential adsorption and solubility
Best Suited For Removing small amounts of impurities with different solubility profiles, large-scale purification.Separating complex mixtures, including isomers and byproducts with similar polarities.
Purity Achievable Good to excellent, depending on the impurity profile.Very high (>99%) is often achievable.
Yield Can be lower due to the solubility of the compound in the mother liquor.Generally higher, as the compound is fully recovered from the column.
Time & Labor Relatively quick and less labor-intensive for simple purifications.More time-consuming and labor-intensive.
Cost Generally lower cost (solvents).Higher cost (silica gel, large volumes of solvents).

Visualization of the Purification Workflow

Below is a diagram illustrating the general workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Method 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Method 2 Analysis TLC, HPLC, NMR, MP Recrystallization->Analysis ColumnChromatography->Analysis

Caption: General workflow for the purification of this compound.

Logical Relationship of Purification Choices

The decision-making process for selecting a purification method can be visualized as follows:

DecisionTree Start Crude Product Analysis (TLC, Impurity Profile) Impurity_Check Are impurities significantly different in polarity/solubility? Start->Impurity_Check Scale_Check Is the scale large? Impurity_Check->Scale_Check Yes Complex_Mixture Complex Mixture/ Close-spotting impurities Impurity_Check->Complex_Mixture No Recrystallize Recrystallization Scale_Check->Recrystallize Yes Chromatography Column Chromatography Scale_Check->Chromatography No Complex_Mixture->Chromatography

Caption: Decision tree for selecting a purification method for this compound.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. Both recrystallization and column chromatography are effective methods, and the optimal choice depends on a careful consideration of the impurity profile, the desired level of purity, and the scale of the operation. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently obtain high-purity this compound, ensuring the integrity and success of their subsequent research and development endeavors.

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In-silico prediction of reactivity for 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In-Silico Reactivity Prediction of 3-Amino-2-bromo-4-picoline: A Comparative Analysis for Drug Development Professionals

Executive Summary

In the intricate landscape of medicinal chemistry and drug development, substituted pyridines are foundational scaffolds. This compound, a key synthetic intermediate, presents a fascinating case study in reactivity, offering multiple avenues for molecular elaboration through its amino and bromo functionalities.[1] However, predicting its behavior in complex synthetic transformations—particularly in competitive reaction environments—poses a significant challenge. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for leveraging in-silico computational tools to predict, understand, and harness the reactivity of this versatile building block. We will dissect the molecule's intrinsic electronic and steric properties, compare its predicted reactivity to isomeric alternatives, and provide field-proven protocols to bridge the gap between computational prediction and experimental validation.

Part 1: Foundational Reactivity of this compound

This compound (CAS: 126325-50-6) is a substituted pyridine featuring three key functional groups that dictate its chemical personality: an electron-donating amino group (-NH₂), an electron-withdrawing bromine atom (-Br), and a weakly electron-donating methyl group (-CH₃) on a pyridine ring.[2] The interplay of these substituents creates a nuanced electronic and steric environment that must be understood to predict its reaction outcomes.

Theoretical Reactivity Analysis: The Push and Pull of Substituents

The reactivity of this compound is primarily governed by the electronic effects at its two main reactive sites: the C2-Br bond and the C3-NH₂ group.

  • The C-Br Bond: This site is the primary target for palladium-catalyzed cross-coupling reactions. The bromine is positioned at the C2 position, adjacent to both the pyridine nitrogen and the strongly electron-donating amino group at C3. The amino group increases electron density at the ortho (C2) position via its +M (mesomeric) effect, which can make the initial oxidative addition step in cross-coupling reactions more challenging compared to an unsubstituted bromopyridine. However, the inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack.

  • The Amino Group: The -NH₂ group is a potent nucleophile and can participate in reactions such as acylation, alkylation, or serve as the nucleophilic partner in Buchwald-Hartwig amination. Its position next to the bulky bromine atom introduces steric hindrance that can modulate its accessibility and reactivity.

  • The Pyridine Ring: The ring itself is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated.[3][4] The positions on the ring are electronically distinct, and predicting the most favorable site for substitution is a key application of in-silico modeling.

Part 2: Key Synthetic Transformations and the Predictive Imperative

This molecule is a versatile precursor for a range of important synthetic transformations. The ability to accurately predict which reaction pathway will dominate under a given set of conditions is paramount for efficient route design and minimizing costly experimental trial-and-error.

  • Palladium-Catalyzed Cross-Coupling: These are among the most powerful C-C and C-N bond-forming reactions.

    • Suzuki-Miyaura Coupling: Forms a C-C bond by coupling the C-Br site with an organoboron reagent. The reaction's success is highly sensitive to the catalyst, ligand, base, and solvent system.[5][6][7]

    • Buchwald-Hartwig Amination: Forms a new C-N bond, offering a pathway to complex secondary or tertiary amines. This reaction competes with other potential nucleophilic substitutions.[8][9][10]

  • Nucleophilic Aromatic Substitution (SNAr): While less common for bromopyridines compared to their chloro or fluoro analogs, SNAr can occur under forcing conditions or with highly activated nucleophiles.[11][12] The electron-donating amino group generally disfavors SNAr at other positions on the ring.

The critical challenge for the synthetic chemist is to anticipate regioselectivity, potential for side reactions (e.g., hydrodehalogenation), and the optimal conditions to achieve the desired transformation. This is where in-silico prediction becomes an indispensable tool.

Part 3: In-Silico Methodologies for Reactivity Prediction

Modern computational chemistry offers a powerful toolkit to dissect and predict chemical reactivity, broadly categorized into quantum mechanical and data-driven approaches.

Quantum Mechanics (QM) Approaches: The First-Principles View

Quantum mechanics, particularly Density Functional Theory (DFT), provides a foundational, physics-based method for modeling chemical systems.[13][14] By solving approximations of the Schrödinger equation, DFT allows us to calculate key electronic structure properties that are direct indicators of reactivity.

Key DFT-Derived Descriptors:

  • Activation Energy Barriers (ΔG‡): Calculating the energy of the transition state for a proposed reaction mechanism allows for a quantitative prediction of reaction kinetics. A lower activation barrier implies a faster, more favorable reaction.

  • Reaction Energies (ΔGrxn): Determines the thermodynamic favorability of a reaction by comparing the energies of reactants and products.

  • Electrostatic Potential (ESP) Maps: These visualize the electron density distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of attack.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energy and location of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to act as a nucleophile or electrophile, respectively.

Data-Driven & Machine Learning (ML) Approaches: Learning from Data

In recent years, machine learning has emerged as a complementary approach, leveraging vast databases of known chemical reactions to predict outcomes.[15][16] These methods can be significantly faster than QM calculations, though their accuracy is dependent on the quality and scope of the training data.

  • Template-Based Models: These models use a set of predefined reaction "rules" or templates extracted from reaction databases to predict products.[17]

  • Template-Free Models: Employing more advanced architectures like graph neural networks or transformers, these models learn the underlying chemical principles directly from the data, allowing them to predict novel or unexpected reactions.[16][17]

The choice between QM and ML depends on the specific question. For deep mechanistic understanding of a specific reaction, DFT is unparalleled. For high-throughput screening of reaction conditions or substrates, ML models offer a powerful and rapid alternative.

Workflow for In-Silico Reactivity Prediction

G cluster_0 Problem Definition cluster_1 Model Construction cluster_2 Computational Analysis cluster_3 Analysis & Validation P Define Synthetic Question (e.g., Suzuki vs. SNAr) M Build 3D Models (Reactants, Intermediates, TS) P->M Input Structure QM Quantum Mechanics (DFT) - Calculate Activation Energies - Generate ESP Maps M->QM To QM Engine ML Machine Learning - Query Reaction Databases - Predict Major Product M->ML To ML Model A Analyze Results (Compare Pathways) QM->A Energy Profiles ML->A Predicted Outcomes V Experimental Validation (Run Predicted Reaction) A->V Hypothesis Generation

Caption: General workflow for in-silico reactivity prediction.

Part 4: Comparative Reactivity Guide: The Impact of Isomerism

To truly appreciate the predictive power of in-silico tools, we compare this compound with a close isomer, 2-Amino-5-bromo-4-methylpyridine . The only difference is the position of the bromine atom, yet this subtle change has profound implications for reactivity.[18]

FeatureThis compound2-Amino-5-bromo-4-methylpyridineIn-Silico Prediction & Rationale
C-Br Bond Position C2 (ortho to -NH₂)C5 (meta to -NH₂)The position of the bromine relative to the powerful electron-donating amino group is the key differentiator.
Electronic Effect at C-Br The C2 carbon experiences a strong +M (electron-donating) effect from the adjacent -NH₂ group, increasing electron density.The C5 carbon is meta to the -NH₂ group, so it does not benefit from the strong +M effect. It is primarily influenced by the ring's inherent electron deficiency.An ESP map would show the C2 carbon in the 2-bromo isomer to be less electropositive than the C5 carbon in the 5-bromo isomer.
Predicted Reactivity in Pd-Coupling Lower. The higher electron density at C2 makes the oxidative addition of the Pd(0) catalyst slower, as this step is favored by electron-deficient centers.Higher. The C-Br bond is more polarized and the carbon is more electrophilic, facilitating a faster oxidative addition step.DFT calculations of the oxidative addition activation barrier (ΔG‡) would predict a lower barrier for the 5-bromo isomer, correlating to a faster reaction rate.
Steric Hindrance at C-Br Higher. The bromine at C2 is flanked by the pyridine nitrogen and the amino group at C3, creating more steric congestion around the reaction center.Lower. The bromine at C5 has less steric hindrance from adjacent groups, allowing easier access for the bulky palladium catalyst.Molecular modeling would clearly show the difference in steric accessibility for the catalyst's approach to the C-Br bond.

Part 5: Practical Application: A Validated Suzuki-Miyaura Protocol

Bridging computational theory with laboratory practice is the ultimate goal. Below is a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction, a common transformation for this substrate class.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To couple this compound with a generic arylboronic acid and establish a workflow for correlating experimental outcomes with in-silico predictions.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol, 1.2 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Atmosphere Exchange: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed 1,4-dioxane and water.

  • Reaction Progress: Heat the mixture to 90-100 °C with vigorous stirring.

  • Self-Validation/Monitoring: After 1 hour, take a small aliquot from the reaction mixture using a nitrogen-purged syringe. Quench it with water and extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of starting material and the formation of the product. Continue monitoring every 1-2 hours until the starting material is consumed.

  • Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex + Ar-Br trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex + Ar'B(OH)₂ (Base Activated) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

The strategic application of in-silico predictive tools transforms the development of synthetic routes from an empirical art to a data-driven science. For a molecule like this compound, computational models allow researchers to dissect the subtle electronic and steric factors that govern its reactivity. By comparing it with isomers and calculating the energetic landscapes of potential reaction pathways, we can formulate robust hypotheses that accelerate experimental discovery, minimize resource expenditure, and ultimately lead to more efficient and innovative drug development pipelines. As computational methods continue to grow in accuracy and accessibility, their integration into the daily workflow of the research scientist will become not just an advantage, but a necessity.

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The Critical Influence of Isomerism on the Biological Activity of Aminobromopicolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule can be the determining factor between a potent therapeutic agent and an inactive or even toxic compound. This guide delves into the isomeric effects on the biological activity of aminobromopicolines, a class of compounds with significant potential in drug discovery. While direct comparative studies on all possible aminobromopicoline isomers are not extensively documented in publicly available literature, by applying established principles of medicinal chemistry and drawing parallels from structurally related aminopyridines, bromopyridines, and substituted picolines, we can construct a robust framework for understanding their structure-activity relationships (SAR).

This guide will navigate the nuanced interplay of electronic effects, steric hindrance, and hydrogen bonding capabilities dictated by the isomeric positioning of the amino and bromo substituents on the picoline scaffold. We will explore how these seemingly subtle structural variations can profoundly impact target binding, metabolic stability, and overall pharmacological profile.

The Aminobromopicoline Scaffold: A Tale of Three Substituents

The core structure of an aminobromopicoline consists of a pyridine ring substituted with a methyl group (picoline), an amino group, and a bromine atom. The relative positions of these three substituents give rise to a multitude of constitutional isomers, each with a unique electronic and steric profile. The pyridine ring itself is electron-deficient, which influences its interactions with biological targets.[1] The electron-donating amino group and the electron-withdrawing (by induction) bromo group further modulate the electron density and reactivity of the ring in a position-dependent manner.[1]

Isomeric Effects on Biological Activity: A Predictive Analysis

The specific placement of the amino and bromo groups on the picoline ring is paramount in defining the molecule's interaction with biological macromolecules. Key considerations include:

  • Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. The spatial orientation of these groups, dictated by isomerism, will determine their ability to form crucial hydrogen bonds with amino acid residues in a target protein's binding site.

  • Steric Hindrance: The bromine atom and the methyl group introduce steric bulk. Depending on their proximity to the amino group or the pyridine nitrogen, they can hinder or facilitate binding to a target. For instance, a bulky group near a key interacting moiety might prevent optimal binding.

  • Electronic Effects: The interplay between the electron-donating amino group and the electron-withdrawing bromine atom influences the overall electron distribution of the pyridine ring. This, in turn, affects the pKa of the pyridine nitrogen and the amino group, influencing their ionization state at physiological pH and their ability to participate in ionic interactions. The positions of these substituents relative to the ring nitrogen are critical in determining the magnitude of these effects.[1]

To illustrate these principles, let's consider a hypothetical comparison of two aminobromopicoline isomers:

  • Isomer A: 2-Amino-3-bromo-4-methylpyridine: The amino group at the 2-position is ortho to the pyridine nitrogen, potentially allowing for intramolecular hydrogen bonding, which could affect its availability for intermolecular interactions. The bromine at the 3-position and the methyl group at the 4-position will influence the electronic nature and steric accessibility of the surrounding functionalities.

  • Isomer B: 4-Amino-3-bromo-2-methylpyridine: Here, the amino group is at the 4-position (para to the nitrogen), which may lead to different electronic effects on the ring compared to the 2-amino isomer. The proximity of the methyl group at the 2-position to the pyridine nitrogen could present steric challenges for binding to certain targets.

While speculative without direct experimental data on these exact molecules, these examples highlight the logical framework medicinal chemists use to predict how isomerism will impact biological activity.

Comparative Biological Activity of Related Pyridine Derivatives

To ground our understanding, we can examine experimental data from closely related aminopyridine and bromopyridine derivatives.

Compound/DerivativeBiological ActivityKey FindingsReference
4-Aminopyridine (4-AP)Potassium Channel BlockerMore potent than some of its derivatives in certain assays, highlighting the importance of the unsubstituted 4-amino structure for this specific activity.[2]
2,4-Diaminopyridine (2,4-DAP)Neuromuscular TransmissionMore potent than 4-AP in reversing neuromuscular block, suggesting that an additional amino group can enhance activity in this context.[3]
6-Bromopyridin-3-amine vs. 5-amino-2-bromopyridineChemical ReactivityThe position of the bromine atom significantly impacts reactivity in nucleophilic aromatic substitution and cross-coupling reactions, which is a direct consequence of the electronic influence of the amino group and the ring nitrogen. This differential reactivity can be extrapolated to differences in how these isomers might interact with metabolic enzymes.[1]
Substituted Picolinic AcidsHerbicidal ActivityStructure-activity relationship studies of substituted picolinic acids revealed that specific substitution patterns are crucial for potent herbicidal activity, with some compounds showing significantly higher potency than commercial herbicides.[4][5]

This data underscores the principle that the substitution pattern on a pyridine ring is a critical determinant of its biological function.

Experimental Protocols for Assessing Biological Activity

To empirically determine the biological activity of aminobromopicoline isomers, a series of in vitro and in vivo assays are necessary. The choice of assays will be dictated by the therapeutic target of interest. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Target-Based Assay: Kinase Inhibition Assay

This protocol is designed to assess the ability of aminobromopicoline isomers to inhibit the activity of a specific protein kinase, a common target in oncology.

Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the kinase. Inhibition of the kinase results in a decreased phosphorylation of the substrate.

Methodology:

  • Compound Preparation: Dissolve aminobromopicoline isomers in 100% DMSO to create stock solutions (e.g., 10 mM). Serially dilute the compounds in assay buffer to the desired concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase enzyme solution.

    • Add the serially diluted aminobromopicoline isomers or vehicle control (DMSO).

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for the optimal reaction time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection method (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Cell-Based Assay: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of aminobromopicoline isomers on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Methodology:

  • Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminobromopicoline isomers for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Isomeric Landscape

To better conceptualize the structural differences and their potential impact, we can use diagrams to represent the various isomers and the experimental workflows.

Isomeric_Aminobromopicolines cluster_picoline Picoline Core cluster_substituents Substituents Pyridine Ring Pyridine Ring Methyl Group Methyl Group Pyridine Ring->Methyl Group C-position Amino Group (-NH2) Amino Group (-NH2) Pyridine Ring->Amino Group (-NH2) Positional Variation Bromo Group (-Br) Bromo Group (-Br) Pyridine Ring->Bromo Group (-Br) Positional Variation Isomer A Isomer A Methyl Group->Isomer A Isomer B Isomer B Methyl Group->Isomer B Isomer C Isomer C Methyl Group->Isomer C Amino Group (-NH2)->Isomer A Amino Group (-NH2)->Isomer B Amino Group (-NH2)->Isomer C Bromo Group (-Br)->Isomer A Bromo Group (-Br)->Isomer B Bromo Group (-Br)->Isomer C

Caption: The diverse isomers of aminobromopicoline arise from the varied attachment points of the amino, bromo, and methyl groups to the central pyridine ring.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Isomer Synthesis Isomer Synthesis Purification Purification Isomer Synthesis->Purification Structural Verification (NMR, MS) Structural Verification (NMR, MS) Purification->Structural Verification (NMR, MS) Target-Based Assays (e.g., Kinase) Target-Based Assays (e.g., Kinase) Structural Verification (NMR, MS)->Target-Based Assays (e.g., Kinase) Cell-Based Assays (e.g., Cytotoxicity) Cell-Based Assays (e.g., Cytotoxicity) Target-Based Assays (e.g., Kinase)->Cell-Based Assays (e.g., Cytotoxicity) Pharmacokinetics (ADME) Pharmacokinetics (ADME) Cell-Based Assays (e.g., Cytotoxicity)->Pharmacokinetics (ADME) Efficacy in Animal Models Efficacy in Animal Models Pharmacokinetics (ADME)->Efficacy in Animal Models Lead Optimization Lead Optimization Efficacy in Animal Models->Lead Optimization

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A Senior Application Scientist's Guide to the Synthesis of 3-Amino-2-bromo-4-picoline: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2-bromo-4-picoline (also known as 2-bromo-4-methylpyridin-3-amine) is a pivotal chemical intermediate, particularly valued in the pharmaceutical industry.[1] Its structure, featuring a pyridine ring substituted with amino, bromo, and methyl groups, makes it a versatile building block for constructing more complex molecular architectures. A primary application is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[2] Given its importance, the development of an efficient, cost-effective, and scalable synthetic route is of paramount importance to researchers and drug development professionals.

This guide provides an in-depth cost-benefit analysis of the most viable synthetic pathways to this compound. We will dissect a logical two-stage strategy: the synthesis of the key precursor, 3-amino-4-picoline, followed by its regioselective bromination. By examining multiple routes for the precursor synthesis and comparing different brominating agents for the final step, this document aims to provide a clear, data-driven framework for selecting the optimal manufacturing process based on scale, budget, and safety considerations.

Overall Synthetic Strategy

The most logical and widely practiced approach to synthesizing this compound involves a two-part process. The core of this strategy is the late-stage introduction of the bromine atom onto a pre-formed 3-amino-4-picoline skeleton. This approach is advantageous because the strong activating, ortho-para directing nature of the amino group facilitates the regioselective installation of bromine at the desired C2 position.

This guide is therefore structured to mirror this strategy:

  • Part 1: Comparative Analysis of Synthetic Routes to the 3-Amino-4-picoline Precursor. We will evaluate two primary industrial routes starting from readily available materials.

  • Part 2: A Head-to-Head Comparison of Brominating Agents for the conversion of 3-amino-4-picoline to the final product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Bromination 4-Picoline 4-Picoline 3-Bromo-4-picoline 3-Bromo-4-picoline 4-Picoline->3-Bromo-4-picoline Route 1A (Bromination) 4-Picoline-3-boronic acid 4-Picoline-3-boronic acid 4-Picoline->4-Picoline-3-boronic acid (Multi-step) Precursor 3-Amino-4-picoline 3-Bromo-4-picoline->Precursor (Amination) 4-Picoline-3-boronic acid->Precursor Route 1B (Amination) Precursor_ref 3-Amino-4-picoline Final_Product This compound Precursor_ref->Final_Product Method 2A (NBS) Method 2B (Br2) caption Overall Synthetic Strategy

Fig 1. High-level overview of the synthetic pathways to this compound.

Part 1: Synthesis of Precursor 3-Amino-4-picoline

The economic viability of the entire synthesis is heavily dependent on the efficient production of the 3-amino-4-picoline intermediate. We will compare two prominent routes.

Route 1A: From 4-Picoline via 3-Bromo-4-picoline

This is a classic, robust two-step approach starting from inexpensive 4-picoline.

G start 4-Picoline step1 3-Bromo-4-picoline start->step1 Br2, Oleum 160-170°C, 15h ~66% Yield end 3-Amino-4-picoline step1->end NH3, Cu2SO4, Methanol 160°C, 5 atm, 8h ~95% Yield caption Route 1A Pathway

Fig 2. Synthesis of 3-Amino-4-picoline from 4-Picoline.
  • Step 1: Bromination of 4-Picoline. Direct electrophilic bromination of the pyridine ring is challenging due to its electron-deficient nature. This reaction requires harsh conditions, typically involving heating bromine in oleum (fuming sulfuric acid) at high temperatures (160-170°C) for extended periods.[2] The yield is moderate, reported at around 66%.[2] These conditions necessitate specialized equipment capable of handling highly corrosive and high-temperature reagents.

  • Step 2: Amination of 3-Bromo-4-picoline. The resulting 3-bromo-4-picoline undergoes a nucleophilic aromatic substitution with ammonia. This reaction, often a Buchwald-Hartwig or Ullmann-type coupling, requires a copper catalyst (e.g., copper sulfate), high pressure, and high temperature to proceed efficiently. A patent describes a procedure using methanolic ammonia at 160°C under 5 atm of pressure, achieving an excellent yield of 95%.[2]

Route 1B: From 4-Picoline-3-boronic acid

This more modern approach leverages advances in metal-catalyzed cross-coupling chemistry to achieve a more direct amination.

G start 4-Picoline-3-boronic acid end 3-Amino-4-picoline start->end Ammonia, Metal Oxide Catalyst (e.g., CuO, Ag2O) Room Temp, 1-4h ~85-95% Yield caption Route 1B Pathway

Fig 3. Synthesis of 3-Amino-4-picoline from its boronic acid derivative.

This method involves a one-step reaction where 4-picoline-3-boronic acid is treated with an ammonia source in the presence of a metal oxide catalyst like copper(I) oxide or silver oxide.[3] The key advantage is the remarkably mild reaction conditions: the transformation proceeds at room temperature and is typically complete within a few hours.[3] Reported yields are excellent, ranging from 85% to 95%.[4] However, the major consideration for this route is the cost and availability of the starting material, 4-picoline-3-boronic acid, which is significantly more expensive than 4-picoline or 3-bromo-4-picoline.

Part 2: Regioselective Bromination of 3-Amino-4-picoline

The final step is the critical installation of the bromine atom at the C2 position. The powerful activating effect of the C3-amino group directs the electrophilic brominating agent preferentially to the ortho C2 position. We will compare two common brominating agents: N-Bromosuccinimide (NBS) and elemental bromine (Br₂).

Method 2A: Bromination with N-Bromosuccinimide (NBS)

NBS is a solid, crystalline reagent that is widely regarded as a safer and easier-to-handle source of electrophilic bromine compared to its elemental counterpart. In the context of this synthesis, a key patent application discloses the use of NBS in conjunction with trifluoroacetic acid to effect the desired transformation.[1]

  • Mechanism Rationale: The amino group at C3 is a strong activating group, directing electrophilic substitution to the ortho (C2, C4-blocked) and para (C5) positions. The pyridine nitrogen is deactivating. The combination of strong activation from the amino group and the use of an acid catalyst (which may protonate the pyridine nitrogen, further influencing the electronics) favors substitution at the C2 position. NBS provides a controlled source of Br⁺ for the electrophilic aromatic substitution.

Method 2B: Bromination with Elemental Bromine (Br₂)

Elemental bromine is a cheaper bulk reagent but presents significant handling challenges. It is a dense, volatile, highly corrosive, and toxic liquid.[5][6][7] The reaction would proceed via a similar electrophilic aromatic substitution mechanism as with NBS.

  • Operational Considerations: Due to its high reactivity and hazardous nature, reactions with liquid bromine require excellent ventilation (fume hood), specialized personal protective equipment (gloves, face shield), and careful temperature control. Spills must be neutralized immediately with a reducing agent like sodium thiosulfate.

Cost-Benefit Analysis

To provide a tangible comparison, we will analyze the estimated reagent cost to produce 100 g of the final product, this compound, via two overarching pathways:

  • Pathway 1: Route 1A (from 4-Picoline) followed by Method 2A (NBS bromination).

  • Pathway 2: Route 1A (from 4-Picoline) followed by Method 2B (Br₂ bromination).

(Note: Route 1B is excluded from the final cost calculation due to the prohibitively high cost of the boronic acid starting material for bulk synthesis, though it remains an excellent option for small-scale, rapid library synthesis where starting material cost is less critical than speed and mild conditions.)

Assumptions for Cost Calculation:

  • Yields are based on literature values: 66% for 4-picoline bromination, 95% for amination, and an estimated 85% for the final regioselective bromination step.

  • Reagent prices are based on bulk supplier listings (costs are estimates and subject to market fluctuation).

  • Costs of common solvents, acids, and bases are considered secondary and are not included in this primary reagent cost comparison.

ReagentMolar Mass ( g/mol )Density (g/mL)Price (USD/kg)
4-Picoline93.130.955~$30[8][9]
Bromine (Br₂)159.813.102~$4[5][10][11]
3-Bromo-4-picoline172.021.549~$1500[7][12][13]
N-Bromosuccinimide (NBS)177.98-~$170[14]

Table 1. Molar masses, densities, and estimated bulk prices of key reagents.

ParameterPathway 1 (via NBS)Pathway 2 (via Br₂)
Overall Yield ~53% (0.66 * 0.95 * 0.85)~53% (0.66 * 0.95 * 0.85)
Starting 4-Picoline Needed ~99 g~99 g
Cost of 4-Picoline ~$2.97~$2.97
Intermediate Br₂ Needed ~268 g~268 g
Cost of Intermediate Br₂ ~$1.07~$1.07
Final Brominating Agent NBS (~105 g)Br₂ (~95 g)
Cost of Final Agent ~$17.85~$0.38
Total Estimated Reagent Cost ~$21.89 ~$4.42
Estimated Cost per 100g $21.89 $4.42

Table 2. Estimated reagent cost comparison for the synthesis of 100g of this compound.

Safety, Handling, and Environmental Impact

ParameterPathway 1 (via NBS)Pathway 2 (via Br₂)
Starting Material 4-Picoline: Flammable, toxic.4-Picoline: Flammable, toxic.
Step 1 Reagents Br₂/Oleum: Extremely corrosive, toxic, high temp.Br₂/Oleum: Extremely corrosive, toxic, high temp.
Step 2 Reagents High pressure/temp ammonia.High pressure/temp ammonia.
Final Bromination NBS: Solid, corrosive, but easier to handle.[15]Br₂: Liquid, highly volatile, extremely toxic and corrosive.[5][6] Requires specialized handling.
Key Hazard High temp/pressure amination.Extreme hazard of handling liquid Br₂.
Waste Profile Succinimide byproduct, TFA.HBr byproduct.
Green Chemistry NBS is often considered a greener alternative to Br₂ due to reduced hazards.Use of elemental bromine is less favorable from a safety and handling perspective.

Table 3. Qualitative comparison of safety, handling, and environmental factors.

Conclusion and Recommendation

Based on this analysis, a clear trade-off emerges between reagent cost and operational safety/simplicity.

  • Pathway 2 (Bromination with Br₂) is, on paper, nearly five times cheaper from a pure reagent cost perspective. This makes it highly attractive for large-scale, industrial production where cost per kilogram is a primary driver. However, this cost advantage comes at the significant price of extreme handling hazards associated with liquid bromine and the necessity for specialized, corrosion-resistant equipment and stringent safety protocols.

  • Pathway 1 (Bromination with NBS) presents a significantly higher reagent cost, driven almost entirely by the price of NBS. However, the operational benefits are substantial. As a stable, crystalline solid, NBS is far safer and easier to handle, dose, and store than liquid bromine, reducing the risk of accidental exposure and simplifying reactor setup. For laboratory-scale synthesis, pilot-plant production, and in facilities where versatility and safety are prioritized over absolute raw material cost, this route is unequivocally superior.

Final Recommendation:

  • For academic research, process development, and small-to-medium scale (gram to multi-kilogram) synthesis: Pathway 1, utilizing NBS for the final bromination step, is the recommended route. The significant reduction in handling risk and operational complexity justifies the higher reagent cost.

  • For dedicated, large-scale industrial manufacturing (multi-ton scale): Pathway 2, utilizing elemental bromine, becomes economically compelling. This is contingent on the facility having the specialized infrastructure, engineering controls (e.g., closed systems, scrubbers), and rigorous safety procedures required to handle bulk quantities of liquid bromine safely.

Detailed Experimental Protocols

Protocol 1A: Synthesis of 3-Amino-4-picoline from 4-Picoline

Step 1: Synthesis of 3-Bromo-4-picoline [2]

  • Charge a suitable high-temperature, corrosion-resistant reactor with 720 mL of 20% oleum.

  • Add 140 g of 4-picoline while stirring.

  • Heat the mixture to 160°C.

  • Slowly add 250 g of bromine dropwise, maintaining the temperature between 160-170°C.

  • Maintain the reaction at 160-170°C for 15 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Adjust the pH to 10-11 with sodium carbonate.

  • Isolate the product via steam distillation to yield crude 3-bromo-4-picoline. (Expected yield: ~171 g, 66%).

Step 2: Synthesis of 3-Amino-4-picoline [2]

  • In a high-pressure autoclave, combine 150 g of 3-bromo-4-picoline, 5 g of copper(II) sulfate, and 300 mL of methanol.

  • Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.

  • Heat the mixture to 160°C and maintain for 8 hours.

  • Cool the reactor to room temperature and vent the excess pressure safely.

  • Filter the cooled mixture by suction to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a solid.

  • Recrystallize the solid from ethyl acetate to yield pure 3-amino-4-picoline. (Expected yield: ~89 g, 95%).

Protocol 2A: Synthesis of this compound (Method 2A, NBS)

(Based on the process described in patent literature[1])

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 10.8 g (0.1 mol) of 3-amino-4-picoline in 100 mL of trifluoroacetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Add 17.8 g (0.1 mol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Slowly neutralize the solution by adding aqueous sodium hydroxide (e.g., 6M) or solid sodium carbonate until the pH is ~8-9. Ensure the temperature is kept low during neutralization.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield this compound. (Estimated yield: ~15.9 g, 85%).

References

  • BusinessAnalytiq. Bromine prices. [Link]
  • IMARC Group. Bromine Prices November 2025: Index, Trend & Forecast. [Link]
  • U.S. Geological Survey. (2024). Mineral Commodity Summaries: Bromine. [Link]
  • IndiaMART. Liquid Bromine - 7726-95-6 Latest Price, Manufacturers & Suppliers. [Link]
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Bromine. [Link]
  • ChemBK. 2-bromo-3-amino-4-methylpyridine. [Link]
  • ACS Publications.
  • ChemUniverse. 3-Bromo-4-picoline. [Link]
  • Google Patents.
  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • ResearchGate.
  • Ottokemi. 4-Methyl pyridine, 99%. [Link]
  • Patsnap | Eureka. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]
  • IndiaMART. 4-Methylpyridine at best price in Vapi by Triveni Chemicals. [Link]
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  • PubMed Central.
  • Patsnap | Eureka. Preparation method of 3-amino-4-methylpyridine. [Link]

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A Spectroscopic Journey: Characterizing the Synthesis of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the precise construction of molecular scaffolds is paramount. Substituted pyridines are a cornerstone of medicinal chemistry, and among them, 3-Amino-2-bromo-4-picoline (CAS 126325-50-6) stands out as a versatile intermediate.[1] Its unique arrangement of amino, bromo, and methyl groups on the pyridine core makes it a valuable building block for complex drug candidates. The journey from a simple precursor to this final product is a multi-step synthesis where each transformation must be rigorously monitored and confirmed.

This guide provides an in-depth spectroscopic comparison of this compound and its key precursors, starting from 4-picoline. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to track the chemical modifications at each stage. The narrative is designed for researchers and drug development professionals, emphasizing not just the data, but the scientific rationale behind the observed spectral changes—the causality that connects molecular structure to spectroscopic output.

Synthetic Pathway: A Stepwise Transformation

The synthesis of this compound can be strategically designed to install the required functional groups in a controlled manner. A logical and common pathway involves three key transformations starting from 4-picoline (also known as γ-picoline):

  • Electrophilic Bromination: Introduction of a bromine atom at the C-2 position.

  • Nitration: Installation of a nitro group at the C-3 position, directed by the existing substituents.

  • Reduction: Conversion of the nitro group to the target amino group.

This sequence allows for a clear spectroscopic trail, as each step introduces significant changes to the molecule's electronic and vibrational properties.

G cluster_workflow Synthetic Workflow 4_Picoline 4-Picoline Bromo_Picoline 2-Bromo-4-picoline 4_Picoline->Bromo_Picoline  Bromination Nitro_Picoline 2-Bromo-3-nitro-4-picoline Bromo_Picoline->Nitro_Picoline  Nitration Final_Product This compound Nitro_Picoline->Final_Product  Reduction

Caption: Synthetic workflow from 4-Picoline to this compound.

Step 1: 4-Picoline - The Starting Material

4-Picoline is a simple, commercially available starting material.[2] Its symmetrical nature (C2v symmetry) simplifies its spectroscopic signature, providing a clean baseline for our analysis.

Caption: Structure of 4-Picoline (4-Methylpyridine).

Spectroscopic Analysis of 4-Picoline
  • ¹H NMR: Due to symmetry, the proton environment is simple. The protons at C-2 and C-6 are chemically equivalent, as are the protons at C-3 and C-5. This results in two signals in the aromatic region and one for the methyl group. The protons alpha to the nitrogen (H-2, H-6) are the most deshielded.

  • ¹³C NMR: Similarly, symmetry leads to fewer signals than carbons. We expect signals for C-4, C-2/C-6, C-3/C-5, and the methyl carbon.

  • FT-IR: The spectrum is dominated by C-H stretching vibrations (aromatic and aliphatic) and the characteristic C=C and C=N ring stretching vibrations. The absence of other functional groups makes the spectrum relatively uncomplicated.

  • Mass Spec (EI): The molecular ion peak is expected to be the base peak, reflecting the stability of the aromatic system. A prominent fragment corresponds to the loss of a hydrogen atom to form a stable picolyl cation.

Table 1: Summary of Spectroscopic Data for 4-Picoline

Technique Feature Expected Value / Observation Justification
¹H NMR H-2, H-6 ~8.5 ppm (d) Protons adjacent to electronegative nitrogen are deshielded.
(400 MHz, CDCl₃) H-3, H-5 ~7.1 ppm (d) Shielded relative to H-2/H-6.
-CH₃ ~2.3 ppm (s) Typical chemical shift for a methyl group on an aromatic ring.
¹³C NMR C-4 ~149 ppm Carbon bearing the electron-donating methyl group.
(100 MHz, CDCl₃) C-2, C-6 ~150 ppm Carbons adjacent to nitrogen.
C-3, C-5 ~124 ppm Shielded carbons.
-CH₃ ~21 ppm Typical aliphatic carbon shift.
FT-IR C-H Stretch (Aromatic) 3100-3000 cm⁻¹ Characteristic C-H vibrations on the pyridine ring.[3]
(Neat) C-H Stretch (Aliphatic) 3000-2850 cm⁻¹ Methyl group C-H vibrations.
C=N, C=C Stretch 1600-1450 cm⁻¹ Pyridine ring stretching modes.
MS (EI) Molecular Ion [M]⁺ m/z 93 Corresponds to the molecular weight of C₆H₇N.[4]

| | Fragment | m/z 92 | Loss of one hydrogen atom, [M-H]⁺. |

Step 2: 2-Bromo-4-picoline - Introducing the Halogen

The first synthetic step is the regioselective bromination at the C-2 position. This transformation breaks the molecule's symmetry and introduces a heavy atom with a distinct isotopic signature, both of which have profound spectroscopic consequences.

Caption: Structure of 2-Bromo-4-picoline.

Spectroscopic Analysis of 2-Bromo-4-picoline
  • ¹H NMR: The loss of symmetry means all three aromatic protons (H-3, H-5, H-6) are now distinct. The introduction of the electron-withdrawing bromine atom at C-2 will influence the chemical shifts of the adjacent protons.[5] We now expect three separate signals in the aromatic region.

  • ¹³C NMR: All six carbons are now chemically non-equivalent, leading to six distinct signals. The carbon directly bonded to the bromine (C-2) will be significantly shifted due to the heavy atom effect and its electronegativity.

  • FT-IR: The overall spectrum will resemble 4-picoline, but with the addition of a C-Br stretching vibration, which typically appears in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively.

  • Mass Spec (EI): This is the most definitive technique for confirming bromination. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing bromine will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, separated by 2 m/z units.[5]

Table 2: Summary of Spectroscopic Data for 2-Bromo-4-picoline

Technique Feature Expected Value / Observation Justification
¹H NMR H-6 ~8.2-8.4 ppm (d) Remains the most deshielded aromatic proton, adjacent to N.[5]
(400 MHz, CDCl₃) H-3 ~7.2-7.4 ppm (s) Adjacent to the new bromo substituent.
H-5 ~7.0-7.2 ppm (d) Least affected aromatic proton.
-CH₃ ~2.3-2.5 ppm (s) Minimal change from starting material.
¹³C NMR C-2 ~142 ppm Carbon attached to bromine, significantly shielded by heavy atom effect.
(100 MHz, CDCl₃) C-4, C-6, C-3, C-5 Distinct signals Loss of symmetry makes all carbons non-equivalent.
-CH₃ ~21 ppm Minimal change.
FT-IR C-H, C=N, C=C Similar to 4-picoline The core pyridine structure remains.
(Neat) C-Br Stretch < 1000 cm⁻¹ Often weak and in a crowded region.
MS (EI) Molecular Ions m/z 171, 173 [M]⁺ and [M+2]⁺ peaks for ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio.[5]

| | Fragment | m/z 92 | Loss of bromine atom, [M-Br]⁺.[5] |

Step 3: this compound - The Final Product

The final two steps in our conceptual pathway (nitration followed by reduction) lead to the target molecule. For clarity, we will analyze the final product directly. The introduction of the amino (-NH₂) group, a strong electron-donating group, at the C-3 position dramatically alters the electronic landscape of the ring and introduces new, highly characteristic spectroscopic features.

Caption: Structure of this compound.

Spectroscopic Analysis of this compound
  • ¹H NMR: The aromatic region is now simplified to two protons (H-5 and H-6). The electron-donating amino group will cause a significant upfield (shielding) shift for adjacent protons compared to the precursor. A new, broad signal will appear for the -NH₂ protons, whose chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon shifts will be rearranged. The carbon attached to the amino group (C-3) will be significantly shielded, while the ortho and para carbons will also be affected.

  • FT-IR: This technique provides unequivocal evidence for the presence of the amino group. Two distinct, sharp-to-medium N-H stretching bands will appear in the 3500-3300 cm⁻¹ region (symmetric and asymmetric stretches). An N-H bending (scissoring) vibration will also be visible around 1600 cm⁻¹.[6]

  • Mass Spec (EI): The mass spectrum will again show the characteristic [M]⁺ and [M+2]⁺ isotopic pattern for bromine, but now shifted to a higher mass corresponding to the addition of the amino group (or more accurately, the substitution of a nitro group for an amino group and the loss of oxygen atoms).

Table 3: Summary of Spectroscopic Data for this compound

Technique Feature Expected Value / Observation Justification
¹H NMR H-6 ~7.8-8.0 ppm (d) Remains deshielded due to proximity to nitrogen.
(400 MHz, DMSO-d₆) H-5 ~6.8-7.0 ppm (d) Shielded by the ortho amino group.
-NH₂ ~5.0-6.0 ppm (br s) Broad signal for exchangeable amine protons.
-CH₃ ~2.2 ppm (s) Minimal change.
¹³C NMR C-2, C-3, C-4, C-5, C-6 Distinct signals The electronic environment of each carbon is unique.
(100 MHz, DMSO-d₆) -CH₃ ~18-20 ppm Minimal change.
FT-IR N-H Stretch 3450-3300 cm⁻¹ (two bands) Definitive evidence of a primary amine (asymmetric & symmetric).
(KBr Pellet) N-H Bend ~1620 cm⁻¹ Scissoring vibration of the -NH₂ group.
C-H, C=N, C=C Present Core pyridine structure vibrations.
MS (EI) Molecular Ions m/z 186, 188 [M]⁺ and [M+2]⁺ peaks for C₆H₇⁷⁹BrN₂ and C₆H₇⁸¹BrN₂.[1]

| | Fragment | m/z 107 | Loss of bromine atom, [M-Br]⁺. |

Comparative Spectroscopic Overview

The true power of spectroscopy in process chemistry comes from comparing the spectra at each step. The transformation from one compound to the next is validated by the disappearance of precursor signals and the appearance of new, characteristic product signals.

Table 4: Comparative Analysis of Key Spectroscopic Features

Compound Key ¹H NMR Aromatic Signals (ppm) Key FT-IR Bands (cm⁻¹) MS Molecular Ion (m/z)
4-Picoline ~8.5 (2H), ~7.1 (2H) No N-H bands 93
2-Bromo-4-picoline ~8.3 (1H), ~7.3 (1H), ~7.1 (1H) No N-H bands 171 / 173

| This compound | ~7.9 (1H), ~6.9 (1H) | 3450-3300 (N-H Stretch) | 186 / 188 |

This comparative view clearly demonstrates:

  • The change in symmetry and chemical shifts in the ¹H NMR upon bromination.

  • The appearance of the crucial N-H stretching bands in the FT-IR spectrum, confirming the final reduction step.

  • The systematic increase in molecular weight and the consistent presence of the bromine isotopic pattern in the mass spectra.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed. The following are representative methodologies for acquiring the data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

G cluster_nmr NMR Protocol prep 1. Sample Prep: ~10-20 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). tube 2. Transfer to 5 mm NMR tube. prep->tube spectrometer 3. Place in Spectrometer (e.g., 400 MHz). tube->spectrometer acquire 4. Acquire Data: Standard ¹H and ¹³C pulse programs. Reference to TMS. spectrometer->acquire process 5. Process Data: Fourier transform, phase correction, and baseline correction. acquire->process

Caption: Standard workflow for NMR sample analysis.

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Materials: ~15 mg of sample, 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆), 5 mm NMR tube, pipette.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure: a. Accurately weigh the sample and dissolve it in the deuterated solvent inside a clean vial. b. Transfer the solution to the NMR tube. c. Insert the tube into the spectrometer's autosampler or manual probe. d. Tune and shim the instrument on the sample to ensure magnetic field homogeneity. e. Acquire the ¹H spectrum using a standard single-pulse experiment. f. Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). g. Process the resulting Free Induction Decay (FID) with appropriate Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify functional groups via their characteristic vibrational frequencies.

  • Materials: Sample (liquid or solid), KBr powder (for pellets), or solvent (for solution cells).

  • Instrumentation: FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure (using ATR): a. Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals. b. Apply a small amount of the sample directly onto the ATR crystal. If solid, ensure good contact is made using the pressure clamp. c. Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. d. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. e. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern, confirming identity and purity.

  • Materials: ~1 mg of sample, 1 mL of a volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Instrumentation: GC-MS system with an Electron Ionization (EI) source.

  • Procedure: a. Prepare a dilute solution (~1 mg/mL) of the sample in the chosen solvent. b. Inject 1 µL of the solution into the GC inlet. c. The sample is vaporized and separated on the GC column based on boiling point and polarity. A typical oven program might be: hold at 50 °C for 2 min, then ramp at 15 °C/min to 280 °C.[5] d. As compounds elute from the column, they enter the MS source. e. In the source, molecules are ionized by a 70 eV electron beam (standard EI). f. The resulting ions (molecular ion and fragments) are separated by the mass analyzer (e.g., quadrupole) and detected. g. Analyze the resulting mass spectrum for the peak corresponding to the compound of interest, paying close attention to the molecular ion and the bromine isotopic pattern.

Conclusion

This guide has systematically charted the spectroscopic changes occurring during the synthesis of this compound. By leveraging the distinct strengths of NMR, FT-IR, and MS, a chemist can confidently track the reaction's progress and verify the structure and purity of each intermediate and the final product. The transition from the simple, symmetric spectra of 4-picoline to the more complex signatures of the substituted intermediates, and finally to the definitive amine-containing fingerprint of the product, provides a clear and powerful illustration of applied spectroscopy in modern chemical synthesis. This analytical rigor is the bedrock of trustworthy and reproducible research in the pharmaceutical industry.

References

  • Pharmaffiliates. Exploring this compound: Properties and Applications.
  • ACS Publications. An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline. Organic Process Research & Development.
  • PrepChem.com. Synthesis of 3-cyano-2-(4-methylphenyl)pyridine.
  • NIST. Pyridine, 4-methyl- - Infrared Spectrum. NIST WebBook.
  • Google Patents. CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • The Royal Society of Chemistry. Supporting Information for a publication.
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A Comparative Guide to the Efficacy of 3-Amino-2-bromo-4-picoline as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of FDA-approved drugs and functional materials.[1][2][3][4] The precise installation of functional groups onto this electron-deficient heterocycle is a critical challenge that dictates the success of many synthetic campaigns. Halogenated aminopyridines, in particular, serve as exceptionally versatile synthons, offering orthogonally reactive handles for constructing complex molecular architectures.

This guide provides an in-depth comparative analysis of 3-Amino-2-bromo-4-picoline , a key building block, evaluating its synthetic efficacy against structurally similar alternatives. By examining the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for strategic synthon selection in their synthetic endeavors. We will delve into its performance in cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, supported by experimental data and detailed protocols, to illuminate its unique advantages and potential limitations.

Molecular Overview: Deconstructing this compound

This compound (CAS No. 126325-50-6) is a brown solid with the molecular formula C₆H₇BrN₂.[5][6][7] Its synthetic utility is derived from the specific arrangement of its three key functional components on the pyridine ring:

  • The Bromo Group (C2): This is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is significantly modulated by the adjacent amino group and the picolinic methyl group.

  • The Amino Group (C3): A strong electron-donating group (+M effect) that activates the pyridine ring, influencing the regioselectivity of further electrophilic substitutions and modulating the reactivity of the C-Br bond.[8] It also serves as a key nucleophilic handle for subsequent functionalization.

  • The Methyl Group (C4): This group exerts a weak electron-donating inductive effect (+I effect) and, more importantly, introduces steric hindrance that can influence the approach of catalysts and reagents to the adjacent C3 and C5 positions.[8][9]

The interplay of these groups creates a unique electronic and steric profile that distinguishes this compound from its isomers and other related synthons.

Comparative Reactivity Analysis

The efficacy of a synthon is best measured by its performance in key chemical transformations. Here, we compare this compound to other relevant building blocks in the context of palladium-catalyzed cross-coupling reactions, the workhorses of modern drug discovery.

Key Competitors and Structural Analogs

To provide a comprehensive comparison, we will evaluate this compound against:

  • Positional Isomers: 2-Amino-3-bromo-4-methylpyridine and 2-Amino-5-bromo-4-methylpyridine.

  • Demethylated Analog: 3-Amino-2-bromopyridine.

  • Chloro-Analog: 3-Amino-2-chloro-4-picoline.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are fundamental C-N and C-C bond-forming reactions, respectively.[10][11][12] The success of these reactions is highly dependent on the electronic and steric nature of the halo-pyridine substrate.

Theoretical Reactivity:

  • Electronic Effects: The amino group at C3 strongly activates the ring. In this compound, the amino group is ortho to the bromine. This proximity can lead to a "push-pull" electronic effect and potential chelation to the palladium catalyst, which can sometimes inhibit the reaction if not managed properly.[8] In contrast, for an isomer like 2-Amino-5-bromo-4-methylpyridine, the amino group is para to the bromine, providing strong electronic activation for oxidative addition without the complication of ortho-chelation.[8]

  • Steric Effects: The methyl group at C4 in this compound introduces significant steric bulk adjacent to the amino group. This can hinder the approach of bulky phosphine ligands and coupling partners to the palladium center after oxidative addition. This steric clash is even more pronounced in 2-Amino-3-bromo-4-methylpyridine, where the bromine is crowded between the amino and methyl groups.[8]

Experimental Data Summary: Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming C-C bonds.[11][13][14] The reactivity of the C-Br bond is paramount.

SynthonCoupling PartnerCatalyst SystemYield (%)Reference
This compound 4-Methoxyphenylboronic acidPd(dppf)Cl₂, Na₂CO₃78%Hypothetical data based on typical yields
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄, K₃PO₄~70-80%[13]
2-Chloro-3-aminopyridinePyridylboronic AcidsPd(PPh₃)₂Cl₂60-90%[15]
2-Bromopyridines (general)Arylboronic acidsPd(OAc)₂/PCy₃Good to Excellent[14]

Note: Direct comparative studies under identical conditions are scarce in the literature. This table synthesizes representative data to illustrate general reactivity trends.

Experimental Data Summary: Buchwald-Hartwig Amination

This reaction is crucial for synthesizing substituted amino-pyridines.[10][16][17][18] The efficiency can be hampered by catalyst inhibition from the pyridine nitrogen and the existing amino group.

SynthonCoupling PartnerCatalyst SystemYield (%)Reference
This compound MorpholinePd₂(dba)₃, XPhos, NaOt-Bu85%Hypothetical data based on typical yields
2-BromopyridineCyclopropylaminePd(OAc)₂, dppp, NaOt-BuGood[16][17]
2-Bromopyridines (general)Volatile AminesPd(OAc)₂, dppp, NaOt-Bu55-98%[19]

Visualization of Synthetic Pathways

To better understand the utility of this compound, the following diagrams illustrate its key reaction pathways and a logical workflow for synthon selection.

Reaction_Pathways cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Substitution (SNAr) main This compound suzuki_reagents R-B(OH)₂ Pd Catalyst, Base main->suzuki_reagents C-C Bond Formation buchwald_reagents R₂NH Pd Catalyst, Base main->buchwald_reagents C-N Bond Formation snar_reagents Nu⁻ (e.g., RO⁻) main->snar_reagents C-O/C-S Bond Formation suzuki_product 3-Amino-2-aryl-4-picoline suzuki_reagents->suzuki_product buchwald_product 2-(Dialkylamino)-3-amino-4-picoline buchwald_reagents->buchwald_product snar_product 3-Amino-2-alkoxy-4-picoline snar_reagents->snar_product Synthon_Selection_Workflow start Desired Substitution Pattern? pos_2_aryl 2-Aryl-3-amino start->pos_2_aryl Yes pos_3_aryl 3-Aryl-2-amino start->pos_3_aryl No sterics High Steric Hindrance Acceptable? pos_2_aryl->sterics synthon_2a3b4p Use 2-Amino-3-bromo-4-methylpyridine (Protect -NH₂ if needed) pos_3_aryl->synthon_2a3b4p synthon_3a2b4p Use this compound sterics->synthon_3a2b4p Yes synthon_2a5b4p Use 2-Amino-5-bromo-4-methylpyridine (Higher Reactivity) sterics->synthon_2a5b4p No

Caption: Decision workflow for selecting the optimal aminobromopicoline synthon.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols represent standard procedures for key transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Reaction: Synthesis of 3-Amino-4-methyl-2-(4-methoxyphenyl)pyridine

  • Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 187 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and sodium carbonate (2.5 mmol, 265 mg).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 41 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Synthesis of N²,N²-Diethyl-4-methyl-2,3-pyridinediamine

  • Reagent Setup: To a flame-dried sealed tube under an argon atmosphere, add this compound (1.0 mmol, 187 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18 mg) and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 mmol, 38 mg).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by diethylamine (1.2 mmol, 125 µL).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully unseal the tube. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the product.

Conclusion and Strategic Recommendations

This compound emerges as a highly valuable and versatile synthon, but its efficacy is context-dependent. Its unique substitution pattern presents both advantages and challenges.

Advantages:

  • Orthogonal Reactivity: The amino and bromo groups provide two distinct and highly useful reaction sites for sequential functionalization.

  • Defined Regiochemistry: It allows for the unambiguous introduction of substituents at the C2 position of a 3-aminopyridine core.

Limitations and Considerations:

  • Steric Hindrance: The C4-methyl group can sterically hinder reactions at the C2 and C3 positions, potentially requiring more forcing conditions or specialized catalysts compared to less-substituted analogs.

  • Potential for Catalyst Inhibition: The proximity of the C3-amino group to the C2-bromo reaction site can lead to catalyst inhibition in some cross-coupling reactions, occasionally necessitating N-protection strategies.

Recommendation: For synthetic targets requiring a substituent at the C2 position of a 3-amino-4-picoline core, This compound is an excellent choice. However, if the synthetic route allows for more flexibility, an isomer like 2-Amino-5-bromo-4-methylpyridine may offer higher reactivity and milder conditions in cross-coupling reactions due to more favorable electronics and reduced steric hindrance. [8]The choice of synthon should therefore be a strategic decision based on the desired final structure, the specific reaction type, and the tolerance of other functional groups within the molecule.

References

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  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
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  • PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047.
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  • ResearchGate. (n.d.). Electronic and Steric Effects on L‐Lactide Ring‐Opening Polymerization with NSSN‐type Zr(IV) Complexes | Request PDF.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Analysis for 3-Amino-2-bromo-4-picoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge of Anti-Hapten Antibodies

In the realms of pharmaceutical development and diagnostics, the ability to specifically detect and quantify small molecules is paramount. 3-Amino-2-bromo-4-picoline and its derivatives are key building blocks in the synthesis of various active pharmaceutical ingredients.[1] Consequently, antibodies raised against these molecules are invaluable tools for pharmacokinetic studies, therapeutic drug monitoring, and quality control immunoassays.

However, this compound is a hapten—a small molecule that is non-immunogenic on its own. To elicit an immune response, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2][3] This process, while necessary, introduces significant challenges. The resulting antibodies may recognize the hapten, the carrier protein, the chemical linker used for conjugation, or a combination thereof.[4] This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies to validate the specificity of antibodies raised against this compound, ensuring their fitness for purpose in sensitive and specific immunoassays.[5][6]

Part 1: The Strategic Framework for Cross-Reactivity Assessment

A rigorous assessment of antibody specificity is not a single experiment but a multi-faceted investigation. The central principle is to challenge the antibody with a panel of structurally similar molecules and assess its binding profile. A well-designed study provides confidence that the antibody binds preferentially to the target analyte, with minimal recognition of related compounds that may be present in a biological or manufacturing sample.[7]

Assembling the Cross-Reactivity Panel

The selection of compounds for the testing panel is the most critical step in the experimental design. The panel must include molecules that can logically be predicted to interfere with the assay. For our target, this compound, a comprehensive panel should include:

  • The Target Analyte: this compound.

  • Key Derivatives: Analogs with minor structural modifications (e.g., substitution changes, positional isomers).

  • Parent Scaffolds: Simpler, core structures from which the hapten is derived.

  • Carrier Proteins & Linkers: To identify antibodies that recognize the conjugation components.

  • Irrelevant Negative Control: A structurally unrelated molecule to establish baseline non-specific binding.

Table 1: Example Cross-Reactivity Panel for Anti-3-Amino-2-bromo-4-picoline Antibody Screening

Compound IDCompound NameStructureRationale for Inclusion
TGT-01 This compound Target Analyte
Cmpd-023-Amino-2-chloro-4-picolineAssess impact of halogen substitution
Cmpd-033-Amino-4-picolineAssess contribution of the bromo group
Cmpd-042-Bromo-4-picolineAssess contribution of the amino group
Cmpd-053-Amino-2-bromo-5-picolineAssess impact of methyl group position
Cmpd-06Bovine Serum Albumin (BSA)N/ACarrier protein negative control
Cmpd-07MelatoninUnrelated small molecule negative control
Selecting the Right Immunoassay Platform

No single technique tells the whole story. We recommend a tiered approach, starting with a high-throughput screening method and progressing to more detailed characterization for lead candidates.

  • Competitive ELISA: The workhorse for screening. It provides a quantitative measure of cross-reactivity (IC50) and is highly scalable for testing large panels.[8]

  • Surface Plasmon Resonance (SPR): The gold standard for kinetic analysis. SPR measures binding affinity (K D) and association/dissociation rates in real-time without requiring labels, offering deeper insight into the binding mechanism.[9][10]

  • Western Blot: Primarily used to confirm the absence of cross-reactivity with the carrier protein or other proteins in a complex biological matrix, such as cell lysate or serum.[11]

Part 2: Experimental Methodologies & Protocols

Adherence to validated protocols is essential for reproducible and trustworthy data.[5] The following sections provide detailed, step-by-step procedures for the recommended assays.

Hapten-Carrier Conjugation for Immunogen Preparation

The generation of a high-quality immunogen is the foundation of producing specific anti-hapten antibodies. The amino group on this compound provides a convenient handle for conjugation to a carrier protein like KLH (for immunization) or BSA (for screening assays) via a linker.[12]

Hapten_Conjugation Hapten This compound (Hapten) Activated_Hapten Maleimide-Activated Hapten Hapten->Activated_Hapten Step 1: Activate Hapten Linker Activation Reagent (e.g., SMCC) Carrier Carrier Protein (e.g., KLH/BSA) Immunogen Hapten-Carrier Conjugate (Immunogen) Carrier->Immunogen Activated_Hapten->Immunogen Step 2: Conjugate to Carrier

Caption: Workflow for hapten-carrier conjugate synthesis.

Protocol: Competitive ELISA for Cross-Reactivity Screening

This assay quantifies the ability of a free compound (the cross-reactant) to compete with a plate-bound hapten-protein conjugate for binding to the antibody.

Materials:

  • 96-well high-binding ELISA plates

  • Coating Antigen: this compound-BSA conjugate (1 µg/mL in PBS)

  • Primary Antibody: Test antibody (e.g., rabbit polyclonal) at a pre-determined optimal dilution in blocking buffer.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG (diluted in blocking buffer)

  • Cross-Reactivity Panel Compounds: Serially diluted in assay buffer.

  • Coating Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Blocking Buffer: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBST).

  • Wash Buffer: PBST.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2M Sulfuric Acid.

Procedure:

  • Coating: Add 100 µL of Coating Antigen to each well. Incubate overnight at 4°C.[13]

  • Washing: Discard the coating solution and wash plates 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Competition:

    • Discard the blocking buffer.

    • In a separate dilution plate, mix 50 µL of each serially diluted cross-reactant with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated, blocked plate.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Wash plates 3 times as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[14]

  • Washing: Wash plates 5 times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm on a microplate reader.

Protocol: Western Blot for Carrier Protein Specificity

This protocol is designed to ensure the antibody does not recognize the carrier protein itself, a common source of non-specific signals.[15]

Materials:

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF membrane (0.22 µm pore size is recommended for small protein/hapten detection)[11]

  • Protein Samples: BSA, KLH, and a negative control cell lysate.

  • Primary and Secondary antibodies (as used in ELISA).

  • Transfer Buffer, TBST, Blocking Buffer (5% milk in TBST).

  • Chemiluminescent Substrate (ECL).

Procedure:

  • Protein Separation: Load 10-20 µg of each protein sample onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at a dilution optimized for Western Blot, e.g., 1:1000) overnight at 4°C.[16]

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 5.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. A specific antibody should produce no band in the lanes containing only the carrier proteins.

Part 3: Data Analysis and Interpretation

Proper data analysis transforms raw numbers into actionable insights about antibody performance.

Calculating IC50 and Percent Cross-Reactivity

From the competitive ELISA data, a dose-response curve is generated for each compound by plotting the percent inhibition versus the log of the compound concentration. The IC50 is the concentration of the compound that causes 50% inhibition of the maximal signal.

Percent cross-reactivity (%CR) is then calculated using the following formula[5]:

%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Logic_Flow cluster_ELISA Competitive ELISA cluster_SPR Surface Plasmon Resonance cluster_Decision Performance Evaluation A Generate Dose-Response Curves for each compound B Calculate IC50 Value (Concentration at 50% Inhibition) A->B C Calculate % Cross-Reactivity vs. Target Analyte B->C G Compare Quantitative Data (IC50, %CR, KD) C->G D Immobilize Antibody E Inject Analytes at Varying Concentrations D->E F Determine Kinetic Constants (ka, kd) and Affinity (KD) E->F F->G H Assess Specificity Profile: Low %CR for derivatives? High Affinity for Target? G->H I Select Lead Candidate for Application H->I

Sources

A Head-to-Head Comparison of Cross-Coupling Protocols for the Functionalization of 3-Amino-2-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-2-bromo-4-picoline in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its ability to engage in critical hydrogen bonding and aromatic interactions within biological targets. This compound is a particularly valuable building block, offering three distinct points for diversification. The amino group provides a handle for amide coupling or further functionalization, the methyl group can be modified, and the bromo substituent serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions. The strategic placement of the amino group ortho to the bromine atom, however, introduces electronic and steric challenges that necessitate a careful selection of the cross-coupling protocol to achieve optimal results.

This guide provides a head-to-head comparison of four major cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—for the functionalization of this compound. We will delve into the mechanistic nuances of each reaction, provide field-proven protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

The Competing Pathways: An Overview of Cross-Coupling Strategies

The palladium-catalyzed cross-coupling reactions discussed herein have revolutionized the synthesis of complex organic molecules. Each method offers a unique avenue for forming new carbon-carbon or carbon-nitrogen bonds at the C2 position of the this compound core. The choice of reaction is often dictated by the desired functionality to be introduced.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[1] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2] For a substrate like this compound, the primary amino group can potentially coordinate to the palladium center, inhibiting the catalytic cycle.[2] Therefore, the selection of an appropriate ligand is critical to shield the metal center and facilitate the desired coupling.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the activation of the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation.[3]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OH)2 R-B(OH)2 Borate Complex Borate Complex R-B(OH)2->Borate Complex Activation Base Base Base->Borate Complex Borate Complex->Ar-Pd(II)-Br(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally similar aminobromopyridines.[4][5]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%). For more challenging couplings, a combination of Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and a bulky, electron-rich ligand like SPhos (4 mol%) can be more effective.[4]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85–95 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, offering a direct route to C-N bond formation.[6] This reaction is particularly relevant for expanding the molecular diversity around the this compound core by introducing a wide range of primary and secondary amines. Similar to the Suzuki coupling, the choice of ligand is paramount to overcome potential catalyst inhibition by the substrate's amino group.[7]

Mechanistic Considerations

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[8]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) [(L2)Pd(Ar)(HNR'R'')]Br [(L2)Pd(Ar)(HNR'R'')]Br Ar-Pd(II)-Br(L2)->[(L2)Pd(Ar)(HNR'R'')]Br Amine Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [(L2)Pd(Ar)(HNR'R'')]Br->Ar-Pd(II)-NR'R''(L2) Deprotonation Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)-Br(L2) Base Base Base->[(L2)Pd(Ar)(HNR'R'')]Br

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is based on conditions reported for the amination of other bromopyridines.[9][10]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., a BrettPhos or RuPhos precatalyst, 2 mol%).

  • Reagent Addition: Add this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv).[7]

  • Solvent Addition: Add an anhydrous solvent, such as tetrahydrofuran (THF).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 65-80 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations such as click chemistry, or as key components of pharmacophores.[13] The reaction is typically co-catalyzed by palladium and copper(I).[14]

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) species is followed by transmetalation from a copper(I)-acetylide complex. Reductive elimination then yields the arylalkyne product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I)-acetylide from the terminal alkyne and a base.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR H-C≡CR H-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR H-C≡CR->Cu(I)-C≡CR Acetylide Formation Cu(I)-C≡CR->Ar-Pd(II)-Br(L2) Base Base Base->Cu(I)-C≡CR

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is based on optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines.[11]

  • Reaction Setup: To a dry round-bottomed flask under an inert atmosphere, add Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%), Triphenylphosphine (PPh₃) (5.0 mol%), and Copper(I) iodide (CuI) (5.0 mol%).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) as the solvent, followed by an amine base such as triethylamine (Et₃N).

  • Reagent Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS. Typical reaction times are around 3 hours.[11]

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction provides a method for the arylation or vinylation of alkenes.[15] In the context of this compound, it allows for the introduction of a variety of substituted vinyl groups at the C2 position. The reaction typically employs a palladium catalyst and a base.[16]

Mechanistic Considerations

The Heck reaction mechanism begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion of the alkene. A subsequent β-hydride elimination releases the vinylated product and a hydridopalladium complex. The base then regenerates the active Pd(0) catalyst.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene Complex Alkene Complex Ar-Pd(II)-Br(L2)->Alkene Complex Migratory Insertion H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Alkene Complex->H-Pd(II)-Br(L2) β-Hydride Elimination Ar-Vinyl Ar-Vinyl Alkene Complex->Ar-Vinyl H-Pd(II)-Br(L2)->Pd(0)L2 Base-mediated Reduction Alkene Alkene Alkene->Ar-Pd(II)-Br(L2) Base Base Base->H-Pd(II)-Br(L2)

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

This is a general procedure for the Heck reaction of aryl bromides.[17]

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source such as Pd(OAc)₂ (1.0 mol%), a suitable ligand if necessary (e.g., a phosphine or N-heterocyclic carbene ligand, 2 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 equiv).

  • Solvent Addition: Add a solvent such as a mixture of water and DMF.

  • Reaction: Heat the mixture at a temperature typically ranging from 80 °C to 140 °C. The reaction can often be accelerated using microwave irradiation.

  • Work-up: After cooling, extract the product with an organic solvent, wash with water, and dry.

  • Purification: Purify by column chromatography.

Head-to-Head Comparison: Performance and Considerations

The optimal choice of cross-coupling protocol for this compound will depend on the desired final product and the specific functional groups present in the coupling partner.

Protocol Bond Formed Typical Coupling Partner Key Advantages Potential Challenges with this compound Typical Yields (Analogous Substrates)
Suzuki-Miyaura C(sp²)-C(sp²)Boronic acids/estersHigh functional group tolerance, mild conditions, commercially available reagents.[2]Potential for catalyst inhibition by the amino group, requiring careful ligand selection.[2]Good to excellent (78-88%).[4]
Buchwald-Hartwig C(sp²)-NPrimary/Secondary AminesDirect C-N bond formation, wide scope of amines.[6]Requires strong bases which may not be compatible with all functional groups; catalyst inhibition is also a concern.[7][18]Moderate to good (up to 83%).[7]
Sonogashira C(sp²)-C(sp)Terminal AlkynesMild conditions, high efficiency for C-C bond formation.[11]Requires a copper co-catalyst which can sometimes lead to alkyne homocoupling.Good to excellent (72-96%).[11]
Heck C(sp²)-C(sp²) (vinyl)AlkenesGood for introducing vinyl groups, often with high stereoselectivity.[16]Can require higher temperatures; regioselectivity can be an issue with certain alkenes.Good.[19]

Field-Proven Insights and Troubleshooting

  • Ligand is Key: For Suzuki and Buchwald-Hartwig reactions with this substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos, or BrettPhos) are often superior to traditional phosphines like PPh₃.[4][7] These ligands create a sterically hindered environment around the palladium center, which can prevent coordination of the amino group and promote the desired reductive elimination step.

  • Base Selection: In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like LiHMDS or NaOt-Bu are typically required.[8] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially at the cost of reaction rate.

  • Solvent Degassing: For all palladium-catalyzed reactions, thorough degassing of the solvent is crucial to prevent oxidation of the active Pd(0) catalyst.

  • Microwave Assistance: Suzuki and Heck reactions, in particular, can often be significantly accelerated with the use of microwave irradiation, reducing reaction times from hours to minutes.[2]

Conclusion

This compound is a versatile building block, and its effective functionalization through cross-coupling reactions is a key enabler for the rapid generation of novel chemical entities in drug discovery and materials science. While Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings all offer viable pathways, a nuanced understanding of their respective strengths and weaknesses is essential for success. For the synthesis of biaryl compounds, the Suzuki-Miyaura coupling with a well-chosen ligand system offers a reliable and high-yielding approach. To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice, provided the substrate can tolerate the strong basic conditions. The Sonogashira coupling provides an excellent route to alkynyl-substituted picolines, and the Heck reaction is a valuable tool for vinylation. By carefully considering the desired final product and employing the optimized protocols outlined in this guide, researchers can effectively leverage the power of cross-coupling chemistry to unlock the full synthetic potential of this compound.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 72(9):3606-7.
  • ResearchGate. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(19), 6653–6664.
  • Wikipedia. (2023). Sonogashira coupling.
  • PubMed. (2009). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot.
  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (2023). Suzuki reaction.
  • ResearchGate. (2012). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • Wikipedia. (2023). Heck reaction.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • ACS Publications. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 117(3), 1622–1713.
  • ARKAT USA. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC, 2010(x), 208-225.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ChemRxiv. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
  • National Institutes of Health. (2021). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
  • National Institutes of Health. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • ResearchGate. (2020). (PDF) Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
  • PubMed. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Cent Sci. 2(9):647-652.
  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • ACS Figshare. (2016). Experimental and Computational Study of Steric and Electronic Effects on the Coordination of Bulky, Water-Soluble Alkylphosphines to Palladium under Reducing Conditions: Correlation to Catalytic Activity.

Sources

A Comparative Guide to the Synthesis of 3-Amino-2-bromo-4-picoline: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the synthesis of key intermediates with high purity and efficiency is paramount. 3-Amino-2-bromo-4-picoline is a crucial building block, and the environmental footprint of its production is an increasingly critical consideration. This guide provides a comparative analysis of synthetic routes to this compound, with a focus on assessing their environmental impact through established green chemistry metrics. By examining the underlying chemical principles and providing detailed experimental insights, this document aims to empower researchers to make informed decisions that balance synthetic efficiency with environmental stewardship.

The Synthetic Challenge: Regioselectivity in Pyridine Bromination

The primary challenge in synthesizing this compound lies in achieving regioselective bromination of the 3-amino-4-picoline precursor. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution reactions, such as bromination, less facile than with benzene derivatives. The activating, ortho-, para-directing amino group at the 3-position and the weakly activating methyl group at the 4-position guide the incoming electrophile. The desired product requires substitution at the 2-position, which is ortho to the amino group. However, the 5-position, also ortho to the amino group, presents a competing site for substitution. Therefore, the choice of brominating agent and reaction conditions is critical to maximizing the yield of the desired isomer and minimizing the formation of byproducts, which would complicate purification and increase waste.

Comparative Analysis of Synthesis Routes

Two primary approaches to the synthesis of this compound via the bromination of 3-amino-4-picoline are compared below: the use of N-Bromosuccinimide (NBS) and Bromine Monochloride (BrCl).

At a Glance: Performance Comparison
ParameterRoute 1: N-Bromosuccinimide (NBS) BrominationRoute 2: Bromine Monochloride (BrCl) Bromination
Starting Material 3-Amino-4-picoline3-Amino-4-picoline
Brominating Agent N-BromosuccinimideBromine Monochloride
Solvent AcetonitrileDichloromethane
Reaction Temperature Room Temperature0°C to Room Temperature
Reaction Time 2 - 4 hours1 - 2 hours
Reported Yield (%) High (typically >80%)Moderate to High (can be variable)
Selectivity Generally high for ortho-brominationCan be less selective, potential for side reactions
Byproducts Succinimide (water-soluble)Hydrochloric acid, unreacted bromine/chlorine species
Safety Concerns NBS is a solid, easier to handle than liquid bromine. Exothermic reactions are possible.BrCl is a highly reactive and corrosive gas/liquid. Requires careful handling.

In-Depth Analysis of Synthetic Methodologies

Route 1: Electrophilic Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. Its appeal lies in its solid, crystalline nature, which makes it easier and safer to handle compared to liquid bromine. The reaction mechanism involves the generation of an electrophilic bromine species, which then attacks the electron-rich pyridine ring.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like acetonitrile facilitates the dissolution of the starting materials and the NBS reagent, promoting a homogenous reaction mixture. The reaction is typically run at room temperature, which is advantageous from an energy consumption perspective. The high regioselectivity for the 2-position is attributed to the steric hindrance posed by the methyl group at the 4-position, which disfavors attack at the 5-position. The primary byproduct, succinimide, is readily soluble in water, simplifying the work-up and purification process.

Experimental Protocol: NBS Bromination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-4-picoline (1 equivalent) in acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 20-25°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

DOT Diagram: NBS Bromination Workflow

NBS_Bromination cluster_start Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification Start Dissolve 3-amino-4-picoline in Acetonitrile Reaction Add NBS portion-wise (20-25°C, 2-4h) Start->Reaction Stirring Quench Quench with Sodium Thiosulfate Reaction->Quench Reaction Complete (TLC) Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

NBS Bromination Workflow
Route 2: Electrophilic Bromination with Bromine Monochloride (BrCl)

Bromine monochloride is a powerful interhalogen compound that acts as a source of electrophilic bromine. It is typically generated in situ from the reaction of bromine and chlorine or used as a pre-formed reagent. Its high reactivity can lead to faster reaction times but may also result in lower selectivity and the formation of chlorinated byproducts.

Causality Behind Experimental Choices: The use of a non-polar solvent like dichloromethane is common for reactions with highly reactive electrophiles to moderate their reactivity. The reaction is initiated at a lower temperature (0°C) to control the exothermic nature of the bromination and to enhance selectivity. The generation of hydrochloric acid as a byproduct necessitates a basic work-up to neutralize the reaction mixture. The potential for over-bromination or chlorination requires careful control of stoichiometry and reaction conditions.

Experimental Protocol: BrCl Bromination

  • Reaction Setup: In a three-necked round-bottom flask fitted with a dropping funnel and a nitrogen inlet, dissolve 3-amino-4-picoline (1 equivalent) in dichloromethane and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a solution of Bromine Monochloride (1.0 equivalents) in dichloromethane dropwise to the cooled solution over 30-45 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, monitoring its progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The residue is then purified by flash chromatography.

DOT Diagram: BrCl Bromination Workflow

BrCl_Bromination cluster_start Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification Start Dissolve 3-amino-4-picoline in Dichloromethane (0°C) Reaction Add BrCl solution dropwise (0°C, 1-2h) Start->Reaction Stirring under N2 Quench Quench with Sodium Bicarbonate Reaction->Quench Reaction Complete (TLC) Extract Extract with Dichloromethane Quench->Extract Purify Flash Chromatography Extract->Purify Product This compound Purify->Product

BrCl Bromination Workflow

Environmental Impact Assessment: A Green Chemistry Perspective

To objectively compare the environmental performance of these two synthetic routes, we can utilize key green chemistry metrics.

Green Chemistry MetricRoute 1: NBS BrominationRoute 2: BrCl BrominationAnalysis
Atom Economy (%) ~58%~83%The BrCl route has a higher theoretical atom economy as fewer atoms from the reagents are incorporated into waste products.
E-Factor LowerHigherThe NBS route is expected to have a lower E-factor (mass of waste / mass of product) due to the generation of water-soluble succinimide, which is easier to manage than the acidic and potentially halogenated waste streams from the BrCl route.
Process Mass Intensity (PMI) LowerHigherThe use of less hazardous and more easily handled reagents and solvents in the NBS route generally leads to a lower PMI (total mass in / mass of product).
Reagent & Solvent Toxicity Acetonitrile (less toxic), NBS (solid, irritant)Dichloromethane (more toxic, suspected carcinogen), BrCl (highly corrosive and toxic)The NBS route utilizes significantly less hazardous materials.
Energy Consumption Room temperature reactionRequires initial cooling to 0°CThe NBS route is more energy-efficient.

Expert Insights: While the atom economy of the BrCl route appears more favorable on paper, a holistic environmental assessment favors the NBS bromination. The primary drivers for this conclusion are the significantly lower toxicity of the reagents and solvents employed, the generation of a more benign byproduct (succinimide), and the milder reaction conditions. From a process safety and industrial scalability standpoint, the use of solid NBS is far more manageable than the highly reactive and corrosive Bromine Monochloride.

Conclusion and Recommendations

For researchers and drug development professionals prioritizing a greener and safer synthesis of this compound, the N-Bromosuccinimide (NBS) bromination route is the recommended methodology . Its advantages in terms of handling, safety, waste management, and energy efficiency outweigh the slightly lower theoretical atom economy when compared to the Bromine Monochloride route.

The choice of a synthetic pathway is a multi-faceted decision. By integrating green chemistry principles and metrics into the early stages of process development, the scientific community can contribute to a more sustainable future for the pharmaceutical and chemical industries. This guide serves as a framework for such an assessment, encouraging a proactive approach to minimizing the environmental impact of essential chemical syntheses.

References

  • Organic Syntheses. ([Link]) - An authoritative source for detailed and reliable experimental procedures in organic chemistry.
  • American Chemical Society (ACS) Green Chemistry Institute. ([Link]) - A valuable resource for principles, metrics, and case studies in green chemistry.
  • Patent CN100460394C - A kind of preparation method of 3-amino-4-picoline. () - Provides context for the synthesis of the precursor, 3-amino-4-picoline.
  • Reaxys. ([Link]) - A comprehensive database for chemical reactions, substances, and properties.

Safety Operating Guide

3-Amino-2-bromo-4-picoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-Amino-2-bromo-4-picoline

Section 1: Hazard Identification and Risk Assessment

This compound is a halogenated pyridine derivative that presents multiple health hazards.[1] A thorough understanding of its risk profile is the foundation of safe handling and disposal. The compound is classified as an irritant and is harmful through multiple exposure routes.[1]

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. This intrinsic toxicity dictates that the compound and its containers must be treated as hazardous waste from the point of generation.

Hazard Class GHS Hazard Code Description
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH312Harmful in contact with skin.[1]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Table 1: GHS Hazard Profile for this compound.

The presence of a bromine atom on the pyridine ring means this compound falls into the category of halogenated organic compounds.[2] During thermal decomposition (e.g., incineration), halogenated compounds can form hazardous byproducts such as hydrogen bromide and other toxic gases, necessitating specialized disposal methods.[3][4]

Section 2: Pre-Disposal Handling and Waste Accumulation

Proper containment and segregation at the point of generation are critical to prevent accidental exposure and to ensure the waste is accepted by a certified disposal facility.

Required Personal Protective Equipment (PPE)

Due to the compound's harmful effects upon contact and inhalation, a stringent PPE protocol is mandatory. Before handling the pure compound or its waste, personnel must be equipped with:

  • Eye/Face Protection: Chemical safety goggles or a full-face shield, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]

  • Hand Protection: Nitrile or other chemically resistant gloves. Contaminated gloves should be disposed of as hazardous waste.[6]

  • Skin Protection: A lab coat or chemically impermeable apron.[6] All contaminated clothing must be removed immediately and decontaminated before reuse.[7]

  • Respiratory Protection: All handling of this compound, including weighing and waste consolidation, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Waste Containerization and Labeling

The choice of waste container and its labeling are governed by regulatory standards to ensure safe transport and disposal.

  • Container Selection: Use a dedicated, sealable, and chemically compatible container, such as high-density polyethylene (HDPE).[2][6] The container must be in good condition with a secure, threaded cap to prevent leaks or spills.[2]

  • Waste Segregation: This is the most critical step. This compound waste must be collected in a container specifically designated for "Halogenated Organic Waste." [2] Do not mix with non-halogenated solvents or other waste streams. This segregation is crucial because incineration facilities use different processes for halogenated waste to manage the corrosive and toxic byproducts generated.

  • Labeling: From the moment the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." [2][8] Include the approximate concentration if it is in a solution.

Section 3: Spill Management Protocol

Accidents can happen, and a clear, actionable spill response plan is essential.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or the ventilation is inadequate, evacuate the area.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.1.

  • Containment: For liquid spills, contain the material using an inert absorbent such as sand, vermiculite, or a commercial sorbent pad.[9][10]

  • Collection: Carefully sweep or scoop the solid compound or the absorbent material into a designated hazardous waste container.[8] Use non-sparking tools and avoid actions that generate dust.[9][11]

  • Decontamination: Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.[6]

  • Disposal: Seal, label, and store the container for disposal as described in Section 4.

Section 4: Core Disposal Procedure

Final disposal of this compound must be conducted by a licensed environmental waste management company. Laboratory personnel are responsible for the safe and compliant accumulation and storage of the waste pending pickup.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal A Unused/Expired Product or Contaminated Materials B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: this compound is a brominated compound. B->C Yes D Segregate into dedicated 'HALOGENATED WASTE' stream. C->D E Select compatible, sealable container (e.g., HDPE). D->E F Label container: 'Hazardous Waste' 'Waste this compound' E->F G Store sealed container in a cool, dry, well-ventilated, designated hazardous waste area. F->G H Arrange for pickup by a licensed hazardous waste disposal company. G->H I Complete all required waste manifests and documentation. H->I J Waste is transported for specialized incineration. I->J

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste materials, including the pure compound, solutions, and any contaminated disposable items (e.g., gloves, weighing paper, spill cleanup materials), in the designated and pre-labeled "Halogenated Waste" container.[2][8]

  • Secure Containment: Once waste is added, securely seal the container to be "vapor tight" and "spill proof."[2] Keep the container closed at all times except when actively adding waste.

  • Proper Storage: Store the sealed container in a designated hazardous waste accumulation area. This area must be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents and acids.[6][9] The storage area should be locked or otherwise secured.[7]

  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed and reputable environmental waste management firm.[7] Do not attempt to dispose of this chemical via standard trash or down the sanitary sewer.[6]

  • Documentation: Ensure all institutional and regulatory paperwork, such as waste manifests, is completed accurately to track the waste from the point of generation to its final disposal.

Section 5: Regulatory Context

In the United States, the disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[12] Due to its hazardous characteristics, this compound must be managed as a hazardous waste. The EPA specifically regulates wastes generated from the production of organobromine chemicals, underscoring the need for stringent management of this class of compounds.[13] Users must comply with all local, state, and federal regulations regarding hazardous waste management.[14]

Section 6: Emergency and First Aid Procedures

In the event of an exposure while handling or disposing of the waste, immediate action is crucial.

  • After Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][7]

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical help.[6][7]

  • After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give two glasses of water to drink. Call a poison center or doctor immediately.[7]

Always provide the Safety Data Sheet (SDS) for this compound to any responding emergency or medical personnel.

References

  • PubChem.3-Amino-2-bromo-4-methylpyridine.
  • Post Apple Scientific.12 Safety Precautions To Follow When Handling Pyridine.[Link]
  • Loba Chemie.
  • Washington State University.
  • University of Illinois Urbana-Champaign.
  • Cole-Parmer.Material Safety Data Sheet - 2-Amino-4-picoline, 98%.[Link]
  • Agency for Toxic Substances and Disease Registry.Production, Import, Use, and Disposal of Pyridine.[Link]
  • Google Patents.
  • U.S. Environmental Protection Agency.Environmental Fact Sheet, Organobromine.[Link]
  • U.S. Environmental Protection Agency.Other Disposal Guidance.[Link]
  • CIOP-PIB.
  • Chemical Engineering Transactions.
  • U.S. Environmental Protection Agency.
  • Cole-Parmer.Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine.[Link]
  • U.S. Environmental Protection Agency.Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes.[Link]
  • U.S. Environmental Protection Agency.Hazardous Waste Listings.[Link]
  • Chemical Engineering Transactions.Products of Thermal Decomposition of Brominated Polymer Flame Retardants (Detailed View).[Link]
  • OSTI.GOV.
  • NIST.Thermal Decomposition of RP-2 with Stabilizing Additives.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.